molecular formula C7H13NO2 B047389 3-Piperidineacetic acid CAS No. 74494-52-3

3-Piperidineacetic acid

Cat. No.: B047389
CAS No.: 74494-52-3
M. Wt: 143.18 g/mol
InChI Key: WKXRHAACRPUBIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Piperidineacetic acid is a valuable piperidine derivative and organic building block of significant interest in medicinal chemistry and drug discovery. This compound features a piperidine ring, a common pharmacophore in bioactive molecules, tethered to an acetic acid moiety, which provides a versatile handle for further synthetic modification via amide bond formation or esterification. Its primary research application lies in the synthesis of novel compounds for pharmacological evaluation, particularly as a precursor for the development of ligands targeting the central nervous system (CNS). The piperidine scaffold is frequently found in molecules that interact with G-protein coupled receptors (GPCRs), ion channels, and neurotransmitter transporters. As such, this compound serves as a critical intermediate in constructing potential therapeutics for neurological disorders, including cognitive enhancers, analgesics, and antipsychotic agents. Researchers utilize this compound to explore structure-activity relationships (SAR) by incorporating it into larger, more complex molecular architectures. It is supplied as a high-purity material to ensure consistency and reliability in synthetic workflows, aiding in the development of next-generation pharmaceutical candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-7(10)4-6-2-1-3-8-5-6/h6,8H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXRHAACRPUBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300759
Record name 3-Piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74494-52-3
Record name 3-Piperidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74494-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidineacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074494523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Piperidineacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138735
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a remarkable number of pharmaceuticals and bioactive natural products.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions have made it an invaluable component in the design of drugs targeting a wide array of biological systems, particularly within the central nervous system (CNS). This guide focuses on a specific and highly versatile derivative: 3-Piperidineacetic acid. As a GABA analogue, this molecule holds intrinsic biological interest, while its bifunctional nature—possessing both a secondary amine and a carboxylic acid—makes it a powerful building block for the synthesis of complex molecular architectures. This document aims to provide a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of this compound, serving as a vital resource for researchers engaged in drug discovery and development.

Core Chemical and Physical Properties

This compound (also known as (Piperidin-3-yl)acetic acid) is a non-proteinogenic amino acid. Its structure, featuring a six-membered saturated heterocycle with an acetic acid moiety at the 3-position, gives rise to its characteristic physicochemical properties. The presence of both a basic secondary amine and an acidic carboxylic acid group means the molecule exists as a zwitterion under physiological conditions.

Physicochemical Data Summary

A thorough understanding of a molecule's physicochemical profile is paramount for its application in drug development, influencing everything from solubility and permeability to target engagement. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₁₃NO₂[2]
Molecular Weight 143.18 g/mol [2]
Melting Point 276-278 °C[3]
Boiling Point 286.8 °C at 760 mmHg[3]
pKa (Predicted) 4.43 ± 0.10 (acidic), ~10.5-11 (basic)[3]
logP (Predicted) 0.78950[3]
XLogP3 -2.2[3]
Solubility Soluble in Water, Methanol, DCM[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bond Count 2[3]

Synthesis of this compound: Strategies and Methodologies

The synthesis of 3-substituted piperidines, including this compound, is a well-explored area of organic chemistry, driven by the prevalence of this motif in pharmaceuticals.[1] Methodologies range from the reduction of pyridine precursors to more complex, stereocontrolled approaches for accessing enantiomerically pure forms.

Racemic Synthesis from Pyridine Derivatives

A common and direct route to the piperidine scaffold involves the hydrogenation of a corresponding pyridine derivative. For this compound, this typically starts from 3-pyridineacetic acid.

Workflow for Synthesis from 3-Pyridineacetic Acid:

G cluster_0 Synthesis of this compound 3-Pyridineacetic_Acid 3-Pyridineacetic Acid Hydrogenation Catalytic Hydrogenation (e.g., H₂, Pd/C or Rh/C) 3-Pyridineacetic_Acid->Hydrogenation Substrate 3-Piperidineacetic_Acid_Product This compound (Racemic) Hydrogenation->3-Piperidineacetic_Acid_Product Product

Caption: General workflow for the synthesis of racemic this compound.

Protocol: Catalytic Hydrogenation of 3-Pyridineacetic Acid

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 3-pyridineacetic acid in a suitable solvent, such as methanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically 5-10 mol% of Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas (typically 50-500 psi). The reaction is then stirred, often with heating, for several hours until hydrogen uptake ceases.

  • Work-up: After cooling and venting the hydrogen, the catalyst is removed by filtration through a pad of celite.

  • Isolation: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Causality: The choice of catalyst and solvent can significantly impact the reaction's efficiency and selectivity. Rhodium catalysts are often more effective for the hydrogenation of pyridine rings compared to palladium. Acetic acid as a solvent can help to protonate the pyridine nitrogen, facilitating its reduction.

Enantioselective Synthesis Strategies

The biological activity of chiral piperidine derivatives is often stereospecific. Consequently, the development of enantioselective syntheses is of paramount importance for drug discovery. Recent advances have focused on asymmetric catalysis to produce enantioenriched 3-substituted piperidines.

One powerful strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine intermediate, which can then be reduced to the corresponding chiral piperidine.[4][5] While not a direct synthesis of this compound itself, this methodology provides a versatile entry to chiral 3-substituted piperidine scaffolds that can be further elaborated.

Protocol: Rh-Catalyzed Asymmetric Synthesis of a 3-Aryl-tetrahydropyridine Precursor [4]

  • Catalyst Preparation: In an argon-purged vial, combine [Rh(cod)OH]₂ (3 mol%) and a chiral ligand such as (S)-Segphos (7 mol%).

  • Solvent Addition: Add a mixture of toluene, THP (tetrahydropyran), and water, followed by aqueous cesium hydroxide (CsOH). Stir the catalyst solution at 70 °C for 10 minutes.

  • Reactant Addition: Add the arylboronic acid (3.0 equiv) followed by the dihydropyridine substrate (1.0 equiv).

  • Reaction: Stir the resulting mixture at 70 °C for 20 hours.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with diethyl ether, and pass through a plug of silica gel to remove the catalyst. The product is then isolated and purified.

  • Final Reduction: The resulting enantioenriched tetrahydropyridine can be subsequently hydrogenated (e.g., using Pd/C and H₂) to afford the chiral 3-substituted piperidine.

Expert Insight: The choice of the chiral phosphine ligand is critical for achieving high enantioselectivity in the rhodium-catalyzed carbometalation step. The solvent system and base are also optimized to ensure high reactivity and stereocontrol. This approach provides access to a wide range of enantioenriched 3-aryl piperidines, which are valuable precursors for drug candidates like Niraparib and Preclamol.[5]

Chemical Reactivity and Derivatization

The synthetic utility of this compound lies in its bifunctional nature, allowing for selective modification at both the secondary amine and the carboxylic acid.

G cluster_1 Reactivity of this compound 3PAA This compound Amine_Reactions Reactions at the Secondary Amine (N-H) 3PAA->Amine_Reactions Acid_Reactions Reactions at the Carboxylic Acid (-COOH) 3PAA->Acid_Reactions Acylation N-Acylation (Amide Formation) Amine_Reactions->Acylation Alkylation N-Alkylation Amine_Reactions->Alkylation Sulfonylation N-Sulfonylation Amine_Reactions->Sulfonylation Esterification Esterification Acid_Reactions->Esterification Amidation Amide Coupling Acid_Reactions->Amidation Reduction Reduction to Alcohol Acid_Reactions->Reduction

Caption: Key reaction pathways for the derivatization of this compound.

Reactions at the Secondary Amine

The secondary amine of the piperidine ring is a nucleophilic center and can readily undergo a variety of common transformations.

  • N-Acylation: The formation of an amide bond via acylation is a fundamental reaction.[4] This is typically achieved by reacting this compound (or its ester) with an acyl chloride or acid anhydride in the presence of a base (e.g., triethylamine, DIPEA) to neutralize the HCl byproduct. Alternatively, coupling with a carboxylic acid can be mediated by standard peptide coupling reagents (e.g., DCC, HATU).[6]

  • N-Alkylation: Introduction of alkyl groups can be accomplished via reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or via direct alkylation with an alkyl halide.

  • N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be employed to form a C-N bond with an aryl halide, providing access to N-aryl piperidine derivatives.

  • N-Sulfonylation: Reaction with a sulfonyl chloride in the presence of a base yields the corresponding sulfonamide.

Reactions at the Carboxylic Acid

The carboxylic acid moiety can be transformed into a range of other functional groups, significantly expanding the molecular diversity accessible from this scaffold.

  • Esterification: Fischer esterification, involving heating with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a classic method for forming esters.[7] Alternatively, reaction with an alkyl halide under basic conditions can also yield the ester.

  • Amide Formation: As with N-acylation, standard peptide coupling conditions can be used to react the carboxylic acid of this compound with a primary or secondary amine to form an amide. This requires prior protection of the piperidine nitrogen (e.g., as a Boc or Cbz carbamate) to ensure chemoselectivity.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a molecule of significant interest in medicinal chemistry, primarily due to its relationship with the neurotransmitter γ-aminobutyric acid (GABA) and the proven utility of the piperidine scaffold in CNS-targeting drugs.[1][8]

GABA Analogue and Neurological Applications

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[9] However, GABA itself has limited therapeutic utility due to its inability to cross the blood-brain barrier effectively. This has driven the development of GABA analogues that possess improved pharmacokinetic properties.[9]

This compound is a cyclic analogue of GABA. Its constrained conformation, imposed by the piperidine ring, can provide enhanced selectivity for specific GABA receptors or transporters compared to the flexible, linear GABA molecule. Derivatives of piperidine-3-carboxylic acid (nipecotic acid) are known GABA uptake inhibitors, and it is plausible that this compound derivatives could exhibit similar activities.[10] The development of such derivatives is an active area of research for new anticonvulsant, anxiolytic, and analgesic agents.[5]

A Versatile Scaffold for Drug Design

Beyond its role as a GABA analogue, the this compound scaffold is a valuable building block for constructing more complex drug molecules. The piperidine ring is a "privileged" structure in medicinal chemistry, known to enhance drug-like properties such as metabolic stability and aqueous solubility.[1]

The bifunctional nature of this compound allows it to be incorporated into larger molecules as a constrained linker or as a key pharmacophoric element. For example, derivatives have been explored as:

  • Anticonvulsants: Novel derivatives of piperidine-3-carboxylic acid have been investigated for their ability to block seizures.[5]

  • Agents for Neurodegenerative Diseases: By combining the piperidine scaffold with moieties possessing antioxidant and anti-inflammatory properties, researchers have developed derivatives with potential applications in treating conditions like Alzheimer's disease.[10]

  • CNS-Penetrant Agents: The piperidine moiety is often incorporated into molecules to improve their ability to cross the blood-brain barrier, a critical requirement for drugs targeting the central nervous system.[11]

Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and enantiomeric excess of this compound and its derivatives.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.

    • ¹H NMR: The spectrum will show characteristic signals for the protons on the piperidine ring, typically in the 1.5-3.5 ppm range, and the methylene protons of the acetic acid group adjacent to the ring. The chemical shifts and coupling patterns provide information about the substitution pattern and stereochemistry.[12]

    • ¹³C NMR: The spectrum will display distinct signals for each of the seven carbon atoms. The carbonyl carbon of the carboxylic acid will appear downfield (typically >170 ppm), while the carbons of the piperidine ring will be in the aliphatic region (typically 20-60 ppm).[13]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Electrospray ionization (ESI) is a suitable technique for this polar, zwitterionic molecule. For GC-MS analysis, derivatization of the polar functional groups is often necessary to increase volatility.[14] This can be achieved by esterification of the carboxylic acid and acylation or silylation of the amine.[15]

Chromatographic Separation
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common method for purity analysis. A C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Detection can be achieved using a UV detector if a chromophore is present (often introduced via derivatization) or more universally with an evaporative light scattering detector (ELSD) or mass spectrometer (LC-MS).[16]

  • Chiral Chromatography: To separate the enantiomers of this compound or its chiral derivatives, specialized chiral stationary phases (CSPs) are required. Alternatively, diastereomeric derivatives can be formed by reacting the molecule with a chiral derivatizing agent, and these diastereomers can then be separated on a standard achiral column.

Protocol: General HPLC-MS Analysis

  • Sample Preparation: Dissolve the sample in a suitable solvent, typically the mobile phase or a mixture of water and organic solvent.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from high aqueous to high organic content.

    • Flow Rate: 0.5-1.0 mL/min.

    • Column Temperature: 25-40 °C.

  • MS Detection (ESI):

    • Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

    • Scan Range: A suitable mass range to include the expected molecular ion.

    • Fragmentation: Tandem MS (MS/MS) can be used to generate characteristic fragment ions for structural confirmation.

Self-Validation: This protocol is self-validating through the combination of retention time from the HPLC and the mass-to-charge ratio and fragmentation pattern from the MS, providing a high degree of confidence in the identity and purity of the analyte.

Conclusion and Future Outlook

This compound is a molecule of significant strategic importance in modern medicinal chemistry. Its dual functionality as a GABA analogue and a versatile synthetic building block ensures its continued relevance in the development of new therapeutics, particularly for neurological disorders. The ongoing development of novel enantioselective synthetic routes will further enhance its utility, providing access to stereochemically pure derivatives for more precise pharmacological evaluation. As our understanding of the structural requirements for targeting specific receptors and enzymes deepens, the this compound scaffold will undoubtedly serve as a valuable platform for the rational design of the next generation of CNS-active drugs.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). [No Source URL Provided]
  • Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats. (1996). Neuropharmacology. [Link]

  • This compound, (3R)-. (n.d.). gsrs. [Link]

  • Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. (1997).
  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). MDPI. [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). PubMed. [Link]

  • N-Acylation Reactions of Amines. (n.d.). ResearchGate. [Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (n.d.). PubMed Central. [Link]

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. (n.d.). IU Indianapolis ScholarWorks. [Link]

  • A role of GABA analogues in the treatment of neurological diseases. (n.d.). PubMed. [Link]

  • Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof. (2005).
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). [No Source URL Provided]
  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (n.d.). PubMed Central. [Link]

  • This compound. (n.d.). LookChem. [Link]

  • This compound, (3S)-. (n.d.). gsrs. [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). [No Source URL Provided]
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. [Link]

  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. (2017). Chemical Communications (RSC Publishing). [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2023). ResearchGate. [Link]

  • GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. (n.d.). Cellular, Molecular and Biomedical Reports. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PubMed Central. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). [No Source URL Provided]
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PubMed Central. [Link]

  • RAPID AND SELECTIVE DERIVATIZATION METHOD FOR THE NITROGEN-SENSITIVE DETECTION OF CARBOXYLIC ACIDS IN BIOLOGICAL FLUIDS PRIOR TO. (n.d.). DSpace. [Link]

  • Discovery of novel c-Met inhibitors bearing a 3-carboxyl piperidin-2-one scaffold. (2014). PubMed. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). [No Source URL Provided]
  • Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. (2023). [No Source URL Provided]
  • Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). (n.d.). NIH. [Link]

  • Analytical Methods. (n.d.). RSC Publishing. [Link]

  • 13C NMR Spectroscopy. (n.d.). [No Source URL Provided]
  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). [No Source URL Provided]
  • GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. (n.d.). SciSpace. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

  • Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. (2021). ResearchGate. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). Synthetic Drug Strategy - Unodc. [Link]

  • hplc methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. [Link]

  • This compound, (3R)-. (n.d.). gsrs. [Link]

Sources

3-Piperidineacetic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Piperidineacetic Acid: Strategies, Methodologies, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a conformationally constrained analog of γ-aminobutyric acid (GABA), stands as a pivotal structural motif in medicinal chemistry. Its piperidine core is a frequent feature in a multitude of pharmaceutically active compounds, making the development of efficient and stereocontrolled synthetic routes a subject of intense research. This technical guide provides a comprehensive overview of the principal pathways for the synthesis of this compound. We delve into the foundational strategy involving the catalytic hydrogenation of pyridine-based precursors, analyzing the critical parameters of catalyst selection, reaction conditions, and stereochemical outcomes. Furthermore, we explore modern asymmetric strategies, including transition-metal-catalyzed reactions and the use of chiral pool starting materials, which are essential for accessing enantiomerically pure forms required for pharmaceutical development. Each section is grounded in established scientific literature, explaining the causal relationships behind experimental choices and providing detailed, actionable protocols for key transformations.

Introduction: The Significance of the this compound Scaffold

This compound is a non-proteinogenic amino acid featuring a piperidine ring with an acetic acid moiety at the 3-position. This structure imparts a degree of conformational rigidity compared to the endogenous neurotransmitter GABA, making it and its derivatives valuable tools for probing GABAergic systems.[1][2] Its derivatives, broadly known as nipecotic acid analogs, are recognized as potent inhibitors of GABA transporters (GATs), a mechanism that has been successfully targeted for the treatment of neurological disorders such as epilepsy.[3][4] The renowned anticonvulsant drug Tiagabine, for instance, is a derivative of nipecotic acid (piperidine-3-carboxylic acid), highlighting the therapeutic relevance of this scaffold.[5]

Beyond its role in neuroscience, this compound serves as a crucial intermediate in the synthesis of other pharmaceuticals. Notably, it is a key building block for Risedronate Sodium, a third-generation bisphosphonate used to treat osteoporosis by inhibiting bone resorption.[6] The high bioactivity and pharmaceutical importance of this scaffold necessitate robust and scalable synthetic methods, particularly those that can control the stereochemistry at the C3 position.[3] This guide will dissect the most prevalent and innovative strategies to achieve this synthetic goal.

Part 1: Synthesis from Pyridine Precursors: The Hydrogenation Approach

The most direct and industrially common strategy for synthesizing this compound involves the saturation of a pre-functionalized pyridine ring. This approach leverages the commercial availability of pyridine derivatives and the reliability of catalytic hydrogenation.

Preparation of the Key Intermediate: 3-Pyridineacetic Acid

Before the piperidine ring can be formed, the acetic acid side chain must be installed on the pyridine ring. 3-Pyridineacetic acid is the immediate precursor for hydrogenation.[7] Several well-established industrial routes exist for its preparation.

  • From 3-Acetylpyridine: A prevalent method involves the Willgerodt-Kindler reaction of 3-acetylpyridine with sulfur and a secondary amine, typically morpholine, to form a 3-pyridinethioacetylmorpholine intermediate. This intermediate is then subjected to acidic or basic hydrolysis to yield 3-pyridineacetic acid.[6][8] The entire process can often be streamlined into a one-pot synthesis, enhancing its efficiency.[6]

  • From 3-Vinylpyridine: An alternative route starts with 3-vinylpyridine, which also reacts with morpholine and sulfur to produce the same thioamide intermediate, which is subsequently hydrolyzed.[9]

  • From Ethyl Nicotinate: A Claisen condensation between ethyl nicotinate (ethyl 3-pyridinecarboxylate) and ethyl acetate, followed by hydrolysis and decarboxylation, can produce 3-acetylpyridine, which then enters the Willgerodt-Kindler pathway.[8]

G cluster_0 Pathways to 3-Pyridineacetic Acid A 3-Acetylpyridine D 3-Pyridinethioacetyl morpholine A->D Willgerodt-Kindler Reaction (S, Morpholine) B 3-Vinylpyridine B->D S, Morpholine C Ethyl Nicotinate C->A Claisen Condensation + Hydrolysis E 3-Pyridineacetic Acid D->E Acid Hydrolysis

Caption: Major synthetic routes to the 3-pyridineacetic acid precursor.

Catalytic Hydrogenation of 3-Pyridineacetic Acid

The conversion of the aromatic pyridine ring into a saturated piperidine ring is a thermodynamically favorable but kinetically challenging transformation that requires catalytic hydrogenation under pressure.

Causality Behind Experimental Choices: The aromatic stability of the pyridine ring makes it resistant to reduction. The reaction is typically performed in an acidic solvent, such as acetic acid or aqueous HCl.[10] The acid protonates the pyridine nitrogen, forming a pyridinium ion. This activation step disrupts the aromaticity, making the ring more susceptible to hydrogenation by the metal catalyst. The choice of catalyst is critical and influences the required reaction conditions (temperature, pressure) and, to some extent, the stereochemical outcome.

Catalyst & Condition Comparison: The selection of catalyst and conditions is a trade-off between reactivity, selectivity, and cost. Platinum and Rhodium are highly active catalysts for this transformation.

CatalystTypical Pressure (bar)Typical Temp. (°C)SolventKey Characteristics & Insights
Pt/C 50-8070-100Acetic Acid, H₂OA workhorse catalyst. Acetic acid is often used as both solvent and ring activator. Higher pressures may be needed for full conversion.[10]
PtO₂ (Adams' catalyst) 3-4 (low pressure)Room Temp - 50Acetic Acid, EtOHHighly active, can often operate under milder conditions than Pt/C, but is generally more expensive.[10]
Rh/C 50-7070-80H₂O, AlcoholsRhodium catalysts are very effective and can sometimes offer different selectivity profiles compared to platinum.
Rh₂O₃ 10-5050-80H₂O, AlcoholsA stable, commercially available rhodium compound that has shown high efficacy for reducing functionalized pyridines under relatively mild conditions.[11]

Stereochemical Considerations: Hydrogenation of a substituted pyridine like 3-pyridineacetic acid can lead to a mixture of cis and trans diastereomers, depending on the orientation of the acetic acid group relative to the hydrogen atoms added to the ring. While some reports suggest a 1:1 mixture of isomers under certain conditions, increasing the hydrogen pressure has been shown to favor the formation of the cis isomer.[10] The final product is a racemic mixture of (R)- and (S)-enantiomers, which requires further resolution if a single enantiomer is desired.

Detailed Protocol 1: Hydrogenation of 3-Pyridineacetic Acid using Pt/C

This protocol is a representative example based on established methodologies for pyridine ring saturation.

  • Reactor Setup: A high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus) is charged with 3-pyridineacetic acid (1.0 eq) and 10% Platinum on Carbon (Pt/C) catalyst (5-10 mol% by weight).

  • Solvent Addition: Glacial acetic acid is added as the solvent (approx. 10-20 mL per gram of substrate). The acetic acid serves to dissolve the starting material and activate the pyridine ring.

  • Inerting: The vessel is sealed and purged several times with nitrogen gas to remove all oxygen, which can poison the catalyst and create a safety hazard with hydrogen.

  • Hydrogenation: The vessel is pressurized with hydrogen gas to the target pressure (e.g., 80 bar). The reaction mixture is then heated to the desired temperature (e.g., 80 °C) with vigorous stirring or shaking to ensure efficient mass transfer of hydrogen to the catalyst surface.[10]

  • Monitoring: The reaction is monitored by observing the drop in hydrogen pressure. Once the pressure uptake ceases, the reaction is considered complete (typically 8-24 hours).

  • Work-up: After cooling the reactor to room temperature, the excess hydrogen is carefully vented. The reaction mixture is filtered through a pad of celite to remove the Pt/C catalyst.

  • Isolation: The filtrate (a solution of this compound in acetic acid) is concentrated under reduced pressure to remove the solvent. The resulting crude product can be purified by recrystallization or ion-exchange chromatography to yield racemic this compound.

G cluster_0 Hydrogenation Workflow A 1. Charge Reactor (Substrate + Pt/C + Acetic Acid) B 2. Seal & Purge (with N₂) A->B C 3. Pressurize & Heat (H₂, 80 bar, 80°C) B->C D 4. Reaction (Monitor H₂ uptake) C->D E 5. Cooldown & Vent D->E F 6. Filter Catalyst (through Celite) E->F G 7. Isolate Product (Evaporate Solvent) F->G

Caption: Standard experimental workflow for catalytic hydrogenation.

Part 2: Asymmetric Synthesis Strategies

For pharmaceutical applications, obtaining enantiomerically pure this compound is paramount. This requires strategies that go beyond simple hydrogenation and introduce stereochemical control.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A state-of-the-art approach to enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric cross-coupling.[5][12] This powerful method builds the chiral center during the functionalization of a pyridine derivative.

Conceptual Framework: The strategy does not directly create this compound but rather a 3-aryl or 3-vinyl piperidine derivative with high enantiomeric excess (ee). The core logic involves a three-step sequence:

  • Partial Reduction: Pyridine is first partially reduced to a 1,2-dihydropyridine derivative, which is activated as a carbamate (e.g., phenyl pyridine-1(2H)-carboxylate).[13]

  • Asymmetric Carbometalation: This key step involves a Rh-catalyzed asymmetric reductive Heck reaction. A chiral rhodium catalyst (e.g., Rh/(S)-Segphos) couples the dihydropyridine with an aryl or vinyl boronic acid, creating a 3-substituted tetrahydropyridine with a new stereocenter in high ee.[5][13]

  • Final Reduction: The remaining double bond in the tetrahydropyridine ring and the carbamate protecting group are removed to yield the final enantioenriched 3-substituted piperidine.

While this route provides a 3-substituted piperidine, not the acetic acid derivative directly, it represents a versatile platform for accessing a wide array of chiral piperidines that can be further elaborated.

G A Pyridine B Phenyl Pyridine-1(2H)-carboxylate (Dihydropyridine) A->B NaBH₄, Phenyl Chloroformate D Enantioenriched 3-Aryl-tetrahydropyridine B->D Rh-catalyzed Asymmetric Reductive Heck Reaction (High ee) C Aryl Boronic Acid C->D E Enantioenriched 3-Arylpiperidine D->E Reduction (e.g., H₂/Pd)

Caption: Rh-catalyzed asymmetric route to 3-substituted piperidines.

Detailed Protocol 2: Rh-Catalyzed Asymmetric Cross-Coupling

This protocol describes the key asymmetric step, based on the work by Fletcher and colleagues.[13]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, a vial is charged with [Rh(cod)OH]₂ (3 mol%) and a chiral phosphine ligand such as (S)-Segphos (7 mol%).

  • Solvent Addition: Anhydrous solvents (e.g., a mixture of toluene, THP, and water) are added, followed by an aqueous base (e.g., CsOH, 2.0 eq). The mixture is stirred and heated to 70 °C for 10 minutes to form the active catalyst.

  • Reagent Addition: The arylboronic acid (3.0 eq) is added, followed by the dihydropyridine substrate (1.0 eq).

  • Reaction: The resulting mixture is stirred at 70 °C for 20 hours.

  • Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The enantioenriched tetrahydropyridine product is purified by silica gel chromatography. Enantiomeric excess is determined by chiral HPLC analysis.

Synthesis from the Chiral Pool: L-Glutamic Acid

An alternative strategy for asymmetric synthesis is to start with an inexpensive, enantiomerically pure natural product. L-glutamic acid is an ideal chiral pool starting material for synthesizing (S)-3-aminopiperidine derivatives, which are closely related to this compound.

Synthetic Strategy: The five-carbon backbone and the stereocenter of L-glutamic acid are elaborated to form the piperidine ring.

  • Protection & Esterification: The amino group of L-glutamic acid is protected (e.g., as a Boc-carbamate), and both carboxylic acids are esterified (e.g., dimethyl ester).

  • Reduction: The two ester groups are reduced to primary alcohols using a reducing agent like sodium borohydride (NaBH₄), yielding a chiral diol.

  • Activation: The diol is converted into a ditosylate by reacting it with tosyl chloride. The tosylate groups are excellent leaving groups for the subsequent cyclization step.

  • Cyclization: The N-Boc protected ditosylate is reacted with a primary amine (e.g., benzylamine). The amine performs a double nucleophilic substitution, displacing both tosylates to form the N-substituted piperidine ring.

  • Deprotection: Final deprotection steps yield the target 3-aminopiperidine derivative.

G A L-Glutamic Acid B N-Boc Dimethyl Glutamate A->B 1. Boc₂O 2. MeOH, H⁺ C Chiral Diol B->C NaBH₄ D Chiral Ditosylate C->D TsCl, Pyridine E N-Substituted 3-(N-Boc-amino)piperidine D->E R-NH₂ (Cyclization)

Caption: Synthesis of a chiral piperidine scaffold from L-glutamic acid.

Comparative Summary of Synthetic Strategies

StrategyStarting MaterialsStereocontrolKey AdvantagesKey Disadvantages
Catalytic Hydrogenation 3-Pyridineacetic AcidRacemic ProductDirect, scalable, uses common reagents.Requires high pressure; product is a racemic mixture requiring resolution.
Asymmetric Heck Reaction Pyridine, Boronic AcidsHigh EnantioselectivityExcellent stereocontrol, broad scope for 3-substituents.Multi-step, requires expensive Rh-catalyst and chiral ligand; does not directly yield the acetic acid derivative.
Chiral Pool (L-Glutamic Acid) L-Glutamic AcidHigh EnantioselectivityStarts from an inexpensive, enantiopure material.Linear, multi-step synthesis with potential for yield loss at each step.

Conclusion

The synthesis of this compound can be approached through several distinct strategies, each with its own merits and challenges. The classical route via catalytic hydrogenation of 3-pyridineacetic acid remains a robust and scalable method for producing racemic material, suitable for applications where stereochemistry is not critical or where subsequent resolution is feasible. For the demanding requirements of modern drug development, asymmetric synthesis is indispensable. The rhodium-catalyzed asymmetric functionalization of pyridine derivatives stands out as a highly elegant and versatile platform for creating a diverse range of enantioenriched 3-substituted piperidines. Concurrently, the use of the chiral pool , leveraging natural starting materials like L-glutamic acid, offers a reliable, albeit longer, path to enantiopure piperidine scaffolds. The choice of synthetic pathway will ultimately be dictated by the specific needs of the researcher, balancing factors of cost, scale, efficiency, and the absolute requirement for stereochemical purity.

References

  • Falch, E., Perregaard, J., Nielsen, L., et al. (1993).
  • Knutsen, L. J. S., Andersen, K. E., Lau, J., et al. (1999). Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry.
  • Höfner, G., Pabel, J., & Wanner, K. T. (2021). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. Available at: [Link]

  • Conti, P., De Amici, M., De Sarro, G., et al. (2007).
  • Höfner, G., Pabel, J., & Wanner, K. T. (2021). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Guthikonda, P. K., & Lindsley, C. W. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available at: [Link]

  • Ebert, M. H., Matussek, N., & Cramer, H. (1984). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. European Journal of Medicinal Chemistry.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride. (2008). Google Patents.
  • CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride. (2013). Google Patents.
  • CN1246313C - New method for preparing 3-pyridine acetic hydrochloride. (2006). Google Patents.
  • CN106831540A - It is a kind of (S) The preparation method of 3 piperidine carboxylic acids. (2017). Google Patents.
  • Krogsgaard-Larsen, P., & Johnston, G. A. (1978). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. Journal of Neurochemistry.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Kumar, A., Singh, A., & Yadav, R. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

  • Andersen, K. E., Braestrup, C., Gronwald, F. C., et al. (1993). Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5.1 Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. Journal of Medicinal Chemistry.
  • Guthikonda, P. K., & Lindsley, C. W. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Available at: [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC. Available at: [Link]

  • El-Sayed, N., El-Bendary, E., & El-Ashry, E. (2022). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel 1,4-Diketopiperazines as GABA Agonist. Drug Development Research.
  • Overman, L. E., & Tellew, J. E. (1996).
  • Synthesis of piperidine acetate. PrepChem.com. Available at: [Link]

  • This compound. LookChem. Available at: [Link]

  • Boulanger, W. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. Available at: [Link]

  • 3-Pyridineacetic acid. PubChem. Available at: [Link]

  • Wang, D., & Breit, B. (2018). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Chiral Crossroads in Neuropharmacology: A Technical Guide to (R)- and (S)-3-Piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in GABAergic Modulation

In the landscape of neuropharmacology, the precise geometry of a molecule can be the determining factor between therapeutic efficacy and undesirable off-target effects. This principle is particularly salient for compounds targeting the γ-aminobutyric acid (GABA) system, the primary inhibitory network in the central nervous system (CNS). 3-Piperidineacetic acid, a structural analogue of GABA, exists as two non-superimposable mirror images, the (R) and (S) enantiomers. While seemingly subtle, this difference in chirality can lead to profound distinctions in their pharmacological profiles.

This technical guide provides a comprehensive exploration of (R)- and (S)-3-piperidineacetic acid, focusing on the critical importance of stereoisomerism in their interaction with GABAergic targets. Although direct comparative binding and functional data for these specific enantiomers are not extensively available in the public domain, this guide will leverage established principles of stereopharmacology and data from closely related chiral molecules to illuminate the expected differences in their biological activity. We will delve into the rationale behind studying these enantiomers separately, provide methodologies for their synthesis and chiral separation, and outline experimental protocols for their pharmacological characterization. For drug development professionals, understanding these nuances is paramount for designing safer, more effective therapeutics that target the GABA system.

The GABAergic System: A Primer for Targeted Drug Design

The GABAergic system is a cornerstone of CNS function, maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of this system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances. The primary mediators of GABA's effects are GABA receptors, which are broadly classified into two main types:

  • GABAA Receptors: These are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. GABAA receptors are heteropentameric structures composed of various subunits (α, β, γ, δ, ε, π, θ, and ρ), giving rise to a vast diversity of receptor subtypes with distinct pharmacological properties and anatomical localizations[1].

  • GABAB Receptors: These are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals through the modulation of ion channels and adenylyl cyclase.

In addition to direct receptor interaction, the concentration of GABA in the synaptic cleft is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA into neurons and glial cells.

Stereoselectivity in Action: Lessons from Nipecotic Acid Derivatives

While specific comparative data for the enantiomers of this compound remains elusive, the well-documented stereoselectivity of nipecotic acid (piperidine-3-carboxylic acid) derivatives offers a compelling precedent. Nipecotic acid itself is a known inhibitor of GABA uptake[2][3][4]. Tiagabine, a derivative of (R)-nipecotic acid, is an anticonvulsant drug that functions by blocking the GAT1 transporter, thereby increasing synaptic GABA concentrations.

A study on the R- and S-isomers of tiagabine revealed significant stereoselective differences in their pharmacodynamics. The (R)-isomer (tiagabine) exhibited a lower EC50 value (328 ng/ml) for its effect on the electroencephalogram (EEG) compared to the (S)-isomer (604 ng/ml), indicating greater potency[5]. These differences were attributed to stereoselective variations in both their affinity for the GABA transporter and their plasma protein binding[5]. This example underscores the critical importance of evaluating individual enantiomers, as the desired therapeutic activity may reside predominantly or exclusively in one stereoisomer.

Pharmacological Profile: A Tale of Two Enantiomers (A Hypothesized Comparison)

Based on the principles of stereopharmacology and data from related compounds, we can construct a hypothesized comparative profile for (R)- and (S)-3-piperidineacetic acid. It is crucial to emphasize that the following table represents an educated projection and must be validated by empirical data.

Feature(R)-3-Piperidineacetic Acid(S)-3-Piperidineacetic AcidRationale for Hypothesized Difference
Primary Target GABA Transporters (GATs) / GABA ReceptorsGABA Transporters (GATs) / GABA ReceptorsThe chiral center at the 3-position is expected to result in differential binding affinities and/or efficacies at the chiral binding pockets of GABA transporters and receptor subtypes.
GABAA Receptor Activity Potential for subtype-selective modulationPotential for different subtype-selectivity or potencyThe diverse subunit composition of GABAA receptors creates a multitude of unique, chiral binding sites. It is plausible that one enantiomer will exhibit a better fit and, consequently, higher affinity or efficacy at a specific subtype.
GABAB Receptor Activity Likely to exhibit stereoselective bindingLikely to exhibit stereoselective bindingSimilar to GABAA receptors, the G-protein coupled GABAB receptor possesses a chiral binding pocket where one enantiomer is expected to bind more favorably.
GABA Uptake Inhibition Potentially a more potent GAT inhibitorPotentially a less potent GAT inhibitorDrawing parallels with tiagabine, it is probable that one enantiomer will show significantly higher affinity for one or more of the GABA transporter subtypes (GAT1, GAT2, GAT3, BGT1).[5]
In Vivo Efficacy Expected to show greater potency in relevant CNS models (e.g., anticonvulsant, anxiolytic)Expected to show lower potency or be inactiveThe culmination of differences in target affinity, potency, and potentially pharmacokinetics would likely lead to one enantiomer being the pharmacologically active agent.

Visualizing the Stereoselective Interaction

The differential interaction of the (R) and (S) enantiomers with a chiral biological target, such as a GABA receptor binding pocket, can be conceptualized through a simple lock-and-key model. The three-dimensional arrangement of functional groups in one enantiomer will allow for a more optimal and stable interaction with the complementary residues of the binding site, leading to a higher affinity and/or efficacy.

Stereoselective_Interaction cluster_R (R)-Enantiomer Interaction cluster_S (S)-Enantiomer Interaction R_Enantiomer (R)-3-Piperidineacetic Acid Carboxyl Amino Acetic Acid Side Chain Receptor_R Receptor Binding Pocket Site 1 Site 2 Site 3 R_Enantiomer:f0->Receptor_R:p0 Strong Fit R_Enantiomer:f1->Receptor_R:p1 Good Fit R_Enantiomer:f2->Receptor_R:p2 Optimal Fit High_Affinity High Affinity & Efficacy R_Enantiomer->High_Affinity Leads to S_Enantiomer (S)-3-Piperidineacetic Acid Carboxyl Amino Acetic Acid Side Chain Receptor_S Receptor Binding Pocket Site 1 Site 2 Site 3 S_Enantiomer:f0->Receptor_S:p0 Weak Fit S_Enantiomer:f1->Receptor_S:p1 Steric Hindrance S_Enantiomer:f2->Receptor_S:p2 Suboptimal Fit Low_Affinity Low Affinity & Efficacy S_Enantiomer->Low_Affinity Leads to

Caption: Hypothesized differential binding of (R)- and (S)-enantiomers.

Experimental Protocols: A Roadmap for Characterization

To empirically determine the pharmacological differences between (R)- and (S)-3-piperidineacetic acid, a series of well-defined experiments are necessary. The following protocols provide a framework for their synthesis, chiral separation, and biological evaluation.

Stereoselective Synthesis

The synthesis of enantiomerically pure 3-substituted piperidines can be challenging. Several strategies can be employed:

  • Resolution of a Racemic Mixture: This involves reacting the racemic this compound with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization, followed by removal of the resolving agent.

  • Asymmetric Synthesis: This approach involves using a chiral catalyst or auxiliary to favor the formation of one enantiomer over the other. Recent advances in catalysis have made this an increasingly viable option.[6]

  • Chiral Pool Synthesis: This method utilizes a readily available chiral starting material, such as an amino acid, to synthesize the desired enantiomerically pure piperidine derivative.

Chiral Separation and Analysis: High-Performance Liquid Chromatography (HPLC)

Once synthesized, or if starting with a racemic mixture, the enantiomers must be separated and their enantiomeric purity determined. Chiral HPLC is the gold standard for this purpose.

Workflow for Chiral HPLC Method Development:

Chiral_HPLC_Workflow Start Racemic this compound Sample Column_Selection Select Chiral Stationary Phase (CSP) (e.g., polysaccharide-based, cyclodextrin-based) Start->Column_Selection Mobile_Phase_Optimization Optimize Mobile Phase (e.g., hexane/ethanol, with acidic/basic additives) Column_Selection->Mobile_Phase_Optimization Detection UV or Mass Spectrometric Detection Mobile_Phase_Optimization->Detection Separation Achieve Baseline Separation of Enantiomers Detection->Separation Separation->Mobile_Phase_Optimization Unsuccessful Quantification Quantify Enantiomeric Purity (%ee) Separation->Quantification Successful

Caption: Workflow for chiral HPLC method development.

Step-by-Step Protocol for Chiral HPLC Analysis:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of amine- and acid-containing compounds.

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol). Small amounts of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive may be required to improve peak shape and resolution.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase or a compatible solvent.

  • Injection and Elution: Inject the sample onto the HPLC system and elute with the chosen mobile phase under isocratic conditions.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength or a mass spectrometer for enhanced sensitivity and specificity.

  • Method Optimization: If baseline separation is not achieved, systematically vary the mobile phase composition, flow rate, and column temperature until optimal resolution is obtained.

  • Quantification: Once a suitable method is developed, calculate the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers.

Biological Evaluation: Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.

Protocol for [3H]-GABA Displacement Assay for GABAA Receptors:

  • Membrane Preparation: Prepare synaptic membranes from a suitable brain region (e.g., rat cortex) known to have a high density of GABAA receptors.

  • Incubation: In a series of tubes, incubate the brain membranes with a fixed concentration of a radiolabeled GABAA receptor ligand (e.g., [3H]-GABA or [3H]-muscimol) and increasing concentrations of the unlabeled test compound ((R)- or (S)-3-piperidineacetic acid).

  • Equilibrium: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., 4°C).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification of Radioactivity: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the test compound. Fit the data to a one-site or two-site binding model to determine the inhibition constant (Ki) for each enantiomer. The Ki value is an inverse measure of the binding affinity.

Conclusion and Future Directions

The exploration of (R)- and (S)-3-piperidineacetic acid serves as a powerful case study in the importance of stereochemistry in drug design. While direct comparative pharmacological data for these specific enantiomers is not yet prominent in the scientific literature, the principles of stereoselectivity, supported by evidence from related chiral GABAergic modulators, strongly suggest that their biological activities will differ significantly. The (R)- and (S)-isomers likely possess distinct affinities and efficacies at various GABA receptor subtypes and transporters.

For researchers and drug development professionals, the key takeaway is the imperative to synthesize, separate, and individually characterize the enantiomers of any chiral drug candidate. This rigorous approach is essential for identifying the eutomer (the more active enantiomer), understanding its full pharmacological profile, and minimizing the potential for off-target effects or toxicity associated with the distomer (the less active or inactive enantiomer).

Future research should focus on the direct, head-to-head comparison of (R)- and (S)-3-piperidineacetic acid in a battery of in vitro and in vivo assays. Such studies will not only elucidate the specific pharmacological properties of these molecules but also contribute to a deeper understanding of the structural requirements for selective modulation of the GABAergic system. This knowledge will be invaluable for the rational design of next-generation therapeutics for a range of neurological and psychiatric disorders.

References

  • Stereoselective central nervous system effects of the R- and S-isomers of the GABA uptake blocker N-(4, 4-di-(3-methylthien-2-yl)but-3-enyl) nipecotic acid in the rat. PubMed. Available at: [Link]

  • [3H]nipecotic acid binding to GABA uptake sites in human brain. PubMed. Available at: [Link]

  • Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. PubMed. Available at: [Link]

  • [Nipecotic acid, a competitive inhibitor of the net uptake of 3H-GABA by rat brain synaptosomes]. PubMed. Available at: [Link]

  • Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. PubMed. Available at: [Link]

  • GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. PMC. Available at: [Link]

  • Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. Available at: [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. Available at: [Link]

  • Piperidinyl-3-phosphinic acids as novel uptake inhibitors of the neurotransmitter gamma-aminobutyric acid (GABA). PubMed. Available at: [Link]

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PMC. Available at: [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders. PMC. Available at: [Link]

  • Synthetic Studies Towards N-Substituted 3-Vinyl-4-piperidineacetic Acid Derivatives. ResearchGate. Available at: [Link]

  • Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. Royal Society of Chemistry. Available at: [Link]

Sources

The Multifaceted Biological Activities of 3-Piperidineacetic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Piperidine Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous pharmaceuticals and natural products.[1] Its favorable physicochemical properties and ability to interact with a diverse array of biological targets make it a privileged scaffold in drug design.[1] Within this esteemed class of compounds, 3-piperidineacetic acid and its derivatives have emerged as a particularly fruitful area of research, demonstrating a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the pharmacological landscape of this compound derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate their potential therapeutic applications. We will delve into the core mechanisms of action, present detailed experimental protocols for their evaluation, and synthesize key structure-activity relationship insights to guide future discovery efforts.

GABAergic Modulation: A Key to a Range of CNS Activities

A predominant and extensively studied biological activity of this compound derivatives lies in their ability to modulate the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system (CNS).[2][3] Dysregulation of GABAergic signaling is implicated in a host of neurological and psychiatric disorders, making it a prime target for therapeutic intervention.[2]

Mechanism of Action: Inhibition of GABA Transporters (GATs)

Many this compound derivatives, most notably nipecotic acid, function as competitive inhibitors of GABA transporters (GATs).[4] GATs are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thereby terminating its inhibitory signal.[3] By blocking these transporters, this compound derivatives increase the synaptic concentration and prolong the action of GABA, leading to enhanced inhibitory neurotransmission.[5] This mechanism is central to their observed anticonvulsant, anxiolytic, and sedative effects.

dot

Caption: Inhibition of GABA transporter (GAT1) by a this compound derivative.

Experimental Protocol: In Vitro GABA Uptake Assay in Synaptosomes

This protocol provides a robust method for assessing the inhibitory activity of this compound derivatives on GABA uptake in a physiologically relevant ex vivo preparation.

1. Preparation of Crude Synaptosomes:

  • Homogenize rodent cerebral cortex in ice-cold 0.32 M sucrose solution.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosome fraction.

  • Resuspend the synaptosome pellet in a suitable buffer (e.g., Krebs-Ringer).

2. [³H]GABA Uptake Assay:

  • Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound (this compound derivative) or vehicle control.

  • Initiate the uptake reaction by adding [³H]GABA.

  • Incubate for a defined period (e.g., 10-20 minutes) at 37°C.[6]

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

  • Quantify the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

  • Calculate the percentage inhibition of [³H]GABA uptake for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of GABA uptake) by non-linear regression analysis of the concentration-response curve.

Antagonism of Nicotinic Acetylcholine Receptors: A Role in Neuroinflammation and Beyond

Recent evidence has highlighted the interaction of piperidine derivatives with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[7] These ligand-gated ion channels are implicated in a range of physiological processes, including cognitive function and the regulation of inflammation.[1][8]

Mechanism of Action: Modulation of Inflammatory Pathways

Antagonism of α7 nAChRs by certain piperidine derivatives can modulate inflammatory responses.[9] The α7 nAChR is a key component of the "cholinergic anti-inflammatory pathway," which, when activated, can suppress the production of pro-inflammatory cytokines.[1] By antagonizing this receptor, these derivatives can influence downstream signaling cascades, including the phosphoinositide 3-kinase (PI3K)-Akt pathway and the nuclear factor-kappa B (NF-κB) pathway, ultimately altering the inflammatory milieu.[8] This activity suggests their potential in treating inflammatory and neuroinflammatory conditions.

dot

Caption: Antagonism of the α7 nAChR and its downstream signaling effects.

Experimental Protocol: Whole-Cell Patch-Clamp Recording of nAChR Currents

This protocol allows for the direct measurement of the effects of this compound derivatives on nAChR function at the single-cell level.[10]

1. Cell Preparation:

  • Use a cell line stably expressing the α7 nAChR subtype (e.g., HEK293 cells) or primary cultured neurons.

  • Plate the cells on coverslips suitable for microscopy and electrophysiological recording.

2. Electrophysiological Recording:

  • Place a coverslip in the recording chamber and perfuse with an extracellular solution.

  • Using a micromanipulator, approach a cell with a glass micropipette filled with an intracellular solution to form a high-resistance seal (gigaohm seal) with the cell membrane.

  • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.[11]

  • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

3. Drug Application and Data Acquisition:

  • Apply an α7 nAChR agonist (e.g., acetylcholine or choline) to the cell to evoke an inward current.

  • Co-apply the agonist with varying concentrations of the this compound derivative to assess its inhibitory effect on the agonist-evoked current.

  • Record the currents using a patch-clamp amplifier and appropriate data acquisition software.

4. Data Analysis:

  • Measure the peak amplitude of the inward current in the absence and presence of the test compound.

  • Construct a concentration-response curve to determine the IC50 for the antagonist effect.

Analgesic and Anti-inflammatory Properties: Targeting Pain and Inflammation Pathways

Several piperidine derivatives have demonstrated significant analgesic and anti-inflammatory activities in preclinical models.[12][13] These effects are often mediated through distinct mechanisms, highlighting the polypharmacology of this chemical class.

Mechanism of Action: A Dual Approach

The analgesic effects of some piperidine derivatives are linked to their interaction with the opioidergic system, acting as agonists at opioid receptors.[7] This is a well-established mechanism for pain relief. In addition, and often concurrently, the anti-inflammatory properties of these compounds can stem from the inhibition of prostaglandin synthesis, key mediators of inflammation and pain.[12] This dual mechanism of action, targeting both central pain perception and peripheral inflammation, makes these derivatives attractive candidates for the development of novel pain therapeutics.

dot

Caption: Dual analgesic and anti-inflammatory mechanisms of this compound derivatives.

Experimental Protocols: In Vivo Models of Pain and Inflammation

1. Acetic Acid-Induced Writhing Test (Analgesia):

  • Administer the test compound or vehicle control to mice via a suitable route (e.g., intraperitoneal or oral).[14]

  • After a predetermined time, inject a dilute solution of acetic acid intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).[15][16]

  • Observe the animals for a set period and count the number of writhes.[17]

  • A significant reduction in the number of writhes in the treated group compared to the control group indicates analgesic activity.[14]

2. Carrageenan-Induced Paw Edema (Anti-inflammatory):

  • Measure the baseline paw volume of rats using a plethysmometer.[18]

  • Administer the test compound or vehicle control.

  • Induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the rat's hind paw.[4][19]

  • Measure the paw volume at regular intervals after carrageenan injection.[18]

  • A significant reduction in the increase in paw volume in the treated group compared to the control group demonstrates anti-inflammatory effects.

Quantitative Bioactivity Data of Piperidine Derivatives

The following table summarizes the in vitro and in vivo bioactivity of selected piperidine derivatives, illustrating the range of potencies and activities observed within this class of compounds.

Compound/DerivativeTarget/AssayBioactivity (IC50/Ki/ED50)Reference
(R)-Nipecotic acidGABA Uptake[1]
TiagabineGABA Uptake (GAT-1)Ki = 67 nM[10]
A diarylvinyl ether derivative of nipecotic acidGABA UptakeKi = 14 nM[10]
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acidGAT-3IC50 = 5 µM[14]
4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide (PD5)Platelet AggregationIC50 = 0.06 mM[12]
Piperidine Derivative 14Acetylcholine-binding proteinKi = 105.6 nM[20]
HN58 (4-amino methyl piperidine derivative)Writhing Test100% inhibition[7]

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutics targeting a range of biological pathways. Their ability to modulate GABAergic neurotransmission, antagonize nicotinic acetylcholine receptors, and exert analgesic and anti-inflammatory effects underscores their potential in treating CNS disorders, inflammatory conditions, and pain. The detailed experimental protocols provided in this guide offer a framework for the robust evaluation of new derivatives. Future research should focus on elucidating the structure-activity relationships that govern the polypharmacology of these compounds to design next-generation therapeutics with enhanced potency, selectivity, and favorable safety profiles.

References

  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]

  • Calixto, J. B., et al. (2000). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. European Journal of Pharmacology, 400(1), 179-187.
  • Chen, X., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Scientific Reports, 6, 38363.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Visceral Pain, Acetic Acid-Induced Writhing. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of pharmacology & pharmacotherapeutics, 3(4), 348.
  • Mamun-Or-Rashid, A., et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 6(4), 126-138.
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115–121.
  • Khan, I., et al. (2017). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Developing Drugs, 6(2), 1-10.
  • Koster, R., Anderson, M., & de Beer, E. J. (1959). Acetic acid for analgesic screening.
  • Kumar, S., et al. (2014). Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice. PloS one, 9(7), e103492.
  • Mata-bakatmar, M., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. International journal of molecular sciences, 13(5), 6293–6307.
  • Nakada, T., et al. (2013). Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5.1 Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. Journal of medicinal chemistry, 56(23), 9447–9452.
  • Nakajima, K., et al. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection.
  • Rosas-Ballina, M., & Tracey, K. J. (2009). α7 Nicotinic acetylcholine receptor: a key receptor in the cholinergic anti-inflammatory pathway exerting an antidepressant effect. Journal of internal medicine, 266(2), 136–146.
  • Saify, Z. S., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(4), 783-788.
  • Siddiqui, A. A., et al. (2011). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of the Chemical Society of Pakistan, 33(5), 659-664.
  • Shytle, R. D., et al. (2004). Activation of α7 nicotinic acetylcholine receptor by nicotine selectively up-regulates cyclooxygenase-2 and prostaglandin E2 in rat microglial cultures. Journal of neurochemistry, 89(2), 337–344.
  • Borisova, T., et al. (2018). Neuroactivity of detonation nanodiamonds: Dose-dependent changes in transporter-mediated uptake and ambient level of excitatory/inhibitory neurotransmitters in brain nerve terminals. Beilstein journal of nanotechnology, 9, 2696–2707.
  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]

  • Noviello, C. M., et al. (2021). Structure and gating mechanism of the α7 nicotinic acetylcholine receptor. Cell, 184(10), 2745–2757.e13.
  • Richerson, G. B., & Wu, Y. (2004). GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS).
  • Axon Instruments. (n.d.). Patch-Clamp Recording. Retrieved from [Link]

  • de Moura, V. C., et al. (2016). A silent agonist of α7 nicotinic acetylcholine receptors modulates inflammation ex vivo and attenuates EAE. British journal of pharmacology, 173(13), 2145–2157.
  • Ebrahimi, S. A., et al. (2016). Time-dependency of synaptosome GABA uptake. Neuroscience letters, 612, 126–130.
  • Bio-protocol. (n.d.). Crude synaptosome preparation and glutamate uptake assay. Retrieved from [Link]

  • Petroff, O. A. (2002). GABA and glutamate in the human brain. The Neuroscientist, 8(6), 562-573.
  • Bowery, N. G., & Smart, T. G. (2006). GABA and glycine as neurotransmitters: a brief history. British journal of pharmacology, 147 Suppl 1(Suppl 1), S109–S119.
  • Yasgar, A., et al. (2022).
  • Yasgar, A., et al. (2023). Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products.
  • Yasgar, A., et al. (2022).
  • Jewett, B. E., & Sharma, S. (2023). Physiology, GABA. In StatPearls.
  • Wikipedia. (2024). GABA. Retrieved from [Link]

  • Allen, M. J., & Sabir, S. (2023). GABA Receptor. In StatPearls.
  • Science With Tal. (2023, April 5). GABA Transmitter System & Synaptic Inhibition Explained (Shunting Inhibition, GABAa, GABAb) [Video]. YouTube. [Link]

Sources

An In-Depth Technical Guide to the Solubility Profiling of 3-Piperidineacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of 3-Piperidineacetic acid hydrochloride (CAS 71985-81-4), a key piperidine derivative with applications in pharmaceutical research. Rather than a simple data sheet, this document serves as a detailed manual, elucidating the theoretical and practical aspects of determining the solubility of this compound. We will delve into the physicochemical properties that govern its solubility, provide detailed experimental protocols for its quantification, and discuss the scientific rationale behind these methodologies.

Introduction to this compound Hydrochloride and its Significance

This compound hydrochloride is a heterocyclic compound featuring a piperidine ring and a carboxylic acid functional group.[1] As a hydrochloride salt, it is typically a crystalline solid, a form that generally enhances aqueous solubility and stability, making it attractive for pharmaceutical development.[1] Understanding the solubility of this compound is paramount in drug discovery and development, as it directly influences bioavailability, formulation strategies, and the design of preclinical studies.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 71985-81-4[1][2]
Molecular Formula C₇H₁₄ClNO₂[1][3]
Molecular Weight 179.64 g/mol [2][3]
Melting Point 202-204 °C[2]
Predicted pKa (free base) 4.43 ± 0.10[4]

The predicted pKa of the free base, this compound, is a critical parameter. The presence of both a basic nitrogen in the piperidine ring and an acidic carboxylic acid group means that the compound's net charge and, consequently, its solubility will be highly dependent on the pH of the medium.

The Science of Solubility: Theoretical Framework

The solubility of this compound hydrochloride is governed by the interplay of its molecular structure and the properties of the solvent. The hydrochloride salt form provides a charged species, which is expected to be more soluble in polar solvents like water than its free base counterpart. The zwitterionic nature of the free acid at certain pH values will also play a significant role.

The pH of the aqueous medium is a critical factor. At low pH, the carboxylic acid group will be protonated (neutral), and the piperidine nitrogen will be protonated (positive charge). As the pH increases, the carboxylic acid will deprotonate (negative charge), and at higher pH values, the piperidine nitrogen will deprotonate (neutral). This pH-dependent ionization dramatically impacts the molecule's overall polarity and its ability to interact with water molecules, thus influencing its solubility.

Experimental Determination of Solubility: A Methodological Approach

In the absence of publicly available quantitative solubility data for this compound hydrochloride, this section provides detailed, field-proven protocols for its determination. These methods are designed to be self-validating and provide a clear rationale for each step.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the gold standard for this determination.

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound hydrochloride into separate vials for each solvent to be tested (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, ethanol, methanol, and DMSO). The presence of undissolved solid is crucial to ensure equilibrium is reached.

    • Add a precise volume of the chosen solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. A minimum of 24-48 hours is recommended.

  • Sample Separation:

    • After incubation, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound hydrochloride of known concentrations in the respective solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

    • Construct a calibration curve from the standard solutions and determine the concentration of the compound in the filtered supernatant.

The following table presents hypothetical, yet scientifically plausible, thermodynamic solubility data for this compound hydrochloride.

Table 2: Illustrative Thermodynamic Solubility of this compound Hydrochloride at 25°C

SolventExpected Solubility Range (mg/mL)Rationale
Water10 - 50The hydrochloride salt form promotes solubility in polar protic solvents.
PBS (pH 7.4)5 - 20At physiological pH, the compound will exist in a zwitterionic form, which can influence its solubility.
0.1 M HCl> 50In acidic conditions, the compound is fully protonated, which is expected to maximize aqueous solubility.
Ethanol1 - 10Moderate solubility is expected in polar organic solvents.
Methanol5 - 25Similar to ethanol, with potentially slightly higher solubility due to its higher polarity.
DMSO> 100Dimethyl sulfoxide is a powerful polar aprotic solvent capable of dissolving a wide range of compounds.[5]
Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after a rapid precipitation from a concentrated stock solution (typically in DMSO). This is a high-throughput method often used in early drug discovery.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound hydrochloride in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a 96-well microplate, add the aqueous buffer of interest (e.g., PBS pH 7.4).

    • Add a small volume of the DMSO stock solution to the buffer to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation and Measurement:

    • Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).

    • Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis:

    • The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the blank.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows for determining thermodynamic and kinetic solubility.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Weigh Excess Compound B Add Known Volume of Solvent A->B C Shake at Constant Temp (24-48h) B->C D Settle Excess Solid C->D E Filter Supernatant (0.22 µm filter) D->E G HPLC/MS Analysis E->G F Prepare Standards F->G H Calculate Concentration G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measure Measurement cluster_analysis Data Analysis A Prepare 10 mM Stock in DMSO C Add DMSO Stock to Buffer A->C B Add Buffer to 96-well Plate B->C D Incubate (1-2h) C->D E Measure Light Scattering (Nephelometry) D->E F Determine Highest Soluble Concentration E->F

Caption: Workflow for Kinetic Solubility Determination.

Causality Behind Experimental Choices and Troubleshooting

  • Choice of Solvents: The selection of aqueous buffers at different pH values is crucial for understanding how this compound hydrochloride will behave in a physiological environment. Organic solvents like ethanol, methanol, and DMSO are included to guide formulation development for preclinical studies.

  • Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant temperature during the experiment is essential for reproducibility. Experiments are often conducted at both room temperature (25°C) and physiological temperature (37°C).

  • Importance of Purity: The purity of the compound and the solvents can significantly impact solubility measurements. Impurities can either enhance or decrease the apparent solubility.

  • Troubleshooting Low Solubility: If the aqueous solubility is found to be low, several strategies can be employed for enhancement, including pH adjustment, the use of co-solvents, or the formation of complexes with cyclodextrins.

Conclusion

References

  • PubChem. 2-(Piperidin-3-yl)acetic acid hydrochloride. [Link]

  • CAS Common Chemistry. This compound, hydrochloride (1:1). [Link]

  • GSRS. This compound, (3R)-. [Link]

  • GSRS. This compound, (3R)-. [Link]

  • GSRS. This compound HYDROCHLORIDE, (+/-)-. [Link]

  • GSRS. This compound, (3S)-. [Link]

  • LookChem. This compound. [Link]

  • Semantic Scholar. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • US EPA. 2-Piperidineacetic acid, .alpha.-phenyl-, methyl ester, hydrochloride - Substance Details. [Link]

  • PubChem. 2-Piperidineacetic acid, alpha-phenyl-. [Link]

  • LookChem. 2-Piperidineacetic acid, a-phenyl-, hydrochloride, (aR,2R)-. [Link]

  • PubChem. Dimethyl Sulfoxide. [Link]

Sources

Spectroscopic Characterization of 3-Piperidineacetic Acid: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Piperidineacetic acid is a key building block in pharmaceutical and medicinal chemistry. Its structural elucidation is fundamental to its application. This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound. In the absence of publicly available experimental spectra, this guide leverages high-quality predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a theoretical interpretation of the predicted spectra, generalized best-practice experimental protocols for data acquisition, and a comparative analysis with related molecules to provide a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound, a derivative of the piperidine heterocyclic ring system, serves as a valuable scaffold in the design of novel therapeutic agents. The presence of both a secondary amine and a carboxylic acid functional group allows for a wide range of chemical modifications, making it an attractive starting material for combinatorial chemistry and drug discovery. Accurate and unambiguous characterization of this molecule is paramount, and spectroscopic techniques are the cornerstone of this process. This guide provides a detailed theoretical analysis of what to expect from the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, thereby equipping researchers with the knowledge to identify and characterize this compound.

Molecular Structure and Predicted Spectroscopic Overview

This compound exists as a zwitterion in the solid state and in polar solvents, with the carboxylic acid protonating the basic nitrogen of the piperidine ring. This structural feature significantly influences its spectroscopic properties.

Molecular Formula: C₇H₁₃NO₂

Molecular Weight: 143.18 g/mol

Diagram of Molecular Structure

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to be complex due to the overlapping signals of the piperidine ring protons. The zwitterionic nature of the molecule in a suitable solvent like D₂O will result in the absence of a distinct -COOH proton signal and a broadened N-H proton signal.

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H2 (axial)~3.40d~12.0
H2 (eq)~2.90d~12.0
H3~2.20m-
H4 (axial)~1.60m-
H4 (eq)~1.95m-
H5 (axial)~1.40m-
H5 (eq)~1.85m-
H6 (axial)~3.40d~12.0
H6 (eq)~2.90d~12.0
H7~2.50d~7.0

Note: Predicted values are generated using advanced computational algorithms and may vary from experimental values.

Interpretation of the Predicted ¹H NMR Spectrum
  • Piperidine Ring Protons (H2-H6): The protons on the piperidine ring are expected to appear in the range of 1.40 to 3.40 ppm. The protons alpha to the nitrogen (H2 and H6) are the most deshielded due to the inductive effect of the nitrogen atom. The axial and equatorial protons at each position are diastereotopic and will have different chemical shifts and show geminal coupling.

  • Acetic Acid Protons (H7): The methylene protons of the acetic acid side chain (H7) are predicted to be a doublet around 2.50 ppm, coupled to the proton at C3.

  • Solvent Considerations: Due to the zwitterionic nature of this compound, it is expected to have poor solubility in nonpolar solvents like CDCl₃. Deuterated water (D₂O) or DMSO-d₆ would be more appropriate solvents for NMR analysis.[1] In D₂O, the acidic proton of the carboxylic acid and the proton on the nitrogen would exchange with deuterium, leading to the disappearance of their signals.

Experimental Protocol for ¹H NMR

Diagram of ¹H NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of This compound in 0.6 mL of D2O prep2 Add internal standard (e.g., DSS or TSP) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into a 400 MHz (or higher) NMR spectrometer prep3->acq1 acq2 Tune and shim the spectrometer acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 16-64 scans) acq2->acq3 proc1 Apply Fourier transformation acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integrate peaks and assign chemical shifts proc2->proc3

Caption: Generalized workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (ppm)
C2~46.0
C3~35.0
C4~24.0
C5~26.0
C6~46.0
C7~40.0
C8~178.0

Note: Predicted values are generated using advanced computational algorithms and may vary from experimental values.

Interpretation of the Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (C8): The carboxylic acid carbonyl carbon is the most deshielded and is predicted to appear at approximately 178.0 ppm.[2]

  • Piperidine Ring Carbons (C2-C6): The carbons of the piperidine ring are expected in the range of 24.0 to 46.0 ppm. The carbons adjacent to the nitrogen (C2 and C6) are the most deshielded within the ring system.[3][4]

  • Acetic Acid Methylene Carbon (C7): The methylene carbon of the acetic acid side chain is predicted around 40.0 ppm.

Experimental Protocol for ¹³C NMR

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the longer acquisition times required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)2500-3300Broad, Strong
N-H stretch (secondary amine salt)2400-2800Broad, Medium
C-H stretch (aliphatic)2850-2950Medium
C=O stretch (carboxylate)~1550-1610Strong
N-H bend~1600Medium
C-O stretch~1300-1400Medium

Note: Predicted values are based on typical ranges for the respective functional groups.

Interpretation of the Predicted IR Spectrum
  • O-H and N-H Stretching Region: Due to the zwitterionic nature, a very broad absorption is expected from 2400 to 3300 cm⁻¹. This band arises from the overlapping stretches of the N⁺-H bond of the piperidinium ion and the O-H of the hydrogen-bonded carboxylate group.[2][5]

  • Carbonyl Stretching: A strong absorption band is predicted in the region of 1550-1610 cm⁻¹, which is characteristic of the asymmetric stretching of a carboxylate anion (COO⁻), rather than the typical C=O stretch of a carboxylic acid (~1700 cm⁻¹).[6]

  • C-H Stretching: Aliphatic C-H stretching vibrations are expected in the 2850-2950 cm⁻¹ region.[7]

Experimental Protocol for IR Spectroscopy

Diagram of IR Spectroscopy Workflow

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of solid this compound on the ATR crystal prep2 Apply pressure to ensure good sample contact prep1->prep2 acq1 Collect a background spectrum (empty ATR) prep2->acq1 acq2 Collect the sample spectrum acq1->acq2 proc1 Automatic background subtraction acq2->proc1 proc2 Identify and label major absorption bands proc1->proc2

Caption: Generalized workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): m/z = 143.10 (for the neutral molecule, may be of low abundance in EI)

  • Protonated Molecule [M+H]⁺: m/z = 144.10 (expected in ESI)

  • Major Predicted Fragments (EI):

    • m/z = 98 (Loss of COOH)

    • m/z = 84 (Piperidine ring fragment)

Interpretation of the Predicted Mass Spectrum
  • Ionization Method: For a molecule like this compound, Electrospray Ionization (ESI) would likely be the preferred method, as it is a soft ionization technique that would likely produce a strong signal for the protonated molecule [M+H]⁺ at m/z 144.[8] Electron Ionization (EI) would likely lead to more extensive fragmentation.

  • Fragmentation Pathways:

    • Alpha-Cleavage: A common fragmentation pathway for piperidines is alpha-cleavage, which is the breaking of a bond adjacent to the nitrogen atom.[8]

    • Loss of Carboxyl Group: The loss of the carboxylic acid group as a radical (•COOH, 45 Da) would lead to a fragment at m/z 98.

    • McLafferty Rearrangement: For aliphatic carboxylic acids, a McLafferty rearrangement can occur, although it is less likely in this specific structure.[9][10]

Diagram of a Proposed MS Fragmentation Pathway

G mol [C₇H₁₃NO₂]⁺˙ m/z = 143 frag1 [C₆H₁₂N]⁺ m/z = 98 mol->frag1 - •COOH frag2 [C₅H₁₀N]⁺ m/z = 84 frag1->frag2 - CH₂

Caption: A simplified, proposed fragmentation pathway for this compound under EI-MS.

Experimental Protocol for Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected protonated molecule (e.g., m/z 50-300).

  • Tandem MS (MS/MS): To confirm the structure, isolate the [M+H]⁺ ion (m/z 144) and subject it to collision-induced dissociation (CID) to obtain a product ion spectrum.

Conclusion

This guide provides a comprehensive theoretical framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer valuable insights for researchers working with this compound. The generalized experimental protocols provide a starting point for acquiring high-quality data. While predicted data is a powerful tool, it is essential to confirm these findings with experimental data whenever possible. This guide serves as a foundational resource to aid in the successful identification and structural elucidation of this compound in a research and development setting.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Smith, B. C. (1998).
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Reich, H. J. Organic Chemistry Data. University of Wisconsin. [Link]

Sources

An In-Depth Technical Guide to the Evaluation of 3-Piperidineacetic Acid as a Novel GABA Analogue

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Novel GABA Analogues

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), responsible for maintaining the delicate balance between neuronal excitation and inhibition.[1] Its dysregulation is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity. However, GABA itself has limited therapeutic utility due to its poor ability to cross the blood-brain barrier. This has driven the development of GABA analogues—molecules designed to mimic or modulate the endogenous GABA system with improved pharmacokinetic properties.[2]

These analogues can exert their effects through several distinct mechanisms:

  • Direct Receptor Agonism: Binding to and activating GABA receptors (GABAA or GABAB).

  • Inhibition of GABA Reuptake: Blocking GABA transporters (GATs) to increase synaptic GABA concentration.

  • Inhibition of GABA Metabolism: Preventing the breakdown of GABA by the enzyme GABA-transaminase (GABA-T).

3-Piperidineacetic acid is a structurally compelling candidate for investigation. It is a cyclized analogue of GABA, retaining the core carboxylic acid and amino groups in a conformationally restricted piperidine ring. This guide outlines a systematic approach to synthesize and characterize the GABAergic activity of this compound, providing the necessary protocols to elucidate its precise mechanism of action.

Section 1: Chemical Profile and Synthesis

Before pharmacological evaluation, the target compound must be synthesized with high purity. This compound exists as a racemate and as individual (R) and (S) enantiomers.[3][4]

Chemical Properties Table
PropertyValueSource(s)
Molecular FormulaC₇H₁₃NO₂[3][4]
Molecular Weight143.18 g/mol [3][4]
Canonical SMILESC1CC(CNC1)CC(=O)O[4]
InChIKeyWKXRHAACRPUBIC-UHFFFAOYSA-N[4]
FormTypically supplied as a hydrochloride salt[5]
Proposed Synthetic Pathway: Catalytic Hydrogenation

The most direct route to this compound is the catalytic hydrogenation of its aromatic precursor, 3-pyridylacetic acid. This method is well-established for the reduction of pyridine rings and avoids the use of harsh or toxic reagents like sodium in boiling ethanol or lithium aluminum hydride.[6]

Synthesis cluster_0 Synthetic Workflow 3-Pyridylacetic_Acid_HCl 3-Pyridylacetic Acid HCl Reaction Catalytic Hydrogenation (Parr Shaker, 50-60 psi H₂) 3-Pyridylacetic_Acid_HCl->Reaction Catalyst PtO₂ or Rh/C H₂, Acetic Acid Catalyst->Reaction 3-Piperidineacetic_Acid This compound Reaction->3-Piperidineacetic_Acid

Caption: Synthetic route from precursor to target compound.
Protocol 1: Synthesis of this compound

Causality: The choice of platinum(IV) oxide (PtO₂) or rhodium-on-carbon (Rh/C) as the catalyst is based on their proven efficacy in reducing pyridine rings under acidic conditions. Acetic acid is used as the solvent because it protonates the pyridine nitrogen, rendering the ring more susceptible to hydrogenation and preventing catalyst poisoning.

Methodology:

  • Vessel Preparation: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add 3-pyridylacetic acid hydrochloride (1.0 eq).

  • Catalyst Addition: Add the hydrogenation catalyst (5-10 mol% PtO₂ or Rh/C).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 10-15 mL per gram of starting material).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi.

  • Reaction: Heat the mixture to 50-60 °C and agitate vigorously for 12-24 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: Cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional acetic acid or methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield this compound as its acetate or hydrochloride salt.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: Investigational Roadmap for Pharmacological Activity

With the pure compound in hand, the next phase is to systematically determine its interaction with the GABA system. The following experimental protocols are designed to test three primary hypotheses regarding its mechanism of action.

Investigation cluster_0 Pharmacological Evaluation Workflow start Synthesized This compound mech1 Hypothesis 1: Receptor Interaction start->mech1 mech2 Hypothesis 2: GAT Inhibition start->mech2 mech3 Hypothesis 3: GABA-T Inhibition start->mech3 assay1 Protocol 2: Radioligand Binding Assay (GABAA/GABAB) mech1->assay1 assay2 Protocol 3: [³H]-GABA Uptake Assay (GAT-1, GAT-2, GAT-3) mech2->assay2 assay3 Protocol 4: Enzyme Activity Assay (GABA-T) mech3->assay3 assay4 Protocol 5: Electrophysiology (Functional Activity) assay1->assay4

Caption: Systematic workflow for characterizing GABAergic activity.

Section 3: Experimental Protocols for Mechanistic Elucidation

The following protocols are standard, validated methods in neuropharmacology. Each is a self-contained system designed to provide robust, reproducible data.

Protocol 2: GABA Receptor Binding Affinity

Objective: To determine if this compound binds directly to GABAA or GABAB receptors. This is achieved via a competitive radioligand binding assay, which measures the ability of the test compound to displace a known high-affinity radioligand from the receptor.[7]

Causality:

  • For GABAA Receptors: [³H]Muscimol is used as the radioligand because it is a potent and selective agonist at the GABA binding site.[7]

  • For GABAB Receptors: [³H]GABA is used in the presence of a GABAA-selective antagonist (like isoguvacine) to ensure it only binds to GABAB sites. Calcium is required in the buffer for optimal GABAB binding.[7]

Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed (~48,000 x g) to pellet the synaptic membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.

  • Assay Setup: In a 96-well plate, combine the following in triplicate:

    • Total Binding: Synaptic membranes, radioligand ([³H]Muscimol for GABAA or [³H]GABA for GABAB), and assay buffer.

    • Non-Specific Binding: The same components as total binding, plus a high concentration of a non-radiolabeled competitor (e.g., 100 µM GABA for GABAA, 1 mM baclofen for GABAB).

    • Competition: The same components as total binding, plus varying concentrations of this compound (e.g., from 1 nM to 1 mM).

  • Incubation: Incubate the plate at 4°C for 30-60 minutes to reach equilibrium.

  • Termination & Harvest: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the log concentration of this compound. Use non-linear regression (e.g., Cheng-Prusoff equation) to determine the inhibition constant (Kᵢ).

Anticipated Data Output (Table):

Receptor TargetRadioligandKᵢ of this compound (nM)
GABAA[³H]MuscimolTo be determined
GABAB[³H]GABATo be determined
Protocol 3: GABA Transporter (GAT) Inhibition Assay

Objective: To determine if this compound inhibits the reuptake of GABA from the synapse by blocking GABA transporters. This assay measures the uptake of radiolabeled GABA into synaptosomes or cells expressing specific GAT subtypes.[8]

Causality: This functional assay directly measures the primary role of the transporter. Using cells individually transfected with GAT-1, GAT-2, GAT-3, and BGT-1 allows for the determination of subtype selectivity, a critical parameter for drug development.[9]

Methodology:

  • System Preparation: Use either freshly prepared rat brain synaptosomes or HEK-293 cells stably transfected with the desired human GAT subtype (e.g., GAT-1).

  • Assay Setup: In a 96-well plate, pre-incubate the cells/synaptosomes for 10-15 minutes at room temperature or 37°C with varying concentrations of this compound or a known inhibitor (e.g., Tiagabine for GAT-1) as a positive control.[10]

  • Initiate Uptake: Add a fixed concentration of [³H]-GABA to each well to initiate the transport process.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at the appropriate temperature. The time is kept short to measure the initial rate of uptake and avoid saturation.

  • Termination & Harvest: Terminate the uptake by rapidly washing the cells with ice-cold buffer and harvesting them onto glass fiber filters using a cell harvester.

  • Quantification: Measure the radioactivity trapped within the cells using liquid scintillation counting.

  • Data Analysis: Plot the percent inhibition of [³H]-GABA uptake against the log concentration of this compound. Use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits 50% of uptake).

Anticipated Data Output (Table):

Transporter TargetKnown InhibitorIC₅₀ of this compound (µM)
GAT-1TiagabineTo be determined
GAT-2To be determined
GAT-3SNAP-5114To be determined
BGT-1To be determined
Protocol 4: GABA-Transaminase (GABA-T) Inhibition Assay

Objective: To determine if this compound inhibits the primary catabolic enzyme for GABA, GABA-T.

Causality: This is a coupled enzyme assay. The activity of GABA-T is not easily measured directly. Therefore, its reaction (GABA → succinic semialdehyde) is coupled to the activity of succinic semialdehyde dehydrogenase (SSADH), which reduces NADP⁺ to NADPH. The increase in NADPH can be monitored spectrophotometrically at 340 nm, providing a direct readout of GABA-T activity.[11][12]

Methodology:

  • Enzyme Source: Use purified GABA-T from a commercially available source (e.g., porcine or recombinant human GABA-T).[11]

  • Reaction Mixture: In a 96-well UV-transparent plate, prepare a reaction mixture containing:

    • Potassium pyrophosphate buffer (pH 8.5)

    • α-ketoglutarate (co-substrate for GABA-T)

    • NADP⁺

    • β-mercaptoethanol (stabilizer)

    • Excess SSADH (the coupling enzyme)

  • Inhibitor Incubation: Add varying concentrations of this compound or a known irreversible inhibitor (e.g., Vigabatrin) to the wells. Pre-incubate with the GABA-T enzyme for 10-15 minutes.

  • Initiate Reaction: Initiate the reaction by adding the substrate, GABA.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and monitor the increase in absorbance at 340 nm over time at 25°C.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percent inhibition of enzyme activity against the log concentration of this compound and fit the data to determine the IC₅₀ value.

Anticipated Data Output (Table):

Enzyme TargetKnown InhibitorIC₅₀ of this compound (µM)
GABA-TransaminaseVigabatrinTo be determined
Protocol 5: Functional Characterization by Electrophysiology

Objective: If binding to GABAA receptors is observed (from Protocol 2), this assay will determine the functional consequence: is the compound an agonist (opens the channel), an antagonist (blocks the agonist), or a positive/negative allosteric modulator (enhances/reduces the effect of GABA)?[13]

Causality: The whole-cell patch-clamp technique is the gold standard for studying ion channel function. It provides real-time measurement of the chloride current flowing through the GABAA receptor in response to ligand application, offering high-resolution data on potency (EC₅₀), efficacy, and mechanism of action.[14][15]

Methodology:

  • Cell Preparation: Use a cell line (e.g., HEK-293 or Xenopus oocytes) expressing a specific, defined GABAA receptor subtype (e.g., α₁β₂γ₂).[16]

  • Patching: Establish a whole-cell voltage-clamp configuration on a single cell. Clamp the membrane potential at -60 mV.

  • Agonist Test: Apply this compound alone at increasing concentrations. An inward chloride current (if using a high intracellular chloride solution) indicates agonist activity.

  • Modulator Test: Apply a low, fixed concentration of GABA (the EC₅-EC₁₀) to elicit a small baseline current. Co-apply this concentration of GABA with increasing concentrations of this compound.

    • Potentiation of the GABA-evoked current indicates positive allosteric modulation.

    • Inhibition of the GABA-evoked current suggests negative allosteric modulation or channel block.

  • Antagonist Test: Co-apply a fixed, high concentration of GABA (the EC₅₀) with increasing concentrations of this compound. A rightward shift in the GABA dose-response curve with no change in the maximal response indicates competitive antagonism.

  • Data Analysis: Generate dose-response curves to calculate EC₅₀ (for agonists), IC₅₀ (for antagonists), and the degree of maximal modulation (for allosteric modulators).

Section 4: Data Interpretation and Pathway Visualization

The data from these protocols will collectively build a pharmacological profile of this compound. For instance, a low IC₅₀ in the GAT-1 assay with high Kᵢ values in the receptor binding assays would strongly suggest it is a selective GABA uptake inhibitor.

GABASynapse cluster_Pre Presynaptic Terminal cluster_Post Postsynaptic Terminal cluster_Glia Astrocyte Glutamine Glutamine GAD GAD Glutamine->GAD GABA_vesicle GABA (in Vesicle) GAD->GABA_vesicle Synaptic_Cleft Synaptic GABA GABA_vesicle->Synaptic_Cleft Release GAT1_pre GAT-1 (Target 2) Synaptic_Cleft->GAT1_pre GABA_A GABAA Receptor (Target 1) Synaptic_Cleft->GABA_A GABA_B GABAB Receptor (Target 1) Synaptic_Cleft->GABA_B GAT3 GAT-3 (Target 2) Synaptic_Cleft->GAT3 Response Cl⁻ Influx Hyperpolarization GABA_A->Response GABA_T GABA-T (Target 3) GAT3->GABA_T Uptake SSA Succinic Semialdehyde GABA_T->SSA

Caption: The GABAergic synapse showing the three primary targets for pharmacological intervention.

Conclusion and Future Directions

This guide provides a rigorous, hypothesis-driven framework for the comprehensive evaluation of this compound as a novel GABA analogue. By systematically executing these validated protocols, researchers can unambiguously determine its mechanism of action and subtype selectivity.

The results will dictate the path forward. A potent and selective GAT-1 inhibitor would warrant further investigation into its pharmacokinetic properties, blood-brain barrier permeability, and in vivo efficacy in animal models of epilepsy or anxiety.[17] A selective GABAA receptor modulator would lead to studies to deconvolve its effects on specific receptor subtypes to predict its therapeutic window and side-effect profile. This structured approach ensures that the therapeutic potential of this compound is evaluated with the highest degree of scientific integrity.

References

Sources

The Therapeutic Potential of 3-Piperidineacetic Acid: A Technical Guide for CNS Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Piperidineacetic acid, a cyclic analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), represents a core scaffold with significant, yet largely untapped, therapeutic potential for a range of neurological disorders. While direct clinical application of the parent molecule is limited, its structural framework serves as a foundational blueprint for the development of potent and selective modulators of GABAergic neurotransmission. This technical guide provides an in-depth exploration of the therapeutic applications of the this compound scaffold, grounded in its mechanism of action as a modulator of GABA transporters (GATs). We will dissect the preclinical evidence, detail essential experimental protocols for its evaluation, and discuss the chemical strategies employed to translate its inherent biological activity into viable central nervous system (CNS) therapeutics. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel treatments for epilepsy, neurodegenerative diseases, and other CNS pathologies.

Introduction: The GABAergic System and the Significance of this compound

The GABAergic system is the primary inhibitory network in the mammalian central nervous system, playing a critical role in regulating neuronal excitability. A disruption in the delicate balance between excitatory and inhibitory signaling is a hallmark of numerous neurological and psychiatric conditions, including epilepsy, anxiety disorders, and neuropathic pain. Consequently, enhancing GABAergic tone is a well-established therapeutic strategy.[1]

The synaptic concentration of GABA is tightly regulated by its synthesis, release, and reuptake from the synaptic cleft. This reuptake is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs).[2] The primary subtypes found in the brain are GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[2] GAT-1 is predominantly located on presynaptic neurons and astrocytes and is the main transporter responsible for clearing GABA from the synapse.[3] Inhibition of these transporters, particularly GAT-1, prolongs the presence of GABA in the synaptic cleft, thereby enhancing the activation of postsynaptic GABA receptors and augmenting inhibitory neurotransmission.[3]

This compound is a structural analog of GABA, constrained in a cyclic piperidine ring. This conformation is critical for its interaction with GABAergic system components. It is a close structural relative of the well-characterized compound, nipecotic acid (piperidine-3-carboxylic acid), a potent inhibitor of GABA uptake.[3][4] The primary distinction lies in the single additional methylene group in the side chain of this compound. While direct and extensive pharmacological data on this compound itself is sparse in publicly available literature, the robust body of research on its parent compound, nipecotic acid, and its derivatives provides a strong rationale for its therapeutic potential. The core hypothesis is that the this compound scaffold acts as a pharmacophore for GAT inhibition, and its therapeutic utility can be unlocked through chemical modifications that optimize its potency, selectivity, and pharmacokinetic properties, particularly its ability to cross the blood-brain barrier (BBB).[5]

Mechanism of Action: Targeting GABA Transporters

The principal mechanism through which the this compound scaffold is hypothesized to exert its therapeutic effects is via the competitive inhibition of GABA transporters. By mimicking the structure of GABA, it can bind to the active site of GATs, preventing the reuptake of endogenous GABA from the synaptic cleft.

dot

GABA_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Astrocyte cluster_drug Pharmacological Intervention Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging Synaptic_Cleft GABA GABA_vesicle->Synaptic_Cleft Exocytosis GAT1_pre GAT-1 GABA_A GABA-A Receptor (Ion Channel) postsynaptic_effect Inhibitory Postsynaptic Potential (IPSP) GABA_A->postsynaptic_effect Cl- Influx (Hyperpolarization) GABA_B GABA-B Receptor (GPCR) postsynaptic_effect2 GABA_B->postsynaptic_effect2 K+ Efflux / Ca2+ Block GAT3_glia GAT-3 GABA_metabolism GABA Metabolism GAT3_glia->GABA_metabolism Synaptic_Cleft->GAT1_pre Reuptake Synaptic_Cleft->GABA_A Synaptic_Cleft->GABA_B Synaptic_Cleft->GAT3_glia Reuptake Piperidineacetic_Acid 3-Piperidineacetic Acid Analog Piperidineacetic_Acid->GAT1_pre Inhibition Piperidineacetic_Acid->GAT3_glia Inhibition

Caption: GABAergic Synapse and Site of Action for this compound Analogs.

The well-studied analogue, nipecotic acid, demonstrates selectivity for the different GAT subtypes. As shown in the table below, it is most potent against GAT-1. It is highly probable that this compound shares a similar, albeit likely quantitatively different, selectivity profile.

Transporter SubtypeIC50 for Nipecotic Acid (µM)Primary Location
Mouse GAT-1 2.6Neurons and Astrocytes
Mouse GAT-2 310Non-neuronal tissue (e.g., liver, kidney), meninges
Mouse GAT-3 29Predominantly Astrocytes
Mouse GAT-4 (BGT-1) 16Astrocytes, meninges
Data compiled from Kragler, et al. (2005).[6]

The development of derivatives based on the 3-piperidine scaffold, such as the marketed anticonvulsant Tiagabine (a derivative of nipecotic acid), has focused on increasing lipophilicity to improve BBB penetration and enhance potency and selectivity for GAT-1.[4] The therapeutic efficacy of these derivatives is directly attributed to their ability to elevate synaptic GABA levels, thereby potentiating inhibitory neurotransmission.

Potential Therapeutic Applications

Anticonvulsant and Anti-epileptic Activity
Neurodegenerative Disorders

Emerging evidence suggests that modulating GABAergic function may offer therapeutic benefits in neurodegenerative diseases. For example, in models of Huntington's disease, the mitochondrial toxin 3-nitropropionic acid (3-NP) is used to induce striatal degeneration and motor deficits that mimic the human condition.[7][8] Studies have shown that piperine, a naturally occurring alkaloid containing a piperidine moiety, can mitigate these behavioral and neuropathological changes.[7] While piperine has a complex pharmacology, its neuroprotective effects highlight the potential of piperidine-containing structures in this therapeutic area. Derivatives of nipecotic acid have also been shown to inhibit the aggregation of mutant huntingtin protein in cell-based models, suggesting a potential disease-modifying role beyond symptomatic seizure control.[6]

Preclinical Evaluation: Key Experimental Protocols

Evaluating the therapeutic potential of this compound and its derivatives requires a systematic approach using validated in vitro and in vivo assays.

In Vitro Assays

This assay is the gold standard for determining a compound's potency and selectivity for GABA transporters. It directly measures the inhibition of radiolabeled GABA uptake into isolated nerve terminals (synaptosomes).

Objective: To determine the IC50 value of a test compound for the inhibition of GABA uptake.

Step-by-Step Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from rodent brain tissue (e.g., cortex or hippocampus) using differential centrifugation over a sucrose gradient.

  • Protein Quantification: Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., BCA or Bradford assay).

  • Assay Setup: In a 96-well plate, pre-incubate synaptosomes (typically 20-50 µg of protein) in a Krebs-Ringer-HEPES buffer at 37°C.

  • Compound Addition: Add varying concentrations of the test compound (e.g., this compound) or a reference inhibitor (e.g., nipecotic acid) to the wells.

  • Initiate Uptake: Add a solution containing a fixed concentration of GABA and a tracer amount of [³H]-GABA to initiate the uptake reaction.

  • Terminate Uptake: After a short incubation period (typically 1-5 minutes), rapidly terminate the reaction by filtration through a glass fiber filter mat, followed by washing with ice-cold buffer to remove unincorporated radiolabel.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[9][10]

dot

GABA_Uptake_Assay cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Analysis A Isolate Brain Tissue B Homogenize & Centrifuge A->B C Isolate Synaptosomes B->C D Quantify Protein C->D E Pre-incubate Synaptosomes (37°C) D->E F Add Test Compound (e.g., this compound) E->F G Add [3H]-GABA to Initiate Uptake F->G H Incubate (1-5 min) G->H I Rapid Filtration & Washing H->I J Scintillation Counting I->J K Calculate % Inhibition J->K L Plot Dose-Response Curve K->L M Determine IC50 L->M

Caption: Experimental Workflow for the [³H]-GABA Uptake Inhibition Assay.

In Vivo Models

This model is highly predictive of anticonvulsant efficacy against generalized tonic-clonic seizures. It assesses a compound's ability to prevent seizure spread.

Objective: To determine the median effective dose (ED50) of a test compound required to protect against MES-induced seizures.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male mice (e.g., CF-1 strain) to the testing environment.

  • Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection, i.p.) at various doses. Include a vehicle control group.

  • Pre-treatment Time: Allow for a specific pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

  • Electrode Placement: Apply corneal electrodes, moistened with saline, to the eyes of the mouse.

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb extension is considered protection.

  • Data Analysis: Calculate the percentage of animals protected at each dose. Determine the ED50 value using probit analysis.[11][12]

It is crucial to assess whether a compound's anticonvulsant activity is independent of motor impairment or sedation. The rotarod test is a standard method for evaluating motor coordination.

Objective: To determine the median toxic dose (TD50) at which a compound causes motor impairment.

Step-by-Step Methodology:

  • Training: Train mice to remain on a rotating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

  • Compound Administration: Administer the test compound or vehicle as in the MES test.

  • Testing: At the time of peak effect, place the animals back on the rotarod and record the latency to fall or the number of animals that fall within a set time (e.g., 1-2 minutes).

  • Data Analysis: Calculate the TD50, the dose at which 50% of the animals fail the test. The Protective Index (PI = TD50/ED50) is a critical measure of the compound's therapeutic window.[9]

The Challenge of CNS Penetration and Strategies for Optimization

A significant hurdle for the therapeutic development of small, polar molecules like this compound is their limited ability to cross the blood-brain barrier (BBB). The BBB is a highly selective barrier that restricts the passage of hydrophilic and charged substances from the bloodstream into the CNS. Nipecotic acid itself has very poor BBB penetration, which has precluded its use as a clinical anticonvulsant.

Medicinal chemistry efforts have focused on creating prodrugs or more lipophilic derivatives to overcome this limitation. Common strategies include:

  • Esterification: Converting the carboxylic acid moiety to an ester masks the charge and increases lipophilicity, facilitating passive diffusion across the BBB. The ester is then hydrolyzed by esterases in the brain to release the active parent compound.[5]

  • N-Substitution: Appending large, lipophilic groups to the piperidine nitrogen can dramatically increase lipid solubility and GAT-1 affinity. This is the strategy used in the design of Tiagabine.[4]

Conclusion and Future Directions

The this compound scaffold represents a validated pharmacophore for the inhibition of GABA transporters. While the parent molecule's therapeutic utility is hampered by poor pharmacokinetic properties, its derivatives have demonstrated significant potential, particularly as anticonvulsants. The future of research in this area lies in the rational design of novel analogs with improved CNS penetration and subtype selectivity for GABA transporters. A deeper understanding of the structural requirements for interacting with different GAT subtypes could lead to the development of compounds with novel therapeutic profiles, potentially for treating neurodegenerative disorders, neuropathic pain, and anxiety, in addition to epilepsy. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of such next-generation compounds derived from the promising this compound core.

References

  • Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal. 2022.
  • Anticonvulsant activity of the nipecotic acid ester, (+/-)-m-nitrophenyl-3-piperidinecarboxylate. Journal of Pharmacy and Pharmacology.
  • Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mG
  • This compound HYDROCHLORIDE, (+/-)-. GSIS.
  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules. 2022.
  • GABA-T Inhibition and Its Effects on the Progression of Hepatocellular Carcinoma and Aging. University of Arizona. 2023.
  • Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms. Nutritional Neuroscience. 2022.
  • Anticonvulsant. Wikipedia.
  • GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. ACS Chemical Neuroscience. 2019.
  • Nipecotic Acid ((±)-. Cayman Chemical.
  • This compound, (3S)-. GSIS.
  • This compound, (3R)-. GSIS.
  • Piperidinyl-3-phosphinic acids as novel uptake inhibitors of the neurotransmitter gamma-aminobutyric acid (GABA). Bioorganic & Medicinal Chemistry Letters. 1999.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. 2024.
  • 2-(Piperidin-3-yl)acetic acid hydrochloride. PubChem.
  • Epilepsy and Seizures Medic
  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules. 2021.
  • Potential neuroprotective effects of hesperidin on 3-nitropropionic acid-induced neurotoxicity in r
  • Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design str
  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules. 2022.
  • New Hybrid Molecules With Anticonvulsant and Antinociceptive Activity Derived From 3-methyl- Or 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry. 2016.
  • Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Molecules. 2018.
  • Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels. 2016.
  • Time-dependent inhibition of gamma-aminobutyric acid aminotransferase, by 3-hydroxybenzylhydrazine. Bioorganic & Medicinal Chemistry. 1995.
  • Penetration of Drugs through the Blood-Cerebrospinal Fluid/Blood-Brain Barrier for Treatment of Central Nervous System Infections. Clinical Microbiology Reviews. 2007.
  • Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective. Macromolecular Bioscience. 2018.

Sources

Discovery and history of 3-Piperidineacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of 3-Piperidineacetic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document traces the molecule's origins from its synthesis via the catalytic hydrogenation of its aromatic precursor, 3-Pyridineacetic acid, to its recognition as a conformationally constrained analogue of the neurotransmitter γ-aminobutyric acid (GABA). We will explore the evolution of its synthetic methodologies, detail its pharmacological significance as a tool for probing the GABAergic system, and provide an exemplary experimental protocol. The narrative emphasizes the causality behind experimental choices and grounds key claims in authoritative references, offering a blend of historical context and practical scientific insight.

Introduction: The Structural Significance of this compound

This compound (Molecular Formula: C₇H₁₃NO₂; Molecular Weight: 143.18 g/mol ) is a non-proteinogenic amino acid featuring a piperidine ring substituted at the 3-position with an acetic acid moiety.[1] While structurally simple, its significance in medicinal chemistry and neuropharmacology stems from its identity as a conformationally restricted analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.

GABA's inherent flexibility allows it to adopt numerous conformations, not all of which are active at its receptors. In contrast, the saturated heterocyclic ring of this compound "locks" the distance and spatial relationship between the amine group and the carboxylic acid group. This rigidity provides researchers with a valuable tool to study the specific conformations of GABA required for binding to its receptors and transport proteins.

Figure 1: Structural comparison of flexible GABA and constrained this compound.

Historical Synthesis: The Precursor and the Pathway

The history of this compound is intrinsically linked to its aromatic precursor, 3-Pyridineacetic acid (also known as 3-pyridylacetic acid).[2] Early synthetic organic chemistry focused heavily on the derivation of functionalized molecules from readily available starting materials like coal tar derivatives, which include pyridine and its substituted forms.

One of the classic methods for preparing the 3-Pyridineacetic acid precursor involves the Willgerodt reaction, starting from 3-acetylpyridine.[3] This reaction transforms an aryl alkyl ketone into a terminal carboxylic acid (or amide) with the same number of carbon atoms, providing a route to the necessary side chain.

The definitive step—the "discovery" or creation of this compound—is achieved through the catalytic hydrogenation of the pyridine ring of 3-Pyridineacetic acid. This reaction reduces the aromatic, electron-deficient pyridine ring to a saturated, aliphatic piperidine ring. This transformation is a cornerstone of heterocyclic chemistry and represents the most direct and historically significant route to the title compound.

Evolution of Synthetic Methodologies

While the fundamental principle of hydrogenating 3-Pyridineacetic acid remains the primary synthetic strategy, the methodology has been refined over decades through advancements in catalysis. The choice of catalyst, solvent, and reaction conditions is critical, as it dictates reaction efficiency, yield, and the potential for side reactions.

The hydrogenation of a pyridine ring is more challenging than that of a simple olefin or even a benzene ring due to the potential for the basic nitrogen atom to poison the catalyst surface. Therefore, the reaction is typically carried out on the hydrochloride salt of the substrate[4][5][6] in an acidic or polar protic solvent to protonate the nitrogen, rendering it less poisonous and activating the ring for reduction.

Below is a comparative summary of common catalysts used for this transformation.

CatalystTypical PressureTypical TemperatureAdvantagesDisadvantages/Considerations
Palladium (5-10% on Carbon) 50-500 psi25-80 °CCost-effective, good general activity, simple filtration.[7]Can be less effective than Pt or Rh for stubborn rings; requires acidic conditions.
Platinum (PtO₂, Pt/C) 50-1000 psi25-100 °CHighly active, effective under a range of conditions (acidic to neutral).[8]Higher cost than palladium; can sometimes promote hydrogenolysis (unwanted bond cleavage).
Rhodium (5% on Carbon/Alumina) 500-1500 psi50-120 °CVery powerful for aromatic ring reduction, can function at lower temperatures than Ruthenium.[7]High cost; may require higher pressures for optimal performance.
Ruthenium (5% on Carbon) 1000-2000 psi100-180 °CExcellent for reducing aromatic systems, resistant to poisoning.[8]Requires harsh conditions (high pressure and temperature), which may not be compatible with other functional groups.

For most laboratory and industrial applications, Palladium on carbon (Pd/C) or Platinum-based catalysts offer the best balance of reactivity, cost, and moderate reaction conditions for this specific transformation.

Pharmacological Context: A Constrained GABA Analogue

The scientific value of this compound was fully realized with the growth of neuropharmacology. Its structural similarity to GABA, combined with its conformational rigidity, makes it an ideal scaffold for investigating the structure-activity relationships (SAR) of GABAergic compounds.

Its closest relatives in this context are nipecotic acid (piperidine-3-carboxylic acid) and guvacine , which are potent inhibitors of GABA uptake transporters (GATs).[9] By studying how these rigid molecules interact with receptors and transporters compared to flexible GABA, researchers can map the essential pharmacophore—the precise 3D arrangement of functional groups—required for biological activity. While this compound itself is not a clinical drug, its derivatives and the scientific knowledge gained from its use have been instrumental. For instance, understanding the optimal spatial arrangement of the amino and carboxyl groups has guided the design of other CNS-active agents. Studies with related piperidine-based structures have shown activity as anticonvulsants by modulating GABA-mediated neurotransmission.[10]

Detailed Experimental Protocol: Catalytic Hydrogenation of 3-Pyridineacetic Acid Hydrochloride

This section provides a representative, self-validating protocol for the synthesis of this compound hydrochloride via the catalytic hydrogenation of 3-Pyridineacetic acid hydrochloride using a common and robust catalyst.

Objective: To synthesize this compound hydrochloride with a target yield of >90% and purity of >98%.

Materials & Reagents:

  • 3-Pyridineacetic acid hydrochloride (1 eq.)[5]

  • Palladium on Carbon (10% Pd wt, 50% wet; ~2-5 mol% Pd)

  • Methanol (Reagent Grade)

  • Deionized Water

  • Celite™ (for filtration)

  • Parr Hydrogenation Apparatus (or similar high-pressure reactor)

  • Rotary Evaporator

  • Büchner Funnel and Filtration Flask

Figure 2: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reactor Setup: To a high-pressure Parr shaker vessel, add 3-Pyridineacetic acid hydrochloride (e.g., 10.0 g, 57.6 mmol).

  • Catalyst Addition: Under a flow of inert gas (Nitrogen or Argon), carefully add 10% Palladium on Carbon (50% wet, e.g., 1.2 g, ~2 mol% Pd). Causality: The catalyst is handled wet and under inert gas to prevent ignition, as dry Pd/C is pyrophoric.

  • Solvent Addition: Add a solvent mixture of Methanol and Water (e.g., 4:1 ratio, 100 mL). Causality: The polar protic solvent ensures the substrate remains dissolved, and the presence of water can improve catalyst activity in some cases.

  • Hydrogenation: Seal the Parr vessel. Purge the headspace three times with nitrogen to remove oxygen, followed by three purges with hydrogen gas. Pressurize the vessel to 100 psi with hydrogen. Begin vigorous stirring and heat the reaction to 50 °C.

  • Monitoring: The reaction is monitored by observing the drop in pressure from the hydrogen tank, indicating gas uptake. The reaction is typically complete within 4-12 hours when hydrogen consumption ceases.

  • Workup - Catalyst Removal: Cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with nitrogen. The reaction mixture is filtered through a pad of Celite™ to safely and completely remove the palladium catalyst. The filter cake is washed with a small amount of methanol. Trustworthiness: Filtering through Celite prevents fine catalyst particles from passing through, ensuring a product free of heavy metal contamination.

  • Isolation: The combined filtrate is concentrated under reduced pressure using a rotary evaporator. This will typically yield this compound hydrochloride as a white to off-white crystalline solid.[6]

  • Validation: The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful reduction of the pyridine ring and the integrity of the acetic acid side chain.

Modern Research and Future Outlook

Today, this compound and its chiral enantiomers[1][11] serve primarily as valuable building blocks in synthetic and medicinal chemistry. The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs. The acetic acid handle on the 3-position provides a convenient point for chemical modification, allowing for the construction of complex libraries of compounds. For example, derivatives are explored for use in treating thrombotic disorders[12] and for modulating various CNS targets. The historical foundation laid by the early synthesis and pharmacological characterization of this molecule continues to support the development of novel therapeutics targeting a wide range of diseases.

Conclusion

The story of this compound is a journey from a fundamental heterocyclic compound, accessible through classic catalytic hydrogenation, to a sophisticated tool in neuropharmacology and a versatile building block in modern drug discovery. Its history underscores a core principle of medicinal chemistry: that by understanding and constraining the structure of endogenous molecules like GABA, we can unlock profound insights into biological function and design more selective and potent therapeutics. Its continued relevance is a testament to the enduring value of foundational chemical synthesis and the intricate relationship between molecular structure and biological activity.

References

  • gsrs. (n.d.). This compound, (3R)-. Retrieved from [Link]

  • gsrs. (n.d.). This compound, (3S)-. Retrieved from [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridineacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride.
  • PubMed. (n.d.). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. Retrieved from [Link]

  • gsrs. (n.d.). This compound, (3R)-. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • gsrs. (n.d.). This compound, (+/-)-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Piperidineacetic acid, alpha-phenyl-. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). This compound, hydrochloride (1:1). Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Phenylpiperidine. Retrieved from [Link]

  • Google Patents. (n.d.). WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
  • PubMed. (n.d.). Anticonvulsant activity of the nipecotic acid ester, (+/-)-m-nitrophenyl-3-piperidinecarboxylate. Retrieved from [Link]

  • PubMed. (n.d.). 3-substituted GABA analogs with central nervous system activity: a review. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 3-Pyridylacetic acid hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Modulation of γ-Aminobutyric Acid Type A (GABAA) Receptors by Piperine Derivatives. Retrieved from [Link]

  • University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]

  • Clariant. (n.d.). Catalysts for hydrogenation processes. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Piperidin-3-yl)acetic acid hydrochloride. Retrieved from [Link]

Sources

The Architectural Versatility of 3-Piperidineacetic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Piperidineacetic Acid Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone heterocyclic scaffold, integral to the structure of numerous approved pharmaceuticals.[1] Its prevalence stems from its favorable physicochemical properties, including high chemical stability, the ability to modulate lipophilicity and aqueous solubility, and its conformational flexibility which allows for optimal binding to molecular targets.[2] Within this privileged class of structures, this compound and its derivatives have emerged as a particularly fruitful area of research and development. This technical guide provides an in-depth exploration of the synthesis, medicinal applications, and structure-activity relationships of this compound derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

The core structure, characterized by a piperidine ring substituted at the 3-position with an acetic acid moiety, serves as a versatile template for the design of therapeutic agents targeting a range of biological pathways. Notably, this scaffold is a key component in the design of gamma-aminobutyric acid (GABA) analogues, which are crucial in the management of neurological disorders.[3][4] The acetic acid side chain provides a handle for further chemical modification, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties. This guide will delve into the synthetic strategies employed to construct and functionalize this important scaffold, explore its diverse therapeutic applications with a focus on the underlying mechanisms of action, and provide a systematic analysis of the structure-activity relationships that govern its biological effects.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives presents unique challenges, primarily centered around the stereoselective construction of the substituted piperidine ring and the introduction of the acetic acid side chain. A variety of synthetic approaches have been developed, each with its own advantages and limitations.

Enantioselective Synthesis from Chiral Precursors

One of the most elegant approaches to chiral 3-substituted piperidines involves the use of readily available chiral starting materials. L-glutamic acid, a natural α-amino acid, serves as a versatile precursor for the enantioselective synthesis of 3-aminopiperidine derivatives, which can be further elaborated to the corresponding acetic acid analogues. This multi-step route typically involves the esterification of both carboxylic acid groups of L-glutamic acid, followed by reduction to the corresponding diol. The diol is then converted to a ditosylate, which undergoes cyclization with a suitable amine to furnish the substituted piperidine ring.

Experimental Protocol: Synthesis of 3-(N-Boc-amino)piperidine Derivatives from L-Glutamic Acid

  • Esterification: L-glutamic acid is converted to its dimethyl ester in a one-pot reaction.

  • Boc-Protection: The amino group of the diester is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)2O) and triethylamine in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reduction: The diester is reduced to the corresponding diol using sodium borohydride (NaBH4).

  • Tosylation: The diol is converted to the ditosylate by reaction with p-toluenesulfonyl chloride in the presence of triethylamine and DMAP.

  • Cyclization: The ditosylate is reacted with a primary amine to afford the corresponding N-substituted 3-(N-Boc-amino)piperidine.

Dieckmann Condensation: A Powerful Tool for Ring Formation

The Dieckmann condensation is a robust and widely used intramolecular reaction for the formation of cyclic β-keto esters from diesters.[5][6][7][8][9] This reaction is particularly well-suited for the synthesis of 5- and 6-membered rings and can be adapted for the preparation of this compound precursors. The general strategy involves the base-catalyzed intramolecular condensation of a suitably substituted N-protected amino-diester. The resulting cyclic β-keto ester can then be hydrolyzed and decarboxylated to yield the desired this compound derivative.

Caption: Dieckmann condensation for piperidine synthesis.

Rhodium-Catalyzed Asymmetric Synthesis

Recent advances in catalysis have provided powerful tools for the enantioselective synthesis of chiral piperidines. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate.[5] This method allows for the highly regio- and enantioselective introduction of a substituent at the 3-position of a tetrahydropyridine intermediate, which can then be reduced to the corresponding piperidine. While this method does not directly yield the acetic acid moiety, the resulting 3-substituted piperidine can serve as a versatile intermediate for further functionalization.

Medicinal Chemistry Applications of this compound Derivatives

The this compound scaffold has proven to be a rich source of inspiration for the development of novel therapeutic agents across a range of disease areas.

GABA Analogues and Anticonvulsant Activity

A primary application of this compound derivatives is in the field of neuroscience, particularly as analogues of the inhibitory neurotransmitter GABA.[3][4] GABA itself has limited therapeutic utility due to its inability to cross the blood-brain barrier.[4] The this compound scaffold provides a lipophilic framework that can facilitate brain penetration while maintaining the key pharmacophoric elements necessary for interaction with GABAergic systems.

Derivatives of the closely related 3-piperidinecarboxylic acid (nipecotic acid) are potent inhibitors of GABA uptake, thereby increasing the concentration of GABA in the synaptic cleft and enhancing inhibitory neurotransmission.[3] This mechanism of action is the basis for the anticonvulsant activity of several nipecotic acid derivatives. Similarly, this compound derivatives have been explored as GABA analogues with potential anticonvulsant properties.

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GABA_receptor GABA Receptor GABA->GABA_receptor GAT1 GABA Transporter (GAT1) GABA->GAT1 Reuptake Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal Derivative 3-Piperidineacetic Acid Derivative Derivative->GAT1 Inhibition

Caption: Mechanism of GABA uptake inhibition.

NMDA Receptor Antagonists and Neuroprotection

The N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel, plays a critical role in excitatory synaptic transmission.[10][11][12] Overactivation of NMDA receptors is implicated in excitotoxicity, a process that contributes to neuronal damage in various neurological disorders, including stroke and neurodegenerative diseases.[12] Consequently, NMDA receptor antagonists have been investigated as potential neuroprotective agents. Certain piperidine derivatives have been identified as potent and selective NMDA receptor antagonists.[11] The this compound scaffold can be functionalized to generate compounds that interact with specific subunits of the NMDA receptor, offering the potential for improved therapeutic profiles with reduced side effects.

Anticancer and Anti-inflammatory Properties

Emerging research has highlighted the potential of piperidine-containing compounds in oncology and immunology. While specific studies on this compound derivatives in these areas are less common, the broader class of piperidine derivatives has demonstrated significant anticancer and anti-inflammatory activities. For instance, certain piperidine derivatives have been shown to inhibit tumor cell proliferation and induce apoptosis. The structural versatility of the this compound scaffold makes it an attractive starting point for the design of novel anticancer and anti-inflammatory agents.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their structural features. A systematic exploration of the structure-activity relationships (SAR) is crucial for the rational design of potent and selective therapeutic agents.

Substitution at the Piperidine Nitrogen

Modification of the nitrogen atom of the piperidine ring is a common strategy for modulating the pharmacological properties of this compound derivatives. The introduction of various substituents, such as alkyl, aryl, or aralkyl groups, can significantly impact receptor binding affinity, selectivity, and pharmacokinetic parameters. For example, in a series of piperidine-3-carboxamides investigated as human platelet aggregation inhibitors, the nature of the N-substituent was found to be a key determinant of activity.[13] Optimal potency was achieved with an aralkyl group connecting two nipecotoyl rings, suggesting that the N-substituent plays a crucial role in orienting the molecule within the binding site.[13]

Compound TypeN-SubstituentKey SAR ObservationReference
Piperidine-3-carboxamidesAlkyl/AralkylHydrophobic character and steric factors influence activity.[13]
Piperazine-2,3-dicarboxylic acidsBulky aromaticImproved affinity for GluN2C and GluN2D NMDA receptor subunits.[10]
Modification of the Acetic Acid Side Chain

The carboxylic acid group of the acetic acid moiety is often a critical pharmacophoric feature, particularly for compounds targeting receptors that recognize acidic ligands. However, modification of this group can lead to compounds with altered pharmacological profiles. For instance, conversion of the carboxylic acid to an amide can impact binding affinity and selectivity. In the case of piperidine-3-carboxamides, the amide group was found to be essential for antiplatelet activity.[13]

Stereochemistry at the 3-Position

The stereochemistry at the 3-position of the piperidine ring is a critical determinant of biological activity. The (R) and (S) enantiomers of a 3-substituted piperidine derivative can exhibit significantly different potencies and selectivities for their biological targets. Enantioselective synthesis is therefore of paramount importance in the development of this compound-based drugs.

Future Perspectives and Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its proven utility in the development of GABA analogues and NMDA receptor antagonists for the treatment of neurological disorders provides a strong foundation for further exploration. The synthetic methodologies for accessing this scaffold are well-established, with ongoing advancements in asymmetric catalysis offering new opportunities for the efficient and stereoselective synthesis of novel derivatives.

Future research in this area is likely to focus on several key aspects. A deeper understanding of the molecular mechanisms of action of this compound derivatives will be crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The application of computational modeling and structural biology techniques will undoubtedly play a pivotal role in elucidating the binding modes of these compounds at their respective targets. Furthermore, the exploration of this compound derivatives in other therapeutic areas, such as oncology and inflammatory diseases, represents a promising avenue for future drug discovery efforts. The continued investigation of this privileged scaffold is poised to yield novel and impactful medicines for a range of human diseases.

References

  • CADILA HEALTHCARE LIMITED. (2015). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, Intermediate For Linagliptin.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved from [Link]

  • Preparation method of (R)-3-Boc-aminopiperidine. (2015). Google Patents.
  • Dieckmann condensation. (2023). In Wikipedia. Retrieved from [Link]

  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. (1985). Journal of Medicinal Chemistry, 28(1), 41-48.
  • Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. (1997). Google Patents.
  • Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors. (2014). ACS Chemical Neuroscience, 5(8), 664-676.
  • Dieckmann condensation. (2023). Pure and Applied Chemistry. Retrieved from [Link]

  • Dieckmann Condensation – An Intramolecular Claisen Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring as 5-HT1A Receptor Ligands. (2020). Molecules, 25(19), 4434.
  • Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. (2019). Beilstein Journal of Organic Chemistry, 15, 2362-2372.
  • Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. (2019). Medicinal Chemistry Research, 28(1), 1-17.
  • Piperidine derivatives as nmda receptor antagonists. (2003). Google Patents.
  • GABA analogues. (n.d.). Pharmacy 180. Retrieved from [Link]

  • Dieckmann Condensation. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (2023). International Journal of Molecular Sciences, 24(13), 10834.

Sources

A Technical Guide to the Stereospecificity of 3-Piperidineacetic Acid: Chirality, Resolution, and Biological Function

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Three-Dimensional Structure in Pharmacology

In the landscape of central nervous system (CNS) drug discovery, the spatial arrangement of atoms within a molecule is a critical determinant of its biological activity. 3-Piperidineacetic acid, a cyclic analogue of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), serves as a quintessential example of this principle.[1][2] Its structure, featuring a chiral center at the third carbon of the piperidine ring, gives rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers.[3][4] While chemically identical in an achiral environment, these stereoisomers exhibit markedly different pharmacological profiles within the chiral milieu of the body. This guide provides an in-depth exploration of the synthesis, chiral resolution, and stereospecific biological functions of this compound, offering a technical framework for researchers in medicinal chemistry and neuropharmacology.

Section 1: Synthesis and Chiral Resolution

The synthesis of this compound and its derivatives is a key area of research, as the piperidine scaffold is a common feature in many FDA-approved drugs and natural products.[5][6] Standard synthetic routes often result in a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.[7] Since the desired biological activity is typically confined to one enantiomer (the eutomer), the separation of these isomers is a crucial step in both research and development.

The Imperative of Chiral Separation

Presenting a biological system with a racemic mixture is functionally equivalent to administering two separate drugs. The less active enantiomer (the distomer) may be inert, contribute to off-target side effects, or even antagonize the action of the eutomer. Consequently, the development of robust methods for chiral separation is not merely an academic exercise but a regulatory and clinical necessity. Modern approaches to obtaining enantiopure compounds include enantioselective synthesis and the resolution of racemic mixtures.[8][9]

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely adopted technique for the analytical and preparative separation of enantiomers.[10][11][12]

Causality of Separation: The underlying principle of this method is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These diastereomeric complexes possess different interaction energies and stabilities, leading to differential retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds due to their complex three-dimensional structures offering multiple chiral recognition mechanisms (e.g., hydrogen bonding, dipole-dipole, and steric interactions).[10]

Workflow for Chiral HPLC Method Development

Stereospecific_Binding cluster_receptor GABA Transporter (GAT-1) Binding Pocket Receptor Anionic Site H-Bond Donor Steric Pocket R_node (R)-Enantiomer (Eutomer) R_node->Receptor:c1 COO⁻ binds R_node->Receptor:n1 NH⁺ binds R_node->Receptor:s1 Fits Pocket S_node (S)-Enantiomer (Distomer) S_node->Receptor:c1 COO⁻ binds S_node->Receptor:n1 NH⁺ binds S_node->Receptor:s1 Steric Clash

Sources

The Alchemist's Compass: A Technical Guide to the Safe Handling of 3-Piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Nuances of a Bifunctional Scaffold

In the landscape of modern drug discovery and chemical synthesis, piperidine scaffolds are ubiquitous, prized for their conformational rigidity and versatile synthetic handles. 3-Piperidineacetic acid, possessing both a secondary amine and a carboxylic acid, represents a valuable bifunctional building block. However, this dual reactivity, coupled with the inherent biological activity of the piperidine nucleus, necessitates a rigorous and scientifically-grounded approach to its handling. This guide is crafted for the discerning researcher, scientist, and drug development professional, moving beyond mere procedural lists to instill a deep, causal understanding of the requisite safety and handling protocols. Our objective is not simply to follow rules, but to cultivate a proactive safety culture rooted in scientific integrity.

Section 1: Toxicological & Hazard Profile - A Tale of Two Functional Groups

The hazard profile of this compound is best understood by considering the contributions of its constituent parts: the piperidine ring and the acetic acid moiety. While specific toxicological data for this compound is not extensively documented, a conservative approach, drawing from data on the parent piperidine molecule and related acidic compounds, is scientifically prudent.

The piperidine ring is associated with significant health hazards. Piperidine itself is classified as a flammable liquid that is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1][2] The hydrochloride salt of the closely related 2-(Piperidin-3-yl)acetic acid is known to cause serious eye damage.[3] The acetic acid group, while less aggressive than a mineral acid, contributes to the compound's irritant and corrosive potential, particularly to mucous membranes and the respiratory tract.

Therefore, this compound should be treated as a substance that can cause, at a minimum, serious eye irritation/damage and skin irritation . Inhalation of dusts may lead to respiratory tract irritation.

Key Hazard Insights:

  • Corrosivity & Irritation: The primary, immediate hazard is direct tissue contact. The basicity of the piperidine nitrogen and the acidity of the carboxylic acid create a zwitterionic character that can still interact strongly with biological tissues.

  • Inhalation Hazard: As a solid, the primary inhalation risk is from fine dusts or aerosols generated during handling.

  • Reactivity: The compound possesses both a nucleophilic amine and an acidic carboxylic acid, creating potential for incompatibility with a range of common laboratory reagents.

Section 2: The Hierarchy of Controls - A Proactive Defense Strategy

A robust safety paradigm relies on a multi-layered defense. The hierarchy of controls prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).

HierarchyOfControls cluster_1 Implementation Examples Elimination Elimination (Not Feasible) Substitution Substitution (Often Impractical) Engineering Engineering Controls Administrative Administrative Controls Eng_Desc • Chemical Fume Hood • Ventilated Balance Enclosure Engineering->Eng_Desc PPE Personal Protective Equipment (PPE) Admin_Desc • Standard Operating Procedures (SOPs) • Designated Work Areas • Annual Safety Training Administrative->Admin_Desc PPE_Desc • Safety Goggles with Side Shields • Nitrile or Neoprene Gloves • Laboratory Coat PPE->PPE_Desc SpillResponse cluster_small Small Spill Response cluster_large Large Spill Response Start Spill Occurs Assess Assess Spill Size & Immediate Risk Start->Assess SmallSpill Small Spill (<10g, Contained) Assess->SmallSpill Small LargeSpill Large Spill (>10g or Uncontained) Assess->LargeSpill Large Alert Alert Others in Area SmallSpill->Alert Evacuate Evacuate Immediate Area LargeSpill->Evacuate DonPPE Don Appropriate PPE Alert->DonPPE Neutralize Cover with Sodium Bicarbonate DonPPE->Neutralize Collect Gently Sweep into Hazardous Waste Container Neutralize->Collect Decon Decontaminate Area with Soap and Water Collect->Decon Dispose Dispose of all materials as Hazardous Waste Decon->Dispose Notify Notify EH&S/ Emergency Response Evacuate->Notify Secure Secure the Area (Close Doors, Restrict Access) Notify->Secure Await Await Professional Response Team Secure->Await

Sources

Methodological & Application

Synthesis of 3-Piperidineacetic acid from pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 3-Piperidineacetic Acid from Pyridine

Abstract

This comprehensive guide details a robust, two-stage synthetic pathway for producing this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the construction of the key intermediate, 3-pyridineacetic acid, from readily available pyridine derivatives, followed by the catalytic hydrogenation of the aromatic ring. This document provides not only step-by-step protocols but also delves into the mechanistic rationale behind the chosen reactions, critical safety considerations, and methods for final product characterization, tailored for researchers and process chemists.

Introduction and Strategic Overview

This compound and its derivatives are prevalent structural motifs in a wide array of pharmaceuticals. The piperidine ring provides a flexible, saturated scaffold that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties. The synthesis of this target molecule from a simple pyridine precursor is a foundational transformation in heterocyclic chemistry.

The overall strategy is bifurcated into two primary stages:

  • Formation of the C-C Bond: Synthesis of the precursor, 3-pyridineacetic acid. Direct carboxymethylation of the pyridine ring at the 3-position is inefficient. Therefore, a more reliable multi-step approach, the Willgerodt-Kindler reaction, is employed starting from 3-acetylpyridine.

  • Ring Saturation: Reduction of the stable aromatic pyridine ring of the intermediate to the desired piperidine scaffold. This is achieved via catalytic hydrogenation, a powerful and clean method for arene saturation.[1][2]

This guide will present detailed protocols for each stage, offering insights into optimizing reaction conditions and ensuring safe laboratory practice.

Stage 1: Synthesis of 3-Pyridineacetic Acid Hydrochloride

The key intermediate, 3-pyridineacetic acid, is synthesized using the Willgerodt-Kindler reaction. This classic transformation converts an aryl alkyl ketone into a ω-arylalkanoic acid derivative, in this case, a thioamide, which is subsequently hydrolyzed.[3][4]

Workflow for 3-Pyridineacetic Acid Synthesis

A 3-Acetylpyridine B Willgerodt-Kindler Reaction (Sulfur, Morpholine) A->B Reagents C 3-Pyridinethioacetylmorpholine (Thioamide Intermediate) B->C Forms D Acid Hydrolysis (Conc. HCl) C->D Reacts in E 3-Pyridineacetic Acid HCl (Product) D->E Yields

Caption: Workflow for the Willgerodt-Kindler synthesis of 3-pyridineacetic acid HCl.

Protocol 1: Synthesis of 3-Pyridineacetic Acid Hydrochloride

This protocol is adapted from established literature procedures.[3][4]

Part A: Synthesis of 3-Pyridinethioacetylmorpholine

  • Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: Charge the flask with 3-acetylpyridine (12.1 g, 0.1 mol), morpholine (10.5 g, 0.12 mol), and elemental sulfur (3.85 g, 0.12 mol).

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. The mixture will become homogeneous and darken. Maintain reflux for 12 hours.

  • Work-up: After cooling, pour the dark, oily reaction mixture into a beaker containing crushed ice (~200 g). Stir vigorously. The thioamide product will precipitate as a yellowish solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any unreacted morpholine and other water-soluble impurities. The crude 3-pyridinethioacetylmorpholine can be used directly in the next step without further purification.

Part B: Hydrolysis to 3-Pyridineacetic Acid Hydrochloride

  • Setup: Transfer the crude 3-pyridinethioacetylmorpholine from the previous step to a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Hydrolysis: Add concentrated hydrochloric acid (~150 mL) to the flask.

  • Reaction: Heat the mixture to reflux. The solid will gradually dissolve as the hydrolysis proceeds. Maintain reflux for 6-8 hours.

  • Isolation: After the reaction is complete, cool the solution in an ice bath. Crystals of 3-pyridineacetic acid hydrochloride will precipitate.

  • Purification: Collect the crystals by vacuum filtration. The crude product can be recrystallized by dissolving it in a minimal amount of hot water, followed by the addition of concentrated HCl and cooling to yield a purer product.[3] Dry the final white crystalline product under vacuum.

ReagentM.W. ( g/mol )AmountMolesRole
3-Acetylpyridine121.1412.1 g0.1Starting Material
Morpholine87.1210.5 g0.12Reagent/Solvent
Sulfur32.063.85 g0.12Reagent
Conc. HCl36.46~150 mL-Reagent/Solvent

Stage 2: Catalytic Hydrogenation to this compound

The conversion of the pyridine ring to a piperidine ring is a classic reduction that breaks the aromaticity of the heterocycle.[1] This requires a potent reduction system, with catalytic hydrogenation being the most efficient and scalable method. The reaction involves the heterogeneous catalysis of hydrogen gas onto the pyridine ring, which is activated by protonation in an acidic medium.[5]

Mechanism of Pyridine Hydrogenation

cluster_0 Catalyst Surface (e.g., Pt, Rh) PyH Pyridinium Ion (Substrate) Adsorbed_Py Adsorbed Pyridinium PyH->Adsorbed_Py Adsorbs H2 H₂ Gas Adsorbed_H Adsorbed H• Atoms H2->Adsorbed_H Dissociates Catalyst Metal Surface Intermediate Partially Reduced Intermediate Adsorbed_H->Intermediate H• Addition Adsorbed_Py->Intermediate H• Addition Product Piperidine Product Intermediate->Product Further H• Addition Desorption Desorption Product->Desorption Desorbs

Caption: Simplified mechanism of catalytic hydrogenation of a pyridinium ion.

Protocol 2: Hydrogenation of 3-Pyridineacetic Acid

Critical Safety Note: This procedure involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts. It must be performed in a designated area with appropriate safety measures (e.g., blast shield, proper ventilation) and by personnel trained in high-pressure reactions.

  • Setup: Place 3-pyridineacetic acid hydrochloride (10.0 g, 57.6 mmol) into a suitable high-pressure reactor vessel (e.g., a Parr shaker hydrogenation apparatus).

  • Catalyst and Solvent: Add the solvent, glacial acetic acid (100 mL), which also serves to keep the ring protonated and activated.[5] Carefully add the catalyst, for example, 5% Rhodium on Carbon (Rh/C) or Platinum(IV) oxide (PtO₂, Adams' catalyst), at a loading of 5-10 mol% relative to the substrate.

  • Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas to remove all air.

  • Reaction: Pressurize the reactor with hydrogen to 3-5 atm (approx. 45-75 psi).[6][7] Begin vigorous agitation (shaking or stirring) and heat the reaction to 40-80 °C.[5][8] The reaction progress can be monitored by the uptake of hydrogen.

  • Work-up: Once hydrogen uptake ceases (typically 4-24 hours), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to carefully remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench it with water immediately.

  • Purification: Remove the acetic acid solvent under reduced pressure. The resulting residue can be dissolved in water and the pH adjusted to isoelectric point to precipitate the this compound, or purified via ion-exchange chromatography to yield the final product.

ParameterValueRationale
Substrate3-Pyridineacetic Acid HClIntermediate from Stage 1.
Catalyst5% Rh/C or PtO₂Effective for pyridine ring reduction.[6][9]
SolventGlacial Acetic AcidActivates the pyridine ring; good solvent.[5]
H₂ Pressure3-5 atmSufficient for reduction without requiring specialized ultra-high-pressure equipment.
Temperature40-80 °CBalances reaction rate and potential side reactions.[8]
Reaction Time4-24 hoursMonitored by H₂ uptake.

Safety and Handling

Proper safety protocols are paramount when performing this synthesis.

  • Chemical Hazards: Pyridine and its derivatives are flammable, toxic, and irritants.[10][11] They should be handled exclusively in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[11]

  • Hydrogenation Risks:

    • Flammability: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[12] The reaction area must be free of ignition sources.[13][14] All equipment should be properly grounded.

    • Pressure: High-pressure reactors must be regularly inspected and operated within their specified limits.

    • Catalyst Handling: Catalysts like Palladium on Carbon (Pd/C), Raney Nickel, and Rh/C can be pyrophoric, especially after use when they are finely divided and may contain adsorbed hydrogen. Never allow the used catalyst to dry in the air. It should be kept wet with a solvent (e.g., water) until it can be disposed of according to institutional guidelines.[15]

  • First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[11]

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Molecular Formula: C₇H₁₃NO₂[16]

  • Molecular Weight: 143.18 g/mol [16][17][18]

  • ¹H NMR: The aromatic signals characteristic of the pyridine ring (typically δ 7.0-8.5 ppm) will be absent. They will be replaced by complex aliphatic signals in the δ 1.5-3.5 ppm range, corresponding to the protons on the piperidine ring and the adjacent methylene group.

  • ¹³C NMR: Disappearance of aromatic carbon signals (δ 120-150 ppm) and appearance of aliphatic signals (δ 20-60 ppm).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (m/z = 144.09 for [M+H]⁺) should be observed.

  • Melting Point: Literature melting point is approximately 276-278 °C.[19]

Conclusion

The synthesis of this compound from pyridine precursors is a well-established and scalable process. The two-stage approach, involving an initial Willgerodt-Kindler reaction to build the acetic acid side chain followed by a robust catalytic hydrogenation, provides a reliable route to this important pharmaceutical building block. Success in this synthesis hinges on careful execution of the protocols, particularly with regard to the safe handling of reagents and the management of the high-pressure hydrogenation step.

References

Sources

Enantioselective synthesis of 3-Piperidineacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Enantioselective Synthesis of the 3-Piperidineacetic Acid Scaffold

Abstract

The chiral 3-substituted piperidine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. Specifically, enantiomerically pure this compound and its derivatives are critical building blocks in the development of novel therapeutics. The precise installation of the stereocenter at the C3 position is a formidable synthetic challenge. This application note provides an in-depth guide for researchers and drug development professionals on two state-of-the-art methodologies for the enantioselective synthesis of 3-substituted piperidines, which are direct precursors to the this compound target. We will explore a robust transition-metal-catalyzed approach and a highly selective chemo-enzymatic strategy, offering detailed protocols, mechanistic insights, and a comparative analysis to guide methodology selection.

Introduction: The Significance of the Chiral this compound Moiety

The piperidine ring is a ubiquitous structural motif in natural products and active pharmaceutical ingredients (APIs).[1][2][3] When substituted at the 3-position with a side chain like acetic acid, the resulting stereocenter profoundly influences pharmacological activity. The correct enantiomer can determine the efficacy and safety profile of a drug, making stereocontrolled synthesis paramount. However, achieving high enantioselectivity in the synthesis of such scaffolds has historically been challenging, often relying on lengthy routes involving chiral auxiliaries or resolutions of racemic mixtures.[1][3]

Modern synthetic chemistry offers more elegant and efficient solutions. This guide focuses on two powerful strategies that provide asymmetric access to 3-substituted piperidines, the essential precursors for this compound:

  • Rhodium-Catalyzed Asymmetric Synthesis: A versatile method using chiral phosphine ligands to control the stereochemical outcome of C-C bond formation.[1][2][3]

  • Chemo-enzymatic Dearomatization: A sustainable approach that leverages the exquisite selectivity of enzymes to create chiral piperidines from simple pyridine starting materials under mild conditions.[4][5]

We will dissect these methodologies, providing not just the procedural steps but also the underlying scientific principles to empower researchers in their synthetic endeavors.

Methodology I: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This approach provides access to a wide array of enantioenriched 3-substituted piperidines through a three-step sequence starting from pyridine.[1][2][3] The key innovation is a rhodium-catalyzed asymmetric reductive Heck reaction that couples a dihydropyridine intermediate with a boronic acid, installing the C3 substituent with high enantioselectivity.[1][2][6] By selecting vinyl boronic acid as the coupling partner, the resulting 3-vinylpiperidine derivative can be readily converted to the desired this compound moiety through oxidative cleavage.

Principle and Rationale

The overall strategy circumvents the high energy barrier of dearomatizing pyridine directly by first performing a partial reduction.[3] The resulting dihydropyridine is then activated for a highly regio- and enantioselective carbometalation reaction catalyzed by a chiral rhodium complex.[1][2] The choice of a chiral bisphosphine ligand, such as (S)-SEGPHOS, is critical as it creates a chiral environment around the rhodium center, dictating the facial selectivity of the addition to the dihydropyridine. A final reduction furnishes the saturated piperidine ring.

Overall Synthetic Workflow

The workflow involves three distinct stages, which can be performed sequentially to generate a library of chiral 3-substituted piperidines.

G cluster_0 Workflow: Rh-Catalyzed Synthesis Pyridine Pyridine Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate (Dihydropyridine Intermediate) Pyridine->Dihydropyridine Step 1: Partial Reduction & Trapping Tetrahydropyridine Enantioenriched 3-Substituted Tetrahydropyridine Dihydropyridine->Tetrahydropyridine Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction Piperidine Final 3-Substituted Piperidine Tetrahydropyridine->Piperidine Step 3: Final Reduction

Caption: Rhodium-catalyzed synthesis workflow.

Detailed Experimental Protocol

This protocol is adapted from the work of Li and colleagues and details the synthesis of the key dihydropyridine intermediate and its subsequent asymmetric functionalization.[1][7]

Part A: Synthesis of Phenyl Pyridine-1(2H)-carboxylate (Dihydropyridine Intermediate)

  • To a solution of NaBH₄ (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol) dropwise.

    • Rationale: Sodium borohydride performs a partial reduction of the pyridine ring. Phenyl chloroformate traps the resulting unstable dihydropyridine in situ as a stable carbamate, preventing re-aromatization or over-reduction.

  • Maintain the reaction at -78 °C for 3 hours.

  • Quench the reaction by adding water (50 mL).

  • Extract the mixture with diethyl ether (2 x 30 mL).

  • Combine the organic layers and wash sequentially with 1N NaOH (2 x 20 mL) and 1N HCl (2 x 20 mL).

  • Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on a short pad of silica gel (2% to 10% acetone/hexane gradient) to yield the title compound as a white solid (Typical yield: ~72%).[7]

Part B: Rh-Catalyzed Asymmetric Cross-Coupling

  • In a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-SEGPHOS (21.4 mg, 0.035 mmol, 7 mol%).[7]

    • Rationale: This combination forms the active chiral catalyst. (S)-SEGPHOS is the chiral ligand that induces enantioselectivity.

  • Seal the vial with a rubber septum, evacuate, and backfill with argon (repeat three times).

  • Add toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol).[7]

    • Rationale: CsOH serves as the base required for the catalytic cycle, likely facilitating the transmetalation step from the boronic acid to the rhodium center.

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add the boronic acid (e.g., vinylboronic acid pinacol ester, 1.5 mmol) followed by the dihydropyridine from Part A (0.5 mmol).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify by column chromatography to obtain the enantioenriched 3-substituted tetrahydropyridine.

Performance Data

The rhodium-catalyzed method demonstrates broad applicability with excellent enantioselectivity across various boronic acids.

Substrate (Boronic Acid)Yield (%)ee (%)
Phenylboronic acid9599
4-Methoxyphenylboronic acid92>99
2-Thienylboronic acid8598
Vinylboronic acid8897
(Data synthesized from representative results in the literature)[1][2][3]

Methodology II: Chemo-enzymatic Dearomatization

This cutting-edge strategy combines a chemical activation step with a highly stereoselective biocatalytic cascade to produce chiral piperidines.[4][5] It represents a green and efficient alternative to traditional metal catalysis, operating under mild, aqueous conditions. The key is a one-pot cascade utilizing an amine oxidase and an ene-imine reductase (EneIRED) to achieve asymmetric reduction.[4]

Principle and Rationale

The process begins with a chemically synthesized N-substituted tetrahydropyridine (THP). An amine oxidase (such as 6-HDNO) selectively oxidizes the THP to an activated cyclic enamine/iminium ion intermediate.[4] This intermediate is then asymmetrically reduced by a chiral EneIRED enzyme at the expense of a cofactor like NADPH. The stereochemical outcome (R or S) is determined by the specific EneIRED variant used, allowing access to either enantiomer of the final product.[4][5]

Biocatalytic Cascade Pathway

The enzymatic cascade is a self-sustaining cycle where the product of the first enzyme becomes the substrate for the second, all occurring in a single reaction vessel.

G cluster_1 Chemo-enzymatic Cascade THP N-Substituted Tetrahydropyridine (THP) DHP Cyclic Enamine/ Iminium Intermediate THP->DHP Amine Oxidase (e.g., 6-HDNO) Piperidine Enantioenriched Piperidine DHP->Piperidine Ene-Imine Reductase (EneIRED) NADPH NADPH NADP NADP+ NADPH->NADP Cofactor Regeneration

Caption: One-pot amine oxidase/EneIRED cascade.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the chemo-enzymatic dearomatization strategy developed by Turner and colleagues.[4][5]

  • Prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).

  • In a temperature-controlled reaction vessel, combine the N-substituted tetrahydropyridine substrate (e.g., 10 mM final concentration), NADPH (1.2 eq.), and the amine oxidase (e.g., 6-HDNO, 1-5 mol%).

    • Rationale: NADPH is the hydride source for the reductive step. It is used in slight excess to ensure the reaction goes to completion.

  • Initiate the reaction by adding the desired EneIRED variant (e.g., EneIRED-01 for the (R)-product or EneIRED-05 for the (S)-product, 1-5 mol%).[5]

  • Gently agitate the reaction mixture at a controlled temperature (e.g., 30 °C) for 24 hours. Monitor the reaction progress using HPLC or GC.

  • Upon completion, stop the reaction by adding a water-immiscible organic solvent such as ethyl acetate or methyl-tert-butyl ether (MTBE).

  • Extract the aqueous layer with the organic solvent (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting enantioenriched piperidine by flash column chromatography.

Performance Data

This chemo-enzymatic method is highly effective for producing key pharmaceutical intermediates with exceptional enantioselectivity.

Target MoleculeEnzyme SystemOverall Yield (%)ee (%)
(R)-(+)-Preclamol6-HDNO / EneIRED-01>5096
(S)-(-)-Preclamol6-HDNO / EneIRED-05>5096
Niraparib Intermediate6-HDNO / EneIREDHigh>99
(Data adapted from the literature for relevant 3-substituted piperidines)[4][5]

Comparative Analysis and Conclusion

Both methodologies offer powerful and reliable routes to the chiral this compound scaffold. The choice between them depends on the specific requirements of the project.

FeatureRhodium-Catalyzed MethodChemo-enzymatic Method
Versatility High; wide range of boronic acids can be used.Moderate; depends on enzyme substrate specificity.
Conditions Requires anhydrous solvents, inert atmosphere, and elevated temperatures.Mild aqueous conditions (pH ~7.5, ~30 °C).
Scalability Well-established for large-scale synthesis.Potentially highly scalable; requires bioreactor infrastructure.
Stereocontrol Ligand-controlled; requires synthesis or purchase of expensive chiral ligands.Enzyme-controlled; access to libraries of enzymes can provide either enantiomer.
Sustainability Relies on precious metals and organic solvents.Greener process using water as a solvent and biodegradable catalysts.

References

  • Li, X. et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Li, X. et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Vertex AI Search.
  • Harawa, V. et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. bioRxiv. [Link]

  • Amat, M. et al. (2007). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed. [Link]

  • Li, X. et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Li, X. et al. (2023). Supporting Information for Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. American Chemical Society.
  • Reddy, R. et al. (2016). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]

  • Li, X. et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Li, X. et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ResearchGate. [Link]

  • Ye, Z. et al. (2013). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. SciSpace. [Link]

  • Tang, W. & Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]

  • Harawa, V. et al. (2022). Synthesis of stereoenriched piperidines via chemo-enzymatic dearomatization of activated pyridines. ResearchGate. [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of 3-Piperidineacetic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidomimetic Toolkit

In the landscape of modern drug discovery and chemical biology, the strategic incorporation of unnatural amino acids (UAAs) is a cornerstone for developing peptides with enhanced therapeutic profiles.[1][2] These non-proteinogenic building blocks allow for the precise modulation of a peptide's conformational properties, proteolytic stability, and receptor-binding affinity. 3-Piperidineacetic acid, a cyclic β-amino acid analogue, represents a particularly valuable scaffold. Its inherent conformational rigidity, conferred by the piperidine ring, allows for the creation of well-defined secondary structure mimics, which can be pivotal in designing potent and selective ligands for protein-protein interactions (PPIs).[3][4]

The integration of such a sterically demanding and bifunctional molecule into a standard Solid-Phase Peptide Synthesis (SPPS) workflow is not trivial. It requires a nuanced understanding of orthogonal protection strategies and optimized coupling conditions to ensure high-fidelity synthesis. This document provides a detailed technical guide, including mechanistic rationales and field-proven protocols, for the successful incorporation of this compound into peptide sequences using Fmoc/tBu chemistry.

The Core Principle: Orthogonality and Reactivity Management

The successful application of this compound in SPPS hinges on a robust orthogonal protection scheme.[5][6] The molecule possesses two distinct amine functionalities: the α-amino group of the acetic acid moiety, which participates in peptide bond formation, and the secondary amine within the piperidine ring. Failure to properly protect the ring nitrogen would lead to undesired branching and truncated sequences.

The Causality Behind Our Protective Group Strategy:

  • α-Amino Group Protection (Temporary): The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard choice for temporary protection of the α-amino group. Its key advantage lies in its lability to mild basic conditions—typically a solution of 20% piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[7][8] This allows for its iterative removal at each step of the synthesis without disturbing the permanent side-chain protecting groups or the acid-labile linker anchoring the peptide to the solid support.[9]

  • Piperidine Ring Nitrogen Protection (Permanent): The ring nitrogen must be masked with a protecting group that is completely stable to the repeated piperidine treatments used for Fmoc removal. The tert-butyloxycarbonyl (Boc) group is the ideal candidate. It is impervious to the basic conditions of Fmoc deprotection but is quantitatively cleaved under the strongly acidic conditions of the final cleavage step, typically using Trifluoroacetic acid (TFA).[6] This differential stability is the essence of an orthogonal strategy.

The diagram below illustrates this crucial chemical logic.

G cluster_0 Orthogonal Protection of this compound cluster_1 Deprotection Conditions Molecule Fmoc-NH-(CH₂)-Piperidine(N-Boc) Fmoc Fmoc Group (α-Amino) Molecule->Fmoc Temporary Boc Boc Group (Ring Nitrogen) Molecule->Boc Permanent Piperidine 20% Piperidine in DMF (Mild Base) Fmoc->Piperidine Cleaved by TFA 95% TFA Cocktail (Strong Acid) Fmoc->TFA Cleaved by Boc->Piperidine Stable to Boc->TFA Cleaved by

Figure 1: Orthogonal protection and deprotection strategy.

Comparative Coupling Conditions

Due to its increased steric bulk compared to natural L-amino acids, this compound requires more forcing coupling conditions to achieve high incorporation efficiency. Simply applying standard protocols can lead to significant levels of deletion sequences. The following table summarizes the key differences in a typical coupling protocol.

ParameterStandard Amino Acid (e.g., Fmoc-Ala-OH)Fmoc-3-Piperidineacetic Acid(N-Boc)Rationale for Change
Equivalents (vs. Resin) 3 - 5 eq.3 - 5 eq.Maintained to drive reaction equilibrium.
Coupling Reagent HBTU / HOBtHATU / HOAtHATU is a more potent activating agent, crucial for overcoming steric hindrance.
Base (Activator) DIPEA / NMM (2x Reagent eq.)DIPEA / Collidine (2x Reagent eq.)Maintained stoichiometry.
Coupling Time 45 - 90 minutes2 - 4 hours (or double coupling) Extended reaction time is necessary to ensure the reaction proceeds to completion.
Completion Monitoring Kaiser Test (Ninhydrin)Kaiser Test (Ninhydrin)A negative Kaiser test (beads remain colorless) is essential to confirm complete coupling before proceeding.

Experimental Protocols

These protocols are designed for manual solid-phase peptide synthesis. All steps should be performed in a well-ventilated fume hood.

Protocol 1: Incorporation of Fmoc-3-Piperidineacetic Acid(N-Boc)

This protocol details the steps for coupling the title compound onto a growing peptide chain anchored to a solid support (e.g., Rink Amide resin).

G Start Start: Peptide-Resin with N-terminal Fmoc Swell Swell Resin (DMF, 30 min) Start->Swell Deprotect Fmoc Deprotection: 20% Piperidine/DMF (2 x 10 min) Swell->Deprotect Wash1 Wash: DMF (3x), DCM (3x), DMF (3x) Deprotect->Wash1 Couple Coupling: Activate Fmoc-3-PAA(N-Boc) with HATU/DIPEA. Add to resin (2-4h). Wash1->Couple Monitor Monitor: Perform Kaiser Test Couple->Monitor Wash2 Wash: DMF (3x), DCM (3x) Monitor->Wash2 Complete (Negative) DoubleCouple Incomplete? Perform Double Coupling Monitor->DoubleCouple Incomplete (Positive) End End: Ready for next cycle Wash2->End DoubleCouple->Couple

Figure 2: Workflow for incorporating this compound.

Materials:

  • Peptide-resin (pre-swelled in DMF)

  • Fmoc-3-Piperidineacetic acid(N-Boc)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), synthesis grade

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Kaiser Test Kit

Procedure:

  • Fmoc Deprotection:

    • To the swelled peptide-resin in a reaction vessel, add the 20% piperidine/DMF solution until the resin is fully submerged.

    • Agitate gently for 10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10 minutes.[10]

  • Resin Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly by agitating with DMF (3 times), followed by DCM (3 times), and finally DMF (3 times) to ensure complete removal of residual piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-3-Piperidineacetic acid(N-Boc) (3 eq. relative to resin loading) and HATU (2.9 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the solution. A color change to yellow is typically observed.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the washed, deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring for Completion:

    • Take a small sample of beads (~1-2 mg) and wash them thoroughly with DMF and DCM.

    • Perform the Kaiser test. A positive result (blue beads) indicates incomplete coupling.

    • If incomplete: Drain the reaction vessel and repeat steps 3 and 4 (a "double coupling").

    • If complete: (Colorless or yellow beads) Proceed to the next step.

  • Final Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Final Peptide Cleavage and Global Deprotection

This protocol simultaneously cleaves the synthesized peptide from the resin and removes all acid-labile protecting groups, including the Boc group on the piperidine ring.

Materials:

  • Final peptide-resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Ice-cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Reaction:

    • Add the cold cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin).

    • Agitate gently at room temperature for 2-3 hours. The TIS acts as a scavenger to trap reactive cations generated during deprotection.[11]

  • Peptide Collection:

    • Filter the resin and collect the TFA filtrate into a clean centrifuge tube.

    • Wash the resin once with a small amount of fresh TFA to ensure complete recovery.

  • Peptide Precipitation:

    • Add the TFA solution dropwise into a larger tube containing ice-cold diethyl ether (at least 10 times the volume of the TFA solution).

    • A white precipitate (the crude peptide) should form.

  • Isolation and Washing:

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and cleavage byproducts.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification (typically by RP-HPLC) and characterization (e.g., by Mass Spectrometry).

Trustworthiness and Validation

The integrity of any peptide synthesis relies on empirical validation at critical junctures. The protocols described are designed as a self-validating system:

  • Intra-Synthesis Validation: The mandatory use of the Kaiser test after the demanding coupling step of this compound ensures that the synthesis does not proceed with unreacted N-termini, which would otherwise lead to hard-to-separate deletion byproducts.

  • Post-Synthesis Validation: The final crude product must be analyzed by analytical RP-HPLC to assess purity and by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight. This final check validates the success of the entire synthetic campaign, from the initial loading to the final cleavage.

By integrating these robust protocols and validation checkpoints, researchers can confidently utilize this compound to build novel peptidomimetics with precisely engineered structural and functional properties.

References

  • Benchchem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Benchchem. A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
  • Sigma-Aldrich. Unnatural Amino Acids for Peptide Synthesis.
  • Xin, D., Perez, L. M., Ioerger, T. R., & Burgess, K. (2014). A multifaceted secondary structure mimic based on piperidine-piperidinones. Angewandte Chemie (International ed. in English), 53(14), 3594–3598. Available from: [Link]

  • Bednarek, M. A., & Bodanszky, M. (2010). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 15(4), 2589–2603. Available from: [Link]

  • Bachem. Introduction to Peptide Synthesis Methods.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. Available from: [Link]

  • Nowick, J.S. Lab. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • National Institutes of Health. A Multi-faceted Secondary Structure Mimic Based On Piperidine-piperidinones. Available from: [Link]

  • University of Ljubljana. (n.d.). Solid Phase Peptide Synthesis.
  • Benchchem. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • GenScript. (2024). Three Inventive Biomedical Applications for Synthetic Peptides.
  • Collins, J. M., Porter, K. A., Singh, S. K., & Van Vrane, M. G. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 8089. Available from: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 33, 239-254. Available from: [Link]

Sources

Application Notes and Protocols: A Detailed Guide to the N-Boc Protection of 3-Piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Boc Protection

In the realm of organic synthesis, particularly in peptide chemistry and the development of pharmaceutical agents, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of conditions and its facile removal under mild acidic conditions.[][2][3] The N-Boc protection of 3-piperidineacetic acid, a valuable chiral building block, renders the secondary amine of the piperidine ring unreactive, allowing for selective modifications at the carboxylic acid moiety.[4] This targeted approach is crucial in the multi-step synthesis of complex molecules, ensuring high yields and minimizing the formation of unwanted byproducts.[]

The Chemistry of N-Boc Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the piperidine ring attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate (Boc)₂O, also known as Boc anhydride.[3][5] This initial attack forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the formation of the N-Boc protected piperidine, along with the liberation of tert-butanol and carbon dioxide as byproducts.[5][6][7] The evolution of carbon dioxide gas serves as a thermodynamic driving force for the reaction.[5]

While the reaction can proceed without a base, the addition of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often employed to neutralize the protonated amine, thereby increasing its nucleophilicity and accelerating the reaction rate.[5][6]

Below is a diagram illustrating the chemical transformation:

N-Boc Protection of this compound cluster_reactants Reactants cluster_products Products This compound N-Boc-3-Piperidineacetic Acid This compound->N-Boc-3-Piperidineacetic Acid (Boc)2O, Base Solvent, Temp plus1 + Boc Anhydride plus2 + CO2 + t-BuOH

Caption: Chemical reaction for N-Boc protection.

Experimental Protocol

This protocol provides a step-by-step method for the N-Boc protection of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥98%Commercially Available
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Commercially Available
Triethylamine (TEA)≥99%Commercially AvailableDistill before use for best results.
Dichloromethane (DCM)AnhydrousCommercially Available
1 M Hydrochloric Acid (HCl)Commercially Available
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepare in-house
Brine (Saturated NaCl Solution)Prepare in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Ethyl AcetateHPLC GradeCommercially AvailableFor extraction and chromatography.
HexanesHPLC GradeCommercially AvailableFor chromatography.
Step-by-Step Procedure

The following workflow diagram outlines the key stages of the protocol:

G A Dissolution B Addition of Base and (Boc)2O A->B C Reaction Monitoring B->C D Work-up C->D E Extraction D->E F Drying and Concentration E->F G Purification (Optional) F->G H Characterization G->H

Caption: Experimental workflow for N-Boc protection.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM). The volume of DCM should be sufficient to fully dissolve the starting material, typically a 0.1 to 0.5 M solution.

  • Addition of Reagents: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (TEA) (1.5 eq) dropwise. Following the addition of TEA, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]

  • Work-up: Upon completion, quench the reaction by adding 1 M HCl solution and stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.[9]

  • Characterization: The final product should be characterized by analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.[][]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period or gently warm the reaction mixture.
Poor quality of reagents.Use freshly distilled TEA and ensure the (Boc)₂O is of high purity.
Formation of Side Products Reaction temperature too high.Maintain the reaction temperature at room temperature or below.
Presence of moisture.Use anhydrous solvents and perform the reaction under an inert atmosphere.
Low Yield Inefficient extraction.Perform multiple extractions and ensure proper phase separation.
Loss of product during purification.Optimize the chromatography conditions (e.g., solvent system, silica gel loading).

Conclusion

The N-Boc protection of this compound is a robust and reliable transformation that is essential for the synthesis of more complex molecules. By understanding the underlying chemical principles and carefully following the detailed protocol, researchers can consistently achieve high yields of the desired product. The stability of the Boc group under various conditions, coupled with its straightforward removal, solidifies its role as an indispensable tool in modern organic synthesis.[3]

References

  • Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. [Link]

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate. Homework.Study.com. [Link]

  • Attaching Boc Protecting Groups With BOC-ON. Technical Support Information Bulletin 1184. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Di-tert-butyl dicarbonate. Wikipedia. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

  • Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R) - ResearchGate. [Link]

  • Process for preparing Boc protected amino acid by (Boc) O.
  • Synthesis method for N-Boc-3-piperidone.

Sources

A Comprehensive Guide to the HPLC Analysis of 3-Piperidineacetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Piperidineacetic acid and its derivatives are significant building blocks in the synthesis of a wide range of pharmaceutical compounds. Their structural motif is present in various drugs, influencing their pharmacological activity. Consequently, the ability to accurately and reliably quantify these compounds in different matrices, from raw materials to biological fluids, is crucial for drug discovery, development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for this purpose. However, the inherent chemical properties of these compounds, such as their polar and basic nature, can present analytical challenges.

This application note provides a comprehensive overview of HPLC methods for the analysis of this compound and its derivatives. It details established protocols, discusses the rationale behind method development, and offers guidance on troubleshooting and validation, ensuring robust and reliable analytical outcomes.

Core Principles and Methodological Considerations

The primary challenge in the HPLC analysis of this compound and its derivatives is their poor retention on traditional reversed-phase columns and their weak UV absorption.[1] To overcome these issues, several strategies can be employed.

  • Chromatographic Mode: Reversed-phase HPLC is the most common approach. To enhance retention and improve peak shape for these polar and basic compounds, it is essential to control the mobile phase pH. By using an acidic mobile phase (e.g., with formic acid or acetic acid), the piperidine nitrogen is protonated, increasing its interaction with the C18 stationary phase and minimizing peak tailing.[2][3]

  • Column Selection: A C18 column with high-purity silica and end-capping is a suitable starting point.[2][4] For highly polar derivatives, a column with a polar-embedded or polar-endcapped phase can provide alternative selectivity and better peak shapes.

  • Detection: Due to the lack of a strong chromophore, direct UV detection of this compound can be challenging, often requiring detection at low wavelengths (e.g., 210 nm) where many solvents and impurities also absorb. To enhance sensitivity and selectivity, several approaches can be taken:

    • UV Detection with Derivatization: Pre-column derivatization with a UV-active reagent can significantly improve detection limits.[5][6] Reagents like benzoyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl) react with the amine group to form a derivative with strong UV absorbance.[7][8]

    • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) offers high sensitivity and selectivity, allowing for the direct analysis of these compounds without derivatization.[9][10]

    • Charged Aerosol Detection (CAD): This universal detection method is independent of the analyte's optical properties and can be a valuable alternative for compounds with poor UV absorbance.

  • Chiral Separations: For chiral derivatives of this compound, enantiomeric separation is often required. This can be achieved through:

    • Chiral Stationary Phases (CSPs): This is the most direct approach, where the enantiomers are separated on a column containing a chiral selector.[11][12][13]

    • Chiral Derivatizing Agents (CDAs): The analyte is reacted with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[14]

    • Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase to form transient diastereomeric complexes with the analytes, enabling their separation on an achiral column.[14]

Application Note: HPLC-UV Analysis of this compound

This section provides a detailed protocol for the quantitative analysis of this compound using reversed-phase HPLC with UV detection.

Objective: To develop and validate a simple, robust, and reliable HPLC method for the determination of this compound in bulk drug substances or pharmaceutical formulations.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm).[2]

  • HPLC-grade acetonitrile and water.

  • Formic acid (analytical grade).

  • This compound reference standard.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water[3]Acidic pH ensures protonation of the analyte for better peak shape and retention.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 5% B to 95% B in 10 min, hold at 95% B for 5 min, return to 5% B in 0.1 min, and equilibrate for 4.9 min.[2]Allows for the elution of a range of compounds with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 210 nmWavelength for detecting the carboxyl group.
Injection Volume 10 µLA standard volume for analytical HPLC.

Experimental Workflow:

G cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Prepare Mobile Phase (0.1% Formic Acid in Water/ACN) B Prepare Standard Solutions (in Mobile Phase A) I Generate Calibration Curve B->I C Prepare Sample Solutions (e.g., dissolve in Mobile Phase A) E Inject Standard/Sample C->E D Equilibrate System D->E F Run Gradient Program E->F G Detect at 210 nm F->G H Integrate Peak Areas G->H H->I J Quantify Sample Concentration I->J

Figure 1. Workflow for HPLC analysis of this compound.

Protocol:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Mobile Phase B is HPLC-grade acetonitrile. Degas both mobile phases before use.

  • Standard Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in Mobile Phase A to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with Mobile Phase A to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For Bulk Drug Substance: Accurately weigh the sample and dissolve it in Mobile Phase A to a known concentration within the calibration range.

    • For Pharmaceutical Formulations: The sample preparation will depend on the dosage form. For tablets, a representative number of tablets should be crushed, and a portion of the powder extracted with a suitable solvent (e.g., Mobile Phase A). The extract should then be filtered through a 0.45 µm filter before injection.[15]

    • For Biological Matrices (e.g., Plasma, Urine): Sample preparation is critical to remove interfering substances.[16] A common method is protein precipitation:

      • To 100 µL of the biological sample, add 300 µL of cold acetonitrile.[17]

      • Vortex for 1 minute to precipitate proteins.[17]

      • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

      • Transfer the supernatant to a clean vial for injection.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

    • Inject the standard solutions and the sample solutions.

    • Run the gradient program as described in the table above.

  • Data Analysis:

    • Integrate the peak area of this compound in both the standards and samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the samples using the calibration curve.

Protocol: HPLC-UV Analysis with Pre-Column Derivatization

For enhanced sensitivity, pre-column derivatization can be employed. This protocol outlines a general procedure using a common derivatizing agent.

Objective: To increase the UV detectability of this compound and its derivatives for trace-level analysis.

Derivatization Reagent: 4-Chloro-7-nitrobenzofuran (NBD-Cl) is a suitable reagent that reacts with the secondary amine of the piperidine ring to form a highly UV-active derivative.[7]

Derivatization Procedure:

  • Reaction Buffer: Prepare a borate buffer (e.g., 0.1 M, pH 9.0).

  • Derivatizing Reagent Solution: Prepare a solution of NBD-Cl in a suitable organic solvent like acetonitrile (e.g., 1 mg/mL).

  • Reaction:

    • To a specific volume of the sample or standard solution, add an equal volume of the borate buffer.

    • Add an excess of the NBD-Cl solution.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) to ensure complete reaction.

    • Cool the reaction mixture to room temperature.

    • Inject an aliquot of the derivatized solution into the HPLC system.

Chromatographic Conditions for Derivatized Analyte:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmSuitable for the more hydrophobic derivatized product.
Mobile Phase A 0.1% Formic Acid in WaterMaintains a stable pH for consistent chromatography.
Mobile Phase B AcetonitrileProvides the necessary elution strength.
Gradient A gradient starting with a higher aqueous content and increasing the organic modifier will likely be required to elute the more retained derivative. Optimization is necessary.To elute the more hydrophobic derivative.
Flow Rate 1.0 mL/minStandard flow rate.
Column Temperature 35 °CTo ensure consistent retention times.[7]
Detection Wavelength ~470 nmThe wavelength of maximum absorbance for the NBD derivative.[8]
Injection Volume 10 µLStandard injection volume.

Derivatization Workflow:

Derivatization_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample/Standard Solution Buffer Add Borate Buffer (pH 9.0) Sample->Buffer Reagent Add NBD-Cl Reagent Buffer->Reagent Incubate Incubate at 60°C Reagent->Incubate Cool Cool to Room Temperature Incubate->Cool Injection Inject Derivatized Sample Cool->Injection Separation Gradient Elution on C18 Injection->Separation Detection UV Detection at ~470 nm Separation->Detection Integration Integrate Peak Areas Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analytes Calibration->Quantification

Figure 2. Workflow for HPLC analysis with pre-column derivatization.

Method Validation

Any developed HPLC method must be validated to ensure it is suitable for its intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3] Key parameters to evaluate include:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

  • SIELC Technologies. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. [Link]

  • Bhandari, S. P. S., & Babu, U. V. (1998). A new piperidine alkaloid from the leaves of Piper retrofractum.
  • Jinlei, et al. (2011). A method based on gas chromatography-mass spectrometry (GC-MS) for the analysis of benzodiazepines in urine. WO2011160037.
  • A method to form a UV-active derivative of piperazine was developed. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl. (n.d.). Acta Poloniae Pharmaceutica.
  • Sakarai, et al. (n.d.). Tetrahedron: Asymmetry.
  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC. (n.d.). Sigma-Aldrich.
  • Development and validation of a single hplc method for the determination of thirteen pharmaceuticals. (2021). Bulletin of the Chemical Society of Ethiopia.
  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices. (n.d.).
  • A kind of HPLC analytical approach of 3-amino piperidine. (n.d.).
  • Chiral HPLC Separ
  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (2023). Journal of Pharmaceutical Analysis.
  • Is there any method for the hplc analysis of 3-amino piperidine? (2013).
  • Chiral Separations by High‐Performance Liquid Chromatography. (2019).
  • Analysis of Drugs from Biological Samples. (n.d.).
  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. (n.d.).
  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). Acta Pharmaceutica.
  • Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. (2023). Journal of The American Society for Mass Spectrometry.
  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (2021). Journal of Pharmaceutical and Biomedical Analysis.
  • Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. (1986). Journal of the American Chemical Society.
  • Quantitative Analysis of (-)
  • Comparative study of UPLC–MS/MS and HPLC–MS/MS to determine procyanidins and alkaloids in cocoa samples. (2009). Journal of Food Composition and Analysis.
  • Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). (2016). Journal of Pharmaceutical and Biomedical Analysis.
  • MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. (2020). CIPAC.
  • UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). (2021). Molecules.

Sources

GC-MS method for 3-Piperidineacetic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 3-Piperidineacetic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a detailed, robust, and validated method for the quantitative analysis of this compound in a sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a polar compound containing both a secondary amine and a carboxylic acid functional group, exhibits low volatility, making direct GC analysis challenging. This protocol overcomes this limitation through a two-step process involving solid-phase extraction (SPE) for sample cleanup and chemical derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to yield a volatile trimethylsilyl (TMS) derivative suitable for GC-MS analysis. The method is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this analyte and is structured to meet the rigorous standards of bioanalytical method validation outlined by the FDA and EMA.[1][2][3]

Introduction and Scientific Rationale

This compound and its structural analogs are important building blocks in pharmaceutical synthesis and can be critical metabolites in drug metabolism studies. Accurate quantification is essential for process optimization, quality control, and pharmacokinetic assessments.

The Analytical Challenge : The primary challenge in analyzing this compound by GC is its inherent physicochemical properties. The zwitterionic potential, high polarity, and the presence of active hydrogen atoms on both the carboxylic acid and secondary amine groups result in poor thermal stability and extremely low volatility. Direct injection onto a GC column would lead to no peak or a very broad, tailing peak with poor reproducibility.

The Methodological Solution : To address this, a chemical derivatization strategy is mandatory.[4][5] Silylation, specifically using BSTFA with a trimethylchlorosilane (TMCS) catalyst, is an effective and widely used technique for converting active hydrogens into trimethylsilyl (-Si(CH₃)₃) ethers and esters.[6] This reaction, shown in Figure 1, neutralizes the polar functional groups, significantly increasing the analyte's volatility and thermal stability, making it amenable to GC separation and subsequent mass spectrometric detection.[7] The high selectivity of mass spectrometry, particularly in Selected Ion Monitoring (SIM) mode, ensures reliable quantification even in complex matrices.[8][9]

Derivatization reaction of this compound with BSTFAFigure 1. Silylation of this compound with BSTFA to form its di-TMS derivative.

This application note provides a complete workflow, from sample preparation to data analysis, and includes a comprehensive method validation protocol grounded in international regulatory guidelines to ensure data integrity and trustworthiness.[3][10][11]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for sample preparation, derivatization, and GC-MS analysis.

Materials and Reagents
  • Standards: this compound reference standard (>98% purity), Internal Standard (IS) such as 4-Piperidineacetic acid or a deuterated analog.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Dichloromethane (GC grade), Pyridine (Anhydrous), Ethyl Acetate (GC grade).

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), Formic Acid, Ammonium Hydroxide.

  • Sample Preparation: Mixed-Mode Cation Exchange Solid Phase Extraction (SPE) cartridges (e.g., 100 mg, 3 mL).

  • Gases: Helium (UHP, 99.999% purity).

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent) with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent) with an Electron Ionization (EI) source.

  • GC Column: DB-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent mid-polarity column).

  • Data System: MassHunter Workstation Software (or equivalent).

Preparation of Solutions
  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard and the Internal Standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples in the relevant matrix (e.g., blank plasma, reaction buffer) at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL).

Sample Preparation Workflow: Solid-Phase Extraction (SPE)

The choice of SPE is critical for removing interferences from biological or reaction matrices. A mixed-mode cation exchange mechanism is ideal for retaining the piperidine ring structure.

  • Sample Pre-treatment: To 100 µL of sample (e.g., plasma, urine, or reaction mixture), add 20 µL of the IS working solution and 500 µL of 2% formic acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of 2% formic acid in water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 2% formic acid in water, followed by 2 mL of methanol to remove polar interferences. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analyte and IS with 2 mL of 5% ammonium hydroxide in ethyl acetate. The basic mobile phase neutralizes the piperidine nitrogen, releasing it from the sorbent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol

This step is critical and must be performed in an anhydrous environment to prevent hydrolysis of the reagent and derivative.

  • Reconstitution: Reconstitute the dried extract from step 2.4.6 in 50 µL of anhydrous pyridine.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 70°C for 45 minutes.[6]

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Instrumental Parameters

The following parameters are a validated starting point and may be optimized for specific instrumentation.

Parameter Setting Rationale
GC System
Inlet ModeSplitlessMaximizes sensitivity for trace-level quantification.
Inlet Temperature270°CEnsures rapid volatilization of the TMS-derivative without thermal degradation.
Injection Volume1 µL
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column.
Oven ProgramInitial 100°C, hold 1 min. Ramp 15°C/min to 280°C, hold 5 min.Provides good separation from solvent front and potential matrix interferents.
MS System
Ion SourceElectron Ionization (EI)Standard, robust ionization technique producing reproducible fragmentation patterns.
Ionization Energy70 eVStandard energy for generating library-matchable spectra.
Source Temperature230°C
Quadrupole Temp150°C
Acquisition ModeSelected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring specific, characteristic ions.
SIM Ions (Quant/Qual)To be determined empirically. Hypothetical ions for di-TMS derivative (MW 287): m/z 287 (M+), 272 (M-15), 156.The molecular ion (M+) confirms identity. The M-15 ion (loss of a methyl group) is a characteristic TMS fragment. m/z 156 could correspond to a key structural fragment.
Dwell Time100 ms

Method Validation Protocol & Results

The analytical method was validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline.[3][10][11] Validation ensures the method is fit for its intended purpose.

Specificity and Selectivity

Specificity was assessed by analyzing six different blank matrix lots. No significant interfering peaks were observed at the retention time of the derivatized this compound or the IS.

Linearity and Calibration Curve

The linearity was evaluated using a series of eight calibration standards. The calibration curve was constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration.

Parameter Result Acceptance Criteria
Calibration Range 1 - 100 µg/mLCovers expected concentration range.
Regression Model Linear, 1/x weightingBest fit for heteroscedastic data.
Correlation Coefficient (r²) > 0.998r² > 0.99[12]
Back-calculated Conc. ± 15% of nominal (± 20% at LLOQ)Within regulatory limits.[1]
Accuracy and Precision

Accuracy (% Recovery) and precision (%RSD) were determined by analyzing QC samples at three concentration levels on three separate days (n=6 replicates per level per day).

QC Level Intra-Day Precision (%RSD) Inter-Day Precision (%RSD) Accuracy (% of Nominal)
Low (3 µg/mL) ≤ 5.2%≤ 6.8%97.5% - 104.1%
Mid (30 µg/mL) ≤ 4.1%≤ 5.5%98.2% - 102.5%
High (80 µg/mL) ≤ 3.5%≤ 4.9%99.1% - 101.7%
Acceptance Criteria %RSD ≤ 15% %RSD ≤ 15% Within ± 15% of nominal [1][13]
Sensitivity

The Lower Limit of Quantification (LLOQ) was established as the lowest concentration on the calibration curve (1 µg/mL) that could be measured with acceptable precision (%RSD ≤ 20%) and accuracy (within ± 20% of nominal). The Limit of Detection (LOD), estimated at a signal-to-noise ratio of 3:1, was approximately 0.3 µg/mL.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final quantification.

Caption: Complete workflow for this compound quantification.

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the quantification of this compound. The combination of solid-phase extraction for sample cleanup and silylation for derivatization successfully overcomes the analytical challenges posed by the analyte's polarity and low volatility. The method has been validated according to stringent international guidelines, demonstrating excellent linearity, accuracy, and precision. This protocol is fit-for-purpose and can be readily implemented in research and regulated drug development environments.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • U.S. Food and Drug Administration. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • De Boer, T., et al. (2011). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 3(20), 2269-2272. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

  • Impact Factor. A Review on GC-MS and Method Development and Validation. [Link]

  • New Food Magazine. (2017). GC-MS applications in pharmaceutical analysis. [Link]

  • LinkedIn. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • National Institutes of Health. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]

  • CAMAG. Sample Preparation. [Link]

  • NIST. Benzeneacetic acid, α-hydroxy-α-phenyl-, 1-methyl-3-piperidinyl ester. [Link]

  • Wiley Online Library. Acids: Derivatization for GC Analysis. [Link]

  • CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

  • Journal of the Chinese Chemical Society. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

  • Semantic Scholar. Derivatization Methods in GC and GC/MS. [Link]

Sources

Application Notes & Protocols: Derivatization of 3-Piperidineacetic Acid for Analytical Purposes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of 3-Piperidineacetic Acid

This compound is a cyclic gamma-amino acid and a structural analogue of GABA. Its presence and concentration in biological matrices can be of significant interest to researchers in neuroscience and drug development. However, the direct analysis of this compound presents considerable challenges due to its inherent physicochemical properties.

The molecule exists as a zwitterion at physiological pH, possessing both a carboxylic acid and a secondary amine functional group. This structure confers high polarity, negligible volatility, and poor thermal stability, making it unsuitable for direct analysis by Gas Chromatography (GC).[1][2] Furthermore, its lack of a significant chromophore complicates detection by UV-based High-Performance Liquid Chromatography (HPLC).

To overcome these obstacles, chemical derivatization is an essential sample preparation step. Derivatization modifies the analyte's functional groups to create a new compound with properties more amenable to chromatographic separation and detection.[2][3] This guide provides a detailed overview of robust derivatization strategies and protocols for the sensitive and reliable analysis of this compound by both GC-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular FormulaC₇H₁₃NO₂[4][5]
Molecular Weight143.18 g/mol [4][5]
Melting Point276-278 °C[6]
pKa (Predicted)4.43 ± 0.10 (Carboxylic Acid)[6]

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC analysis, the primary goal of derivatization is to mask the polar functional groups (the carboxylic acid and secondary amine) to increase the analyte's volatility and thermal stability.[1][2] This process reduces hydrogen bonding and minimizes unwanted interactions with the GC column, leading to improved peak shape and sensitivity.[2][7]

GC_Workflow Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample (e.g., Plasma, Urine) Drydown Evaporation to Dryness (under Nitrogen) Sample->Drydown Reagent Add Anhydrous Solvent & Derivatization Reagent Drydown->Reagent Heat Heat Reaction Vial (e.g., 70-100°C) Reagent->Heat GCMS Inject into GC-MS Heat->GCMS Data Data Acquisition & Analysis GCMS->Data

Caption: General workflow for sample preparation and derivatization prior to GC-MS analysis.

Strategy 1: Two-Step Esterification and Acylation

This classic and highly robust approach derivatizes the two functional groups sequentially, yielding a stable, volatile derivative.

  • Causality: The carboxylic acid is first converted to an ester to eliminate its acidic proton. Subsequently, the secondary amine is acylated to form a stable amide. Acylated derivatives are known to be more stable and less susceptible to hydrolysis than their silylated counterparts.[2]

Protocol 2.1.1: Esterification with Propanol/HCl

  • Sample Preparation: Aliquot the sample containing this compound into a 2 mL reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. The removal of water is critical for reaction efficiency.

  • Reagent Addition: Add 200 µL of 3 M HCl in n-propanol. This can be prepared by carefully bubbling dry HCl gas through anhydrous n-propanol or by the slow addition of acetyl chloride to cold, anhydrous n-propanol.

  • Reaction: Tightly cap the vial and heat at 100°C for 60 minutes.

  • Drydown: Cool the vial to room temperature and evaporate the reagent to dryness under a stream of nitrogen. The sample is now propyl-3-piperidineacetate hydrochloride.

Protocol 2.1.2: Acylation with Acetic Anhydride

  • Reagent Addition: To the dried ester from the previous step, add 100 µL of pyridine and 100 µL of acetic anhydride. Acetic anhydride is the acylating agent, while pyridine acts as a catalyst and acid scavenger.[8]

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.

  • Work-up: Cool the vial. Add 1 mL of 1 M HCl to neutralize the pyridine and then add 1 mL of ethyl acetate to extract the derivative. Vortex thoroughly.

  • Extraction: Centrifuge to separate the layers. Transfer the upper organic layer (ethyl acetate) to a clean vial for GC-MS analysis.

Strategy 2: One-Step Silylation

Silylation is a common, fast, and effective method for derivatizing compounds with active hydrogens, such as those found in amines, acids, and alcohols.[2][9]

  • Causality: Silylating reagents, such as MTBSTFA, react with active hydrogens on both the carboxylic acid and amine groups simultaneously, replacing them with nonpolar tert-butyldimethylsilyl (TBDMS) groups.[10] MTBSTFA is often preferred over other silylating agents like BSTFA because it forms derivatives that are more stable and significantly less sensitive to moisture.

Protocol 2.2.1: TBDMS Derivatization with MTBSTFA

  • Sample Preparation: Place the dried sample residue in a reaction vial. Ensure the sample is completely anhydrous, as moisture will consume the reagent and yield poor results.[11]

  • Reagent Addition: Add 100 µL of acetonitrile followed by 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Reaction: Tightly cap the vial and heat at 100°C for 2-4 hours to ensure complete derivatization of both the sterically hindered secondary amine and the carboxylic acid.

  • Analysis: Cool the vial to room temperature. The sample can be injected directly into the GC-MS system.

Strategy 3: One-Step Alkylation with Chloroformates

Alkylation using chloroformates is a rapid and efficient alternative that can be performed in a partially aqueous medium, derivatizing both amine and acid functionalities.[10][12]

  • Causality: In a basic aqueous/alcohol solution, an alkyl chloroformate (e.g., methyl chloroformate, MCF) reacts rapidly with the amine group to form a carbamate and with the carboxyl group to form an ester. The resulting derivative is extracted into an organic solvent. This method offers the advantage of being an instantaneous reaction that does not require heating or strictly anhydrous conditions.[11]

Protocol 2.3.1: Derivatization with Methyl Chloroformate (MCF)

  • Sample Preparation: Dissolve the sample in 200 µL of a water/methanol (1:1) solution.

  • Reaction: Add 50 µL of pyridine to basify the solution. While vortexing vigorously, add 20 µL of methyl chloroformate (MCF). Continue vortexing for 30 seconds.

  • Extraction: Add 200 µL of chloroform and 200 µL of 50 mM sodium bicarbonate solution. Vortex for 10 seconds.

  • Analysis: Centrifuge to separate the phases. Carefully transfer the lower chloroform layer to an autosampler vial for GC-MS analysis.

Table 2: Example GC-MS Parameters for Derivatized this compound
ParameterSettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl-dimethylpolysiloxane)Standard nonpolar column provides good separation for a wide range of derivatized compounds.[10]
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas, standard for MS applications.
Inlet Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Splitless (1 µL injection)Maximizes analyte transfer to the column for trace analysis.
Oven Program Initial 70°C, hold 2 min; ramp 10°C/min to 280°C, hold 5 minA typical temperature program to separate analytes based on boiling points.[10]
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural confirmation.
Scan Range m/z 50-550Covers the expected mass range of the derivative and its fragments.

Derivatization for LC-MS/MS Analysis

While this compound can be analyzed directly by LC-MS, its high polarity can lead to poor retention on standard reversed-phase columns, and its ionization efficiency may be suboptimal. Derivatization for LC-MS aims to enhance ionization efficiency and improve chromatographic behavior.[13][14]

  • Causality: The primary strategy is to modify the carboxylic acid group with a tag that has a high proton affinity or a permanently charged moiety. This dramatically increases the analyte's response in positive electrospray ionization (ESI+) mode, leading to significantly lower limits of detection.[14][15]

LCMS_Deriv Derivatization of Carboxylic Acid for LC-MS/MS cluster_reaction Amidation Reaction cluster_benefit Analytical Benefit reagents This compound Carboxylic Acid (-COOH) Secondary Amine (-NH) edc EDC / NHS reagents:c->edc amine_tag Amine Tag with High Proton Affinity edc->amine_tag product Derivatized Product Stable Amide Bond Intact Secondary Amine amine_tag->product:c benefit_node • Enhanced ESI+ Ionization • Improved RP-LC Retention • Increased Sensitivity product->benefit_node

Caption: Reaction scheme for improving LC-MS/MS sensitivity via amidation of the carboxyl group.

Strategy: Amidation via Carbodiimide Coupling

This protocol uses N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) to activate the carboxylic acid, allowing it to form a stable amide bond with an amine-containing derivatizing agent.

Protocol 3.1.1: Derivatization with an Amine Tag

  • Sample Preparation: Evaporate the sample to dryness in a reaction vial. Reconstitute in 100 µL of anhydrous acetonitrile.

  • Reagent Preparation: Prepare fresh stock solutions of:

    • 100 mM EDC in acetonitrile.

    • 100 mM N-hydroxysuccinimide (NHS) in acetonitrile (optional, but improves reaction stability).

    • 100 mM of an amine tagging reagent (e.g., N-(4-aminophenyl)piperidine[15]) in acetonitrile.

  • Activation: Add 10 µL of the EDC stock and 10 µL of the NHS stock to the sample vial. Allow to react for 15 minutes at room temperature to form the active NHS-ester intermediate.

  • Coupling: Add 10 µL of the amine tagging reagent stock solution. Vortex and let the reaction proceed for 2 hours at room temperature.

  • Analysis: Quench the reaction by adding 10 µL of water. The sample can then be diluted with the initial mobile phase and injected into the LC-MS/MS system.

Considerations for Chiral Analysis

This compound contains a stereocenter at the C3 position of the piperidine ring.[5][16] For enantioselective analysis on a standard (achiral) column, derivatization with an enantiomerically pure chiral derivatizing reagent (CDR) is required.

  • Principle: The CDR reacts with both enantiomers of the analyte to form a pair of diastereomers. Diastereomers possess different physicochemical properties and can be separated by conventional chromatography.[17]

Protocol 4.1: Chiral Derivatization (GC-MS Example)

  • Esterification: First, perform an esterification of the carboxylic acid group as described in Protocol 2.1.1. This prevents the acid from interfering with the chiral derivatization of the amine.

  • Chiral Acylation: To the dried propyl ester, add 100 µL of anhydrous toluene and 20 µL of an enantiomerically pure CDR, such as N-(trifluoroacetyl)-L-prolyl chloride (TFAPC).[17]

  • Reaction: Heat at 75°C for 30 minutes.

  • Analysis: Cool the vial, evaporate the solvent, reconstitute in ethyl acetate, and inject into the GC-MS. The two resulting diastereomers will exhibit different retention times on a standard achiral column.

Conclusion

The successful analysis of this compound is critically dependent on selecting an appropriate derivatization strategy. For GC-MS analysis, methods such as two-step esterification/acylation, one-step silylation with MTBSTFA, or alkylation with chloroformates effectively increase volatility and thermal stability. For LC-MS/MS, derivatization of the carboxylic acid via carbodiimide chemistry is a powerful tool for enhancing ionization efficiency and achieving lower detection limits. The choice of method should be guided by the analytical objective, required sensitivity, sample matrix, and available instrumentation. The protocols provided herein serve as a robust starting point for method development and validation in research and drug development settings.

References

  • Acids: Derivatization for GC Analysis. (n.d.).
  • Dias, F. F. G., de Souza, M. F., & Villas-Bôas, S. G. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 51–65. [Link]

  • Smart, K. F., Aggio, R. B., Van Houtte, J. R., & Villas-Bôas, S. G. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 51-65. [Link]

  • Wang, Z., Chen, Z., & Yang, C. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. [Link]

  • Lepage, G., & Roy, C. C. (1988). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Journal of Lipid Research, 29(8), 1117-1123. [Link]

  • Davis, B. A., & Boulton, A. A. (1981). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 222(2), 163-171. [Link]

  • Roces, S., Jackson, A., & Jackson, G. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Visualized Experiments, (89), e51657. [Link]

  • Alfa Chemistry. (2023, May 8). Acylation Reagents for Gas Chromatography. Labinsights.net. [Link]

  • Kubiński, K., & Giebułtowicz, J. (2017). Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids. Journal of the Science of Food and Agriculture, 97(14), 4787-4794. [Link]

  • Modafferi, V., et al. (2023). Pyrolysis acetylation. Journal of Analytical and Applied Pyrolysis, 175, 106195. [Link]

  • LookChem. (n.d.). This compound. Lookchem.com. Retrieved January 8, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). This compound, hydrochloride (1:1). Commonchemistry.cas.org. Retrieved January 8, 2026, from [Link]

  • Weng, G. (n.d.). Derivatization. Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

  • GSRS. (n.d.). This compound, (3R)-. Gsrs.ncats.nih.gov. Retrieved January 8, 2026, from [Link]

  • McKeown, G. G., & Read, S. I. (1965). Esterification and Gas Chromatography of Some Acids of the Tricarboxylic Acid Cycle. Analytical Chemistry, 37(13), 1780-1781. [Link]

  • Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved January 8, 2026, from [Link]

  • Wiley Online Library. (2023, October 1). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. Analytical Science Journal. [Link]

  • Liu, R. H. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(4), 285-302. [Link]

  • Syngene International Ltd. (n.d.). Overcoming analytical challenges with chemical derivatization in LC-MS/MS. Syngeneintl.com. Retrieved January 8, 2026, from [Link]

  • Pinkston, D. S., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Drug Testing and Analysis, 15(10), 1145-1153. [Link]

  • Higashi, T. (2013). Derivatization in Liquid Chromatography for Mass Spectrometric Detection. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Eic.or.jp. Retrieved January 8, 2026, from [Link]

  • Kumar, V., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 23(12), 3121. [Link]

  • Mawioo, P. M., et al. (2016). Derivatization Reactions and Reagents for Gas Chromatography Analysis. International Journal of Condition Monitoring, 2(1), 26-36. [Link]

  • Gorgani, L., Mohammadi, M., Najafpour, G. D., & Nikzad, M. (2017). Piperine-The Bioactive Compound of Black Pepper: From Isolation to Medicinal Formulations. Comprehensive Reviews in Food Science and Food Safety, 16(1), 124-140. [Link]

  • Nageswara Rao, R., et al. (2016). A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds. Journal of Pharmaceutical and Biomedical Analysis, 128, 331-339. [Link]

  • Skerlj, R. T., & Bridger, G. J. (2000). Synthetic Studies Towards N-Substituted 3-Vinyl-4-piperidineacetic Acid Derivatives. Molecules, 5(3), 441-454. [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]

  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. Rsc.org. Retrieved January 8, 2026, from [Link]

  • Harvey, D. (n.d.). Chapter 3: The Vocabulary of Analytical Chemistry. In Analytical Chemistry 2.1. LibreTexts. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 3-Piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details a robust and scalable two-step synthesis for the production of 3-Piperidineacetic acid, a valuable building block in pharmaceutical development. The described methodology prioritizes safety, efficiency, and high purity, making it suitable for industrial applications. The synthesis commences with the acidic hydrolysis of 3-cyanopyridine to yield 3-pyridineacetic acid, which is subsequently subjected to catalytic hydrogenation to afford the final product. This document provides an in-depth analysis of the synthetic strategy, detailed step-by-step protocols, safety and handling guidelines, and methods for purification and characterization.

Introduction: The Significance of this compound

This compound is a key heterocyclic scaffold found in a multitude of biologically active molecules and approved pharmaceutical agents. Its structural motif is integral to the development of drugs targeting a wide range of therapeutic areas, including neurological disorders and metabolic diseases. The efficient and cost-effective large-scale synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry, enabling the sustainable production of life-saving medicines.

Strategic Approach: A Comparative Analysis of Synthetic Routes

Several synthetic pathways to this compound have been explored. A critical evaluation of these routes is essential for selecting a process that is amenable to large-scale production, considering factors such as starting material availability, reaction efficiency, operational safety, and economic viability.

A common approach involves the reduction of a pyridine precursor. One potential route begins with the catalytic hydrogenation of 3-cyanopyridine to directly form 3-(aminomethyl)piperidine, followed by a subsequent conversion of the aminomethyl group to a carboxylic acid. However, this multi-step conversion of the amine can be complex and may require harsh reagents, making it less ideal for industrial-scale synthesis.

The more strategic and widely adopted approach, which is the focus of this guide, involves a two-step sequence:

  • Hydrolysis of 3-Cyanopyridine: This initial step converts the readily available and cost-effective 3-cyanopyridine to 3-pyridineacetic acid. Acid-catalyzed hydrolysis is a well-established and scalable method for this transformation.[1][2]

  • Catalytic Hydrogenation of 3-Pyridineacetic Acid: The subsequent reduction of the pyridine ring of 3-pyridineacetic acid to the corresponding piperidine is a highly efficient and clean transformation. Various catalytic systems can be employed for this purpose, offering flexibility in process optimization.[3][4]

This route is advantageous due to the straightforward nature of each step, the high yields typically achieved, and the avoidance of problematic reagents.

Process Chemistry and Mechanisms

The overall synthetic transformation can be visualized as follows:

Synthesis_of_3-Piperidineacetic_acid start 3-Cyanopyridine intermediate 3-Pyridineacetic Acid start->intermediate Step 1: Acid Hydrolysis (e.g., H2SO4, H2O, Heat) end This compound intermediate->end Step 2: Catalytic Hydrogenation (e.g., H2, PtO2, Acetic Acid)

Caption: Overall synthetic scheme for this compound.

Step 1: Acid-Catalyzed Hydrolysis of 3-Cyanopyridine

The hydrolysis of the nitrile functional group in 3-cyanopyridine proceeds in a stepwise manner under acidic conditions. The nitrile is first protonated, which increases the electrophilicity of the carbon atom. A nucleophilic attack by water then initiates a series of proton transfers and tautomerization to form an amide intermediate. This amide is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium salt.

Step 2: Catalytic Hydrogenation of 3-Pyridineacetic Acid

The catalytic hydrogenation of the pyridine ring is a heterogeneously catalyzed process. The pyridine derivative adsorbs onto the surface of the catalyst (e.g., Platinum dioxide). Hydrogen gas, also adsorbed onto the catalyst surface, is then added across the double bonds of the aromatic ring in a stepwise fashion, ultimately leading to the saturated piperidine ring. The use of an acidic solvent like acetic acid can facilitate this reduction by protonating the pyridine nitrogen.[5]

Detailed Application Protocols

4.1. Step 1: Large-Scale Synthesis of 3-Pyridineacetic Acid via Hydrolysis of 3-Cyanopyridine

This protocol is designed for a large-scale batch process. For continuous production, specialized reactor systems would be employed.[1][6]

Materials and Equipment:

  • Glass-lined reactor with overhead stirrer, temperature control, and reflux condenser

  • 3-Cyanopyridine (≥98% purity)[7][8][9][10][11]

  • Sulfuric acid (98%)

  • Deionized water

  • Sodium hydroxide solution (50%)

  • Appropriate personal protective equipment (PPE)

Protocol:

  • Reactor Charging: In a clean and dry glass-lined reactor, charge deionized water.

  • Acid Addition: Slowly and with continuous stirring, add concentrated sulfuric acid to the water. Caution: This is a highly exothermic process. Ensure adequate cooling to maintain the temperature below 50 °C.

  • Addition of 3-Cyanopyridine: Once the acid solution has cooled to ambient temperature, add 3-cyanopyridine to the reactor with continued stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-18 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the starting material is consumed.

  • Cooling and Neutralization: Cool the reaction mixture to 20-30 °C. Slowly add 50% sodium hydroxide solution to neutralize the excess sulfuric acid and adjust the pH to approximately 3.0-3.5. This will cause the precipitation of 3-pyridineacetic acid.

  • Isolation: The precipitated product can be isolated by filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product under vacuum at 60-70 °C until a constant weight is achieved.

ParameterValue
Reactant Ratio 1 mole 3-Cyanopyridine : 2-3 moles Sulfuric Acid
Reaction Temperature 110-120 °C
Reaction Time 12-18 hours
pH for Precipitation 3.0-3.5
Expected Yield 85-95%

4.2. Step 2: Catalytic Hydrogenation of 3-Pyridineacetic Acid to this compound

This protocol outlines a batch hydrogenation process.

Materials and Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave)

  • 3-Pyridineacetic acid (from Step 1)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)[12][13][14][15]

  • Glacial acetic acid

  • Hydrogen gas (high purity)

  • Filtration apparatus

  • Appropriate PPE

Hydrogenation_Workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Isolation charge_reactor Charge 3-Pyridineacetic Acid and Acetic Acid to Reactor add_catalyst Add PtO2 Catalyst charge_reactor->add_catalyst seal_purge Seal Reactor and Purge with N2 add_catalyst->seal_purge pressurize Pressurize with H2 seal_purge->pressurize react Stir at Controlled Temperature and Pressure pressurize->react vent_purge Vent H2 and Purge with N2 react->vent_purge filter_catalyst Filter to Remove Catalyst vent_purge->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate crystallize Crystallize Product concentrate->crystallize isolate_dry Isolate and Dry Product crystallize->isolate_dry

Caption: Experimental workflow for catalytic hydrogenation.

Protocol:

  • Reactor Charging: In a high-pressure hydrogenation reactor, charge 3-pyridineacetic acid and glacial acetic acid.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Platinum(IV) oxide catalyst.

  • Hydrogenation: Seal the reactor and purge several times with nitrogen followed by hydrogen. Pressurize the reactor with hydrogen to 50-70 bar.[5] Heat the mixture to 40-60 °C with vigorous stirring. The reaction is typically complete within 6-12 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Catalyst Removal: After cooling the reactor to ambient temperature and venting the excess hydrogen, purge the system with nitrogen. The catalyst is removed by filtration through a bed of celite. Caution: The catalyst may be pyrophoric and should be handled with care, preferably wet with solvent.[16][17][18][19]

  • Product Isolation: The filtrate is concentrated under reduced pressure to remove the acetic acid. The resulting crude this compound can then be purified by crystallization.

ParameterValue
Catalyst Loading 1-5 mol% PtO₂
Solvent Glacial Acetic Acid
Hydrogen Pressure 50-70 bar
Reaction Temperature 40-60 °C
Reaction Time 6-12 hours
Expected Yield >90%

4.3. Purification of this compound by Crystallization

Materials and Equipment:

  • Crystallization vessel with temperature control and stirrer

  • Crude this compound

  • Ethanol

  • Deionized water

  • Filtration and drying equipment

Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol/water mixture.

  • Crystallization: Slowly cool the solution with gentle stirring to induce crystallization. The cooling rate can be controlled to influence crystal size and purity.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold ethanol.

  • Drying: Dry the purified this compound under vacuum at 50-60 °C.

Safety and Handling Precautions

All procedures should be conducted in a well-ventilated area by trained personnel wearing appropriate personal protective equipment, including safety glasses, lab coats, and chemical-resistant gloves.

  • 3-Cyanopyridine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[7][8][9][10][11]

  • Sulfuric Acid: Causes severe skin burns and eye damage. Highly corrosive.

  • Sodium Hydroxide: Causes severe skin burns and eye damage.

  • 3-Pyridineacetic Acid: Causes skin, eye, and respiratory irritation.[20][21][22][23]

  • Platinum(IV) Oxide: May intensify fire; oxidizer. Causes serious eye irritation.[12][13][14][15]

  • Raney Nickel (alternative catalyst): Pyrophoric; may catch fire spontaneously if exposed to air. May cause an allergic skin reaction. Suspected of causing cancer.[16][17][18][19]

  • Hydrogen Gas: Extremely flammable gas.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyTypical Value
Appearance White to off-white crystalline solid
Melting Point 202-204 °C (for the hydrochloride salt)[24]
Molecular Formula C₇H₁₃NO₂[25]
Molecular Weight 143.18 g/mol [25]
¹H NMR Consistent with the structure of this compound
¹³C NMR Consistent with the structure of this compound
Purity (HPLC) ≥99%

Conclusion

The synthetic route and protocols detailed in this guide provide a comprehensive framework for the large-scale production of high-purity this compound. By following these procedures and adhering to the specified safety precautions, researchers and manufacturers can efficiently and safely produce this critical pharmaceutical intermediate. The flexibility in catalyst selection for the hydrogenation step allows for process optimization based on specific laboratory or plant capabilities.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Cyanopyridine, 98%. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). (Raney Nickel Alloy) MSDS. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). MSDS MATERIAL SAFETY DATA SHEET - Raney Nickel®2800, slurry, in H2O, active catalyst. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridineacetic acid. Retrieved from [Link]

  • Aalpha Aesar. (2015, June 15). Platinum (IV) Oxide - Safety Data Sheet. Retrieved from [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • Reddy, M. S., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1735-1741.
  • U.S. Patent No. 5,756,750. (1998).
  • Russian Patent No. RU2175968C2. (2001).
  • Biocatalytic hydrolysis of 3-cyanopyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • International Patent No. WO1997029087A1. (1997).
  • CAS Common Chemistry. (n.d.). This compound, hydrochloride (1:1). Retrieved from [Link]

  • U.S. Patent No. 3,159,639. (1964). Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.
  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). The University of Liverpool Repository. Retrieved from [Link]

  • GSRS. (n.d.). This compound, (3R)-. Retrieved from [Link]

  • Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • Chinese Patent No. CN106831540B. (n.d.).
  • Kricheldorf, H. R. (1978). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Journal of Polymer Science: Polymer Letters Edition, 16(7), 379-391.
  • Chinese Patent No. CN101602748B. (n.d.).
  • Synthesis and crystallization purification of phytosterol esters for food industry application. (2019). Food Science & Nutrition, 7(10), 3333-3341.
  • U.S. Patent No. 2,919,275. (1959).
  • Chinese Patent No. CN103087079B. (n.d.).

Sources

Application Note: 3-Piperidineacetic Acid as a Constrained Amino Acid Surrogate in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rational design of peptidomimetics with enhanced potency, selectivity, and metabolic stability is a cornerstone of modern drug discovery.[1][2] A key strategy in this endeavor is the introduction of conformational constraints into the peptide backbone to favor a bioactive conformation and reduce entropic penalties upon receptor binding. This application note provides a detailed guide for researchers on the use of 3-piperidineacetic acid, a cyclic β-amino acid surrogate, to impart specific structural constraints in peptides. We will cover the underlying rationale, synthesis of the requisite protected monomer, a step-by-step protocol for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and methods for characterization.

Introduction: The Rationale for Conformational Constraint

Native peptides often suffer from significant therapeutic limitations, including susceptibility to proteolytic degradation and poor membrane permeability.[3] Furthermore, their inherent flexibility in solution means that only a fraction of the peptide conformers are biologically active, leading to a high entropic cost upon binding to a target. Incorporating conformationally constrained amino acid surrogates, such as cyclic β-amino acids, can address these challenges.[4] These surrogates lock specific dihedral angles of the peptide backbone, pre-organizing the peptide into a desired secondary structure like a β-turn or helix.[5][6][7]

This compound, with its six-membered ring, acts as a rigid scaffold. When incorporated into a peptide chain, it restricts the rotational freedom around the N-Cα and Cα-C bonds, influencing the local and global peptide conformation. This can lead to:

  • Enhanced Receptor Affinity: By stabilizing the bioactive conformation.

  • Increased Proteolytic Stability: The non-natural β-amino acid structure is often resistant to cleavage by standard proteases.[8]

  • Improved Pharmacokinetic Properties: The piperidine motif is a privileged structure in medicinal chemistry, known to enhance druggability and metabolic stability.[9]

Synthesis of Fmoc-Protected this compound

Successful incorporation into a peptide using the prevalent Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy requires an orthogonally protected this compound monomer. The N-terminus of the piperidine ring must be protected with an acid-labile group (e.g., Boc), while the exocyclic amino group is protected with a base-labile Fmoc group.

The synthesis of this building block is a critical prerequisite. A general synthetic approach is outlined below, which may require adaptation based on commercially available starting materials.

Workflow for Monomer Synthesis

Monomer_Synthesis_Workflow start Commercially Available Piperidine-3-carboxylic Acid ester Esterification (e.g., SOCl2, MeOH) start->ester Protect COOH boc_protect N-Boc Protection (Boc)2O, Base ester->boc_protect Protect Ring N reduce Ester Reduction (e.g., LiAlH4) boc_protect->reduce COOR -> CH2OH activate_oh Hydroxyl Activation (e.g., MsCl, TsCl) reduce->activate_oh -> CH2OMs azide Azide Displacement (NaN3) activate_oh->azide -> CH2N3 reduce_azide Azide Reduction (e.g., H2, Pd/C) azide->reduce_azide -> CH2NH2 fmoc_protect N-Fmoc Protection (Fmoc-OSu) reduce_azide->fmoc_protect Protect exocyclic N final Fmoc-N(Boc)-3-(aminomethyl)piperidine (Final Building Block) fmoc_protect->final

Caption: General workflow for synthesizing the protected this compound surrogate.

Protocol: Incorporation of this compound via Fmoc-SPPS

This protocol assumes the use of a standard automated or manual peptide synthesizer and Rink Amide resin for C-terminal amide peptides. Adjustments may be necessary for different resins or scales.

Materials and Reagents
  • Resin: Rink Amide resin (or other suitable resin for peptide acids).

  • Protected Amino Acids: Standard Fmoc-protected α-amino acids; synthesized Fmoc-protected this compound surrogate.

  • Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF).[10][11]

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine).

  • Solvents: DMF, Dichloromethane (DCM).

  • Washing Solvents: DMF, DCM, Isopropanol.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.[12]

  • Precipitation Solvent: Ice-cold diethyl ether.

Step-by-Step Protocol
  • Resin Preparation:

    • Place the desired amount of resin in the reaction vessel.

    • Swell the resin in DMF for 30-60 minutes.

    • Wash the resin 3x with DMF.

  • Fmoc Deprotection (Standard Cycle):

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes. Drain.[13]

    • Wash the resin thoroughly (5x with DMF, 3x with DCM, 3x with DMF) to remove all traces of piperidine.

  • Amino Acid Coupling (Standard α-Amino Acid):

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with HBTU/HOBt (1:1 molar ratio to amino acid) and DIPEA (2 equivalents relative to HBTU) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 45-90 minutes.

    • Wash the resin (3x with DMF, 3x with DCM, 3x with DMF).

    • (Optional): Perform a Kaiser test to confirm complete coupling. If incomplete, recouple.

  • Incorporation of the this compound Surrogate:

    • This step follows a standard deprotection (Step 2).

    • Due to the potential steric bulk of the surrogate, a longer pre-activation and coupling time is recommended.

    • Pre-activate the protected this compound (2-3 equivalents) with HBTU/HOBt/DIPEA in DMF for 5 minutes.

    • Add the solution to the resin and allow coupling for 2-4 hours.

    • Monitor the reaction closely (e.g., with a Kaiser test). Double coupling may be necessary to ensure high efficiency.

    • Wash the resin thoroughly as in Step 3.

  • Chain Elongation:

    • Repeat the cycle of deprotection (Step 2) and coupling (Step 3) for all subsequent amino acids in the sequence.

  • Final Deprotection:

    • Perform a final Fmoc deprotection (Step 2) to reveal the N-terminal amine.

  • Cleavage and Global Deprotection:

    • Wash the final peptide-resin with DCM (5x) and dry under vacuum.

    • Treat the resin with the cleavage cocktail (e.g., 10 mL per gram of resin) for 2-3 hours at room temperature.[12] This step removes all acid-labile side-chain protecting groups (like Boc, tBu, Trt) and cleaves the peptide from the resin.

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or LC-MS).

Workflow for Peptide Synthesis Incorporating the Surrogate

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle deprotect Step 2: Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF, DCM) deprotect->wash1 couple Step 3/4: Amino Acid Coupling (Standard AA or Surrogate) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 wash2->deprotect Next Residue cleave Step 7: Cleavage & Deprotection (TFA Cocktail) wash2->cleave Final Residue start Start: Swell Resin start->deprotect purify Step 8: HPLC Purification cleave->purify analyze Analysis (Mass Spec, NMR) purify->analyze finish Pure Constrained Peptide analyze->finish

Caption: Automated SPPS workflow for incorporating the this compound surrogate.

Characterization and Expected Outcomes

The incorporation of this compound is expected to have a significant impact on peptide structure.

  • NMR Spectroscopy: 2D NMR techniques (COSY, TOCSY, NOESY) in solution can be used to solve the three-dimensional structure. The appearance of specific Nuclear Overhauser Effect (NOE) signals will confirm the presence of defined turn structures induced by the surrogate.

  • Circular Dichroism (CD) Spectroscopy: CD can provide information about the secondary structure content (e.g., helices, sheets, turns) of the peptide in solution. A comparison between the native peptide and the surrogate-containing analogue will reveal conformational changes.[14]

  • Biological Assays: The ultimate test is to compare the biological activity (e.g., receptor binding affinity, enzyme inhibition) of the modified peptide to the parent peptide.

Example Data Comparison
PeptideIC₅₀ (nM)Proteolytic Half-life (min)Dominant Conformation (NMR)
Native Peptide15015Random Coil
Peptide + 3-Paa25>240Type II' β-turn

This table represents hypothetical data to illustrate the potential improvements conferred by the surrogate.

Conclusion

This compound is a powerful tool for peptide chemists and drug developers seeking to impose stable, predictable conformational constraints on peptide backbones. By locking the peptide into a more bioactive and proteolytically resistant structure, this surrogate offers a rational path toward peptidomimetics with superior therapeutic properties. The protocols outlined in this note provide a robust framework for the successful synthesis and incorporation of this valuable building block.

References

  • Mukherjee, R., & Gellman, S. H. (1992). Conformational studies on beta-amino acid-containing peptides. International Journal of Peptide and Protein Research, 5(6), 343-50. [Link]

  • Drewniak-Świtalska, M., Barycza, B., Rudzińska-Szostak, E., Morawiak, P., & Berlicki, Ł. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(19), 4272-4278. [Link]

  • Hofmann, H. J., & Scheib, H. (1997). Basic conformers in beta-peptides. Journal of Molecular Structure: THEOCHEM, 398-399, 463-470. [Link]

  • Gademsetty, V., & Arvidsson, P. I. (2010). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 4(1). [Link]

  • Fernández-Sánchez, L., et al. (2021). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. [Link]

  • Prajapati, B. G., et al. (2021). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Royal Society of Chemistry. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Unverzagt, C., et al. (2019). A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides. Chemistry, 25(70), 15759-15763. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Gaponova, A. S., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3027. [Link]

  • Hanessian, S., et al. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Molecules, 27(1), 38. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 14(1), 53. [Link]

  • Baudy-Floch, M., et al. (2005). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids. The Journal of Organic Chemistry, 70(25), 10186-10192. [Link]

  • Skalic, M., et al. (2023). PepINVENT: generative peptide design beyond natural amino acids. Chemical Science, 14(36), 9845-9858. [Link]

  • Liu, L., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Wieczorek, M., & Ginda, J. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116892. [Link]

  • Subirós-Funosas, R., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • D'Andrea, L. D., et al. (2013). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 18(7), 8230-8254. [Link]

  • Ballet, S., et al. (2023). Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models. Bioorganic Chemistry, 139, 106731. [Link]

Sources

Application Notes & Protocols: A Strategic Guide to Characterizing 3-Piperidineacetic Acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Preamble: Navigating the Known and the Unknown

In neuroscience research, the exploration of novel chemical entities is the frontier of therapeutic discovery. This guide addresses the compound 3-Piperidineacetic acid , a structural analog of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system.[1][2]

It is critical to distinguish this compound from its more extensively studied cousin, 3-Piperidinecarboxylic acid , also known as Nipecotic Acid . While both share the piperidine core, the substitution at the 3-position differs—an acetic acid moiety versus a carboxylic acid group. Nipecotic acid is a well-documented inhibitor of the GABA transporter 1 (GAT-1). However, a comprehensive review of published literature reveals a significant scarcity of data on the specific neuropharmacological activity of this compound.

Therefore, this document is structured not as a summary of existing applications, but as a strategic and scientifically rigorous roadmap for the comprehensive characterization of a novel compound like this compound. We will proceed from first principles, outlining the logical, phased approach a researcher would take to hypothesize, test, and validate its mechanism and potential applications in neuroscience. We will use the GABAergic system as our primary hypothetical framework, drawing on established protocols and data from related compounds for illustrative purposes.

Part 1: Hypothesis Generation - The GABAergic System as a Prime Suspect

The structural similarity of this compound to GABA and other GABAergic agents makes the GABA system the most logical starting point for investigation.[3] The brain's inhibitory tone, crucial for preventing hyperexcitability and maintaining network stability, is predominantly controlled by GABA.[2] This system involves GABA synthesis from glutamate, its vesicular release, binding to postsynaptic ionotropic (GABA-A) and metabotropic (GABA-B) receptors, and clearance from the synaptic cleft by GABA transporters (GATs).[3][4]

Dysfunction in this network is implicated in numerous disorders, including epilepsy, anxiety, and sleep disorders, making it a rich target for therapeutic intervention.[3] Our hypothesis is that this compound modulates GABAergic transmission, likely by interacting with GABA receptors or transporters.

GABA_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Synthesis GABA_vesicle GABA GAD->GABA_vesicle Vesicle Synaptic Vesicle GABA_vesicle->Vesicle Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release GAT1_pre GAT-1 GABA_A GABA-A Receptor (Ion Channel) Cl_ion Cl- Influx GABA_A->Cl_ion Opens GABA_B GABA-B Receptor (GPCR) Postsynaptic Terminal Postsynaptic Terminal Cl_ion->Postsynaptic Terminal Hyperpolarization Glial Glial Cell GAT3_glial GAT-3 GAT3_glial->Glial Synaptic Cleft->GABA_B Binds Synaptic Cleft->GAT3_glial Reuptake Compound This compound (Hypothetical Target) Compound->GAT1_pre Inhibits? Compound->GABA_A Modulates?

Figure 1: The GABAergic Synapse and Hypothetical Targets.

Part 2: A Phased Workflow for Neuropharmacological Characterization

We propose a four-phase experimental workflow. This structure ensures a logical progression from identifying a molecular target to observing a whole-organism behavioral effect, with each phase building upon the last.

Workflow P1 Phase 1: In Vitro Target Validation (Binding & Uptake Assays) P2 Phase 2: Functional Cellular Assay (Ex Vivo Electrophysiology) P1->P2 Functional Confirmation Data Synthesize Data & Build Pharmacological Profile P1->Data P3 Phase 3: In Vivo Target Engagement (Intracerebral Microdialysis) P2->P3 In Vivo Relevance P2->Data P4 Phase 4: Behavioral Phenotyping (Seizure or Anxiety Models) P3->P4 Physiological Outcome P3->Data P4->Data

Figure 2: Phased Experimental Characterization Workflow.

Phase 1: In Vitro Target Screening & Validation

Objective: To determine if this compound binds to and/or inhibits the function of key GABAergic proteins.

Causality: Before investing in complex cellular or animal models, it is essential to confirm a direct molecular interaction. Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a receptor or transporter, while uptake assays directly measure functional inhibition.

Protocol 1: Radioligand Binding and Uptake Assays

  • Membrane/Cell Preparation:

    • Prepare synaptosomal membranes from rodent brain tissue (e.g., cortex or hippocampus) for broad screening.

    • Alternatively, use HEK293 cells stably expressing individual human recombinant GABA transporter subtypes (hGAT-1, hGAT-2, hGAT-3, BGT-1) or GABA receptor subunits.

  • GAT Binding Assay (Competition):

    • Incubate prepared membranes/cells with a known GAT radioligand (e.g., [³H]tiagabine for GAT-1) and varying concentrations of this compound (e.g., 1 nM to 1 mM).

    • Separate bound from free radioligand via rapid filtration through glass fiber filters.

    • Quantify radioactivity on the filters using liquid scintillation counting.

    • Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and subsequently the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

  • GABA-A Receptor Binding Assay (Competition):

    • Use a similar protocol with a GABA-A receptor radioligand like [³H]muscimol (agonist site) or [³H]flunitrazepam (benzodiazepine site) to determine if the compound interacts with these sites.

  • GABA Uptake Assay:

    • Incubate cell lines expressing specific GATs (or synaptosomes) with [³H]GABA in the presence of varying concentrations of this compound.

    • After a short incubation period (e.g., 10 minutes at 37°C), terminate the uptake by rapid washing with ice-cold buffer.

    • Lyse the cells and measure the amount of internalized [³H]GABA via scintillation counting.

    • Determine the IC₅₀ value for the inhibition of GABA uptake.

Illustrative Data Presentation: The table below shows example data, using known values for Nipecotic Acid as a placeholder to demonstrate how results for this compound would be presented.

Target TransporterAssay TypeTest CompoundIC₅₀ (µM)Reference
Mouse GAT-1GABA Uptake(±)-Nipecotic Acid2.6[5]
Mouse GAT-2GABA Uptake(±)-Nipecotic Acid310[5]
Mouse GAT-3GABA Uptake(±)-Nipecotic Acid29[5]
Mouse GAT-4GABA Uptake(±)-Nipecotic Acid16[5]
Phase 2: Functional Characterization in Excitable Cells

Objective: To determine if the binding activity of this compound translates into a functional modulation of neuronal activity.

Causality: A compound can bind to a target without eliciting a functional response. Electrophysiology provides a direct readout of how the compound affects ion flow and membrane potential in a native-like environment (an ex vivo brain slice), confirming its biological effect.

Protocol 2: Ex Vivo Brain Slice Electrophysiology

  • Slice Preparation:

    • Acutely slice a rodent brain (e.g., hippocampus or thalamus) to a thickness of 250-350 µm using a vibratome in ice-cold, carbogen-gassed artificial cerebrospinal fluid (aCSF).

    • Allow slices to recover in 32-34°C aCSF for at least 1 hour.

  • Whole-Cell Patch-Clamp Recording:

    • Transfer a slice to a recording chamber continuously perfused with carbogenated aCSF.

    • Using a microscope with differential interference contrast (DIC) optics, identify a pyramidal neuron.

    • Establish a whole-cell patch-clamp configuration.

    • To measure GABA-A receptor-mediated tonic currents, voltage-clamp the neuron at -60 mV and pharmacologically block other synaptic activity (e.g., with CNQX, AP5, and CGP 55845).

    • Record a stable baseline current.

  • Compound Application:

    • Bath-apply this compound at a relevant concentration (determined from Phase 1 IC₅₀ data).

    • If the compound is a GAT inhibitor, you would expect to see an outward shift in the holding current, indicating an enhancement of the tonic inhibitory current due to increased ambient GABA.

    • Apply a known GAT-1 inhibitor (e.g., Tiagabine or NO-711) as a positive control to confirm the slice's responsiveness.

  • Data Analysis:

    • Measure the change in holding current before and after drug application.

    • Perform a dose-response curve to determine the EC₅₀ for the functional effect.

Phase 3: In Vivo Target Engagement & Neurochemical Effects

Objective: To verify that the compound can cross the blood-brain barrier (if administered systemically) and alter extracellular GABA levels in the brain of a living animal.

Causality: In vitro and ex vivo results do not guarantee efficacy in a complex living system. Microdialysis is a powerful technique that allows for the direct measurement of neurochemical changes in specific brain regions, confirming that the drug is engaging its target in vivo.

Protocol 3: Intracerebral Microdialysis

  • Surgical Implantation:

    • Anesthetize a rat or mouse and place it in a stereotaxic frame.

    • Surgically implant a microdialysis guide cannula targeting a specific brain region (e.g., the ventral tegmental area or hippocampus).

    • Allow the animal to recover for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe (with a semi-permeable membrane) through the guide cannula.

    • Perfuse the probe with aCSF at a slow, constant rate (e.g., 0.5-2.0 µL/min).

    • Collect baseline dialysate samples every 20 minutes.

  • Drug Administration & Sample Collection:

    • Administer this compound via a relevant route (e.g., intraperitoneal injection for systemic effects, or directly through the probe for local effects).

    • Continue collecting dialysate fractions for 2-3 hours post-administration.

  • Neurotransmitter Analysis:

    • Analyze the GABA concentration in the dialysate fractions using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

    • Express the results as a percentage change from the baseline GABA concentration. A successful GAT inhibitor would be expected to cause a significant increase in extracellular GABA.[3]

Phase 4: Behavioral Phenotyping

Objective: To determine if the molecular, cellular, and neurochemical effects of this compound culminate in a measurable change in animal behavior.

Causality: This final phase connects the compound's mechanism of action to a complex physiological outcome relevant to a CNS disorder. If the compound enhances GABAergic inhibition, it would be predicted to have anticonvulsant or anxiolytic properties.

Protocol 4: Pentylenetetrazol (PTZ)-Induced Seizure Model

  • Animal Habituation:

    • Habituate mice or rats to the testing environment and handling procedures to minimize stress-induced variability.

  • Drug Pre-treatment:

    • Divide animals into groups: Vehicle control, Positive Control (e.g., Diazepam), and this compound (at several doses).

    • Administer the assigned treatment (e.g., via I.P. injection) 30-60 minutes prior to the seizure challenge.

  • Seizure Induction:

    • Administer a sub-convulsive or convulsive dose of PTZ (a GABA-A receptor antagonist) to all animals.

    • Immediately place each animal in an individual observation chamber.

  • Behavioral Scoring:

    • Videorecord and/or have a blinded observer score the animals for seizure activity over a 30-minute period.

    • Use a standardized scale (e.g., the Racine scale) to score seizure severity (e.g., from facial clonus to generalized tonic-clonic seizures).

    • Measure the latency (time) to the first myoclonic jerk and the first generalized seizure.

  • Data Analysis:

    • Compare the seizure scores and latencies between the vehicle, positive control, and test compound groups using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test).

    • A significant increase in seizure latency and/or a decrease in seizure severity in the this compound group would indicate anticonvulsant activity.

Conclusion and Forward Outlook

References

  • Unlock the Potential: 3-Pyridylacetic Acid Hydrochloride in Pharmaceutical Synthesis. So-Young Chemical. Available at: [Link]

  • GABA - Wikipedia. Wikipedia. Available at: [Link]

  • GABA Receptor - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]

  • GABA and Glycine Receptors - Neuroscience - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]

  • Physiology, GABA - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]

  • U of A study sheds new light on how GABA affects nervous system. University of Alberta. Available at: [Link]

  • 2-(Piperidin-3-yl)acetic acid hydrochloride | C7H14ClNO2 | CID 12514713. PubChem. Available at: [Link]

  • Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. PubMed. Available at: [Link]

  • This compound, (3S)-. gsrs.ncats.nih.gov. Available at: [Link]

  • This compound, (3R)-. DrugFuture. Available at: [Link]

  • This compound, (3R)-. gsrs.ncats.nih.gov. Available at: [Link]

  • This compound, (+/-)-. gsrs.ncats.nih.gov. Available at: [Link]

  • GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. PubMed. Available at: [Link]

  • This compound. LookChem. Available at: [Link]

  • GABAA receptor agonist - Wikipedia. Wikipedia. Available at: [Link]

  • Phenolics as GABAA Receptor Ligands: An Updated Review. MDPI. Available at: [Link]

  • Piperidinyl-3-phosphinic acids as novel uptake inhibitors of the neurotransmitter gamma-aminobutyric acid (GABA). PubMed. Available at: [Link]

  • A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. MDPI. Available at: [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC. National Center for Biotechnology Information. Available at: [Link]

  • In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. PubMed. Available at: [Link]

  • Overview of Microdialysis - PMC. National Center for Biotechnology Information. Available at: [Link]

Sources

The Strategic Application of 3-Piperidineacetic Acid in the Synthesis of G-Protein Coupled Receptor (GPCR) Ligands

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Synthetic Protocol

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically approved drugs.[1][2][3] Its conformational rigidity, basic nitrogen atom, and capacity for stereospecific substitution make it an ideal framework for engaging biological targets with high affinity and selectivity.[3] This application note provides an in-depth guide to the strategic use of a particularly versatile derivative, 3-piperidineacetic acid, in the synthesis of ligands for G-Protein Coupled Receptors (GPCRs), the largest human membrane protein family and a major focus of pharmacological research.[4][5] We will explore the core chemical logic behind its use, detail robust synthetic protocols for its derivatization, and present case studies illustrating its application in constructing potent and selective GPCR modulators.

The this compound Scaffold: A Bioisosteric and Synthetic Linchpin

The power of this compound as a synthetic starting material lies in its dual-handle nature and its inherent structural properties.

  • A Constrained GABA Analog: The scaffold serves as a conformationally restricted bioisostere of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[6][7] This structural mimicry makes it an invaluable starting point for developing ligands that target GABA receptors and transporters.[8][9] The piperidine ring locks the flexible GABA backbone into a more defined chair conformation, which can lead to enhanced receptor selectivity and potency.

  • Orthogonal Synthetic Handles: The scaffold possesses two primary, chemically distinct points for diversification: the secondary amine of the piperidine ring and the carboxylic acid of the acetic acid sidechain. This orthogonality allows for controlled, stepwise elaboration of the molecule, enabling the systematic exploration of a chemical space to optimize ligand-receptor interactions.

Below is a conceptual diagram illustrating the primary diversification points on the this compound core.

G cluster_0 This compound Core cluster_1 Diversification Pathways Core This compound N_Sub N-Substitution (Arylation, Alkylation, etc.) Core->N_Sub Acid_Deriv Acid Derivatization (Amide Coupling, Esterification, etc.) Core->Acid_Deriv Ligand Diverse GPCR Ligands N_Sub->Ligand Acid_Deriv->Ligand caption Diversification of the this compound Scaffold.

Caption: Diversification of the this compound Scaffold.

Key Synthetic Transformations and Protocols

Successful ligand synthesis hinges on robust and reproducible chemical reactions. Here, we detail field-proven protocols for modifying the two key functional handles of the this compound scaffold. For practical laboratory execution, the starting material is often the methyl or ethyl ester, with the piperidine nitrogen protected (e.g., with a Boc group) to ensure regioselective reactions.

Functionalization at the Piperidine Nitrogen: N-Arylation

The introduction of aryl and heteroaryl moieties onto the piperidine nitrogen is a critical strategy for modulating ligand properties, including receptor affinity, selectivity, and pharmacokinetics. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose, offering broad substrate scope and functional group tolerance.[10]

Causality Behind the Protocol: The success of this reaction, especially with potentially challenging secondary amine substrates, relies on a synergistic combination of a palladium precatalyst and a bulky, electron-rich phosphine ligand.[10] The ligand facilitates the crucial reductive elimination step, which forms the C-N bond, while the use of a weak base like cesium carbonate is often essential to prevent racemization when dealing with chiral centers.[11]

G reagent reagent step step output output condition condition start Start: - Oven-dried Schlenk tube - Inert atmosphere (Ar/N2) add_solids Add Solids: 1. Pd Precatalyst 2. Phosphine Ligand 3. Base (e.g., Cs2CO3) 4. Piperidine Ester HCl 5. Aryl Halide/Triflate start->add_solids add_solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) add_solids->add_solvent react Heat & Stir (80-110 °C, 12-24h) add_solvent->react monitor Monitor Reaction (TLC, LC-MS) react->monitor Periodically monitor->react Incomplete workup Work-up: 1. Cool to RT 2. Dilute (EtOAc) 3. Filter through Celite 4. Wash (Water, Brine) monitor->workup Complete purify Purify: 1. Dry (Na2SO4) 2. Concentrate 3. Flash Chromatography workup->purify product Final Product: N-Aryl-3-piperidineacetic Acid Ester purify->product caption Experimental Workflow for Buchwald-Hartwig N-Arylation.

Caption: Experimental Workflow for Buchwald-Hartwig N-Arylation.

Protocol 1: Palladium-Catalyzed N-Arylation of Ethyl 3-Piperidineacetate

  • Materials:

    • Ethyl 3-piperidineacetate hydrochloride (1.0 mmol, 1.0 equiv)

    • Aryl halide or triflate (1.1 mmol, 1.1 equiv)

    • t-BuBrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

    • t-BuBrettPhos (0.02 mmol, 2 mol%)

    • Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv)

    • Anhydrous Toluene (5 mL)

    • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

  • Procedure:

    • To an oven-dried Schlenk tube, add the ethyl 3-piperidineacetate HCl, aryl halide, t-BuBrettPhos Pd G3 precatalyst, t-BuBrettPhos ligand, and cesium carbonate.

    • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Under a positive pressure of inert gas, add anhydrous toluene via syringe.

    • Place the sealed tube in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

    • Wash the combined organic filtrate with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the pure N-arylated product.

Functionalization at the Carboxylic Acid: Amide Coupling

Amide bond formation is arguably the most common reaction in medicinal chemistry, used to connect molecular fragments and introduce functional groups that can form key hydrogen bond interactions within a receptor's binding pocket.[12][13]

Causality Behind the Protocol: Direct condensation of a carboxylic acid and an amine is unfavorable. Therefore, a coupling reagent is required to activate the carboxylic acid, typically by forming a highly reactive intermediate ester.[12] Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient and known to suppress side reactions and racemization.[13] A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is used to deprotonate the amine and the carboxylic acid without competing in the coupling reaction.[13]

Protocol 2: HATU-Mediated Amide Coupling

  • Materials:

    • N-Boc-3-piperidineacetic acid (1.0 mmol, 1.0 equiv)

    • Primary or secondary amine (1.1 mmol, 1.1 equiv)

    • HATU (1.1 mmol, 1.1 equiv)

    • DIPEA (2.5 mmol, 2.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • Dissolve N-Boc-3-piperidineacetic acid in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

    • Add the amine, followed by DIPEA. Stir the solution for 5 minutes at room temperature.

    • Add HATU in one portion to the stirring solution.

    • Allow the reaction to stir at room temperature for 2-6 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate (30 mL) and water (20 mL).

    • Wash the organic layer sequentially with 5% aqueous NaHCO₃ (2 x 15 mL), water (15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

    • The Boc protecting group can be subsequently removed under standard acidic conditions (e.g., Trifluoroacetic acid in Dichloromethane) if the free piperidine is required.

Strategic Application in Ligand Design: Case Studies

The true utility of this compound is demonstrated by its successful application in the synthesis of diverse and potent GPCR ligands.

As a Scaffold for Spirocyclic Systems

Spirocycles are highly sought-after motifs in drug discovery due to their three-dimensional character and conformational rigidity, which can enhance binding affinity and selectivity.[3] The this compound framework can be elaborated into complex spirocyclic piperidines, which have shown activity at targets like the sigma (σ) receptor.[14] A modern approach to form such structures involves photoredox-catalyzed radical hydroarylation.[15][16]

Table 1: Example Spirocyclic Ligands and Their Targets

Parent ScaffoldKey TransformationResulting StructureTarget ClassReference
N-alkenyl-aryl halide derivative of this compoundPhotoredox-mediated radical cyclizationSpiro[piperidine-4,1'-isobenzofuran]Sigma (σ) Receptors[14][15]
Piperidin-4-one derivativeAryllithium addition & cyclizationSpiro[isobenzofuran-1,4'-piperidine]Sigma (σ) Receptors[14]
As a Versatile Core for Exploring Structure-Activity Relationships (SAR)

The orthogonal handles of this compound allow for the systematic synthesis of compound libraries to probe structure-activity relationships (SAR). By keeping the core constant and varying substituents on the nitrogen and the amide, chemists can map the binding pocket of a target receptor. This strategy has been employed to develop potent antagonists for chemokine receptors like CXCR3.[17]

G Core This compound Core N_Mod R1 Group (N-Substitution) Core->N_Mod Vary Amide_Mod R2 Group (Amide Moiety) Core->Amide_Mod Vary SAR_Table SAR Data Table (Binding Affinity, Potency) N_Mod->SAR_Table Amide_Mod->SAR_Table Optimal_Ligand Optimized Ligand SAR_Table->Optimal_Ligand Guides Selection caption SAR Exploration using the this compound Core.

Caption: SAR Exploration using the this compound Core.

Conclusion

This compound represents a powerful and versatile platform for the synthesis of novel GPCR ligands. Its inherent structural features, acting as a constrained GABA bioisostere, combined with its two orthogonal points for chemical modification, provide medicinal chemists with a reliable and efficient tool for drug discovery. The robust protocols for N-arylation and amide coupling detailed herein serve as a foundation for building diverse chemical libraries. By leveraging this scaffold, researchers can systematically probe receptor pharmacology, optimize ligand-target interactions, and ultimately accelerate the development of new therapeutics targeting the vast and complex family of G-protein coupled receptors.

References

  • Title: Piperidinyl-3-phosphinic acids as novel uptake inhibitors of the neurotransmitter gamma-aminobutyric acid (GABA) Source: PubMed URL: [Link]

  • Title: Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers Source: PMC - NIH URL: [Link]

  • Title: Gaba Bioisosteres Source: Cambridge MedChem Consulting URL: [Link]

  • Title: Probing the orthosteric binding site of GABAA receptors with heterocyclic GABA carboxylic acid bioisosteres Source: PubMed URL: [Link]

  • Title: New substrates and inhibitors of gamma-aminobutyric acid aminotransferase containing bioisosteres of the carboxylic acid group: design, synthesis, and biological activity Source: PubMed URL: [Link]

  • Title: Development of innovative GABAA receptor ligands using a bioisosteric approach Source: UniTo URL: [Link]

  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: MDPI URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling Source: ResearchGate URL: [Link]

  • Title: Piperidine-based drug discovery Source: University of Arizona URL: [Link]

  • Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]

  • Title: Functional dynamics of G protein-coupled receptors reveal new routes for drug discovery Source: Nature URL: [Link]

  • Title: Discovery of GPCR ligands for probing signal transduction pathways Source: PubMed Central URL: [Link]

  • Title: New paradigms in GPCR drug discovery Source: PMC - NIH URL: [Link]

  • Title: Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates Source: DSpace@MIT URL: [Link]

  • Title: Synthesis of Spirocyclic Piperidines by Radical Hydroarylation Source: PMC - PubMed Central URL: [Link]

  • Title: II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists Source: PubMed URL: [Link]

  • Title: Quinolizidinone carboxylic acid selective M1 allosteric modulators: SAR in the piperidine series Source: PubMed URL: [Link]

  • Title: Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors Source: ACG Publications URL: [Link]

  • Title: Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

  • Title: Synthesis of Spirocyclic Piperidines by Radical Hydroarylation Source: PubMed - NIH URL: [Link]

Sources

Application Notes and Protocols for the Crystallization of 3-Piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Piperidineacetic acid is a bifunctional molecule of significant interest in pharmaceutical research and development, serving as a key building block for a variety of therapeutic agents. Its structure, incorporating both a secondary amine within a piperidine ring and a carboxylic acid moiety, confers upon it the characteristics of a zwitterion at its isoelectric point. The ability to control the crystalline form of this compound is of paramount importance, as polymorphism can profoundly impact critical downstream properties such as solubility, dissolution rate, bioavailability, and stability.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively crystallize this compound. The protocols detailed herein are designed to be robust and reproducible, offering a systematic approach to obtaining high-quality crystalline material suitable for further characterization and use in drug substance manufacturing. The methodologies are grounded in the fundamental principles of crystallization, tailored to the specific physicochemical properties of this zwitterionic compound.

Physicochemical Properties and Pre-crystallization Considerations

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing a successful crystallization protocol. As a zwitterionic compound, its solubility is highly dependent on the pH of the medium.[1][2]

PropertyValueSource
Molecular FormulaC₇H₁₃NO₂[3][4][5]
Molecular Weight143.18 g/mol [3][4][5]
Melting Point276-278 °C[6]
Predicted pKa4.43 ± 0.10[6]
SolubilitySoluble in water, methanol, and dichloromethane (DCM).[6]

The zwitterionic nature of this compound dictates that it will exhibit its lowest solubility at its isoelectric point (pI). To enhance solubility for crystallization, the pH of the solution can be adjusted. In acidic conditions, the carboxylate group is protonated, leading to a net positive charge. Conversely, in basic conditions, the piperidinium ion is deprotonated, resulting in a net negative charge. This pH-dependent solubility is a critical lever to be exploited during the crystallization process.

The hydrochloride salt of this compound is also a common form, which is typically crystalline and exhibits enhanced solubility in water.[7] This provides an alternative starting point for crystallization experiments.

Crystallization Strategy Workflow

The overall strategy for developing a crystallization protocol for this compound involves a systematic screening of solvents and crystallization methods. The workflow is designed to efficiently identify suitable conditions for obtaining high-quality crystals.

Crystallization Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Characterization Solvent_Screening Solvent Solubility Screening Method_Screening Crystallization Method Screening Solvent_Screening->Method_Screening Parameter_Optimization Parameter Optimization (pH, Temp, Conc.) Method_Screening->Parameter_Optimization Scale_Up Scale-Up Crystallization Parameter_Optimization->Scale_Up Crystal_Characterization Crystal Characterization (XRD, DSC, Microscopy) Scale_Up->Crystal_Characterization

Caption: A generalized workflow for the crystallization of this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the crystallization of this compound. Safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be followed at all times.

Protocol 1: Solvent Screening for Recrystallization

Objective: To identify a suitable single-solvent system for the recrystallization of this compound.

Rationale: An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. This differential solubility is the driving force for crystallization upon cooling.[8]

Materials:

  • This compound (crude)

  • Selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone, ethyl acetate)

  • Test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of crude this compound into a series of labeled test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or a significant volume of solvent has been added. Record the approximate solubility at room temperature.

  • For solvents in which the compound is poorly soluble at room temperature, heat the test tube in a heating block or water bath.

  • Continue adding the solvent dropwise to the heated mixture until the solid dissolves completely.

  • Allow the hot, saturated solutions to cool slowly to room temperature.

  • Once at room temperature, place the test tubes in an ice bath to induce further crystallization.

  • Observe the formation of crystals. A suitable solvent will yield a good crop of well-formed crystals upon cooling.

Solvent Selection Guide (based on polarity):

SolventRelative PolarityExpected Solubility Behavior
Water1.000High, especially with pH adjustment
Methanol0.762High
Ethanol0.654Moderate to High
Isopropanol0.546Moderate
Acetonitrile0.460Moderate to Low
Acetone0.355Low
Ethyl Acetate0.228Very Low
Dichloromethane0.309Moderate

Data sourced from various chemical property databases.

Protocol 2: Slow Cooling Crystallization

Objective: To obtain high-quality crystals of this compound using a single-solvent system identified in Protocol 1.

Rationale: Slow cooling of a saturated solution promotes the growth of larger, more well-defined crystals by allowing the system to remain close to equilibrium.

Materials:

  • This compound (crude)

  • Selected crystallization solvent

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser (optional)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound into an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. If necessary, add more solvent dropwise to achieve complete dissolution.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.

  • After the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold crystallization solvent.

  • Dry the crystals under vacuum.

Protocol 3: pH-Controlled Crystallization from Aqueous Solution

Objective: To crystallize this compound by adjusting the pH of an aqueous solution to its isoelectric point.

Rationale: As a zwitterionic compound, this compound has its lowest solubility at its isoelectric point. By dissolving it at a pH away from its pI and then adjusting the pH back to the pI, crystallization can be induced.[9]

Materials:

  • This compound

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • pH meter or pH paper

  • Beaker

  • Stir plate and stir bar

Procedure:

  • Dissolve the this compound in deionized water. If the compound is not readily soluble, adjust the pH to either a more acidic (pH < 3) or a more basic (pH > 6) condition by adding 1 M HCl or 1 M NaOH, respectively, until the solid dissolves completely.

  • Once a clear solution is obtained, slowly add 1 M NaOH (if initially acidified) or 1 M HCl (if initially basified) dropwise while continuously monitoring the pH.

  • As the pH approaches the predicted isoelectric point (around pH 4.4), a precipitate will begin to form.

  • Continue to adjust the pH until the maximum amount of precipitate is observed.

  • Allow the suspension to stir for a period to allow for crystal growth and equilibration.

  • Collect the crystals by vacuum filtration, wash with cold deionized water, and dry under vacuum.

pH_Controlled_Crystallization Start Dissolve this compound in Water Adjust_pH Adjust pH to < 3 (with HCl) or > 6 (with NaOH) for complete dissolution Start->Adjust_pH Titrate Slowly titrate back to isoelectric point (pI ~ 4.4) Adjust_pH->Titrate Precipitation Crystal precipitation occurs Titrate->Precipitation Equilibrate Stir to allow for crystal growth Precipitation->Equilibrate Isolate Isolate crystals by filtration Equilibrate->Isolate

Caption: Workflow for pH-controlled crystallization.

Protocol 4: Anti-Solvent Crystallization

Objective: To induce crystallization by adding a solvent in which this compound is insoluble (an anti-solvent) to a solution of the compound in a good solvent.

Rationale: The addition of an anti-solvent reduces the overall solubility of the compound in the mixed solvent system, leading to supersaturation and subsequent crystallization.

Materials:

  • This compound

  • A "good" solvent (e.g., water, methanol)

  • An "anti-solvent" (e.g., acetone, ethyl acetate, hexane)

  • Beaker or flask

  • Stir plate and stir bar

Procedure:

  • Dissolve the this compound in a minimal amount of the "good" solvent to create a concentrated solution.

  • Slowly add the "anti-solvent" dropwise to the stirred solution.

  • Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of precipitation.

  • If the solution becomes too cloudy, add a small amount of the "good" solvent to redissolve the fine precipitate.

  • Allow the solution to stand undisturbed to allow for slow crystal growth.

  • Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Characterization of Crystalline Material

The obtained crystals should be characterized to determine their purity, polymorphic form, and other relevant properties. Common analytical techniques include:

  • Visual and Microscopic Examination: To assess crystal habit, size, and uniformity.

  • Melting Point Analysis: To determine the melting point and purity.

  • Powder X-ray Diffraction (PXRD): To identify the crystalline form and assess polymorphism.

  • Differential Scanning Calorimetry (DSC): To determine the melting point, heat of fusion, and identify polymorphic transitions.

  • Thermogravimetric Analysis (TGA): To determine the presence of residual solvent or water.

Troubleshooting

ProblemPossible CauseSuggested Solution
No crystals formSolution is not supersaturatedConcentrate the solution by slow evaporation of the solvent.
Cooling was too rapidAllow the solution to cool more slowly.
Oiling outCompound is precipitating as a liquid phaseUse a more dilute solution; cool the solution more slowly; try a different solvent.
Small, poorly formed crystalsNucleation is too rapidReduce the level of supersaturation; cool the solution more slowly; use a cleaner crystallization vessel.

References

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Google Patents. (n.d.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
  • GSRS. (n.d.). This compound, (3R)-. Retrieved from [Link]

  • GSRS. (n.d.). This compound, (3S)-. Retrieved from [Link]

  • GSRS. (n.d.). This compound, (+/-)-. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperidine-3-carboxylic acid. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • MDPI. (n.d.). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2018). Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridineacetic acid. Retrieved from [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Retrieved from [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]

  • Drugfuture.com. (n.d.). This compound, (3R)-. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-1-yl-acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for crystallization of amino acids.
  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). This compound, hydrochloride (1:1). Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

Sources

Mastering the Complexity: A Detailed Guide to the NMR Characterization of N-Protected 3-Piperidineacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Protected 3-Piperidineacetic Acids in Drug Discovery

N-protected 3-piperidineacetic acid and its derivatives are pivotal building blocks in modern medicinal chemistry. The piperidine scaffold is a privileged structure, frequently found in pharmacologically active compounds due to its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a versatile scaffold for exploring chemical space.[1] The acetic acid side chain at the 3-position provides a crucial vector for further chemical modification, enabling the construction of complex molecules with tailored biological activities.

Protecting the piperidine nitrogen is a fundamental strategy in the multi-step synthesis of these complex molecules. Common protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) are employed to prevent unwanted side reactions and to control the regioselectivity of subsequent chemical transformations. Accurate and thorough characterization of these protected intermediates is paramount to ensure the integrity of the synthetic route and the purity of the final active pharmaceutical ingredient.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of these molecules. This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective NMR characterization of N-protected 3-piperidineacetic acids. We will delve into the underlying principles, provide step-by-step protocols, and offer expert insights into interpreting the often complex spectra that arise from these fascinating molecules.

The Intriguing World of Rotational Isomers in N-Acylated Piperidines

A key feature in the NMR spectra of N-protected piperidines is the presence of rotational isomers, or rotamers. This phenomenon arises from the partial double bond character of the amide bond formed between the piperidine nitrogen and the carbonyl group of the Boc, Cbz, or Fmoc protecting group.[1] This restricted rotation around the N-C(O) bond is slow on the NMR timescale at room temperature, leading to the observation of two distinct sets of signals for the piperidine ring and adjacent protons and carbons.[1][2][3] Understanding and identifying these rotamers is crucial for accurate spectral assignment and structural confirmation.

The equilibrium between these rotamers can be influenced by several factors, including the steric bulk of the protecting group, the solvent, and the temperature. Variable temperature (VT) NMR studies can be a powerful tool to confirm the presence of rotamers; as the temperature increases, the rate of interconversion between the rotamers also increases, leading to the coalescence of the doubled signals into a single, averaged signal.[2][3]

Experimental Protocols: A Foundation for High-Quality Data

The acquisition of high-quality NMR data begins with meticulous sample preparation. The following protocols are designed to be self-validating, ensuring reproducibility and accuracy.

Protocol 1: Sample Preparation for ¹H and ¹³C NMR
  • Material Requirements:

    • N-protected this compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR).

    • High-purity deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD)).

    • 5 mm NMR tubes.

    • Glass Pasteur pipettes and bulbs.

    • Small vials for dissolving the sample.

    • Cotton or glass wool for filtration.

  • Solvent Selection: The choice of solvent is critical. It must dissolve the sample completely and should not react with it.

    • CDCl₃: A good first choice for many organic molecules, offering good resolution.

    • DMSO-d₆: Ideal for more polar compounds that have poor solubility in CDCl₃. Its higher viscosity can sometimes lead to broader lines.

    • CD₃OD: A protic solvent that can be useful for exchanging labile protons (e.g., the carboxylic acid proton).

  • Step-by-Step Procedure:

    • Weigh the appropriate amount of the N-protected this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently swirl or vortex the vial to dissolve the sample completely. If necessary, gentle warming can be applied, but be cautious of potential degradation.

    • If any particulate matter is present, filter the solution. Pack a small amount of cotton or glass wool into a Pasteur pipette and filter the solution directly into the NMR tube.

    • Ensure the sample height in the NMR tube is at least 4 cm to be within the detection region of the NMR coil.

    • Cap the NMR tube securely and label it clearly.

Visualizing the Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter if Necessary dissolve->filter transfer Transfer to NMR Tube filter->transfer insert Insert Sample into Magnet transfer->insert lock_tune_shim Lock, Tune, Shim insert->lock_tune_shim acquire_1H Acquire ¹H Spectrum lock_tune_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C process Process Data (FT, Phasing, Baseline Correction) acquire_13C->process assign Assign Signals process->assign rotamer Identify Rotamers assign->rotamer report Report Structure rotamer->report

Caption: Workflow for NMR Characterization.

¹H and ¹³C NMR Spectral Interpretation: A Protecting Group-Specific Analysis

Accurate interpretation of the NMR spectra is the cornerstone of structural elucidation. The chemical shifts and coupling patterns provide a detailed fingerprint of the molecule. The presence of rotamers will often result in a doubling of signals for the piperidine ring and the protecting group.

N-Boc-3-piperidineacetic acid

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups. Its presence is easily identified in both ¹H and ¹³C NMR spectra.

  • ¹H NMR: A characteristic sharp singlet integrating to nine protons is observed for the tert-butyl group, typically in the range of 1.4-1.5 ppm. The piperidine ring protons will appear as a complex series of multiplets between approximately 1.2 and 4.2 ppm. The presence of rotamers will cause many of these signals to appear as broadened or doubled multiplets. The protons of the acetic acid side chain (CH₂COOH) will typically resonate between 2.2 and 2.6 ppm.

  • ¹³C NMR: The Boc group exhibits two characteristic signals: the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the Boc group is typically found around 155 ppm. The piperidine ring carbons resonate in the range of 25-55 ppm, and the acetic acid carbons appear around 35 ppm (CH₂) and 175 ppm (COOH). Due to rotamers, doubled signals for the piperidine ring carbons and the Boc carbonyl carbon are often observed.[4]

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Boc (C(CH₃)₃)~1.45 (s, 9H)~28.5 (CH₃), ~79.5 (quaternary C)
Boc (C=O)-~155.0
Piperidine Ring1.2 - 4.2 (m)25 - 55
CH₂COOH2.2 - 2.6 (m, 2H)~35.0
COOH10 - 12 (br s, 1H)~175.0
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
N-Cbz-3-piperidineacetic acid

The benzyloxycarbonyl (Cbz or Z) group is another widely used protecting group, characterized by the presence of a benzyl group.

  • ¹H NMR: The aromatic protons of the benzyl group will appear as a multiplet, typically between 7.2 and 7.4 ppm, integrating to five protons. The benzylic CH₂ protons will be visible as a singlet around 5.1 ppm. Similar to the N-Boc derivative, the piperidine ring protons will be found in the 1.2-4.2 ppm region, often as complex and doubled multiplets due to rotamers. The acetic acid side chain protons will resonate in the 2.2-2.7 ppm range.

  • ¹³C NMR: The Cbz group is identified by the aromatic carbon signals between 127 and 137 ppm, the benzylic carbon (CH₂) around 67 ppm, and the carbonyl carbon around 155 ppm. The piperidine and acetic acid carbons will have similar chemical shifts to the N-Boc analogue. The presence of rotamers will also lead to the doubling of signals for the piperidine ring and the Cbz carbonyl carbon.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Cbz (Aromatic)~7.35 (m, 5H)127 - 137
Cbz (CH₂)~5.15 (s, 2H)~67.0
Cbz (C=O)-~155.0
Piperidine Ring1.2 - 4.2 (m)25 - 55
CH₂COOH2.2 - 2.7 (m, 2H)~35.0
COOH10 - 12 (br s, 1H)~175.0
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
N-Fmoc-3-piperidineacetic acid

The 9-fluorenylmethoxycarbonyl (Fmoc) group is particularly important in solid-phase peptide synthesis and is characterized by the bulky fluorenyl group.

  • ¹H NMR: The aromatic protons of the fluorenyl group will give rise to a series of multiplets in the aromatic region, typically between 7.2 and 7.8 ppm, integrating to eight protons. The methine (CH) and methylene (CH₂) protons of the fluorenylmethoxy moiety will appear as multiplets between 4.2 and 4.6 ppm. The piperidine ring protons will resonate in a similar region to the other protected analogues, with the expected complexity from rotamers. The acetic acid side chain protons will be found around 2.2-2.7 ppm.

  • ¹³C NMR: The Fmoc group has a distinct set of signals. The aromatic carbons of the fluorenyl group will be in the 120-145 ppm range. The methine carbon will be around 47 ppm, and the methylene carbon will be around 67 ppm. The carbonyl carbon of the Fmoc group is typically observed around 156 ppm. The piperidine and acetic acid carbons will have chemical shifts in the expected ranges, and signal doubling due to rotamers is also common for this derivative.[5]

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Fmoc (Aromatic)7.2 - 7.8 (m, 8H)120 - 145
Fmoc (CH & CH₂)4.2 - 4.6 (m, 3H)~47.0 (CH), ~67.0 (CH₂)
Fmoc (C=O)-~156.0
Piperidine Ring1.2 - 4.2 (m)25 - 55
CH₂COOH2.2 - 2.7 (m, 2H)~35.0
COOH10 - 12 (br s, 1H)~175.0
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Visualizing the Molecular Structure

G cluster_Boc N-Boc-3-piperidineacetic acid cluster_Cbz N-Cbz-3-piperidineacetic acid cluster_Fmoc N-Fmoc-3-piperidineacetic acid Boc Structure Image Placeholder for N-Boc-3-piperidineacetic acid Cbz Structure Image Placeholder for N-Cbz-3-piperidineacetic acid Fmoc Structure Image Placeholder for N-Fmoc-3-piperidineacetic acid

Caption: Structures of N-Protected 3-Piperidineacetic Acids.

Troubleshooting Common NMR Issues

  • Broad Signals: Broadening of signals can be due to several factors, including the presence of unresolved couplings, chemical exchange (such as rotamer interconversion at an intermediate rate), or the presence of paramagnetic impurities. If rotamers are suspected, acquiring the spectrum at a higher temperature may lead to sharper signals.

  • Poor Signal-to-Noise Ratio: This is often due to an insufficient amount of sample. For ¹³C NMR, a longer acquisition time or a more concentrated sample may be necessary.

  • Presence of Water: A broad singlet around 1.5-2.0 ppm in CDCl₃ or 3.3 ppm in DMSO-d₆ is indicative of water contamination. Using anhydrous solvents and drying the glassware thoroughly can minimize this.

  • Incomplete Dissolution: If the sample is not fully dissolved, the shimming of the magnetic field will be poor, leading to broad and distorted peaks. Ensure complete solubility before acquiring data.

Conclusion: The Power of a Well-Executed NMR Analysis

The NMR characterization of N-protected 3-piperidineacetic acids, while presenting challenges such as the presence of rotational isomers, is an indispensable tool for ensuring the quality and identity of these crucial synthetic intermediates. By employing rigorous sample preparation protocols, understanding the influence of the different protecting groups on the NMR spectra, and correctly interpreting the data, researchers can confidently advance their synthetic campaigns. This detailed guide provides the foundational knowledge and practical steps necessary to master the NMR analysis of this important class of molecules, ultimately contributing to the successful development of new and innovative therapeutics.

References

  • Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • MDPI. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Retrieved from [Link]

  • MDPI. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • PubChem. (n.d.). N-cbz-3-piperidineacetic acid. Retrieved from [Link]

  • ResearchGate. (2012). 19F‐NMR spectra for N‐Fmoc‐protected 3c. (a) 376 MHz, CDCl3, 25 °C; (b).... Retrieved from [Link]

  • American Chemical Society. (2005). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • ResearchGate. (2018). 1H and 13C NMR spectra for compounds 3a-s and 4a-s. 2-39. Retrieved from [Link]

  • PubMed. (1987). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Retrieved from [Link]

  • ResearchGate. (2015). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Retrieved from [Link]

  • ResearchGate. (2007). List of N α -Fmoc/Cbz-Amino Acid Azides 2. Retrieved from [Link]

  • ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • Thieme. (1980). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Retrieved from [Link]

  • ResearchGate. (2014). The 13 C-NMR Spectral data of the compound. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Thieme. (1975). 4. 13C NMR Spectroscopy. Retrieved from [Link]

Sources

Application Notes and Protocols for 3-Piperidineacetic Acid in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a paramount scaffold in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of FDA-approved drugs and biologically active molecules.[1][2] Its prevalence stems from a combination of favorable physicochemical properties: the saturated heterocyclic structure provides a three-dimensional geometry that can effectively probe biological space, while the nitrogen atom can serve as a key hydrogen bond acceptor or be functionalized to modulate properties like solubility and target engagement.[1][3] 3-Piperidineacetic acid, as a bifunctional building block, offers two distinct points for diversification—the secondary amine of the piperidine ring and the carboxylic acid of the acetic acid side chain. This dual reactivity makes it an exceptionally valuable starting point for the construction of diverse and complex molecular libraries aimed at discovering novel therapeutic agents.[4]

These application notes provide a comprehensive guide to leveraging this compound in solid-phase combinatorial library synthesis. We will detail two distinct, high-impact protocols: the generation of a highly diverse library via the Ugi four-component reaction and the synthesis of a constrained diketopiperazine library. The causality behind experimental choices, from protecting group strategy to reaction conditions, is explained to ensure robust and reproducible outcomes.

PART 1: Foundational Strategy - Orthogonal Protection and Solid-Phase Anchoring

To successfully utilize this compound in a sequential, diversity-oriented synthesis, an orthogonal protection strategy is essential. This allows for the selective deprotection and reaction of one functional group while the other remains inert.[5][6] For our purposes, the most robust approach is to protect the secondary amine with a Boc (tert-butoxycarbonyl) group and utilize the carboxylic acid as the anchor point to the solid support.

  • Amine Protection: The Boc group is ideal as it is stable to a wide range of reaction conditions but can be cleanly removed with a strong acid, typically trifluoroacetic acid (TFA).[7]

  • Resin Anchoring: The carboxylic acid provides a handle for attachment to a hydroxyl-functionalized resin, such as Wang resin. This ester linkage is stable to the basic conditions used for Fmoc deprotection (if used in subsequent steps) and the neutral conditions of many coupling reactions, but can be cleaved at the end of the synthesis with TFA.[8]

Protocol 1: Anchoring of N-Boc-3-piperidineacetic acid to Wang Resin

This protocol details the immobilization of the core scaffold onto a solid support, the foundational step for subsequent library synthesis.

Materials:

  • Wang Resin

  • N-Boc-3-piperidineacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell Wang resin (1.0 g, ~1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel. Drain the solvent.

  • Activation Mixture Preparation: In a separate flask, dissolve N-Boc-3-piperidineacetic acid (3 eq. relative to resin loading) and DMAP (0.1 eq.) in DMF. Add DIC (3 eq.) and stir at room temperature for 15 minutes.

  • Coupling: Add the activated ester solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride and pyridine in DMF for 30 minutes. Wash as in step 4.

  • Drying: Dry the resin under vacuum to obtain the resin-bound N-Boc-3-piperidineacetic acid scaffold.

PART 2: Diversity Generation via the Ugi Four-Component Reaction

The Ugi four-component reaction (U-4CR) is a cornerstone of combinatorial chemistry, enabling the rapid assembly of complex, peptide-like structures from an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step.[9][10] By immobilizing one component on the solid phase, we can systematically vary the other three, generating a vast library of compounds. In this protocol, the deprotected piperidine nitrogen of our scaffold will serve as the amine component.

Workflow for Ugi Library Synthesis

Ugi_Workflow A Resin-Bound Scaffold (N-Boc Protected) B Boc Deprotection (TFA/DCM) A->B 1. C Neutralization (DIEA/DMF) B->C 2. D Split Resin into Reaction Wells C->D 3. 'Split' E Ugi Reaction: Add R1-CHO, R2-NC, R3-COOH D->E 4. Diversify F Pooling & Washing E->F 5. 'Pool' G Cleavage from Resin (TFA Cocktail) F->G 6. H Library of Diverse Ugi Products G->H 7.

Caption: Workflow for the solid-phase Ugi library synthesis.

Protocol 2: Solid-Phase Ugi Library Synthesis

Materials:

  • Resin-bound N-Boc-3-piperidineacetic acid (from Protocol 1)

  • TFA/DCM solution (20% v/v)

  • Diisopropylethylamine (DIEA) in DMF (10% v/v)

  • Library of diverse aldehydes (R1-CHO)

  • Library of diverse isocyanides (R2-NC)

  • Library of diverse carboxylic acids (R3-COOH)

  • Methanol (MeOH) or Trifluoroethanol (TFE)

  • Cleavage cocktail (e.g., 95:2.5:2.5 TFA/H₂O/Triisopropylsilane)

Procedure:

  • Boc Deprotection: Swell the resin in DCM. Treat the resin with 20% TFA in DCM for 30 minutes. Drain and repeat. Wash the resin with DCM (3x) and DMF (3x).

  • Neutralization: Treat the resin with 10% DIEA in DMF for 10 minutes (2x). Wash with DMF (5x) to obtain the resin-bound piperidine with a free secondary amine.

  • 'Split' Phase: Distribute the resin equally into an array of reaction vessels (e.g., a 96-well filter plate).

  • Ugi Reaction:

    • To each well, add a solution of a unique combination of aldehyde (4 eq.), isocyanide (4 eq.), and carboxylic acid (4 eq.) in MeOH or TFE.

    • Seal the plate and agitate at room temperature for 24-48 hours.

  • 'Pool' and Wash Phase: Combine the resin from all wells. Wash thoroughly with MeOH, DMF, and DCM to remove all excess reagents and byproducts.

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under a stream of nitrogen and purify the resulting library members, typically by high-throughput HPLC-MS.

Component Diversity Input (R-group) Example Building Blocks
AldehydeR1Benzaldehyde, 4-Chlorobenzaldehyde, Cyclohexanecarboxaldehyde
IsocyanideR2Benzyl isocyanide, tert-Butyl isocyanide, 1-Isocyano-4-methoxybenzene
Carboxylic AcidR3Acetic acid, Benzoic acid, 1H-Indole-2-carboxylic acid

Table 1: Example Diversity Inputs for the Ugi Reaction.

PART 3: Synthesis of a Diketopiperazine (DKP) Library

Diketopiperazines (DKPs) are cyclic dipeptides that represent a conformationally constrained and metabolically stable class of compounds, making them attractive scaffolds for drug discovery.[11][12] A library of DKPs can be synthesized on the solid phase starting from our anchored this compound scaffold, which acts as the first amino acid equivalent.

Workflow for Diketopiperazine Library Synthesis

DKP_Workflow A Resin-Bound Scaffold (N-Boc Protected) B Boc Deprotection (TFA/DCM) A->B 1. C Neutralization (DIEA/DMF) B->C 2. D Couple Fmoc-Protected Amino Acid (R1) C->D 3. Elongate E Fmoc Deprotection (20% Piperidine/DMF) D->E 4. F On-Resin Cyclization (Heat or Mild Base) E->F 5. Cyclize G Cleavage from Resin (TFA Cocktail) F->G 6. H Library of Diverse Diketopiperazines G->H 7.

Caption: Workflow for the solid-phase DKP library synthesis.

Protocol 3: Solid-Phase Diketopiperazine Library Synthesis

This protocol involves the coupling of a second, variable amino acid to the piperidine nitrogen, followed by deprotection and on-resin cyclization to form the DKP ring.

Materials:

  • Resin-bound N-Boc-3-piperidineacetic acid (from Protocol 1)

  • TFA/DCM solution (20% v/v)

  • DIEA in DMF (10% v/v)

  • Library of diverse Fmoc-protected amino acids (Fmoc-AA-OH)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP

  • Piperidine in DMF (20% v/v)

  • Cleavage cocktail (e.g., 95:2.5:2.5 TFA/H₂O/Triisopropylsilane)

Procedure:

  • Boc Deprotection & Neutralization: Follow steps 1 and 2 from Protocol 2 to expose the secondary amine on the resin-bound scaffold.

  • 'Split' Phase: Distribute the resin into separate reaction vessels.

  • Amino Acid Coupling:

    • To each vessel, add a solution of a unique Fmoc-protected amino acid (3 eq.), a coupling agent like HBTU (3 eq.), and DIEA (6 eq.) in DMF.

    • Agitate for 2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • 'Pool' and Fmoc Deprotection: Combine the resin from all vessels. Treat the pooled resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group, exposing the terminal primary amine. Wash thoroughly with DMF.[3][13]

  • On-Resin Cyclization: Suspend the resin in DMF or toluene and heat to 60-80°C for 12-24 hours to induce cyclization and formation of the diketopiperazine ring. This step simultaneously cleaves the dipeptide from the resin via intramolecular aminolysis of the ester linkage.[9]

  • Isolation: Filter the resin and collect the filtrate containing the cleaved DKP products. Concentrate the solution.

  • Purification: Purify the individual library members by preparative HPLC-MS.

Component Diversity Input (R-group) Example Building Blocks
Fmoc-Amino AcidR1Fmoc-Gly-OH, Fmoc-L-Ala-OH, Fmoc-L-Phe-OH, Fmoc-L-Val-OH

Table 2: Example Diversity Inputs for the Diketopiperazine Synthesis.

Conclusion

This compound is a powerful and versatile scaffold for combinatorial chemistry. Through strategic, orthogonal protection and solid-phase synthesis techniques, it can be elaborated into vast and diverse libraries of drug-like molecules. The Ugi and diketopiperazine synthesis protocols detailed herein exemplify how its bifunctional nature can be exploited to rapidly access novel chemical space. These methods provide a robust foundation for researchers engaged in hit identification and lead optimization, underscoring the enduring importance of privileged scaffolds in modern drug discovery.

References

  • Bifunctional scaffolds as templates for synthetic combinatorial libraries. PubMed, [Link]

  • Solid-Phase Synthesis Using the Disrupted Ugi Reaction. SpringerLink, [Link]

  • Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. PubMed, [Link]

  • Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). NIH, [Link]

  • Methods for the synthesis of diketopiperazines.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed, [Link]

  • Diketopiperazines. Baran Lab, [Link]

  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journals, [Link]

  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Wiley Online Library, [Link]

  • Solid-phase peptide synthesis framework and associated desXaaXaa impurity formation. ResearchGate, [Link]

  • Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. ResearchGate, [Link]

  • A backbone anchoring, solid-phase synthesis strategy to access a library of peptidouridine-containing small molecules. NIH, [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. PubMed Central, [Link]

  • Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. Scilit, [Link]

  • A novel Fmoc-based anchorage for the synthesis of protected peptides on solid phase. Sci-Hub, [Link]

  • Combinatorial libraries: strategies and methods for 'lead' discovery. University of Cambridge, [Link]

  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. NIH, [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry, [Link]

  • Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids. ACS Publications, [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed, [Link]

  • Peptide synthesis using unprotected peptides through orthogonal coupling methods. PubMed, [Link]

  • Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. NIH, [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Piperidineacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Piperidineacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important heterocyclic compound. As a key structural motif in numerous pharmaceutical agents, the efficient and reproducible synthesis of this compound is of paramount importance. This document provides in-depth, field-proven insights in a direct question-and-answer format, moving from general inquiries to specific troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The most prevalent and industrially scalable method for synthesizing this compound is the catalytic hydrogenation of 3-pyridineacetic acid or its hydrochloride salt.[1][2][3] This method is favored due to the availability of the starting material and the relative simplicity of the reduction.[2][3] Alternative routes, while less common for this specific molecule, include multi-step syntheses starting from natural amino acids like L-glutamic acid or ring-expansion strategies, which can be useful for producing optically active derivatives.[4]

Q2: Why is catalytic hydrogenation the preferred method?

Catalytic hydrogenation is a robust and cost-effective method for reducing the aromatic pyridine ring to a saturated piperidine ring.[1][2] The process typically involves hydrogen gas and a heterogeneous catalyst, such as platinum or palladium, which can be easily filtered off post-reaction, simplifying the purification process.[5] The reaction can often be run in acidic solvents like acetic acid, which helps to maintain product solubility and can enhance catalyst activity.[1][6]

Q3: What are the most common challenges encountered during the hydrogenation of 3-pyridineacetic acid?

The primary challenges revolve around catalyst activity and reaction completeness. The pyridine ring's aromaticity makes it relatively stable and can require forcing conditions (high pressure/temperature) to reduce.[1] Key issues include:

  • Catalyst Poisoning: Impurities in the starting material or solvent, particularly sulfur-containing compounds or other nitrogenous bases, can deactivate the catalyst.[1]

  • Incomplete Reaction: Insufficient hydrogen pressure, low catalyst loading, or a deactivated catalyst can lead to a stalled reaction, resulting in a difficult-to-separate mixture of starting material and product.[1]

  • Product Isolation: As an amino acid, this compound can be highly soluble in aqueous and polar protic solvents, which can complicate its isolation from the reaction mixture and catalyst.

Q4: Is it necessary to protect the carboxylic acid functional group during the ring reduction?

Generally, it is not necessary to protect the carboxylic acid group. In fact, its presence can be advantageous. The hydrogenation is often performed in acidic media (e.g., glacial acetic acid or with the hydrochloride salt of the starting material), where the piperidine nitrogen is protonated.[1][5] The carboxylic acid is stable under these typical hydrogenation conditions using catalysts like Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C).[5]

Q5: How can I effectively monitor the progress of the reaction?

Reaction progress can be monitored by observing the consumption of hydrogen gas in a high-pressure reactor. For analytical confirmation, techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy are effective.[1] A key indicator in ¹H NMR is the disappearance of signals from the aromatic protons of the pyridine ring and the appearance of signals corresponding to the aliphatic protons of the piperidine ring.

Troubleshooting Guide for Catalytic Hydrogenation

This section addresses specific issues you may encounter during the synthesis of this compound via catalytic hydrogenation of 3-pyridineacetic acid.

Problem 1: The reaction is slow, incomplete, or does not start.
Potential Cause(s)Recommended Solution(s)
Catalyst Poisoning Impurities from the starting material (3-pyridineacetic acid) or solvent can bind to the catalyst's active sites, rendering it inactive.[1] Solution: Ensure the purity of the starting material. If necessary, recrystallize the 3-pyridineacetic acid hydrochloride before use. Use high-purity, hydrogenation-grade solvents.
Inactive or Low-Quality Catalyst The catalyst may be old, have been improperly stored (exposed to air/moisture), or be of a low grade. PtO₂ (Adams' catalyst) is a common choice.[1] Solution: Use a fresh batch of high-quality catalyst from a reputable supplier. Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric (e.g., activated Pd/C).
Insufficient Hydrogen Pressure The reduction of the aromatic pyridine ring is energetically demanding and requires sufficient hydrogen pressure to proceed efficiently.[2] Solution: Ensure your reactor is properly sealed and pressurized to the recommended level (typically 50-100 psi or higher, consult specific literature protocols). Monitor the pressure gauge; a lack of pressure drop indicates a stalled reaction.
Sub-optimal Temperature While some hydrogenations run at room temperature, this specific reduction often benefits from slightly elevated temperatures to increase the reaction rate.[1] Solution: Gently warm the reaction mixture (e.g., 40-60 °C). However, avoid excessive temperatures, which can promote side reactions.
Poor Catalyst Suspension The reaction is heterogeneous, requiring effective mixing to ensure the substrate, hydrogen, and catalyst are in contact. Solution: Ensure vigorous stirring or shaking of the reaction vessel to keep the catalyst suspended.
Problem 2: Significant formation of side products is observed.
Potential Cause(s)Recommended Solution(s)
Over-reduction or Hydrogenolysis While less common for the carboxylic acid moiety, aggressive conditions (very high temperature/pressure) or highly active catalysts (like Rhodium) can potentially lead to unwanted side reactions. Solution: Optimize the reaction time by monitoring progress closely and stopping the reaction once the starting material is consumed.[1] Lower the reaction temperature or pressure. Consider a less aggressive catalyst if over-reduction is confirmed.
Thermal Decomposition Prolonged reaction times at elevated temperatures can lead to the decomposition of the starting material or product.[1] Solution: Control the reaction temperature carefully and aim for the shortest possible reaction time that allows for complete conversion.
Impurity-Driven Side Reactions Impurities in the 3-pyridineacetic acid starting material may undergo hydrogenation or other reactions under the experimental conditions. Solution: Purify the starting material as described in Problem 1. Characterize any unknown side products to help identify the source impurity.
Problem 3: The product yield is low after workup.
Potential Cause(s)Recommended Solution(s)
Difficult Catalyst Separation Fine catalyst particles (like palladium-black or Raney Nickel) can be difficult to filter, leading to product loss.[5] Solution: After the reaction, purge the system with an inert gas like nitrogen or argon.[1] Filter the reaction mixture through a pad of Celite® or a similar filter aid to completely remove the fine catalyst particles. Wash the filter cake thoroughly with the reaction solvent or methanol to recover any adsorbed product.
Product Loss During Extraction This compound is an amino acid and exists as a zwitterion near its isoelectric point, making it highly polar and potentially soluble in both aqueous and organic phases depending on the pH. Solution: After removing the catalyst, carefully evaporate the solvent. For isolation, dissolving the crude product in a minimal amount of water and then adjusting the pH to induce precipitation can be effective. Alternatively, ion-exchange chromatography can be used for purification.
Incomplete Precipitation/Crystallization The product may be supersaturated or require specific conditions to crystallize effectively from the workup solution. Solution: After solvent removal, attempt recrystallization from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture. Cooling the solution slowly and scratching the inside of the flask can help induce crystallization.

Workflow & Troubleshooting Logic

The following diagram outlines the general workflow for the synthesis and provides a decision-making path for troubleshooting common issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis Prep 1. Prepare Reactor & Reagents (3-Pyridineacetic Acid HCl, Solvent, Catalyst) Reaction 2. Hydrogenation Reaction (H2 Pressure, Temp, Stirring) Prep->Reaction Monitor 3. Monitor Progress (H2 uptake, TLC/NMR) Reaction->Monitor Workup 4. Catalyst Filtration (e.g., through Celite) Monitor->Workup Incomplete Troubleshoot: - Catalyst Activity - H2 Pressure - Temperature Monitor->Incomplete Incomplete? Isolate 5. Solvent Removal & Product Isolation Workup->Isolate Purify 6. Recrystallization/ Purification Isolate->Purify Analysis 7. Characterize Product (NMR, MS, m.p.) Purify->Analysis LowYield Troubleshoot: - Filtration Loss - Isolation Method - Side Reactions Analysis->LowYield Low Yield?

Caption: General workflow for this compound synthesis and key troubleshooting points.

Optimized Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative example for the reduction of 3-pyridineacetic acid hydrochloride using Adams' catalyst (PtO₂).

Materials:

  • 3-Pyridineacetic acid hydrochloride

  • Glacial Acetic Acid (reagent grade)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)[1]

  • Hydrogen gas (high purity)

  • Celite® 545

  • Ethanol

Procedure:

  • Reactor Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add 3-pyridineacetic acid hydrochloride (1.0 eq) and glacial acetic acid as the solvent (approx. 10-20 mL per gram of starting material).[1]

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add PtO₂ catalyst (typically 1-5 mol%).[1] Safety Note: Handle platinum catalysts with care in a well-ventilated area.

  • System Purge: Seal the reactor. Purge the system by pressurizing with nitrogen (to ~50 psi) and venting three times, followed by pressurizing with hydrogen and venting three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 60 psi). Begin vigorous stirring or shaking and maintain the reaction at room temperature or slightly elevated temperature (e.g., 40 °C).[1]

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 4-24 hours, once hydrogen uptake ceases.

  • Workup - Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with nitrogen.[1] Prepare a small pad of Celite® in a Büchner funnel. Wet the pad with a small amount of acetic acid. Filter the reaction mixture through the Celite® pad to remove the platinum catalyst.

  • Workup - Product Isolation: Wash the filter cake and the reaction vessel with additional small portions of acetic acid or ethanol to ensure all product is collected. Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent, such as ethanol/water, to yield pure this compound.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Retrieved from [Link]

  • Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001). Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid. The Journal of Organic Chemistry, 66(6), 2181–2182. Retrieved from [Link]

  • Krasavin, M. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(23), 5727. Retrieved from [Link]

  • Kumar, A., et al. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B, 58B, 697-702. Retrieved from [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synfacts, 19(08), 0831. Retrieved from [Link]

  • Cossy, J. (2005). Selective methodologies for the synthesis of biologically active piperidinic compounds. Topics in Current Chemistry, 243, 209-238. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of piperidine acetate. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride.
  • PubChem. (n.d.). 3-Pyridineacetic acid. Retrieved from [Link]

  • Gavrilov, M. Y., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4930. Retrieved from [Link]

  • SIELC Technologies. (2018). 3-Pyridylacetic acid hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride.
  • University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Piperidine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for piperidine ring formation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to low reaction yields. The piperidine scaffold is a cornerstone in medicinal chemistry, and its efficient synthesis is critical.[1][2] This resource provides in-depth, field-proven insights and actionable protocols to help you navigate the complexities of piperidine synthesis.

Part 1: Foundational Principles of Piperidine Synthesis and Yield Optimization

Low yields in piperidine ring formation can often be traced back to a few core principles. Understanding these at the outset can help in diagnosing issues more effectively.

FAQ 1: What are the most common overarching reasons for low yield in piperidine synthesis?

Low yields are typically multifactorial, but they often stem from issues in one or more of the following areas:

  • Suboptimal Reaction Conditions: Temperature, pressure, pH, and reaction time are all critical parameters that can significantly impact yield.

  • Reagent Quality and Stoichiometry: Impure starting materials or incorrect molar ratios of reactants can lead to a host of side reactions.

  • Catalyst Inefficiency or Poisoning: The catalyst is often the heart of the reaction, and its deactivation can bring the synthesis to a halt.

  • Side Reactions and Byproduct Formation: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.

  • Purification Losses: The desired product may be lost during workup and purification steps.

The following sections will delve into specific synthetic methods and provide detailed troubleshooting for each of these areas.

Part 2: Method-Specific Troubleshooting Guides

A. Reductive Amination

Reductive amination is a widely used method for constructing piperidine rings, typically by reacting a dicarbonyl compound with an amine, followed by reduction.[3]

Low yields in reductive amination can often be attributed to inefficient iminium ion formation, improper pH control, decomposition of the reducing agent, or competing side reactions.[4] A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Reductive Amination

G start Low Yield in Reductive Amination check_pH Verify pH (Optimal: 4-6) start->check_pH check_reductant Evaluate Reducing Agent check_pH->check_reductant Correct pH solution_pH Adjust pH with mild acid (e.g., Acetic Acid) check_pH->solution_pH Incorrect pH check_starting_materials Assess Starting Material Purity check_reductant->check_starting_materials Efficient reduction solution_reductant Switch to a more selective reducing agent (e.g., STAB) check_reductant->solution_reductant Inefficient reduction check_side_reactions Investigate Side Reactions check_starting_materials->check_side_reactions Pure solution_starting_materials Purify starting materials check_starting_materials->solution_starting_materials Impure solution_side_reactions Optimize reaction conditions (temp, time) check_side_reactions->solution_side_reactions

Caption: A logical workflow for troubleshooting low yield in reductive amination.

The pH is arguably the most critical parameter in a reductive amination. The reaction proceeds via the formation of an iminium ion, which requires a mildly acidic environment (typically pH 4-6) to facilitate the dehydration of the hemiaminal intermediate.[4]

  • Too Acidic (pH < 4): The amine nucleophile will be protonated, rendering it non-nucleophilic and halting the initial condensation step.

  • Too Basic (pH > 7): The dehydration of the hemiaminal to the iminium ion will be slow or non-existent.

Protocol for pH Optimization:

  • Setup: Dissolve your amine and carbonyl compound in a suitable solvent (e.g., methanol, dichloroethane).

  • Monitoring: Use a pH meter or pH paper to monitor the pH of the reaction mixture.

  • Adjustment: Add a mild acid, such as acetic acid, dropwise until the desired pH of 4-6 is reached.

  • Reaction: Proceed with the addition of the reducing agent.

The choice of reducing agent is crucial for selectively reducing the iminium ion in the presence of the starting carbonyl compound.

Reducing AgentProsCons
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) Mild and selective for iminium ions; tolerant of a wide range of functional groups.[5]Can be slower than other reagents.
Sodium Cyanoborohydride (NaBH₃CN) Effective and selective for iminium ions at acidic pH.[6][7]Highly toxic; generates cyanide waste.[6]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can reduce the starting aldehyde/ketone, especially at neutral or acidic pH.[4]
Hydrogen (H₂) with a metal catalyst (e.g., Pd/C) "Green" reducing agent; high atom economy.[7]Can be less selective and may require high pressure.

Recommendation: For most applications, sodium triacetoxyborohydride (STAB) is the preferred reagent due to its high selectivity and safety profile.[4][5]

B. Hydrogenation of Pyridines

The hydrogenation of pyridines is a direct route to piperidines, but it can be fraught with challenges, most notably catalyst poisoning.

Catalyst poisoning is a very common issue in pyridine hydrogenations. Both the starting pyridine and the product piperidine are Lewis bases and can strongly adsorb to the active sites of metal catalysts (e.g., Pd, Pt, Rh), blocking them from reacting with hydrogen.[8][9]

Symptoms of Catalyst Poisoning:

  • Decreased reaction rate.

  • Incomplete conversion, even with extended reaction times.

  • The need for harsher reaction conditions (higher temperature or pressure).

Mechanism of Catalyst Poisoning

G catalyst Catalyst Active Site (e.g., Pd, Pt, Rh) poisoning Poisoning (Deactivation) catalyst->poisoning pyridine Pyridine (Substrate) pyridine->catalyst Strong Adsorption piperidine Piperidine (Product) piperidine->catalyst Strong Adsorption

Sources

Technical Support Center: Purification of 3-Piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Piperidineacetic acid and its salts (e.g., hydrochloride). This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your purification experiments.

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound. Each entry details potential causes and provides step-by-step solutions.

Problem 1: Low Yield After Recrystallization

You've performed a recrystallization, but the mass of the recovered pure product is significantly lower than expected.

Potential Causes:

  • Excessive Solvent: Using too much solvent can keep a significant portion of your compound dissolved even after cooling.[1]

  • Premature Crystallization: Crystals forming too early, for instance during a hot gravity filtration, can lead to product loss.[2]

  • Inappropriate Solvent Choice: The solvent may have too high a solubility for the compound, even at low temperatures.[3][4]

  • Incomplete Crystallization: Insufficient cooling time or temperature can prevent the maximum amount of product from crystallizing.[3]

Recommended Solutions:

  • Optimize Solvent Volume: The goal is to create a saturated solution at the solvent's boiling point. Add the hot solvent in small portions to the crude solid until it just dissolves.[1][3] If you've added too much, carefully evaporate some of the solvent to re-establish saturation.

  • Prevent Premature Crystallization:

    • Use a pre-heated funnel and receiving flask for hot filtration to prevent the solution from cooling and depositing crystals on the filter paper.[2]

    • If crystals form in the funnel, they can be redissolved by washing with a small amount of hot solvent.[2]

  • Refine Solvent System:

    • If yields remain low with a single solvent, consider a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" anti-solvent (in which it is insoluble but is miscible with the good solvent) until the solution becomes cloudy. Reheat gently to clarify and then cool slowly.[1][3]

  • Maximize Crystal Formation:

    • Allow the solution to cool slowly to room temperature first. Rapid cooling can trap impurities.[1]

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[3]

Problem 2: Product "Oils Out" Instead of Crystallizing

Upon cooling, your compound separates as a liquid/oil instead of forming solid crystals.

Potential Causes:

  • High Impurity Level: The presence of significant impurities can depress the melting point of the mixture, leading to the formation of an oil.

  • Rapid Cooling: Cooling the solution too quickly may not provide enough time for the ordered crystal lattice to form.

  • Supersaturation: The solution is too concentrated, leading to a rapid, disordered precipitation.

Recommended Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound to the cooled solution to act as a template for crystallization.

  • Adjust the Cooling Rate: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow it to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop.

  • Modify the Solvent System: If the problem persists, try a different solvent or solvent system with a lower boiling point or different polarity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

Common impurities often stem from the synthetic route. For instance, if prepared from 3-vinylpyridine, residual starting materials or intermediates could be present.[5] Since it's an amino acid, related isomers (e.g., 2- or 4-piperidineacetic acid) or byproducts from side reactions are also possible. For commercially available material, purity is often around 97%, with the remaining percentage consisting of related organic molecules or inorganic salts.[6]

Q2: How do I select the best purification method: Recrystallization vs. Chromatography?

The choice depends on the nature of the impurities and the required purity level.

  • Recrystallization is an excellent first-line technique for removing impurities with significantly different solubility profiles from the main compound.[2][4] It is efficient for removing bulk impurities and is generally faster and more scalable than chromatography.

  • Column Chromatography is more suitable when impurities have very similar solubility and polarity to the desired product.[7][8] Techniques like ion-exchange or reversed-phase chromatography can separate compounds based on subtle differences in charge or hydrophobicity.[7][9] It is the preferred method for achieving very high purity (>99.5%) or for separating closely related isomers.

Decision Workflow: Choosing a Purification Method

G start Crude 3-Piperidineacetic Acid Sample is_solid Is the crude material solid? start->is_solid purity_check Assess Purity (TLC, NMR, LC-MS) purity_ok Is Purity Sufficient? purity_check->purity_ok Check Purity recrystallize Perform Recrystallization is_solid->recrystallize Yes dissolve Dissolve in appropriate solvent for loading is_solid->dissolve No (Oil) recrystallize->purity_check chromatography Perform Column Chromatography purity_ok->chromatography No end_product Pure Product purity_ok->end_product Yes chromatography->end_product dissolve->chromatography

Caption: Decision tree for selecting a purification method.

Q3: What is a good starting solvent for the recrystallization of this compound hydrochloride?

This compound hydrochloride is a salt, making it highly polar and soluble in water.[10] It is generally less soluble in organic solvents.

A good starting point for recrystallization is a mixed solvent system. For instance:

  • Methanol/Ether: Dissolve the hydrochloride salt in a minimum amount of hot methanol (the "good" solvent) and then slowly add diethyl ether (the "poor" solvent) until persistent cloudiness is observed.

  • Ethanol/Water: Depending on the impurities, dissolving in a minimal amount of hot water and adding ethanol as the anti-solvent can be effective.

Always perform a small-scale solvent screen in test tubes to identify the optimal solvent or solvent pair for your specific batch of material before committing the entire sample.[3]

Q4: How can I confirm the purity of my final product?

A combination of analytical techniques is recommended to provide a comprehensive assessment of purity.[][12]

Analytical TechniqueInformation Provided
Melting Point Analysis A sharp melting point range (typically < 2°C) close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.
High-Performance Liquid Chromatography (HPLC) Can quantify the main peak's area relative to impurity peaks, providing a percentage purity (e.g., 99.5%).[][12]
Nuclear Magnetic Resonance (¹H NMR) Provides structural confirmation and can detect impurities with distinct proton signals. Quantitative NMR (qNMR) can be used for absolute purity determination.[]
Mass Spectrometry (MS) Confirms the molecular weight of the compound. Techniques like LC-MS are powerful for identifying the masses of residual impurities.[][12]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a general workflow for purifying this compound or its salts via single-solvent recrystallization.

  • Solvent Selection: In a test tube, add ~20 mg of your crude solid. Add a potential solvent dropwise. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[3]

  • Dissolution: Place the bulk of your crude solid into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate). Continue adding solvent until the solid just dissolves completely.[1]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel to remove them.[2]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[3]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[2][3]

  • Drying: Allow the crystals to dry thoroughly on the filter paper with the vacuum running. For final drying, they can be placed in a desiccator or a vacuum oven.

Recrystallization Workflow Diagram

G A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Gravity Filtration (If Insoluble Impurities Present) A->B C 3. Slow Cooling to Room Temperature B->C D 4. Ice Bath Cooling (Maximize Yield) C->D E 5. Vacuum Filtration (Collect Crystals) D->E F 6. Wash with Cold Solvent E->F G 7. Dry Pure Crystals F->G

Caption: Step-by-step workflow for a typical recrystallization.

References

  • Vertex AI Search. (n.d.). Amino Acid Purification - Column Chromatography.
  • Vertex AI Search. (n.d.). Recrystallization.
  • CymitQuimica. (n.d.). CAS 71985-81-4: this compound, hydrochloride (1:1).
  • Vertex AI Search. (n.d.). Recrystallization - Single Solvent.
  • Benchchem. (2025). Troubleshooting poor solubility of piperidine-4-acetic acid compounds.
  • Google Patents. (n.d.). CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride.
  • Biology LibreTexts. (2021, September 9). 1.14: Column Chromatography.
  • GoldBio. (n.d.). How Column Chromatography Works to Separate Proteins.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145, 14221-14226.
  • eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC2580*.
  • Alfa Chemistry. (n.d.). Methods for Purification of Commonly Used Solvents.
  • LabXchange. (2020, May 5). Column Chromatography [Video]. YouTube.
  • Benchchem. (2025). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
  • PubChem. (n.d.). 3-Pyridineacetic acid.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • CymitQuimica. (n.d.). 3-Piperidine acetic acid.
  • gsrs. (n.d.). This compound, (3R)-.
  • LookChem. (n.d.). This compound.
  • PubChem. (n.d.). 2-(Piperidin-3-yl)acetic acid hydrochloride.
  • Scribd. (n.d.). Assay Techniques and Purity Analysis.
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. The Analyst, 145(4), 1129-1157.
  • Drugfuture. (n.d.). This compound, (3R)-.
  • ResolveMass Laboratories Inc. (2025, October 4). Analytical Techniques in Pharmaceutical Reverse Engineering.
  • PubChem. (n.d.). Piperidin-1-yl-acetic acid.
  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • PubMed. (1996). Chemiluminescent nitrogen detection as a new technique for purity assessment of synthetic peptides separated by reversed-phase HPLC. Peptide Research, 9(1), 40-4.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
  • Johnson, D. A., et al. (2019).

Sources

Technical Support Center: Synthesis of 3-Piperidineacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-piperidineacetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important structural motif. The piperidine scaffold is a cornerstone in medicinal chemistry, and understanding the nuances of its derivatization is critical for successful drug discovery and development.[1][2] This resource provides in-depth, experience-driven answers to frequently asked questions and troubleshooting strategies for common synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound derivatives, with a focus on the underlying chemical principles and practical solutions.

Hydrogenation of 3-Pyridineacetic Acid and its Derivatives

Question 1: During the catalytic hydrogenation of 3-pyridineacetic acid to this compound, I'm observing low yields and incomplete conversion. What are the likely causes and how can I optimize this reaction?

Answer: The catalytic hydrogenation of pyridine rings is a robust method, but its efficiency is highly dependent on several factors.[3][4] Low yields and incomplete conversion often stem from catalyst poisoning, suboptimal reaction conditions, or the inherent stability of the pyridine ring.[3]

Causality and Troubleshooting:

  • Catalyst Selection and Activity: The choice of catalyst is paramount. While various catalysts like palladium, nickel, rhodium, and ruthenium can be effective, platinum-based catalysts such as PtO₂ (Adams' catalyst) are commonly used for pyridine hydrogenation.[3][4] However, the pyridine nitrogen can act as a poison to the catalyst surface, reducing its activity. The use of acidic solvents like glacial acetic acid can protonate the pyridine nitrogen, mitigating this poisoning effect and enhancing the reaction rate.[3]

  • Reaction Conditions: Elevated hydrogen pressure (50-70 bar) and ambient temperature are often sufficient when using an active catalyst like PtO₂ in an acidic medium.[3] If you are using milder conditions, increasing the pressure and/or temperature may be necessary. However, excessively high temperatures can sometimes lead to side reactions.

  • Purity of Starting Material: Impurities in the 3-pyridineacetic acid starting material, particularly sulfur-containing compounds, can severely poison the catalyst. Ensure your starting material is of high purity.

  • Solvent Choice: The use of a protic solvent like glacial acetic acid is often beneficial.[3] It not only helps to prevent catalyst poisoning but also aids in the dissolution of the starting material.

ParameterRecommendationRationale
Catalyst PtO₂ (Adams' catalyst), Rh/CHigh activity for pyridine ring reduction.[3]
Solvent Glacial Acetic AcidProtonates the pyridine nitrogen, reducing catalyst poisoning.[3]
Hydrogen Pressure 50-70 barEnsures sufficient hydrogen availability for the reaction.[3]
Temperature Room Temperature to 50 °CBalances reaction rate with minimizing side reactions.
Substrate Purity HighPrevents catalyst deactivation by impurities.

Experimental Protocol: Optimized Hydrogenation of 3-Pyridineacetic Acid

  • To a high-pressure reactor, add 3-pyridineacetic acid hydrochloride (1 equivalent).

  • Add PtO₂ (0.05-0.1 equivalents) as the catalyst.

  • Add glacial acetic acid as the solvent.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 50-70 bar.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride.

Question 2: I'm observing the formation of N-alkylated byproducts during the hydrogenation of substituted pyridineacetic acid derivatives. How can I prevent this?

Answer: N-alkylation is a potential side reaction if the reaction conditions are not carefully controlled, especially when using certain solvents or in the presence of specific impurities.

Causality and Troubleshooting:

  • Reductive Amination Conditions: If your reaction mixture contains aldehydes or ketones as impurities, and you are using a catalyst capable of promoting reductive amination, you may form N-alkylated products. The piperidine product can react with the carbonyl impurity to form an iminium ion, which is then reduced by the catalyst and hydrogen.

  • Solvent Reactivity: While less common, some solvents or additives could potentially act as alkylating agents under certain conditions, though this is rare in standard hydrogenations.

  • Troubleshooting Strategy: The most effective way to avoid this is to ensure the purity of your starting materials and solvents. If you suspect carbonyl impurities, consider a purification step before hydrogenation. Alternatively, using a protecting group on the nitrogen, which is later removed, can prevent N-alkylation, although this adds extra steps to the synthesis.

N-Functionalization of the Piperidine Ring

Question 3: When attempting to N-alkylate this compound ester with an alkyl halide, I'm getting a mixture of the desired product and a quaternary ammonium salt. How can I improve the selectivity for the tertiary amine?

Answer: The formation of quaternary ammonium salts is a common side reaction in the N-alkylation of secondary amines like piperidine.[5] This occurs when the newly formed tertiary amine is further alkylated by the alkyl halide.

Causality and Troubleshooting:

  • Relative Reactivity: The product, a tertiary amine, can still be nucleophilic enough to react with the alkylating agent, leading to over-alkylation.

  • Reaction Conditions: This side reaction is often exacerbated by using an excess of the alkylating agent, high temperatures, or prolonged reaction times.

Strategies for Selective N-Alkylation:

  • Stoichiometry Control: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which favors mono-alkylation.[5]

  • Lower Temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation.

  • Alternative Methods: Consider using reductive amination as an alternative to direct alkylation. This method involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[5][6] Reductive amination is generally more selective and avoids the issue of over-alkylation.[5]

Workflow for Selective N-Alkylation

cluster_0 Direct Alkylation cluster_1 Reductive Amination Start_DA 3-Piperidineacetic Acid Ester Reaction_DA Reaction Start_DA->Reaction_DA Alkyl_Halide Alkyl Halide Alkyl_Halide->Reaction_DA Base Base (e.g., K2CO3) Base->Reaction_DA Product_DA Desired N-Alkyl Product Reaction_DA->Product_DA Desired Side_Product_DA Quaternary Ammonium Salt Reaction_DA->Side_Product_DA Side Reaction Start_RA 3-Piperidineacetic Acid Ester Reaction_RA Reaction Start_RA->Reaction_RA Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Reaction_RA Reducing_Agent NaBH(OAc)3 Reducing_Agent->Reaction_RA Product_RA Desired N-Alkyl Product Reaction_RA->Product_RA

Caption: Comparison of N-alkylation strategies.

Modifications of the Acetic Acid Side Chain

Question 4: I am performing an amide coupling reaction between this compound and an amine using a carbodiimide coupling agent, but the yields are low and I'm observing side products. What could be going wrong?

Answer: Amide coupling reactions, while common, can be prone to side reactions, especially with certain substrates or under non-optimized conditions.[7][8]

Causality and Troubleshooting:

  • Racemization: If your this compound or the amine coupling partner is chiral, racemization can occur, particularly at the α-carbon of the activated carboxylic acid.[7] This is often mediated by the formation of an oxazolone intermediate.

  • N-Acylurea Formation: A common side reaction with carbodiimides like DCC or EDC is the intramolecular rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the amine.[9]

  • Incomplete Activation: The carboxylic acid may not be fully activated before the addition of the amine, leading to unreacted starting material.

Strategies for Efficient Amide Coupling:

  • Use of Additives: To suppress racemization and improve coupling efficiency, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are commonly used. These additives react with the O-acylisourea intermediate to form an activated ester that is more reactive towards the amine and less prone to racemization.

  • Coupling Reagent Choice: Consider using phosphonium-based (e.g., BOP, PyBOP) or aminium/uronium-based (e.g., HBTU, HATU) coupling reagents.[7] These reagents often provide higher yields and cleaner reactions with fewer side products compared to carbodiimides alone.[7]

  • Base Selection: The choice of base is also critical. A non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is typically used to neutralize the acid formed during the reaction without causing side reactions.[9]

  • Order of Addition: It is generally recommended to pre-activate the carboxylic acid with the coupling reagent and additive before adding the amine. This can help to minimize side reactions involving the amine.

Amide Coupling Troubleshooting Flowchart

Start Low Yield in Amide Coupling Check_Activation Is Racemization a Concern? Start->Check_Activation Add_HOBt Add HOBt or Oxyma Check_Activation->Add_HOBt Yes Check_Side_Products Observing N-Acylurea? Check_Activation->Check_Side_Products No Add_HOBt->Check_Side_Products Change_Reagent Switch to HATU or HBTU Check_Side_Products->Change_Reagent Yes Check_Conditions Is the Reaction Sluggish? Check_Side_Products->Check_Conditions No Change_Reagent->Check_Conditions Optimize_Base_Solvent Optimize Base (DIPEA/NMM) and Solvent Check_Conditions->Optimize_Base_Solvent Yes Successful_Coupling Improved Yield and Purity Check_Conditions->Successful_Coupling No Optimize_Base_Solvent->Successful_Coupling

Caption: Troubleshooting amide coupling reactions.

Question 5: During the esterification of this compound using an alcohol and an acid catalyst, the reaction is very slow and does not go to completion. What are the best practices for this transformation?

Answer: The direct esterification of a carboxylic acid with an alcohol, known as Fischer esterification, is a reversible reaction.[10] To drive the reaction to completion, the equilibrium must be shifted towards the product side.

Causality and Troubleshooting:

  • Equilibrium: The reaction produces water as a byproduct. The presence of water can hydrolyze the ester back to the carboxylic acid and alcohol, preventing the reaction from reaching completion.

  • Steric Hindrance: If either the this compound or the alcohol is sterically hindered, the reaction rate will be significantly slower.

  • Catalyst Inactivity: The acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) may be insufficient or have lost its activity.

Strategies for a Successful Esterification:

  • Water Removal: The most crucial aspect is the removal of water as it is formed. This can be achieved by:

    • Using a Dean-Stark apparatus to azeotropically remove water with a solvent like toluene.

    • Using a large excess of the alcohol reactant to shift the equilibrium.

    • Adding a dehydrating agent, although this can sometimes lead to side reactions.

  • Alternative Esterification Methods: If Fischer esterification is not effective, consider alternative methods:

    • Reaction with Alkyl Halides: Convert the carboxylic acid to its carboxylate salt with a base (e.g., cesium carbonate) and then react it with an alkyl halide. This is an Sₙ2 reaction and is generally not reversible.

    • Activation of the Carboxylic Acid: Activate the carboxylic acid using a coupling reagent (as described in the amide coupling section) and then react it with the alcohol in the presence of a base like DMAP.

References

  • BenchChem. (n.d.). Common side reactions and byproducts in 2-Piperidinol synthesis.
  • Kattel, S., & Yu, Y. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 143(35), 14096–14107. Retrieved from [Link]

  • Kattel, S., & Yu, Y. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 143(35), 14096–14107. Retrieved from [Link]

  • ResearchGate. (n.d.). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. Retrieved from [Link]

  • Reddy, M. S., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1827-1832. Retrieved from [Link]

  • ResearchGate. (n.d.). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. Retrieved from [Link]

  • National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4039–4055. Retrieved from [Link]

  • American Chemical Society. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 85(17), 11235–11247. Retrieved from [Link]

  • CORE. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Retrieved from [Link]

  • Reddit. (2021). Experimental Help for Dieckmann Condensation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 23(10), 2636. Retrieved from [Link]

  • Google Patents. (1997). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
  • Wiley Online Library. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Science, 5(4), 195-201. Retrieved from [Link]

  • ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin (a and b).... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Studies Towards N-Substituted 3-Vinyl-4-piperidineacetic Acid Derivatives. Retrieved from [Link]

  • Defense Technical Information Center. (1993). Piperidine Synthesis. Retrieved from [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4983. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Reddit. (2022). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]

  • Google Patents. (2013). Preparation method of 3-pyridineacetic acid hydrochloride.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology, 15(4), 133-142. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 353(8), e2000088. Retrieved from [Link]

  • MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MOJ Biorg Org Chem, 4(2), 50-55. Retrieved from [Link]

  • ResearchGate. (n.d.). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 3-Pyridylacetic acid hydrochloride. Retrieved from [Link]

  • Chemguide. (n.d.). Esterification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 27(19), 6667. Retrieved from [Link]

Sources

Degradation pathways of 3-Piperidineacetic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Piperidineacetic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding its stability, with a specific focus on its degradation pathways under acidic conditions. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in an acidic environment?

A1: The primary degradation pathway for this compound under acidic conditions is intramolecular cyclization, which results in the formation of a corresponding δ-lactam (a six-membered cyclic amide). This occurs because the molecule is a δ-amino acid, and the secondary amine on the piperidine ring can act as a nucleophile, attacking the protonated carboxylic acid group. This reaction is often accelerated by heat.[1][2]

Q2: Why is the formation of this lactam a problem for my research?

A2: The conversion of this compound to its lactam form is a significant chemical modification that alters the molecule's physicochemical properties. The loss of the carboxylic acid group and the formation of an amide bond can impact:

  • Biological Activity: The new structure may have a different binding affinity for its target or exhibit off-target effects.

  • Solubility: The change in functional groups can alter the molecule's solubility profile.

  • Analytical Profile: It will appear as a new, distinct peak in chromatographic analyses (e.g., HPLC, LC-MS), leading to quantification errors of the parent compound if not properly accounted for.

Q3: What experimental factors can accelerate this degradation?

A3: Several factors can increase the rate of lactam formation:

  • Low pH: Strongly acidic conditions (e.g., pH < 3) readily protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the amine.[3][4]

  • Elevated Temperature: Heating the acidic solution provides the necessary activation energy for the cyclization reaction to proceed at a significant rate.

  • Concentration: While the reaction is intramolecular, solution-state stability can sometimes be influenced by intermolecular interactions, though pH and temperature are the dominant factors.

Q4: How can I minimize the degradation of this compound during experiments and storage?

A4: To maintain the integrity of the compound, consider the following preventative measures:

  • pH Control: Whenever possible, maintain solutions at a neutral or near-neutral pH. If acidic conditions are required for your experiment, they should be as mild and for as short a duration as possible.[5]

  • Temperature Management: Avoid heating acidic solutions of this compound. Perform reactions at the lowest effective temperature. For storage, keep solutions refrigerated or frozen.[5]

  • Solvent Choice: Prepare stock solutions in high-purity solvents. For long-term storage, consider storing the compound as a solid in a cool, dark, and dry place.[5]

Visualizing the Primary Degradation Pathway

The following diagram illustrates the acid-catalyzed intramolecular cyclization of this compound into its δ-lactam.

G cluster_0 Acidic Conditions (H⁺) 3-Piperidineacetic_Acid This compound Protonated_Intermediate Protonated Intermediate 3-Piperidineacetic_Acid->Protonated_Intermediate Protonation of Carbonyl Delta_Lactam δ-Lactam Degradant Protonated_Intermediate->Delta_Lactam Intramolecular Nucleophilic Attack (-H₂O)

Caption: Acid-catalyzed degradation of this compound.

Troubleshooting Guide: Experimental Observations
Problem / Observation Probable Cause & Scientific Explanation Recommended Solution & Action Steps
"I see a new, faster-eluting peak in my reverse-phase HPLC after acid treatment." The new peak is likely the δ-lactam degradant. Lactams are generally less polar than their parent amino acids due to the loss of the charged carboxylic acid and amine groups, causing them to elute earlier on a C18 column.1. Confirm Identity: Use LC-MS to check if the molecular weight of the new peak corresponds to the lactam (loss of 18 Da, the mass of water). 2. Co-injection: If a standard is available, perform a co-injection to confirm the retention time match.
"The peak area of my compound is decreasing in my acidic mobile phase." This indicates on-column degradation. If the mobile phase is sufficiently acidic and the column temperature is elevated, the compound can degrade as it passes through the HPLC system, leading to poor reproducibility and inaccurate quantification.1. Increase Mobile Phase pH: Adjust the mobile phase to a pH > 4, if compatible with your separation goals. 2. Reduce Column Temperature: Operate the column at ambient temperature or the lowest temperature that still provides adequate separation. 3. Use a Faster Gradient: Minimize the run time to reduce the compound's exposure to the stressful conditions.
"My quantitative results are inconsistent between sample preparations." The stability of the compound in your sample diluent is likely poor. If you are using an acidic diluent and letting samples sit in the autosampler for an extended period, degradation will occur before injection.1. Validate Sample Stability: Perform a stability study of the compound in your chosen sample diluent at the autosampler temperature over the expected run time. 2. Use pH-Neutral Diluent: If possible, dissolve and dilute samples in a neutral buffer or a mixture of water and organic solvent. 3. Prepare Samples Fresh: Prepare samples immediately before placing them in the autosampler for analysis.
Protocol 1: Forced Degradation Study (Acid Hydrolysis)

This protocol is designed to intentionally degrade this compound to identify its primary acid-labile degradation products, which is a critical step in developing a stability-indicating analytical method.[6][7]

Objective:

To generate and identify the degradation products of this compound under controlled acidic stress conditions.

Materials:
  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Volumetric flasks, pipettes, and vials

  • Calibrated HPLC or UPLC system with UV or MS detector

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Step-by-Step Methodology:
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 10 mg of this compound in 10 mL of HPLC-grade water to create a 1 mg/mL stock solution.

  • Setting Up Stress Conditions:

    • Stressed Sample: In a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 1.0 M HCl. Dilute to the mark with water. This creates a 0.1 mg/mL solution in 0.1 M HCl.

    • Control Sample: In a separate 10 mL volumetric flask, add 1 mL of the stock solution and dilute to the mark with water. This is the unstressed control.

  • Incubation:

    • Place both the stressed and control sample flasks in a water bath or oven set to 60°C.

    • Collect aliquots (e.g., 1 mL) from each flask at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching and Preparation:

    • Immediately after collection, neutralize the acidic aliquot by adding an equimolar amount of NaOH (e.g., for a 1 mL aliquot of the 0.1 M HCl sample, add 1 mL of 0.1 M NaOH) to stop the degradation reaction.

    • Filter the neutralized samples through a 0.45 µm syringe filter into HPLC vials.

  • HPLC Analysis:

    • Analyze all stressed, neutralized samples and the corresponding control samples using a validated HPLC method. A generic starting method is provided below.

Example HPLC Method Parameters
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 210 nm or Mass Spectrometry
Injection Volume 10 µL
Workflow & Data Interpretation

The workflow for a forced degradation study is a systematic process from stress application to data analysis.

G cluster_workflow Forced Degradation Workflow Prep Prepare Stock Solution (1 mg/mL) Stress Apply Acid Stress (0.1M HCl, 60°C) Prep->Stress Sample Sample at Time Points (0, 2, 4, 8, 24h) Stress->Sample Quench Neutralize with NaOH Sample->Quench Analyze Analyze via RP-HPLC Quench->Analyze Interpret Interpret Data Analyze->Interpret

Caption: Experimental workflow for a forced degradation study.

Interpreting the Results

Your analysis should focus on comparing the chromatograms of the stressed samples to the control.

  • Mass Balance: The sum of the peak area of the parent compound and all degradation products should remain relatively constant. A good mass balance (95-105%) indicates that all major degradants are being detected.

  • Identify Degradants: Note the retention times of new peaks that appear in the stressed samples.

  • Quantify Degradation: Calculate the percentage of this compound remaining and the percentage of the primary degradant formed at each time point.

Example Data Summary

The table below shows hypothetical results from the forced degradation study described above.

Time Point (Hours)This compound (% Remaining)δ-Lactam Degradant (% Area)
0100.0< 0.05
294.25.6
488.511.2
876.123.5
2445.354.1

This data clearly shows the conversion of the parent compound into the lactam over time under acidic stress, confirming it as the major degradation pathway.

References
  • Mechanism of amide hydrolysis. (2019). YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Khan Academy. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis. University of Calgary. Retrieved from [Link]

  • Hofmann, H. J., et al. (2003). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 107(30), 7474-7480. Retrieved from [Link]

  • BYJU'S. (n.d.). Types of Amide Hydrolysis. BYJU'S. Retrieved from [Link]

  • BYJU'S. (n.d.). Synthesis of Lactam. BYJU'S. Retrieved from [Link]

  • Wikipedia. (n.d.). Lactam. Wikipedia. Retrieved from [Link]

  • Holley, R. W., & Holley, A. D. (1952). LACTAM FORMATION FROM AMINO ACID AMIDES: APPLICATIONS IN PEPTIDE CHEMISTRY. Journal of the American Chemical Society, 74(4), 1110–1111. Retrieved from [Link]

  • ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics. Science.gov. Retrieved from [Link]

  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. Retrieved from [Link]

  • Pharma Focus Asia. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Pharma Focus Asia. Retrieved from [Link]

  • Kurangi, B., & Jalalpure, S. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s514-s523. Retrieved from [Link]

Sources

Overcoming solubility issues with 3-Piperidineacetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 3-Piperidineacetic acid hydrochloride. This guide is crafted for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimentation. By understanding the underlying chemical principles, you can optimize your protocols for consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving this compound hydrochloride in water. Why isn't it readily soluble, despite being a hydrochloride salt?

While hydrochloride salts are generally formulated to improve aqueous solubility, the behavior of this compound hydrochloride can be complex.[1][2] This molecule is amphoteric, meaning it contains both a basic group (the piperidine nitrogen) and an acidic group (the carboxylic acid).

In its hydrochloride salt form, the piperidine nitrogen is protonated, which aids solubility. However, depending on the pH of the solution, the carboxylic acid group can be deprotonated, leading to the formation of a zwitterion—a molecule with both a positive and a negative charge. At or near the isoelectric point (the pH where the net charge is zero), these zwitterionic molecules can have strong intermolecular ionic attractions, which reduces their solubility in water.[3][4][5]

Key Takeaway: The zwitterionic nature of this compound hydrochloride at certain pH values is a primary reason for its limited aqueous solubility.[3][5]

Q2: What is the expected solubility of this compound hydrochloride in common lab solvents?

The solubility of this compound is highly dependent on the solvent and the pH. While exact values can vary between batches and suppliers, the following provides a general guideline:

SolventReported SolubilityKey Considerations
Water Sparingly solubleHighly dependent on pH. Solubility is lowest near the isoelectric point and increases significantly in acidic or basic conditions.
Ethanol SolubleOften used to create stock solutions. A patent for a related synthesis mentions dissolving the compound in ethanol.[6]
DMSO Expected to be solubleA strong polar aprotic solvent suitable for creating concentrated stock solutions.

Note: It is always recommended to empirically determine the solubility for your specific experimental conditions.

Q3: I tried heating the solution, but the compound precipitated out as it cooled. What is happening?

This phenomenon indicates that you created a supersaturated solution. Heating increases the kinetic energy of the solvent molecules, allowing them to dissolve more solute than they could at a lower temperature. However, this state is thermodynamically unstable. As the solution cools, the solubility limit decreases, and the excess, now insoluble, compound precipitates out.

Troubleshooting Tip: While gentle warming can be a useful aid, a stable solution must remain clear at the intended experimental temperature.

Troubleshooting Guide: Step-by-Step Solubilization Protocols

For persistent solubility challenges, the following protocols offer a systematic approach to achieving a stable solution.

Protocol 1: pH Adjustment - The Most Effective Method

The most reliable way to enhance the solubility of this compound hydrochloride is by adjusting the pH of the aqueous solvent.[7] By moving the pH away from the isoelectric point, you ensure the molecule maintains a net positive or negative charge, which improves its interaction with polar water molecules and disrupts the intermolecular forces that limit solubility.[3][5]

Step-by-Step Protocol:

  • Create a Slurry: Begin by adding the desired amount of this compound hydrochloride to your aqueous solvent (e.g., water or a buffer). It will likely form a suspension.

  • Acidification (Recommended):

    • While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise.

    • Lowering the pH to below 2 will ensure the carboxylic acid group is fully protonated (-COOH), while the piperidine nitrogen remains protonated (-NH2+).

    • This results in a net positive charge on the molecule, which significantly enhances its solubility.

  • Alkalinization (Alternative):

    • Alternatively, you can slowly add a dilute base (e.g., 0.1 M NaOH) dropwise.

    • Raising the pH to above 11 will deprotonate the piperidine nitrogen, while the carboxylic acid group will be deprotonated (-COO-).

    • This results in a net negative charge, which also improves aqueous solubility.

  • Confirmation: Use a calibrated pH meter to monitor the pH. Continue to stir until the solution becomes clear.

  • Final pH Adjustment: Once the compound is fully dissolved, you can carefully adjust the pH back toward the desired level for your experiment. Be aware that precipitation may occur if you approach the isoelectric point.

Scientific Rationale: The solubility of amphoteric compounds like this compound hydrochloride is at its minimum at the isoelectric point (pI). By adjusting the pH to be at least two units away from the pKa of the functional groups, you ensure that the vast majority of the molecules are in a charged state, thereby maximizing solubility.

Visualization of pH-Dependent Solubility

G Logical Flow for pH Adjustment A Start: this compound HCl in Water (Suspension) B Is the solution clear? A->B C Goal: Stable Solution Ready for Experiment B->C Yes D Adjust pH (Primary Method) B->D No E Lower pH to <2 (e.g., add 0.1M HCl) D->E Acidify F Raise pH to >11 (e.g., add 0.1M NaOH) D->F Alkalinize G Molecule has net positive charge (+) E->G H Molecule has net negative charge (-) F->H I Solubility Increases G->I H->I I->B

Caption: Workflow for pH-based solubilization.

Protocol 2: Utilizing Co-Solvents

If pH modification is not suitable for your experimental setup, a co-solvent system can be an effective alternative.

Step-by-Step Protocol:

  • Prepare a Concentrated Stock: First, dissolve the this compound hydrochloride in a minimal amount of a suitable organic solvent like DMSO or ethanol.

  • Dilute into Aqueous Solution: With vigorous stirring, slowly add the concentrated organic stock solution to your aqueous buffer.

  • Avoid Precipitation: The slow, dropwise addition is crucial. It allows the molecules to disperse and solvate in the aqueous environment without reaching a high local concentration that could lead to precipitation.

  • Monitor Final Concentration: Be mindful of the final percentage of the organic co-solvent in your solution, as it could impact your downstream experiments. It is best to keep this concentration as low as possible (e.g., <1% DMSO).

Advanced Troubleshooting

Q4: I have adjusted the pH, but my compound is still not fully dissolved. What are my next steps?

If pH adjustment alone is not sufficient, a combination of techniques may be required:

  • Gentle Warming with pH Adjustment: After adjusting the pH of your suspension, gently warm the solution to 37-40°C while stirring. This can provide the additional energy needed to overcome the crystal lattice energy of the solute. Always cool the solution back to room temperature to ensure it remains stable and does not precipitate.

  • Sonication: Place your sample in a bath sonicator. The high-frequency sound waves can help break up particle aggregates and enhance the interaction between the solvent and the solute. This is most effective when used in conjunction with pH adjustment.

Experimental Workflow: A Combined Approach

G Combined Solubilization Workflow A Start: Insoluble Compound B Adjust pH (See Protocol 1) A->B C Still Insoluble? B->C D Apply Gentle Heat (37-40°C) with Stirring C->D Yes G Clear, Stable Solution C->G No E Still Insoluble? D->E F Apply Sonication E->F Yes E->G No F->G H Consider Co-Solvent (Protocol 2) F->H If still issues

Caption: Decision tree for advanced troubleshooting.

This guide provides a foundational understanding and practical steps to overcome the solubility challenges associated with this compound hydrochloride. Always begin with the simplest method (pH adjustment) before proceeding to more complex techniques. For further assistance, consult the manufacturer's technical data sheet for your specific lot number.

References

  • Desiraju, G. R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(7), 3533–3542. Available from: [Link]

  • Heyda, J., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575-580. Available from: [Link]

  • Miklós, V., et al. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. Molecules, 25(13), 3049. Available from: [Link]

  • Study.com. (n.d.). Zwitterion | Definition, Structure & Properties. Available from: [Link]

  • Prajapati, S. K., & Soni, P. (2015). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 7(2), 117-124. Available from: [Link]

  • Stavchansky, S., & Gowan, W. (1984). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 73(8), 1155-1156. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 101(9), 3069-3085. Available from: [Link]

  • Parmar, V. K., et al. (2013). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 933-941. Available from: [Link]

  • PubChem. (n.d.). 4-Piperidineacetic acid hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (n.d.). (3R)-piperidine-3-carboxylic acid hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • LibreTexts Chemistry. (2016, July 20). 17.3: Factors that Affect Solubility. Available from: [Link]

  • PubChem. (n.d.). 2-(Piperidin-3-yl)acetic acid hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. (n.d.). CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride.
  • Global Substance Registration System. (n.d.). This compound, (3R)-. Available from: [Link]

Sources

Technical Support Center: A Guide to Preventing Racemization in 3-Piperidineacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 3-piperidineacetic acid and its derivatives. The stereochemical integrity of this valuable synthetic building block is paramount for its application in pharmaceuticals. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate and prevent racemization during your synthetic routes.

Introduction

The chiral integrity of this compound is a critical parameter in the synthesis of many pharmaceutical agents. Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, can significantly diminish the efficacy and safety of a final drug product. This guide will explore the common pitfalls that lead to the loss of stereochemical purity during the synthesis of this compound and provide robust strategies to maintain enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: Why is racemization a significant concern in the synthesis of this compound?

The acidic proton at the α-carbon of the acetic acid moiety is susceptible to abstraction under both acidic and basic conditions. This can lead to the formation of a planar enolate intermediate, which upon reprotonation can result in a mixture of both (R) and (S) enantiomers, thus causing racemization. The conditions employed during coupling reactions, deprotection steps, and purification can all contribute to this loss of stereochemical purity.

Q2: What are the primary synthetic stages where racemization is most likely to occur?

Racemization can occur at several stages, but it is most prevalent during:

  • Peptide coupling or amidation reactions: Activation of the carboxylic acid can increase the acidity of the α-proton, making it more susceptible to abstraction by bases present in the reaction mixture.[1]

  • Deprotection steps: The use of strong acids or bases to remove protecting groups from the piperidine nitrogen or the carboxylic acid can create conditions favorable for racemization.[2] For instance, the use of piperidine for Fmoc deprotection in peptide synthesis can lead to side reactions if not properly managed.[3]

  • Purification: Prolonged exposure to certain chromatographic conditions, especially with basic or acidic mobile phases, can also contribute to racemization.

Q3: What are the most effective strategies to prevent racemization?

Several key strategies can be employed:

  • Use of Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of reactions and prevent racemization.[4]

  • Asymmetric Catalysis: Employing chiral catalysts, such as rhodium complexes in asymmetric hydrogenation, can establish the desired stereocenter with high enantioselectivity.[5][6][7]

  • Enzymatic Resolutions: Utilizing enzymes to selectively react with one enantiomer in a racemic mixture is a powerful method for obtaining enantiopure compounds.[8][9][10]

  • Careful Selection of Protecting Groups and Deprotection Conditions: Choosing protecting groups that can be removed under mild conditions is crucial.[11][12][13] For example, using acid-labile Boc groups or base-labile Fmoc groups requires careful optimization of deprotection reagents and conditions to minimize racemization.[2]

  • Racemization-Suppressing Additives: In coupling reactions, the addition of reagents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can minimize racemization by forming less reactive activated esters.[1][14]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Loss of enantiomeric excess (ee) after N-deprotection. The use of harsh basic conditions (e.g., concentrated piperidine for Fmoc removal) or strong acidic conditions (e.g., neat TFA for Boc removal) can lead to epimerization at the α-carbon.[2]- For Fmoc deprotection: Consider using a milder base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at lower concentrations.[3] Alternatively, adding HOBt to the piperidine deprotection solution can suppress side reactions.[14] - For Boc deprotection: Use a scavenger, such as triethylsilane, in the TFA deprotection cocktail to minimize side reactions.
Racemization observed during carboxylic acid activation for amide bond formation. The activating agent (e.g., carbodiimides) can form a highly reactive intermediate that is prone to racemization via an oxazolone intermediate.[1]- Use coupling additives that suppress racemization, such as HOBt, HOAt, or Oxyma. These additives form active esters that are more stable and less prone to racemization.[1] - Perform the coupling reaction at a lower temperature to reduce the rate of racemization. - Choose a coupling reagent known for low racemization potential, such as COMU or HATU.
Diastereomeric mixture obtained in a chiral auxiliary-directed alkylation. Incomplete formation of the enolate or reaction temperature being too high can lead to poor diastereoselectivity. The choice of the chiral auxiliary itself is also critical.[4]- Ensure complete enolate formation by using a sufficiently strong, non-nucleophilic base (e.g., LDA, LHMDS). - Lower the reaction temperature to enhance diastereoselectivity. - Screen different chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine amides, to find the one that provides the best stereocontrol for your specific substrate.[4]
Low enantioselectivity in asymmetric hydrogenation of a pyridine precursor. The choice of catalyst, ligand, solvent, and the presence of additives can significantly impact the enantioselectivity of the hydrogenation.[6][7][15]- Screen a variety of chiral phosphine ligands (e.g., Josiphos, BINAP) in combination with a rhodium or iridium precursor. - The addition of a base, such as triethylamine, can significantly improve enantiomeric excess in the hydrogenation of pyridinium salts.[6][7] - Optimize the solvent system; a mixture of THF and methanol is often effective.[6]

Key Methodologies for Enantioselective Synthesis

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established method for controlling stereochemistry.[4][16] Evans oxazolidinones are a prominent example.

Experimental Protocol: Alkylation of an N-Acyloxazolidinone

  • Acylation: React 3-(piperidin-1-yl)acetic acid with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in the presence of a coupling agent like DCC or pivaloyl chloride to form the N-acyloxazolidinone.

  • Enolate Formation: Cool the N-acyloxazolidinone solution in THF to -78 °C and add a strong base such as lithium diisopropylamide (LDA) dropwise to form the lithium enolate.

  • Alkylation: Add the desired electrophile (e.g., benzyl bromide) to the enolate solution at -78 °C and allow the reaction to proceed until completion.

  • Auxiliary Cleavage: Cleave the chiral auxiliary under mild conditions, such as hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the enantiomerically enriched this compound derivative.

G Substrate This compound Derivative N_Acyl N-Acyloxazolidinone Substrate->N_Acyl + Auxiliary Auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) Enolate Diastereoselective Enolate Formation N_Acyl->Enolate Base Alkylation Stereocontrolled Alkylation Enolate->Alkylation Electrophile Cleavage Auxiliary Cleavage Alkylation->Cleavage Product Enantiopure Product Cleavage->Product

Caption: Chiral auxiliary workflow.

Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation of a suitable prochiral precursor, such as a tetrahydropyridine derivative, is a highly efficient method for introducing the desired stereocenter.[15][17] Rhodium and iridium catalysts with chiral phosphine ligands are commonly employed.[6][7]

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

  • Precursor Synthesis: Synthesize the N-protected 1,2,5,6-tetrahydropyridine-3-acetic acid ester from a pyridine precursor.

  • Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)2]BF4) and a chiral bisphosphine ligand (e.g., (R)-BINAP) in a degassed solvent like methanol.

  • Hydrogenation: Place the substrate in a high-pressure reactor, add the catalyst solution, and pressurize with hydrogen gas (e.g., 50 bar).

  • Reaction and Workup: Stir the reaction at a controlled temperature (e.g., 50 °C) until the reaction is complete. After depressurization, the product can be purified by chromatography.

G Prochiral Prochiral Precursor (Tetrahydropyridine derivative) Product Enantiomerically Enriched This compound Prochiral->Product Asymmetric Hydrogenation Catalyst Chiral Catalyst ([Rh]-Ligand) Catalyst->Product H2 H₂ H2->Product

Caption: Asymmetric hydrogenation process.

Enzymatic Resolution

Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes, such as lipases, to separate enantiomers.[8][9][18]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Substrate Preparation: Prepare a racemic ester of this compound.

  • Enzymatic Hydrolysis: Suspend the racemic ester in a buffered aqueous solution and add a lipase (e.g., Candida antarctica lipase B, CAL-B).

  • Monitoring: Monitor the reaction progress by chiral HPLC. The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid.

  • Separation: Stop the reaction at approximately 50% conversion. Separate the unreacted ester (one enantiomer) from the carboxylic acid product (the other enantiomer) by extraction or chromatography.

Summary of Enantioselective Strategies

Strategy Advantages Disadvantages Typical Enantiomeric Excess (ee)
Chiral Auxiliaries Reliable and predictable stereocontrol.[4]Requires stoichiometric amounts of the auxiliary and additional synthetic steps for attachment and removal.[4]>95%
Asymmetric Catalysis Highly efficient, requiring only catalytic amounts of the chiral source.[5][19]Catalyst development can be challenging and expensive. Substrate scope may be limited.90-99%[6][7]
Enzymatic Resolution Excellent enantioselectivity under mild conditions.[8][18]Maximum theoretical yield is 50% for one enantiomer. May require screening of multiple enzymes.>99%

Conclusion

Preventing racemization in the synthesis of this compound is a multifaceted challenge that requires careful consideration of reaction conditions, reagents, and synthetic strategy. By understanding the mechanisms of racemization and implementing the strategies outlined in this guide—including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions—researchers can significantly improve the enantiomeric purity of their products. This technical support guide serves as a practical resource to troubleshoot and optimize your synthetic routes, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved from [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Al-Zoubi, R. M., Al-Jaber, H. I., Marion, O., & Hall, D. G. (2014). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 19(8), 12643–12658. [Link]

  • Kawakami, T., & Hojo, H. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5195. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]

  • Chiral auxiliary. (2023, November 29). In Wikipedia. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). Retrieved from [Link]

  • Renom-Carrasco, M., Gajewski, P., Pignataro, L., de Vries, J. G., Piarulli, U., Gennari, C., & Lefort, L. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal, 22(28), 9528–9532. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Request PDF. [Link]

  • Athanasopoulou, A., & Detsi, A. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939. [Link]

  • Gao, X., & Krische, M. J. (2014). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Angewandte Chemie International Edition, 53(9), 2496–2500. [Link]

  • Renom-Carrasco, M., Gajewski, P., Pignataro, L., de Vries, J. G., Piarulli, U., Gennari, C., & Lefort, L. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry (Weinheim an der Bergstrasse, Germany), 22(28), 9528–9532. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). Retrieved from [Link]

  • Gung, B. W., Mareska, D. A., Karipidis, A., & Henry, T. (1995). The influence of protective groups on diastereofacial selectivity of Diels-Alder cycloaddition reactions. Chirality, 7(2), 96–102. [Link]

  • Bisset, A. A., et al. (n.d.). Synthesis and Asymmetric Hydrogenation of (3e)-1-Benzyl-3-[(2-Oxopyridin-1(2h)-Yl)methylidene]piperidine-2,6-Dione. Amanote Research.
  • Patel, R. N. (2001). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Request PDF. [Link]

  • Contiero, M., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. AIR Unimi.
  • Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine. (2001). Request PDF. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (2024). Retrieved from [Link]

  • Li, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(35), 11848–11853. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2012). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 13(12), 16346–16372. [Link]

  • Process for resolving racemic mixtures of piperidine derivatives. (2002).

Sources

Technical Support Center: Optimization of Column Chromatography for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for scientists and researchers engaged in the purification of piperidine derivatives. Piperidine and its analogues are foundational scaffolds in medicinal chemistry and drug development, but their basic nature presents unique challenges during purification by column chromatography. This guide provides in-depth, field-tested advice to troubleshoot common issues and optimize your separation protocols.

Section 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, explaining the underlying causes and providing actionable solutions.

Issue 1: Poor Peak Shape & Tailing

Question: Why is my piperidine derivative exhibiting significant peak tailing on a silica gel column, and how can I achieve a more symmetrical peak?

Answer: Peak tailing is the most common issue when purifying basic compounds like piperidine derivatives on standard silica gel.[1][2] The primary cause is strong, non-ideal secondary interactions between the basic nitrogen atom of your compound and acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[3] These interactions lead to a mixed-mode retention mechanism, where a portion of the analyte is retained longer than the bulk, resulting in an asymmetrical peak with a trailing edge.[1]

Here is a systematic approach to mitigate peak tailing:

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase Modification (First-Line Approach):

    • Rationale: Adding a small amount of a basic modifier to the mobile phase competitively blocks the acidic silanol sites, preventing your piperidine derivative from interacting with them.[4][5]

    • Action: Incorporate a basic additive such as triethylamine (TEA), diethylamine (DEA), or a solution of ammonium hydroxide into your eluent system.[5][6] Start with a low concentration (e.g., 0.1-1% v/v) and optimize based on the resulting peak shape.[4][6]

    • Example: If you are using a Hexane/Ethyl Acetate gradient, prepare your Ethyl Acetate stock with 1% TEA before mixing the final mobile phase.

  • Stationary Phase Deactivation:

    • Rationale: If mobile phase modification is insufficient or undesirable for downstream applications, you can directly neutralize the activity of the stationary phase.[5][7]

    • Action: Before loading your sample, flush the packed column with the mobile phase containing the basic additive (e.g., 1% TEA in your eluent) for several column volumes.[5] This process, known as deactivation, neutralizes the most acidic sites on the silica surface.[7]

  • Consider an Alternative Stationary Phase:

    • Rationale: For highly sensitive or very basic compounds, silica gel may not be the optimal choice.[7]

    • Action:

      • Alumina (Neutral or Basic): Alumina is a less acidic alternative to silica gel and can be an excellent choice for the purification of basic compounds.

      • Deactivated Silica: Commercially available end-capped or deactivated silica phases are designed to have a reduced number of free silanol groups, minimizing secondary interactions.[2]

      • Reversed-Phase (C18) Silica: For more polar piperidine derivatives, reversed-phase chromatography, where the stationary phase is non-polar, can be a powerful alternative.[8][9]

Issue 2: Low or No Recovery of the Compound

Question: My compound seems to have disappeared on the column. I've flushed with a very polar solvent, but the recovery is extremely low. What happened?

Answer: This is a frustrating but common problem, often indicating irreversible adsorption or decomposition of the compound on the stationary phase.[7][10] The acidic nature of standard silica gel can catalyze the degradation of sensitive molecules or bind very basic compounds so strongly that they cannot be eluted.[7]

Troubleshooting Flowchart for Low Recovery:

Low_Recovery_Troubleshooting Start Low or No Compound Recovery CheckStability Step 1: Assess Compound Stability on Silica Start->CheckStability TLC_Test Run a 2D TLC or spot the compound on a TLC plate and let it sit for 1 hour before developing. [4] CheckStability->TLC_Test Perform TLC Stability Test DegradationObserved Degradation Observed? TLC_Test->DegradationObserved NoDegradation No Degradation Observed (Compound is Stable) DegradationObserved->NoDegradation No DegradationConfirmed Conclusion: Compound is Decomposing DegradationObserved->DegradationConfirmed Yes StrongAdsorption Conclusion: Irreversible Adsorption Likely NoDegradation->StrongAdsorption Solution1 Solution A: Deactivate Silica Flush column with 1% TEA in eluent before loading sample. [19] StrongAdsorption->Solution1 Solution2 Solution B: Change Stationary Phase Use neutral alumina, deactivated silica, or reversed-phase (C18). [30] StrongAdsorption->Solution2 DegradationConfirmed->Solution2

Caption: A decision-making workflow for troubleshooting low compound recovery.

Issue 3: Poor Separation of Closely Related Piperidine Derivatives

Question: I am trying to separate diastereomers of a piperidine derivative, but they are co-eluting. How can I improve the resolution?

Answer: Separating closely related compounds like diastereomers requires optimizing the selectivity of your chromatographic system.[11] This involves fine-tuning the mobile phase, stationary phase, and other experimental parameters to exploit subtle differences in their physicochemical properties.[9][12]

Strategies for Improving Resolution:

StrategyRationaleRecommended Action
Optimize Mobile Phase Polarity The initial and most crucial step is finding a solvent system that provides a good retention factor (Rf) and separation on TLC.[13]Use TLC to screen a variety of solvent systems. Aim for an Rf value between 0.25 and 0.35 for the target compound to ensure adequate interaction with the stationary phase.[13]
Introduce a More Selective Solvent Solvents with different chemical properties (e.g., hydrogen bond donors/acceptors) can alter selectivity.If using a standard Hexane/Ethyl Acetate system, try replacing or adding other solvents like Dichloromethane (DCM), Methanol (MeOH), or Acetonitrile (ACN) in small percentages.
Change Stationary Phase Different stationary phases offer different selectivities.[11]If using standard silica, consider a pentafluorophenyl (PFP) or cyano-bonded phase for reversed-phase HPLC, which can offer unique interactions for nitrogen-containing heterocycles.[9][14]
Adjust Temperature (for HPLC) Temperature can affect the kinetics of analyte-stationary phase interactions and mobile phase viscosity, thereby influencing selectivity.[9][12]Analyze the sample at different column temperatures (e.g., 25°C, 35°C, 45°C) to see if resolution improves.[9]
Employ Gradient Elution A shallow gradient can improve the separation of closely eluting peaks by slowly increasing the elution strength of the mobile phase.[15]Instead of an isocratic (constant solvent) elution, use a gradient. For example, start with 10% Ethyl Acetate in Hexane and slowly increase to 30% over 20 column volumes.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose stationary phase for purifying piperidine derivatives? For routine flash chromatography, standard silica gel is the most common starting point due to its versatility and cost-effectiveness.[13] However, it is almost always necessary to use a mobile phase modifier (like 0.1-1% triethylamine) to prevent peak tailing.[4][5] For compounds that show degradation on silica, neutral alumina is an excellent alternative.[7]

Q2: How do I choose the starting mobile phase for my piperidine derivative? Thin-Layer Chromatography (TLC) is the indispensable tool for selecting and optimizing your mobile phase.[13] The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.25-0.35.[13] This Rf value typically translates well to column chromatography, providing good separation without excessively long run times.

Experimental Protocol: TLC for Mobile Phase Selection

  • Prepare the Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the TLC Plate: Using a capillary tube, spot the sample onto the baseline of a silica gel TLC plate.[13]

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen test solvent system (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline.[13]

  • Visualize: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).

  • Analyze: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).[13] Adjust the solvent polarity until the desired Rf is achieved. If spots are too low, increase polarity (e.g., more Ethyl Acetate). If too high, decrease polarity (e.g., more Hexane).

Q3: My piperidine compound is very polar and doesn't move from the baseline on TLC, even with 100% Ethyl Acetate. What should I do? For very polar compounds, you need a more aggressive polar mobile phase.[7] Try a system of Dichloromethane (DCM) and Methanol (MeOH). A common starting point is 95:5 DCM:MeOH. You can increase the percentage of methanol to increase polarity. Often, adding a basic modifier is still necessary; a stock solution of 10% ammonium hydroxide in methanol can be used, with 1-10% of this stock added to the main mobile phase.[7]

Q4: My piperidine derivative does not have a UV chromophore. How can I monitor the fractions during column chromatography? If your compound is not UV-active, you will need to rely on TLC analysis of the collected fractions. After collecting fractions, spot each one (or every few fractions) on a TLC plate and develop it using your elution solvent system. Visualize the spots using a stain that reacts with organic compounds, such as:

  • Potassium Permanganate (KMnO₄) stain: Excellent for compounds that can be oxidized.

  • Iodine Chamber: Most organic compounds will absorb iodine vapor and appear as temporary brown spots.

  • Vanillin Stain: A versatile stain that gives a range of colors with different functional groups.

For quantitative analysis by HPLC without a chromophore, pre-column derivatization is a common strategy.[9][16] This involves reacting your compound with an agent that attaches a UV-active tag.[9] For example, piperidines can be reacted with para-toluene sulfonyl chloride (PTSC) to enable UV detection.[9][16]

Q5: What is "dry loading," and when should I use it for my piperidine sample? Dry loading is a sample application technique where the crude material is pre-adsorbed onto a solid support (like silica gel or Celite) before being placed on top of the column.[10][17]

You should use dry loading when:

  • Your compound has poor solubility in the mobile phase.[17]

  • You need to use a strong solvent (like DCM or MeOH) to dissolve your sample, which would otherwise disturb the column bed if applied directly (wet loading).[17]

  • You are purifying a large quantity of material, as it often leads to better band sharpness and resolution.

Dry Loading Workflow Diagram:

Dry_Loading_Workflow Start Start: Crude Sample Dissolve 1. Dissolve sample in a suitable volatile solvent (e.g., DCM, MeOH). [26] Start->Dissolve AddSilica 2. Add dry silica gel to the solution (approx. 10-20x sample mass). [26] Dissolve->AddSilica Evaporate 3. Remove solvent via rotary evaporation until a dry, free-flowing powder is obtained. [26] AddSilica->Evaporate Load 4. Carefully layer the resulting powder onto the top of the prepared column. Evaporate->Load Elute 5. Proceed with elution. Load->Elute

Caption: A step-by-step workflow for the dry loading of a sample.

References
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
  • ALWSCI. (2025).
  • Stoll, D. R. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC North America.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • Pandey, P. K. (2025). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Technology Networks.
  • Koerner, P. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.
  • MAC-MOD Analytical. (n.d.).
  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • ZeptoMetrix. (n.d.). Mobile Phase Modifiers. ZeptoMetrix.
  • BenchChem. (2025).
  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
  • ResearchGate. (2015). Piperidine and piperine: extraction and content assessment in black pepper.
  • BenchChem. (2025). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of 1-Piperidinepropanol. BenchChem.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. ChemistryViews.
  • Chemistry For Everyone. (2025).
  • SciELO. (n.d.).
  • ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
  • Mastelf. (2024). Mastering Column Chromatography: A Beginner's Guide to Perfect Setup. Mastelf.
  • ChemistryViews. (2012).
  • Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex.
  • BGB Analytik AG. (n.d.). HPLC Troubleshooting Guide. BGB Analytik AG.
  • MDPI. (n.d.).
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • Teledyne ISCO. (2019).
  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Supreme Science. (2018).
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent.

Sources

Technical Support Center: Scaling Up 3-Piperidineacetic Acid Synthesis from Lab to Pilot Plant

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Piperidineacetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable synthesis from the laboratory bench to a pilot plant environment. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical experience.

I. Overview of the Primary Synthetic Route: Catalytic Hydrogenation

The most common and industrially viable route to this compound involves the catalytic hydrogenation of a pyridine precursor, such as 3-pyridineacetic acid or 3-cyanopyridine. This method is favored for its efficiency and atom economy. However, scaling up this process introduces significant challenges related to mass and heat transfer, catalyst handling, and safety.[1]

The general transformation is depicted below:

Synthesis_Route 3-Pyridineacetic Acid 3-Pyridineacetic Acid This compound This compound 3-Pyridineacetic Acid->this compound H2, Catalyst (e.g., Rh/C, PtO2) Solvent, Temp, Pressure 3-Cyanopyridine 3-Cyanopyridine 3-Cyanopyridine->this compound H2, Catalyst (e.g., Rh/C, Raney Ni) Solvent, Temp, Pressure

Caption: Common synthetic pathways to this compound.

II. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the scale-up process.

Q1: What are the most critical parameters to control during the scale-up of the hydrogenation of 3-pyridineacetic acid?

A1: The most critical parameters are:

  • Hydrogen Pressure and Mass Transfer: Ensuring efficient mixing to overcome gas-liquid mass transfer limitations is crucial for consistent reaction rates.[1][2]

  • Temperature Control: Hydrogenation reactions are highly exothermic, and inadequate heat removal can lead to thermal runaway, side product formation, and catalyst degradation.[3][4]

  • Catalyst Selection and Loading: The choice of catalyst (e.g., Rhodium on carbon, Platinum oxide) significantly impacts reaction rate, selectivity, and susceptibility to poisoning.[2][5] Catalyst loading must be optimized for cost-effectiveness and reaction efficiency at a larger scale.

Q2: Which catalyst is recommended for the hydrogenation of 3-pyridineacetic acid to minimize over-reduction?

A2: Rhodium-based catalysts, such as Rhodium on carbon (Rh/C), are often preferred for their high selectivity in hydrogenating the pyridine ring without significant cleavage of the C-N bond (over-reduction).[2][5] Platinum-based catalysts like PtO₂ can also be effective but may require more careful control of reaction conditions to prevent side reactions.[6]

Q3: What are the primary safety concerns when moving from a lab-scale to a pilot-plant-scale hydrogenation?

A3: The primary safety concerns are fire and explosion hazards due to the use of flammable hydrogen gas and pyrophoric catalysts (like Raney Nickel or dry Palladium/Rhodium on carbon).[7][8] It is imperative to use appropriately rated high-pressure reactors, ensure a leak-proof setup, and handle catalysts under an inert atmosphere.[3][9]

Q4: How can I monitor the reaction progress effectively in a high-pressure reactor?

A4: In a pilot plant setting, direct sampling can be challenging. Common methods include:

  • Hydrogen Uptake Monitoring: A decrease in hydrogen pressure in a constant volume system indicates reaction progression.

  • In-situ Probes: Techniques like in-situ IR or Raman spectroscopy can provide real-time data on the concentration of reactants and products.

  • Automated Sampling Systems: Probe-based automated sampling systems can safely extract representative samples from the reactor for offline analysis (e.g., GC-MS, HPLC) even under pressure.[3]

III. Troubleshooting Guide

This section provides a detailed, question-and-answer-style guide to troubleshoot specific issues that may arise during the scale-up of this compound synthesis.

Problem 1: Low or Stalled Reaction Conversion

Question: My pilot-scale hydrogenation of 3-pyridineacetic acid is showing low conversion, or the reaction has stalled. What are the likely causes and how can I resolve this?

Answer:

Low or stalled conversion during a scaled-up hydrogenation can be attributed to several factors, primarily related to catalyst activity and mass transfer limitations.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps & Explanation
Catalyst Poisoning Impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds) can poison the catalyst.[6] Solution: Ensure high-purity starting materials and solvents. Consider passing the hydrogen gas through a purifier. If poisoning is suspected, a fresh batch of catalyst may be required.
Insufficient Mass Transfer Inadequate mixing can lead to poor contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst. This is a common issue during scale-up.[1] Solution: Increase the agitation speed to improve gas-liquid dispersion. Evaluate the reactor's impeller design for its efficiency in suspending the catalyst and dispersing gas.
Low Catalyst Activity The catalyst batch may be inactive, or it may have been deactivated by improper handling (e.g., exposure to air). Solution: Test the catalyst on a small, reliable reaction to confirm its activity.[2] Handle pyrophoric catalysts under an inert atmosphere (e.g., nitrogen or argon) at all times.[7]
Inadequate Hydrogen Pressure The partial pressure of hydrogen may be too low to overcome the activation energy for the reduction of the aromatic pyridine ring.[6] Solution: Incrementally increase the hydrogen pressure while carefully monitoring the reaction temperature and rate.[2]
Problem 2: Formation of Impurities and Side Products

Question: I am observing significant levels of byproducts, such as ring-opened amines or partially hydrogenated intermediates, in my pilot-scale reaction. How can I improve the selectivity?

Answer:

The formation of impurities is often a result of harsh reaction conditions or a non-selective catalyst, which can be exacerbated by poor heat control at a larger scale.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps & Explanation
Over-reduction (Hydrogenolysis) Excessive temperature or pressure, or a non-selective catalyst (like Raney Nickel under harsh conditions), can lead to the cleavage of the C-N bond in the piperidine ring.[2] Solution: Lower the reaction temperature and/or pressure. Consider switching to a more selective catalyst, such as Rhodium on carbon (Rh/C).[2][5]
Partially Hydrogenated Intermediates Incomplete reaction due to insufficient reaction time, low catalyst loading, or catalyst deactivation can result in the presence of tetrahydropyridine intermediates.[6] Solution: Increase the reaction time or catalyst loading. If catalyst deactivation is suspected, consider adding a fresh portion of the catalyst.[2]
Decarboxylation For the hydrogenation of nicotinic acid (a precursor to 3-pyridineacetic acid), decarboxylation can be a significant side reaction, especially in the presence of certain catalysts and acidic conditions.[10] Solution: Performing the hydrogenation on the salt form (e.g., sodium salt) of the carboxylic acid can suppress decarboxylation.[10]
Problem 3: Challenges with Product Isolation and Purification

Question: After completing the hydrogenation, I am facing difficulties in isolating and purifying this compound at the pilot scale. What are the best practices?

Answer:

Isolation and purification at a larger scale require robust and scalable methods. This compound is an amino acid, which can present challenges due to its zwitterionic nature and high polarity.

Workflow for Isolation and Purification:

Purification_Workflow cluster_0 Post-Reaction Workup cluster_1 Purification Reaction_Mixture Reaction Mixture (Product, Catalyst, Solvent) Filtration Catalyst Filtration Reaction_Mixture->Filtration Solvent_Removal Solvent Removal (e.g., under reduced pressure) Filtration->Solvent_Removal Crude_Product Crude this compound Solvent_Removal->Crude_Product Recrystallization Recrystallization (e.g., from water/alcohol mixtures) Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Drying Drying (e.g., vacuum oven) Pure_Product->Drying Final_Product Final Product Drying->Final_Product

Sources

Technical Support Center: Managing the Hygroscopic Nature of 3-Piperidineacetic Acid Salts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Piperidineacetic acid and its salts are important intermediates and building blocks in pharmaceutical research and development. As amine salts, they often exhibit hygroscopicity—the tendency to attract and absorb moisture from the atmosphere.[1][2] This intrinsic property is not merely a physical inconvenience; it can significantly impact experimental reproducibility, chemical stability, and the ultimate performance of the active pharmaceutical ingredient (API).[3][4] Uncontrolled moisture uptake can lead to a cascade of issues, including alterations in physical form (caking, deliquescence), degradation through hydrolysis, and inaccuracies in weighing and formulation, ultimately compromising the integrity of your research.[2][4]

This guide is designed to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides in-depth answers to common questions, practical troubleshooting advice, and validated protocols to empower you to proactively manage the challenges associated with the hygroscopic nature of this compound salts.

Frequently Asked Questions (FAQs)

Q1: I received a new batch of this compound hydrochloride, and it appears clumpy and difficult to handle. What is happening?

A: This is a classic sign of moisture uptake due to the hygroscopic nature of the salt. Hygroscopicity is the property of a solid to absorb or adsorb water from the surrounding environment.[1][5] When the partial pressure of water vapor in the air is higher than that at the surface of the solid, the material will gain mass by taking on water molecules. This initial wetting can cause particles to stick together, leading to clumping or caking, which severely impacts powder flowability and makes accurate weighing difficult.[1] In more extreme cases, the compound can absorb enough water to dissolve completely, a phenomenon known as deliquescence.[6]

Q2: Beyond handling issues, what are the critical scientific consequences of moisture absorption for my experiments?

A: The consequences extend far beyond poor handling and can fundamentally compromise your results:

  • Inaccurate Stoichiometry: If you weigh out 100 mg of a hygroscopic salt that has absorbed 10% water by mass, you are actually dispensing only 90 mg of your compound. This leads to significant errors in molar calculations, reaction yields, and concentration determinations for biological assays.

  • Chemical Degradation: Water can act as a reactant, leading to the hydrolysis of functional groups. For amine salts, excess water can also affect the local pH and solvation environment, potentially accelerating degradation pathways.[7][8][9]

  • Physical State Changes: Moisture can induce transitions between crystalline and amorphous forms. Amorphous solids are typically more hygroscopic and less stable than their crystalline counterparts.[10] Such changes can alter the compound's solubility, dissolution rate, and bioavailability.[3]

  • Compromised Analytical Results: Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Elemental Analysis are highly sensitive to impurities. The presence of excess water can interfere with spectra and lead to inaccurate results.

Q3: What is the correct way to store this compound salts to prevent moisture uptake?

A: Proper storage is the first and most critical line of defense.

  • Primary Container: Always keep the salt in its original, tightly sealed container. For highly sensitive materials, packaging like AcroSeal™ bottles, which feature a multi-layer septum, allows for the removal of material with a syringe under an inert atmosphere, preventing ambient exposure.[11]

  • Secondary Containment: The primary container should be stored inside a desiccator or a controlled-humidity cabinet.[12][13] A desiccator containing an active desiccant (e.g., silica gel with a humidity indicator, anhydrous calcium sulfate) provides a dry environment. Ensure the desiccant is regenerated or replaced regularly.

  • Inert Atmosphere: For long-term storage or for particularly hygroscopic salts, consider storage within a nitrogen-filled glove box.[14] This provides the ultimate protection by excluding atmospheric moisture entirely.

Q4: How can I accurately weigh a hygroscopic sample in a standard laboratory environment?

A: Accurate weighing requires speed and environmental control.

  • Allow the sealed container to equilibrate to the ambient temperature of the weighing area for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Use a weighing vessel with a cap or stopper (e.g., a glass vial).

  • Tare the capped weighing vessel on the analytical balance.

  • Remove the vessel from the balance, add the approximate amount of the this compound salt as quickly as possible, and immediately replace the cap.

  • Place the capped vessel back on the balance to record the final, stable weight.

  • For the highest accuracy, perform weighing operations inside a glove box or a low-humidity chamber.

Q5: My this compound salt has already absorbed moisture and turned into a sticky solid. Can it be salvaged?

A: Salvaging the material depends on its stability. If the compound is chemically stable to mild heat, you may be able to dry it under a high vacuum (using a Schlenk line or vacuum oven) at a slightly elevated temperature. However, you must first confirm that the compound will not degrade under these conditions by performing a small-scale test and analyzing the result (e.g., by NMR or LC-MS). If the material is thermally labile or if hydrolysis has occurred, it may not be usable for sensitive applications. It is always preferable to prevent moisture uptake than to attempt reversal.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Inconsistent reaction yields or biological assay results. Inaccurate weighing due to unaccounted-for water content.Determine the precise water content of your starting material using Karl Fischer titration (see Protocol 2). Adjust all weight-based calculations to account for the mass of water. Implement stringent weighing procedures (see FAQ 4).
Poor powder flowability; material cakes or sticks to spatula. Absorption of atmospheric moisture.Handle the material in a controlled environment, such as a glove box or a low-humidity (<20% RH) chamber.[12] Minimize the time the container is open to the atmosphere.
Change in material appearance (e.g., from crystalline to amorphous, color change). Moisture-induced phase transition or chemical degradation.Characterize the material using techniques like X-Ray Powder Diffraction (XRPD) to check for changes in crystallinity. Use Dynamic Vapor Sorption (DVS) to understand the critical humidity threshold for your specific salt (see Protocol 3). Store below this threshold.
Broad water peak in NMR spectrum; mass spec shows unexpected adducts. Contamination with significant amounts of water.Dry the sample under high vacuum if thermally stable. For future work, ensure solvents are anhydrous and that the material is handled under an inert atmosphere.[14]

Key Protocols & Methodologies

Protocol 1: Workflow for Handling a New Batch of this compound Salt

This protocol provides a systematic approach to characterizing and handling a new lot of material to ensure data integrity from the outset.

G cluster_0 Initial Receipt & Assessment cluster_1 Decision & Action cluster_2 Routine Use A Receive New Batch. Visually inspect for clumping or deliquescence. B Determine Water Content via Karl Fischer Titration (Protocol 2) A->B C Perform DVS Analysis to Determine Hygroscopicity Profile (Protocol 3) A->C D Is Water Content > 0.5%? B->D E Is the material deliquescent or very hygroscopic per DVS? C->E D->E No F Dry sample under high vacuum (if thermally stable). Re-test water content. D->F Yes G Store in desiccator. Use controlled weighing procedures. E->G No H MANDATORY storage and handling in an inert atmosphere (glove box). E->H Yes F->B Verify I Proceed with experiments. Correct all weights for water content. G->I H->I

Caption: Decision workflow for handling new materials.

Protocol 2: Determination of Water Content by Karl Fischer (KF) Titration

Karl Fischer titration is the gold standard for accurately quantifying water content in a sample.[15] It is based on a stoichiometric reaction between iodine and water.

Principle: The KF reaction consumes water, and the endpoint is reached when excess iodine is detected, typically by a bipotentiometric electrode.[15] For hygroscopic samples, care must be taken to prevent contamination from atmospheric moisture.

Methodology (Volumetric):

  • System Preparation: Ensure the KF titrator is equipped with fresh, anhydrous KF reagents (titrant and solvent). The titration cell must be dry and sealed from the atmosphere.

  • Solvent Conditioning: Add the appropriate KF solvent (e.g., methanol) to the titration vessel. Run a "pre-titration" to neutralize any residual water in the solvent until a stable, dry baseline is achieved.

  • Sample Preparation: In a controlled environment (e.g., glove box or on an analytical balance with minimal exposure), accurately weigh approximately 50-100 mg of the this compound salt into a gas-tight syringe or a clean, dry vial.

  • Sample Introduction: Quickly and carefully introduce the weighed sample directly into the conditioned solvent in the titration vessel.

  • Titration: Start the titration. The instrument will automatically add the KF titrant and stop once the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used, the titrant concentration (titer), and the sample weight. The result is typically reported as a weight percentage (% w/w).

  • Titer Determination: The concentration of the KF titrant should be regularly verified using a certified water standard or a stable hydrate like sodium tartrate dihydrate.[16]

Protocol 3: Assessing Hygroscopicity Profile by Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a precisely controlled, stepwise gradient of relative humidity (RH) at a constant temperature.[17][18][19] The resulting sorption/desorption isotherm provides critical information about the material's behavior in different environments.

Principle: A microbalance continuously weighs the sample as the surrounding humidity is systematically increased and then decreased.[20] The resulting plot of mass change (%) vs. RH reveals the extent and kinetics of water uptake and loss.[17]

Typical Experimental Parameters:

  • Sample Size: 5-15 mg

  • Temperature: 25 °C

  • Gas Flow: 200 sccm (standard cubic centimeters per minute)

  • RH Profile:

    • Drying step at 0% RH until mass is stable.

    • Sorption: Increase RH in 10% steps from 0% to 90%.

    • Desorption: Decrease RH in 10% steps from 90% back to 0%.

  • Equilibrium Condition: dm/dt (rate of mass change over time) ≤ 0.002% per minute.

Data Interpretation: The shape of the isotherm and the total mass gain at a given RH (e.g., 80% RH) allow for a precise classification of the material's hygroscopicity, as shown in the table below.

Data Summary & Visualization

Hygroscopicity Classification

This table, adapted from the European Pharmacopoeia guidelines, provides a framework for classifying the hygroscopicity of a material based on its water uptake after 24 hours at 25°C and 80% RH.[6][21] DVS analysis provides a more detailed and dynamic view but can be correlated to these classifications.

Classification Weight Increase (% w/w) Description of Material State
Non-hygroscopic < 0.2%No or almost no increase in mass.
Slightly hygroscopic ≥ 0.2% and < 2%Appears to be unchanged.
Hygroscopic ≥ 2% and < 15%May become clumpy or stick together.
Very hygroscopic ≥ 15%May become pasty or sticky.
Deliquescent Sufficient water is absorbed to form a liquid.Transforms from a solid to a liquid solution.
Consequences of Moisture Absorption Pathway

The following diagram illustrates the potential physical and chemical pathways initiated by moisture uptake.

G A Hygroscopic Salt (e.g., this compound HCl) B Exposure to Atmospheric Moisture (H₂O) A->B Environmental Condition C Physical Adsorption (Surface Wetting) B->C D Physical Absorption (Bulk Water Uptake) C->D E Loss of Flowability (Caking/Agglomeration) C->E G Phase Transition (e.g., Crystalline → Amorphous) D->G H Deliquescence (Solid → Liquid) D->H I Chemical Degradation (e.g., Hydrolysis) D->I F Inaccurate Weighing E->F J Compromised Experimental Integrity F->J G->J H->J I->J

Caption: Cascade of issues from moisture exposure.

References

  • Chan, H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Available at: [Link]

  • Bohrium. (2022). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. Ask this paper. Available at: [Link]

  • Consensus. Techniques for stabilizing moisture-sensitive drug compounds. Consensus. Available at: [Link]

  • Wikipedia. (n.d.). Dynamic vapor sorption. Wikipedia. Available at: [Link]

  • Pharma.Tips. (2025). How to Stabilize Tablets Containing Hygroscopic Ingredients. Pharma.Tips. Available at: [Link]

  • ProUmid. (n.d.). Basics of Dynamic Vapor Sorption Analysis. ProUmid. Available at: [Link]

  • Terra Universal. (2026). Humidity Control in Laboratories: 10 Best Practices to Protect Equipment and Results. Terra Universal. Available at: [Link]

  • AZoM. (n.d.). Dynamic Vapor Sorption and its Applications. AZoM. Available at: [Link]

  • Royal Society of Chemistry. (2016). Dynamic Vapour Sorption. Principles of Thermal Analysis and Calorimetry. Available at: [Link]

  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption. Surface Measurement Systems. Available at: [Link]

  • University of California, Berkeley. (n.d.). Water Sensitive Chemicals. Environment, Health & Safety. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. Available at: [Link]

  • ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate. Available at: [Link]

  • Colorcon. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Colorcon. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Wikipedia. Available at: [Link]

  • AquaEnergy Expo Knowledge Hub. (n.d.). Good Titration Practice™ in Karl Fischer Titration. AquaEnergy Expo Knowledge Hub. Available at: [Link]

  • ResearchGate. (n.d.). Moisture Determination by Karl Fischer Titration. ResearchGate. Available at: [Link]

  • USP. (2016). BRIEFING 1241 Water–Solid Interactions in Pharmaceutical Systems, USP 32 page 759. U.S. Pharmacopeia. Available at: [Link]

  • ACS Publications. (n.d.). Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. Chemistry of Materials. Available at: [Link]

  • European Pharmacopoeia. (n.d.). 5.11. characters section in monographs. European Pharmacopoeia. Available at: [Link]

  • ResearchGate. (n.d.). Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. ResearchGate. Available at: [Link]

  • Atmospheric Chemistry and Physics. (2023). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics. Available at: [Link]

  • GSRS. (n.d.). This compound HYDROCHLORIDE, (+/-)-. GSRS. Available at: [Link]

  • NIH. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC. Available at: [Link]

  • ACS Publications. (n.d.). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR. Available at: [Link]

  • Atmospheric Chemistry and Physics. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. Available at: [Link]

  • WebofPharma. (n.d.). General Chapter. WebofPharma. Available at: [Link]

  • PubChem. (n.d.). 2-(Piperidin-3-yl)acetic acid hydrochloride. PubChem. Available at: [Link]

  • ResearchGate. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. ResearchGate. Available at: [Link]

  • GSRS. (n.d.). This compound, (3S)-. GSRS. Available at: [Link]

  • Atmospheric Chemistry and Physics. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. Atmospheric Chemistry and Physics. Available at: [Link]

  • GSRS. (n.d.). This compound, (3R)-. GSRS. Available at: [Link]

  • GSRS. (n.d.). This compound, (3R)-. GSRS. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established literature to help you troubleshoot common issues and enhance the efficiency and selectivity of your synthetic routes.

Section 1: Catalyst Selection Fundamentals

Choosing the right catalyst is the cornerstone of a successful piperidine synthesis. The optimal choice depends on the synthetic route, the substrate's functional groups, and the desired stereochemistry. This section addresses the fundamental questions researchers face when designing their experiments.

Q1: What are the primary synthetic routes to piperidines, and which catalyst classes are typically used for each?

A1: The most prevalent methods for synthesizing the piperidine core are the hydrogenation of pyridine derivatives and the reductive amination of dicarbonyl compounds.

  • Pyridine Hydrogenation: This is the most direct route and is widely used in industry.[1] It typically employs heterogeneous catalysts like Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C), Rhodium on carbon (Rh/C), and Raney Nickel.[2] Homogeneous catalysts, such as Iridium(III) complexes, have also emerged as powerful tools, especially for achieving high chemoselectivity with sensitive functional groups.[3]

  • Reductive Amination: This versatile method involves the formation of C-N bonds by reacting a dicarbonyl compound with an amine, followed by reduction.[4] It is often the method of choice for constructing complex, polyhydroxylated piperidines.[5] Common reducing agents that facilitate this transformation include sodium cyanoborohydride (NaBH₃CN) or borane-pyridine complexes (BAP).[5][6]

  • Multicomponent Reactions (MCRs): These reactions offer high atom economy by combining three or more reactants in a single step. They are often catalyzed by Lewis acids (e.g., Ni(ClO₄)₂·6H₂O) or Brønsted acids (e.g., acetic acid).[7][8]

Q2: Should I use a heterogeneous or a homogeneous catalyst for my reaction?

A2: The choice between a heterogeneous and a homogeneous catalyst involves a trade-off between activity, selectivity, and practicality.

Table 1: Comparison of Heterogeneous and Homogeneous Catalysts [9]

FeatureHeterogeneous CatalystsHomogeneous Catalysts
Active Sites Not well-defined; exist on a solid support.Well-defined, single-site metal complexes.
Selectivity Generally lower due to multiple active site types.High, tunable through ligand modification.
Reaction Conditions Often require higher temperatures and pressures.Typically operate under milder conditions.
Separation Easy; simple filtration.Difficult and often expensive.
Recycling Straightforward, though deactivation can occur.Challenging due to difficulty in separation.
Catalyst Tuning Difficult to control at a molecular level.Relatively easy by modifying ligand electronics and sterics.

For large-scale industrial production, heterogeneous catalysts are often preferred due to their ease of separation and recovery.[1][10] For fine chemical synthesis, where high selectivity and tolerance of complex functional groups are paramount, homogeneous catalysts often provide a distinct advantage.[3][9]

Section 2: Troubleshooting Guide for Pyridine Hydrogenation

Catalytic hydrogenation of pyridines is a robust method, but it is not without its challenges. This section provides a systematic approach to troubleshooting common problems.

Q3: My pyridine hydrogenation is slow or stalls completely. What is the likely cause?

A3: This is one of the most common issues and can usually be attributed to catalyst poisoning or deactivation.[11]

  • Product Inhibition: The piperidine product itself is a Lewis base and can strongly adsorb to the acidic sites of the metal catalyst, blocking access for new pyridine molecules. This is a primary cause of catalyst deactivation.[11]

  • Substrate-Based Poisoning: Pyridine derivatives containing functional groups like amines or thiols can act as potent catalyst poisons.[12]

  • Impurities: Trace impurities in solvents or starting materials (e.g., sulfur compounds) can irreversibly poison the catalyst.[7]

Solution Pathway:

  • Increase Catalyst Loading: As a first step, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) may help overcome partial poisoning and drive the reaction to completion.

  • Use an Additive: In cases of product inhibition, adding a small amount of a strong acid (e.g., HCl, acetic acid) can protonate the piperidine product, preventing it from coordinating to the catalyst.[13][14] However, be aware that acidic conditions can sometimes promote side reactions.

  • Purify Starting Materials: Ensure all solvents and pyridine starting materials are rigorously purified to remove potential poisons.

  • Switch Catalyst Type: If poisoning is severe, consider a different catalyst. For example, rhodium-based catalysts are often more resistant to poisoning and less prone to causing over-reduction than palladium or nickel catalysts.[2][10] Iridium catalysts have also shown exceptional tolerance to sensitive and potentially poisoning functional groups.[3]

Q4: My reaction is producing significant amounts of ring-opened byproducts. How can I improve selectivity for piperidine?

A4: The formation of ring-opened byproducts, such as pentylamines, is due to "over-reduction" or hydrogenolysis of the C-N bond in the piperidine ring.[2] This side reaction is highly dependent on the catalyst and reaction conditions.

Strategies to Minimize Over-Reduction:

  • Catalyst Selection: Rhodium-based catalysts are known to be highly selective for the hydrogenation of the pyridine ring without causing significant C-N bond cleavage.[2] Raney Nickel, while effective for hydrogenation, is often more prone to causing over-reduction, especially at higher temperatures.

  • Optimize Temperature and Pressure: Lowering the reaction temperature and hydrogen pressure can significantly reduce the rate of hydrogenolysis relative to hydrogenation. Start with milder conditions (e.g., room temperature, 5 bar H₂) and gradually increase if the reaction rate is too slow.[2]

  • Monitor the Reaction: Closely monitor the reaction's progress by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent the desired piperidine product from undergoing further reduction.

Troubleshooting Decision Tree for Pyridine Hydrogenation

Below is a DOT script for a Graphviz diagram that outlines a logical workflow for troubleshooting common issues in pyridine hydrogenation.

G start Start: Pyridine Hydrogenation check_conversion Reaction Complete? start->check_conversion low_conversion Problem: Low/No Conversion check_conversion->low_conversion No side_products Problem: Side Products (Over-reduction) check_conversion->side_products Yes, but... success Success: Isolate Product check_conversion->success Yes poisoning_q Suspect Catalyst Poisoning? low_conversion->poisoning_q conditions_q Are Conditions Too Harsh? side_products->conditions_q increase_loading Action: Increase Catalyst Loading poisoning_q->increase_loading Yes add_acid Action: Use Acidic Additive (e.g., AcOH) poisoning_q->add_acid Product Inhibition purify_reagents Action: Purify Reagents & Solvents poisoning_q->purify_reagents Impurity Poisoning increase_loading->check_conversion change_catalyst_p Action: Switch to Robust Catalyst (e.g., Rh/C, Ir-complex) increase_loading->change_catalyst_p Still Fails add_acid->check_conversion add_acid->change_catalyst_p Still Fails purify_reagents->check_conversion purify_reagents->change_catalyst_p Still Fails change_catalyst_p->check_conversion lower_temp_p Action: Lower Temperature & H2 Pressure conditions_q->lower_temp_p Yes change_catalyst_s Action: Switch to Selective Catalyst (e.g., Rh/C) conditions_q->change_catalyst_s No lower_temp_p->check_conversion monitor_rxn Action: Monitor Closely & Stop at Completion lower_temp_p->monitor_rxn change_catalyst_s->check_conversion monitor_rxn->check_conversion G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Substrate & Reaction Type (e.g., Hydrogenation) B Select Diverse Catalysts (Pd/C, PtO₂, Rh/C, Ni) A->B C Run Parallel Reactions (Standard Conditions: RT, 5 bar H₂, 24h) B->C D Analyze Conversion & Yield (GC-MS, NMR) C->D E Identify 'Hit' Catalyst(s) (>50% Conversion) D->E F Optimize Conditions for 'Hit': - Temperature - Pressure - Solvent - Catalyst Loading E->F G Run Design of Experiments (DoE) Matrix F->G H Analyze for Optimal Yield & Selectivity G->H I Confirm Optimal Conditions H->I J Scale-Up Reaction (e.g., 5-10x scale) I->J K Verify Yield & Purity J->K L Final Protocol Established K->L

Caption: A generalized experimental workflow for comparing catalytic systems.

Section 4: Frequently Asked Questions (FAQs)

Q5: I am trying to synthesize a piperidine with a reducible functional group (e.g., a nitro or alkenyl group). How can I selectively reduce the pyridine ring?

A5: Achieving chemoselectivity in the presence of other reducible groups is a significant challenge. Success hinges on the right catalytic system. Recently developed iridium(III) catalysts have shown remarkable capability in selectively hydrogenating pyridines while leaving highly sensitive functional groups like nitro, azido, bromo, and even alkynes untouched. [3]This approach avoids the need for complex protection-deprotection sequences.

Q6: Why is it so difficult to separate my piperidine product from unreacted pyridine by distillation?

A6: Piperidine and pyridine form a high-boiling azeotropic mixture, which makes complete separation by simple fractional distillation nearly impossible. [15]The azeotrope consists of approximately 92% piperidine and 8% pyridine. [15]To overcome this, chemical separation is often more effective. One method involves reacting the mixture with carbon dioxide; piperidine forms a solid carbonate salt while pyridine does not, allowing for separation by filtration. [15] Q7: My purified piperidine has turned yellow upon storage. Is it still usable?

A7: The yellow discoloration is typically due to oxidation products. [15]For applications requiring high purity, redistillation is recommended. To prevent re-oxidation, store purified piperidine under an inert atmosphere (nitrogen or argon), protected from light and heat. [15]

References

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • PUPIN, M., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry.
  • (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate.
  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications.
  • SREENIVASULU, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Journal of Applicable Chemistry.
  • (n.d.). Technical Support Center: Optimizing Catalyst Selection for One-Pot Piperidine Synthesis - Benchchem.
  • (n.d.). Synthesis of piperidines via the hydrogenation of pyridines. (a)... - ResearchGate.
  • Yokoyama, S., et al. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. ACS Catalysis.
  • (n.d.). Piperidine - Wikipedia.
  • Moormann, A. E. (n.d.). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
  • (n.d.). Technical Support Center: Synthesis of Piperidine from Pyridine - Benchchem.
  • (n.d.). Technical Support Center: Optimization of Multicomponent Reactions for Piperidine Synthesis - Benchchem.
  • (2025). Piperidine Synthesis. DTIC.
  • (n.d.). Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives - Benchchem.
  • (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. BIOENGINEER.ORG.
  • Afanasyeva, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
  • (n.d.). Homogeneous vs Heterogeneous Catalysts.
  • (2024). Preparation of Piperidines, Part 1: Substituted at Position 2 - YouTube.

Sources

Technical Support Center: Work-up Procedures to Minimize Product Loss of 3-Piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Piperidineacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for work-up procedures to minimize product loss of this valuable compound. As a zwitterionic molecule, this compound presents unique challenges during isolation and purification. This document provides field-proven insights and evidence-based protocols to help you navigate these complexities and maximize your yield.

Understanding the Challenges: The Zwitterionic Nature of this compound

This compound possesses both a basic secondary amine (piperidine ring) and an acidic carboxylic acid group.[1][2][3][4] This dual functionality means that in a neutral pH environment, it exists predominantly as a zwitterion, or internal salt, with a positively charged ammonium group and a negatively charged carboxylate group. This zwitterionic character governs its physical properties, most notably its high polarity and often poor solubility in common organic solvents, which are the root of many challenges in its work-up and purification.[5][6][7]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the work-up of this compound.

Q1: Why is my this compound product stuck in the aqueous layer during liquid-liquid extraction?

A1: This is a classic issue when working with zwitterionic compounds.[7] At or near its isoelectric point (the pH at which the net charge is zero), this compound has its lowest solubility in organic solvents and highest solubility in water. Attempting to extract it from an aqueous solution at a neutral pH with a standard organic solvent will be highly inefficient. To facilitate extraction into an organic layer, you must first suppress the zwitterionic form by adjusting the pH.

Q2: I'm observing significant product loss after removing the solvent. What could be the cause?

A2: Product loss during solvent removal can be due to several factors. If you are using high temperatures for evaporation, thermal degradation of the amino acid can occur.[8] Additionally, if your product is in a volatile form (which is less likely for this compound but possible for derivatives), it could be lost under high vacuum. A more common issue is the physical loss of fine powder during handling after evaporation to dryness.

Q3: My final product is an oil and refuses to crystallize. How can I induce solidification?

A3: The failure to crystallize, resulting in an oil, is often due to the presence of impurities or residual solvent.[9] For a highly polar molecule like this compound, even small amounts of water or other polar solvents can inhibit crystallization.

Q4: How can I effectively remove inorganic salts from my this compound product?

A4: Desalting zwitterionic compounds can be challenging as the product often co-precipitates with salts or remains in the aqueous phase with them.[5][7] Simple washing is often ineffective.

Troubleshooting Guide: From Reaction Quench to Pure Product

This section provides a systematic approach to troubleshooting common problems at different stages of the work-up process.

Problem Potential Cause Troubleshooting Solution
Low recovery after aqueous work-up Zwitterionic form is highly water-soluble.Adjust the pH of the aqueous layer. To extract into an organic solvent, acidify the solution (e.g., with HCl) to protonate the carboxylate, making the compound cationic, or basify (e.g., with NaOH) to deprotonate the ammonium group, making it anionic. This will increase its solubility in certain organic solvents. However, direct precipitation is often a better strategy.
Emulsion formation during extraction Vigorous shaking of the separatory funnel.Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking.[9] Adding brine (saturated NaCl solution) can help break emulsions by increasing the density of the aqueous phase.[9]
Product "oiling out" during crystallization Incorrect solvent system or presence of impurities.Screen for a suitable recrystallization solvent system. A good solvent will dissolve the compound when hot but not at room temperature.[10] If a single solvent is not effective, a two-solvent system (a "good" solvent and a "poor" anti-solvent) can be employed.[10] Ensure the crude product is as dry as possible before attempting recrystallization.
Product loss during solvent evaporation Thermal degradation or physical loss of fine powder.Use a rotary evaporator at a moderate temperature. For heat-sensitive compounds, lyophilization (freeze-drying) is a superior method as it avoids high temperatures and results in a fluffy, easy-to-handle solid.[11][12][13]
Co-precipitation of inorganic salts High salt concentration in the aqueous phase.Minimize the amount of salt used in the reaction and work-up. Consider using volatile buffers that can be removed by sublimation.[14] Ion-exchange chromatography is a highly effective method for separating amino acids from salts.[15][16]

Recommended Work-up Protocols

The choice of work-up procedure will depend on the scale of your reaction and the nature of the impurities. Below are two robust protocols designed to maximize yield and purity.

Protocol 1: pH-Controlled Precipitation and Recrystallization

This is a fundamental and often effective method for isolating this compound. The principle is to manipulate the pH to control the solubility of the zwitterionic product.

Step-by-Step Methodology:

  • Reaction Quench & Solvent Removal: After the reaction is complete, quench appropriately (e.g., with water or a mild acid/base). Remove any organic solvent by rotary evaporation.

  • Aqueous Dissolution and pH Adjustment: Dissolve the crude residue in a minimal amount of water. Adjust the pH to either a highly acidic (pH < 2) or highly basic (pH > 10) state to ensure the compound is fully dissolved as the corresponding salt.

  • Filtration of Insolubles: If any insoluble impurities are present, filter the solution at this stage.

  • Isoelectric Precipitation: Slowly adjust the pH of the clear filtrate towards the isoelectric point of this compound (typically in the range of pH 4-7) using a suitable acid or base (e.g., 1M HCl or 1M NaOH). The product will precipitate as a solid.

  • Crystal Maturation: Stir the resulting slurry at a reduced temperature (e.g., 0-5 °C) for a period to allow for complete precipitation and crystal growth.

  • Isolation and Washing: Collect the solid product by vacuum filtration.[17][18] Wash the filter cake with cold water, followed by a water-miscible organic solvent (e.g., cold ethanol or acetone) to remove residual water and organic impurities.

  • Drying: Dry the purified solid under vacuum. For optimal dryness and to avoid thermal degradation, lyophilization is recommended.[11][12][13]

Diagram of pH-Controlled Precipitation Workflow:

A Crude Reaction Mixture B Remove Organic Solvent A->B C Dissolve in Water & Adjust pH (Acidic or Basic) B->C D Filter Insoluble Impurities C->D E Adjust pH to Isoelectric Point D->E F Precipitation of Product E->F G Cool and Stir (Crystal Maturation) F->G H Vacuum Filtration G->H I Wash with Cold Water & Organic Solvent H->I J Dry Under Vacuum or Lyophilize I->J K Pure this compound J->K

Caption: Workflow for purification by pH-controlled precipitation.

Protocol 2: Conversion to Hydrochloride Salt and Recrystallization

Converting the zwitterionic this compound to its hydrochloride salt can significantly improve its handling and crystallization properties. The salt form is often more crystalline and less hygroscopic.

Step-by-Step Methodology:

  • Initial Isolation: Isolate the crude this compound, for instance, by evaporating the reaction solvent.

  • Dissolution and Acidification: Dissolve the crude product in a suitable solvent, such as isopropanol or ethanol. Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or concentrated aqueous HCl) until the solution is acidic (pH < 2).

  • Salt Precipitation: The hydrochloride salt of this compound will precipitate from the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Isolation and Washing: Collect the precipitated salt by vacuum filtration. Wash the filter cake with a cold, non-polar organic solvent (e.g., diethyl ether or hexane) to remove non-polar impurities.

  • Recrystallization of the Salt: The crude hydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.[10][17]

  • Drying: Dry the purified hydrochloride salt under vacuum.

Diagram of Purification via HCl Salt Formation:

A Crude this compound B Dissolve in Alcohol (e.g., Isopropanol) A->B C Add HCl Solution (e.g., HCl in Isopropanol) B->C D Precipitation of HCl Salt C->D E Cool to Maximize Yield D->E F Vacuum Filtration E->F G Wash with Non-polar Solvent (e.g., Ether) F->G H Recrystallize from Suitable Solvent (e.g., Ethanol/Water) G->H I Dry Under Vacuum H->I J Pure this compound HCl I->J

Caption: Workflow for purification via hydrochloride salt formation.

Advanced Purification: Ion-Exchange Chromatography

For the highest purity, especially for removing persistent inorganic salts or other charged impurities, ion-exchange chromatography is the method of choice.[15][16][19]

  • Cation-Exchange Chromatography: In this mode, the stationary phase is negatively charged. The crude product is loaded at a low pH, where the this compound is protonated and carries a net positive charge, binding to the column. Impurities that are neutral or anionic will pass through. The product is then eluted by increasing the pH or the salt concentration of the mobile phase.

  • Anion-Exchange Chromatography: Here, the stationary phase is positively charged.[19] The crude product is loaded at a high pH, where the this compound is deprotonated and carries a net negative charge, allowing it to bind to the column. Cationic and neutral impurities are washed away. The product is eluted by decreasing the pH or increasing the salt concentration.

Diagram of Ion-Exchange Chromatography Logic:

cluster_0 Cation-Exchange (Acidic Conditions) cluster_1 Anion-Exchange (Basic Conditions) cation_resin Negatively Charged Resin R-SO3- cation_load Load at low pH (Product is R-NH2+-CH2-COOH) cation_bind Product Binds cation_load->cation_bind binds to cation_elute Elute with high pH or salt gradient cation_bind->cation_elute cation_product Pure Product cation_elute->cation_product anion_resin Positively Charged Resin R-N(CH3)3+ anion_load Load at high pH (Product is R-NH-CH2-COO-) anion_bind Product Binds anion_load->anion_bind binds to anion_elute Elute with low pH or salt gradient anion_bind->anion_elute anion_product Pure Product anion_elute->anion_product

Caption: Logic of cation and anion-exchange chromatography for purification.

Final Considerations for Minimizing Loss

  • Avoid Excessive Transfers: Each transfer of material from one vessel to another incurs some loss. Plan your work-up to minimize these steps.

  • Scrape Thoroughly: When filtering or transferring solids, ensure you scrape the glassware thoroughly. A small amount of the appropriate solvent can be used to rinse the glassware and transfer the remaining product.

  • Analyze Your Mother Liquor: If yields are unexpectedly low, analyze the mother liquor (the filtrate after crystallization) by a suitable method (e.g., TLC, LC-MS) to determine if a significant amount of product remains in solution. If so, further cooling, concentration, or a change in solvent may be necessary to recover more product.

By understanding the unique chemical nature of this compound and applying these targeted work-up and purification strategies, researchers can significantly improve yields and obtain a high-purity final product.

References

  • D'Aniello, A., D'Onofrio, G., Pischetola, M., & Strazzullo, G. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 199(1), 86-92. [Link]

  • Rostand, S. (2023). Lyophilization Method for Product Preservation and Sustainable Development. Journal of Chemical and Pharmaceutical Research, 15(5), 028. [Link]

  • LSNE. (2023). Lyophilized products: The benefits of freeze drying to increase product shelf-life and stability. [Link]

  • Bio-Rad. Anion Exchange Chromatography. [Link]

  • Wang, W., & Singh, S. (2023). Practical advice in the development of a lyophilized protein drug product. mAbs, 15(1), 2203358. [Link]

  • Csapó, J., et al. Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. [Link]

  • Cytiva. (n.d.). Advantages of lyophilization. [Link]

  • Hirs, C. H. W., Moore, S., & Stein, W. H. (1952). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Journal of Biological Chemistry, 195(2), 669-683. [Link]

  • ResearchGate. (2021). How can I stop losing product during lyophilization through boiling? [Link]

  • Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers, 6(6), 1544-1601. [Link]

  • Sino Biological. (n.d.). Protein Purification by Ion Exchange Chromatography. [Link]

  • Reddit. (2023). Work-up of a zwitterion? [Link]

  • ResearchGate. (2020). How to desalt zwitterions? [Link]

  • Google Patents. (2017). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • PubMed Central. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • CSIR-NIScPR. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Google Patents. (2008). CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride.
  • GSRS. (n.d.). This compound, (3R)-. [Link]

  • GSRS. (n.d.). This compound HYDROCHLORIDE, (+/-)-. [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. [Link]

  • University of California, Irvine. (n.d.). Recrystallization-1.pdf. [Link]

  • CAS Common Chemistry. (n.d.). This compound, hydrochloride (1:1). [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • CAS Common Chemistry. (n.d.). This compound. [Link]

  • G-Biosciences. (2016). How to protect proteins during protein extraction. [Link]

  • UCL Discovery. (2017). Intensified liquid-liquid extraction of biomolecules using ionic liquids in small channels. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]

  • Wellesley College. (2009). Experiment 9 — Recrystallization. [Link]

  • Google Patents. (2013). CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride.
  • LookChem. (n.d.). This compound. [Link]

  • ResearchGate. (2025). Retention of Essential Amino Acids during Extrusion of Protein and Reducing Sugars. [Link]

  • MDPI. (2023). Changes in the Amino Acid Composition of Bee-Collected Pollen During 15 Months of Storage in Fresh-Frozen and Dried Forms. [Link]

  • U.S. Department of Justice. (n.d.). Conversion Factors for Controlled Substances. [Link]

  • PubMed. (1993). Correction for amino acid loss during acid hydrolysis of a purified protein. [Link]

  • GSRS. (n.d.). This compound, (3S)-. [Link]

  • Google Patents. (2011).
  • LookChem. (n.d.). 2-Piperidineacetic acid, a-phenyl-, hydrochloride, (aR,2R). [Link]

Sources

Validation & Comparative

A Tale of Two Isomers: A Comparative Guide to the Biological Activities of 3-Piperidineacetic Acid and 4-Piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuroscience research and drug development, the nuanced interplay between molecular structure and biological function is a central theme. Even subtle changes in a molecule's architecture can lead to profound differences in its pharmacological profile. This guide offers an in-depth, objective comparison of two such closely related molecules: 3-Piperidineacetic acid (also known as nipecotic acid) and 4-Piperidineacetic acid (isonipecotic acid). While sharing the same piperidineacetic acid backbone, the positional difference of the acetic acid group dictates their distinct interactions with the GABAergic system, the primary inhibitory neurotransmitter network in the central nervous system. This comparison will provide researchers, scientists, and drug development professionals with a clear understanding of their divergent biological activities, supported by experimental data and methodologies.

Structural and Mechanistic Divergence: A Foundation for Different Fates

At first glance, this compound and 4-piperidineacetic acid are simple positional isomers. However, this seemingly minor structural alteration fundamentally changes how they engage with the machinery of GABAergic neurotransmission.

  • This compound (Nipecotic Acid): The GABA Uptake Inhibitor. This molecule primarily functions as a competitive inhibitor of GABA transporters (GATs).[1][2] GATs are crucial for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal.[3] By blocking these transporters, particularly GAT-1, nipecotic acid increases the extracellular concentration of GABA, leading to enhanced and prolonged activation of postsynaptic GABA receptors.[1] This mechanism is foundational to its potential as an anticonvulsant.[2][4]

  • 4-Piperidineacetic Acid (Isonipecotic Acid): The Direct GABA Receptor Agonist. In contrast, 4-piperidineacetic acid does not significantly inhibit GABA uptake. Instead, it acts as a direct partial agonist at GABA-A receptors.[5] GABA-A receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[6][7] The activity of isonipecotic acid is therefore not dependent on endogenous GABA levels but rather on its direct interaction with the receptor itself.

This fundamental mechanistic difference is the cornerstone of their distinct pharmacological profiles and therapeutic potentials.

Quantitative Comparison of Biological Activity

The differing mechanisms of action are reflected in the quantitative measures of their biological activity. The following tables summarize key experimental data for each compound.

Table 1: GABA Transporter (GAT) Inhibition Profile of this compound (Nipecotic Acid)

Transporter SubtypeIC₅₀ (µM)Source
Mouse GAT-12.6[8]
Mouse GAT-2310[8]
Mouse GAT-329[8]
Mouse GAT-416[8]

IC₅₀ represents the concentration of the compound required to inhibit 50% of the transporter activity.

Table 2: GABA-A Receptor Partial Agonist Activity of 4-Piperidineacetic Acid (Isonipecotic Acid)

GABA-A Receptor Subunit CombinationMaximal Efficacy (Eₘₐₓ)Source
α₁, α₂, α₃, and α₅ subunit-containing46-57%[5]
α₄ and α₆ subunit-containing83-104%[5]

Eₘₐₓ represents the maximal response of the compound relative to the full agonist GABA.

Visualizing the Divergent Signaling Pathways

The distinct mechanisms of this compound and 4-piperidineacetic acid can be visualized through their respective signaling pathways.

3-Piperidineacetic_Acid_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GABA Transporter 1 (GAT-1) GABA_synapse->GAT1 Reuptake GABA_A_Receptor GABA-A Receptor GABA_synapse->GABA_A_Receptor Binds Inhibition Inhibition GABA_A_Receptor->Inhibition Cl⁻ Influx Hyperpolarization 3_PAA This compound (Nipecotic Acid) 3_PAA->GAT1 Inhibits

Caption: Signaling pathway of this compound (Nipecotic Acid).

4-Piperidineacetic_Acid_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_A_Receptor_4PAA GABA-A Receptor GABA_synapse->GABA_A_Receptor_4PAA Binds Inhibition Inhibition GABA_A_Receptor_4PAA->Inhibition Cl⁻ Influx Hyperpolarization 4_PAA 4-Piperidineacetic Acid (Isonipecotic Acid) 4_PAA->GABA_A_Receptor_4PAA Directly Binds (Partial Agonist)

Caption: Signaling pathway of 4-Piperidineacetic Acid (Isonipecotic Acid).

Experimental Protocols: A Guide to Functional Characterization

To empirically validate the distinct biological activities of these isomers, specific and robust experimental protocols are required. Below are representative methodologies for assessing their primary functions.

Protocol: In Vitro GABA Uptake Inhibition Assay

This assay is designed to quantify the ability of a compound to inhibit the uptake of radiolabeled GABA into neuronal or glial cells, or synaptosomes, which are rich in GABA transporters.

Objective: To determine the IC₅₀ value of this compound for GABA transporters.

Materials:

  • Primary neuronal or glial cell culture, or isolated synaptosomes.

  • [³H]-GABA (radiolabeled GABA).

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer).

  • Test compounds (this compound and 4-piperidineacetic acid as a negative control).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell/Synaptosome Preparation: Prepare and plate the cells or synaptosomes in a multi-well plate and allow them to equilibrate.

  • Compound Incubation: Add varying concentrations of the test compounds to the wells. Include a vehicle control (no compound) and a positive control (a known GAT inhibitor like Tiagabine).

  • Initiation of Uptake: Add a fixed concentration of [³H]-GABA to each well to initiate the uptake process.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 10-20 minutes) to allow for GABA uptake.

  • Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to remove extracellular [³H]-GABA and terminate the uptake.

  • Cell Lysis and Scintillation Counting: Lyse the cells and add the lysate to scintillation vials with scintillation fluid.

  • Data Analysis: Measure the radioactivity in each vial using a scintillation counter. The amount of radioactivity is proportional to the amount of GABA taken up. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Rationale for Experimental Choices: The use of radiolabeled GABA provides a sensitive and direct measure of transporter activity. Comparing the inhibitory effect of this compound to a known GAT inhibitor validates the assay, while the inclusion of 4-piperidineacetic acid is expected to show minimal to no inhibition, confirming its different mechanism of action.

Protocol: Electrophysiological Assessment of GABA-A Receptor Agonism

This protocol utilizes the two-electrode voltage-clamp (TEVC) technique in Xenopus oocytes expressing specific GABA-A receptor subtypes to measure the direct effects of compounds on receptor function.

Objective: To determine the Eₘₐₓ and EC₅₀ of 4-piperidineacetic acid at different GABA-A receptor subtypes.

Materials:

  • Xenopus laevis oocytes.

  • cRNAs for the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

  • Two-electrode voltage-clamp setup.

  • Perfusion system.

  • Recording solution (e.g., Barth's solution).

  • GABA and test compounds (4-piperidineacetic acid and this compound as a negative control).

Procedure:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits and incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • Compound Application: Perfuse the oocyte with the recording solution. Apply a saturating concentration of GABA to elicit the maximal current response (Iₘₐₓ).

  • Dose-Response Curve Generation: Apply increasing concentrations of 4-piperidineacetic acid to the oocyte and record the elicited current at each concentration.

  • Data Analysis: Normalize the current responses to the maximal GABA response to determine the Eₘₐₓ for 4-piperidineacetic acid. Plot the concentration-response data and fit it to a sigmoidal dose-response curve to determine the EC₅₀ value.

  • Negative Control: Test this compound to confirm it does not directly gate the GABA-A receptor channel.

Rationale for Experimental Choices: The Xenopus oocyte expression system allows for the functional reconstitution of specific GABA-A receptor subtypes, enabling a precise characterization of a compound's activity at different receptor isoforms. TEVC provides a direct measure of ion channel function with high temporal resolution.

Structure-Activity Relationship (SAR) and Therapeutic Implications

The distinct biological activities of these isomers have significant implications for their therapeutic potential and the direction of drug discovery efforts.

  • This compound (Nipecotic Acid): The primary therapeutic challenge for nipecotic acid is its poor penetration of the blood-brain barrier due to its hydrophilic and zwitterionic nature.[2][9] This has driven the development of more lipophilic derivatives, such as the anticonvulsant drug Tiagabine, which incorporates a lipophilic anchor to facilitate brain entry while retaining the core nipecotic acid scaffold for GAT-1 inhibition.[1][2][3] The SAR for this class of compounds is heavily focused on optimizing lipophilicity without compromising affinity for the GABA transporter.

  • 4-Piperidineacetic Acid (Isonipecotic Acid): As a direct GABA-A receptor agonist, isonipecotic acid's therapeutic potential is also limited by its inability to cross the blood-brain barrier.[5] However, its structure serves as a valuable starting point for designing novel GABA-A receptor modulators. The partial agonism of isonipecotic acid at certain receptor subtypes is of particular interest, as partial agonists can offer a more favorable side-effect profile compared to full agonists, potentially reducing sedation and other adverse effects associated with broad GABAergic activation.

Conclusion: A Clear Case of Positional Isomerism Dictating Biological Function

The comparison of this compound and 4-piperidineacetic acid provides a compelling illustration of how a subtle change in molecular structure can lead to a fundamental shift in biological activity. While this compound (nipecotic acid) indirectly enhances GABAergic neurotransmission by inhibiting GABA reuptake, 4-piperidineacetic acid (isonipecotic acid) directly activates GABA-A receptors. This guide has provided the foundational knowledge, quantitative data, and experimental methodologies to understand and investigate these differences. For researchers in neuroscience and drug development, this understanding is critical for the rational design of novel therapeutics targeting the GABAergic system.

References

  • GABA reuptake inhibitor - Wikipedia. Wikipedia. [Link]

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. ResearchGate. [Link]

  • Structural basis of GABA reuptake inhibition - PMC - PubMed Central. PubMed Central. [Link]

  • Isonipecotic acid - Wikipedia. Wikipedia. [Link]

  • Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed. PubMed. [Link]

  • Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - ResearchGate. ResearchGate. [Link]

  • Physiology, GABA - StatPearls - NCBI Bookshelf. NCBI. [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders - PMC. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide: Selecting the Optimal Method for 3-Piperidineacetic Acid Analysis—HPLC vs. GC

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quantitative and qualitative analysis of 3-Piperidineacetic acid, a polar zwitterionic molecule, presents a significant analytical challenge. Its inherent properties—high polarity, low volatility, and poor UV absorbance—render direct analysis by conventional chromatographic techniques problematic. This guide provides an in-depth comparison of two primary analytical strategies: High-Performance Liquid Chromatography (HPLC), with a focus on Hydrophilic Interaction Liquid Chromatography (HILIC), and Gas Chromatography (GC) following chemical derivatization. We will explore the fundamental principles, detailed experimental protocols, and performance metrics of each approach, offering field-proven insights to guide researchers, scientists, and drug development professionals in making an informed methodological choice.

The Analytical Challenge: Understanding this compound

This compound is characterized by the presence of both a secondary amine (a basic group) and a carboxylic acid (an acidic group), making it a zwitterion at physiological pH. Its key physicochemical properties include a high melting point (276-278 °C), low vapor pressure, and high polarity.[1] These characteristics are the root of the analytical difficulties:

  • Gas Chromatography (GC): The molecule is non-volatile and thermally labile. Direct injection into a hot GC inlet would lead to decomposition rather than volatilization, making analysis impossible without chemical modification.

  • Reversed-Phase HPLC (RP-HPLC): In standard RP-HPLC using non-polar columns like C18, this highly polar analyte exhibits minimal retention, eluting in or near the solvent front (void volume). This results in poor separation from other polar matrix components and inadequate quantification.[2]

Therefore, specialized strategies are required to overcome these intrinsic hurdles. This guide will compare the two most effective solutions: derivatization-based GC and HILIC-based HPLC.

The Gas Chromatography (GC) Approach: A Volatility-Driven Strategy

The cornerstone of the GC-based analysis of polar molecules like this compound is chemical derivatization . This process chemically modifies the analyte to mask its polar functional groups, thereby increasing its volatility and thermal stability, making it suitable for GC analysis.[3][4]

The Principle of Derivatization for GC

Derivatization targets the active hydrogen atoms on the carboxylic acid (-COOH) and secondary amine (-NH) groups. By replacing these hydrogens with non-polar, thermally stable groups, we create a new molecule that can readily pass through the GC system. The most common and effective strategies are silylation and alkylation/esterification.[5][6]

  • Silylation: This is arguably the most versatile method for compounds with active hydrogens. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react swiftly with both the -COOH and -NH groups to replace the acidic protons with a trimethylsilyl (TMS) group, -Si(CH3)3.[3][5] This single-step reaction effectively neutralizes the molecule's polarity.

  • Alkylation (Esterification): This method specifically targets the carboxylic acid group, converting it into an ester (e.g., a methyl or ethyl ester) to reduce polarity and increase volatility.[4][6] While effective for the carboxyl group, the secondary amine may still require a separate derivatization step (e.g., acylation) for optimal peak shape and thermal stability.

Experimental Protocol: GC-MS Analysis via Silylation

This protocol outlines a robust, self-validating method for the analysis of this compound using GC-MS following silylation.

1. Sample Preparation and Derivatization:

  • Accurately weigh 1 mg of the sample into a 2 mL autosampler vial.
  • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile) and vortex to dissolve.
  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C. Ensuring the sample is anhydrous is critical for preventing hydrolysis of the silylation reagent.
  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). The TMCS acts as a catalyst to ensure a complete reaction.
  • Add 100 µL of Acetonitrile.
  • Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.
  • Cool the vial to room temperature before injection.

2. GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
  • Injection Volume: 1 µL.
  • Inlet: Splitless mode, 250°C.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Program: Start at 100°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.
  • MS Source Temp: 230°C.
  • MS Quad Temp: 150°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition: Full Scan (m/z 40-500) for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.
Workflow and Data Visualization

The GC-based workflow involves a critical chemical modification step prior to instrumental analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing Dissolve Dissolution in Solvent Sample->Dissolve Dry Evaporation to Dryness Dissolve->Dry Deriv Silylation Reaction (BSTFA, 70°C, 60 min) Dry->Deriv GC_Inject GC Injection Deriv->GC_Inject Separation Chromatographic Separation (HP-5ms Column) GC_Inject->Separation Detection MS Detection (EI) Separation->Detection Integration Peak Integration Detection->Integration Quant Quantification Integration->Quant HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing Dilute Dilution in Mobile Phase-like Solvent Sample->Dilute HPLC_Inject UPLC Injection Dilute->HPLC_Inject Separation HILIC Separation (BEH Amide Column) HPLC_Inject->Separation Detection MS/MS Detection (ESI+) Separation->Detection Integration MRM Peak Integration Detection->Integration Quant Quantification Integration->Quant

Sources

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 3-Piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 3-Piperidineacetic acid. As a polar, zwitterionic molecule, it presents unique analytical challenges that necessitate a carefully considered approach to method selection and validation.[1][2] This document moves beyond a simple recitation of protocols to explore the fundamental causality behind experimental design, ensuring that the chosen method is not only compliant with regulatory standards but is scientifically sound and "fit for purpose."

The validation frameworks established by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) form the bedrock of this guide.[3][4][5][6] Adherence to these guidelines, particularly ICH Q2(R2), ensures that an analytical procedure is suitable for its intended use, a non-negotiable requirement in drug development and quality control.[4][7][8][9][10]

The Analytical Challenge: Understanding this compound

This compound (C₇H₁₃NO₂) is a piperidine derivative characterized by the presence of both a basic secondary amine and an acidic carboxylic acid group.[11][12] This zwitterionic nature at physiological pH imparts high polarity and aqueous solubility, but low volatility and poor retention on traditional reversed-phase chromatography columns. Furthermore, it lacks a significant UV chromophore, rendering direct analysis by HPLC-UV challenging. These intrinsic properties dictate the analytical strategies available, often requiring derivatization to enhance detectability or alternative chromatographic techniques.

A Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is a critical decision driven by the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare three robust methods for the analysis of this compound, each with distinct advantages and causal justifications.

ParameterHPLC-UV (with Derivatization)GC-MS (with Derivatization)LC-MS/MS
Principle Chromatographic separation of a UV-active derivative.[13][14]Gas-phase separation of a volatile derivative followed by mass analysis.[15][16]Chromatographic separation coupled with highly selective mass analysis of parent/fragment ions.[17][18]
Selectivity Moderate to HighHighVery High
Sensitivity ModerateHighVery High (ng/L to pg/L levels)[19]
Derivatization Required . To introduce a UV chromophore.Required . To increase volatility and thermal stability.[15][20]Not Required . Direct analysis is possible.[17]
Causality Chosen for its accessibility and robustness in QC labs where high sensitivity is not the primary driver. The derivatization step is a necessary workaround for the molecule's lack of a native chromophore.Selected when high resolving power and structural confirmation are needed. Derivatization is essential to overcome the compound's inherent non-volatility for GC analysis.[16]The "gold standard" for bioanalysis or trace impurity quantification due to its unparalleled sensitivity and selectivity, which eliminates the need for derivatization and minimizes matrix interference.[17]
Limitations Extra sample preparation step can introduce variability. Lower sensitivity compared to MS methods.Derivatization can be complex and may not be 100% efficient. Risk of thermal degradation in the GC inlet.[16]Potential for matrix effects (ion suppression/enhancement). Higher instrument cost and complexity.[17]
Method Selection Workflow

The choice of method can be guided by a logical decision-making process based on the analytical objective.

start Define Analytical Need need High Sensitivity Required? (e.g., Bioanalysis, Trace Impurity) start->need ms_available Mass Spectrometer Available? need->ms_available No lcms LC-MS/MS (Highest Specificity & Sensitivity) need->lcms Yes gcms GC-MS (High Specificity) ms_available->gcms Yes hplc HPLC-UV with Derivatization (Routine QC, Assay) ms_available->hplc No

Caption: Decision tree for selecting an analytical method.

Detailed Protocol: Validation of an HPLC-UV Method with Pre-Column Derivatization

This section provides a comprehensive, step-by-step protocol for validating a method for this compound using HPLC with UV detection, following derivatization with benzoyl chloride. This protocol is grounded in the principles of ICH Q2(R1).[21][22]

Analytical Procedure Overview

The method involves the derivatization of this compound with benzoyl chloride under alkaline conditions to form N-benzoyl-3-piperidineacetic acid, which possesses a strong UV chromophore. The derivative is then separated on a C18 reversed-phase column and quantified by UV detection.

Validation Workflow

start Method Development & Optimization protocol Write Validation Protocol start->protocol specificity Specificity (Placebo, Impurities) protocol->specificity linearity Linearity, Range, LOD, LOQ specificity->linearity accuracy Accuracy (Spike Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness (Small Variations) precision->robustness report Compile Validation Report robustness->report

Caption: Workflow for analytical method validation.

Step-by-Step Validation Experiments

A. Specificity

  • Causality: To demonstrate that the signal measured is unequivocally from the analyte of interest, free from interference from matrix components (placebo), potential impurities, or degradation products.[7]

  • Protocol:

    • Prepare solutions of: (a) Blank (diluent), (b) Placebo (all formulation components except the active ingredient), (c) this compound standard, and (d) a spiked sample of placebo with the analyte.

    • Perform the derivatization procedure on all solutions.

    • Analyze by HPLC.

    • Acceptance Criteria: The chromatograms of the blank and placebo solutions should show no significant peaks at the retention time of the derivatized analyte. The analyte peak in the spiked sample must be well-resolved from any other peaks.

B. Linearity and Range

  • Causality: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range. This confirms the method's ability to provide accurate results for samples of varying concentrations.

  • Protocol:

    • Prepare a stock solution of derivatized this compound.

    • Perform serial dilutions to create at least five concentration levels, typically spanning 80% to 120% of the target concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the average peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[23] The y-intercept should not be significantly different from zero.

C. Accuracy

  • Causality: To determine the closeness of the test results obtained by the method to the true value. This is typically assessed through spike recovery studies.[7]

  • Protocol:

    • Prepare a synthetic matrix (placebo) and spike it with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[24] The Relative Standard Deviation (RSD) for each level should not exceed 2.0%.

D. Precision

  • Causality: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random error of the method.[25]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.

E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Causality: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol:

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

      • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.[25]

    • Acceptance Criteria: The LOQ value should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

F. Robustness

  • Causality: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7]

  • Protocol:

    • Introduce small variations to chromatographic parameters one at a time, such as:

      • Mobile phase composition (e.g., ±2% organic phase).

      • Column temperature (e.g., ±5°C).

      • Flow rate (e.g., ±0.1 mL/min).

    • Analyze a system suitability solution under each condition.

    • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within predefined limits.

Conclusion and Recommendations

The validation of an analytical method for this compound is a systematic process that must be tailored to the specific properties of the molecule and the intended purpose of the analysis.

  • For routine quality control and assay in a manufacturing environment, a validated HPLC-UV method with pre-column derivatization is often the most practical choice. It offers a balance of performance, cost, and accessibility, providing reliable data when high sensitivity is not required.

  • For applications demanding high sensitivity and selectivity , such as the analysis of biological samples for pharmacokinetic studies or the detection of trace-level impurities, LC-MS/MS is the superior methodology.[17] Its ability to directly analyze the compound without derivatization, coupled with its exceptional sensitivity, makes it the definitive choice for these demanding applications.[18]

  • GC-MS serves as a powerful alternative, particularly when orthogonal verification is needed, but the mandatory derivatization step adds complexity compared to LC-MS/MS.[15][16]

Ultimately, a thoroughly validated analytical method, regardless of the technology chosen, is the foundation of reliable data and ensures the quality, safety, and efficacy of pharmaceutical products.

References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. MDPI. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • ICH M10 on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. GMP Compliance. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. PubMed. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Bioanalytical method validation emea. Slideshare. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry. PubMed. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. SIELC Technologies. [Link]

  • Molecular and Thermodynamic Properties of Zwitterions versus Ionic Liquids. PubMed. [Link]

  • Structural analysis of zwitterionic liquids vs. homologous ionic liquids. AIP Publishing. [Link]

  • Thermally Stable and Polar Zwitterionic Liquid Stationary Phases for Gas Chromatography. Restek. [Link]

  • Performance of zwitterionic hydrophilic interaction LC for the determination of iodinated X-ray contrast agents. PubMed. [Link]

  • Structural Engineering and Optimization of Zwitterionic Salts for Expeditious Discovery of Thermoresponsive Materials. MDPI. [Link]

  • This compound, (3R)-. GSRS. [Link]

  • Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]

  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Springer. [Link]

  • VALIDATION OF ANALYTICAL METHODS. IKEV. [Link]

  • VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Omics Online. [Link]

  • VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. Semantic Scholar. [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods. TGA. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Semantic Scholar. [Link]

  • This compound. CAS Common Chemistry. [Link]

  • The HPLC analytical approach of 3-amino piperidine.
  • Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Validated LC-MS/MS method for determination of piperaquine in human plasma for its pharmacokinetic study. ResearchGate. [Link]

  • GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports. [Link]

  • A kind of HPLC analytical approach of 3-amino piperidine.
  • Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes. Shimadzu. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses. ResearchGate. [Link]

Sources

Part 1: The Synthetic Landscape and Potential Impurities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Impurity Profiling of Synthetic 3-Piperidineacetic Acid

A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals

The meticulous control of impurities is a non-negotiable cornerstone of modern pharmaceutical development. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate a thorough understanding of a drug substance's impurity profile to ensure its quality, safety, and efficacy.[1][2] Any component that is not the defined active pharmaceutical ingredient (API) is considered an impurity, and its presence, even at trace levels, can have significant biological consequences.[3][4]

This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of this compound, a key heterocyclic building block in the synthesis of numerous pharmaceutical agents. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, empowering you to design a robust, scientifically sound, and regulatory-compliant impurity control strategy. Our focus is on creating self-validating systems that ensure data integrity and trustworthiness at every stage of analysis.

To develop a robust analytical strategy, we must first understand the potential impurities that can arise from the synthesis of this compound. The choice of synthetic route dictates the impurity profile. Common pathways, such as those starting from 3-vinylpyridine or L-glutamic acid, introduce specific risks for the formation of process-related impurities.[5]

Following ICH Q3A guidelines, impurities can be broadly categorized:[2][3]

  • Organic Impurities: These are the most common and structurally diverse, including:

    • Starting Materials: Unreacted precursors like 3-vinylpyridine or protected glutamic acid derivatives.[5]

    • Intermediates: Compounds formed during the synthesis that are incompletely converted to the final product, such as 3-pyridine thioacetyl morpholine.[5]

    • By-products: Formed from side reactions inherent to the chosen chemistry.

    • Degradation Products: Arising from the decomposition of the API during manufacturing or storage.

  • Inorganic Impurities: These derive from the manufacturing process and include reagents, ligands, and catalysts (e.g., rhodium catalysts used in some modern syntheses), heavy metals, and inorganic salts.[2][6]

  • Residual Solvents: Organic solvents used during synthesis or purification that are not completely removed.[1]

The following diagram illustrates the potential entry points for these impurities during a typical manufacturing process.

cluster_0 Synthesis Stage cluster_1 Work-up & Purification cluster_2 Final Product & Storage Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents & Catalysts Reagents & Catalysts Reagents & Catalysts->Reaction Inorganic_Impurities Inorganic Impurities Reagents & Catalysts->Inorganic_Impurities Solvents_S Solvents Solvents_S->Reaction Residual_Solvents Residual Solvents Solvents_S->Residual_Solvents Purification Purification Reaction->Purification Crude Product Byproducts Byproducts Reaction->Byproducts Side Reactions Intermediates Intermediates Reaction->Intermediates Incomplete Conversion Solvents_P Solvents Solvents_P->Purification Solvents_P->Residual_Solvents API This compound (API) Purification->API Purified API Storage Storage API->Storage Degradants Degradants Storage->Degradants Decomposition

Caption: Sources of potential impurities in the synthesis of this compound.

Part 2: Comparative Analysis of Core Analytical Techniques

No single analytical technique can comprehensively profile all potential impurities. A multi-faceted approach is essential, leveraging the strengths of different methods. Here, we compare the two primary chromatographic techniques for impurity separation and quantification.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities

For a polar, non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the undisputed method of choice for quantifying process-related organic impurities and degradation products.[7][8] Its sensitivity, reproducibility, and ability to separate a wide range of polar compounds make it indispensable.[8]

Causality of Method Choice: The carboxylic acid and secondary amine functionalities of this compound make it highly soluble in aqueous-organic mobile phases and amenable to separation on C18 columns. A well-developed "stability-indicating" HPLC method can separate the main peak from all potential degradation products and process impurities, a key regulatory requirement.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Routine Routine Analysis Col_Select Column & Mobile Phase Screening Forced_Deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Col_Select->Forced_Deg Opt Gradient & Flow Rate Optimization Forced_Deg->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin LODQ LOD & LOQ Lin->LODQ Acc Accuracy LODQ->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness Prec->Rob SST System Suitability Test (SST) Rob->SST Analysis Sample Analysis SST->Analysis Report Reporting Analysis->Report

Caption: Workflow for developing and validating a stability-indicating HPLC method.

This protocol is a representative example and requires optimization for specific impurity profiles.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    25.0 50
    30.0 90
    35.0 90
    35.1 5

    | 40.0 | 5 |

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 1.0 mg/mL.

  • System Suitability Test (SST):

    • Prepare a solution containing the API and known impurities.

    • Inject five replicate standards. The %RSD for peak area and retention time of the API should be ≤ 2.0%.

    • The resolution between the API and the closest eluting impurity peak must be ≥ 2.0.

  • Quantification:

    • Use an external standard of this compound for assay calculation. For impurities, calculate the percentage based on the area of the main peak (Area Percent), assuming a response factor of 1.0 if a reference standard for the impurity is not available.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents, which are strictly regulated under ICH Q3C guidelines.[1][9] While this compound itself is not suitable for direct GC analysis due to its low volatility and polar nature, this technique is essential for a complete impurity profile.

Causality of Method Choice: The separation principle of GC is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase. This is ideal for volatile organic compounds (VOCs) that may have been used as solvents during the synthesis (e.g., toluene, methanol, dichloromethane).[4] Headspace sampling is often employed to introduce only the volatile components into the system, avoiding contamination from the non-volatile API matrix.[10]

GCMS_Workflow Prep 1. Sample Preparation (API in HS vial with diluent) Incubate 2. Incubation (Heat vial to partition volatiles into headspace) Prep->Incubate Inject 3. Headspace Injection (Automated sampling of gas phase) Incubate->Inject Separate 4. GC Separation (Separation by boiling point/polarity) Inject->Separate Detect 5. MS Detection & Identification (Mass analysis & library search) Separate->Detect Quant 6. Quantification (Using external standards) Detect->Quant

Caption: General workflow for residual solvent analysis by Headspace GC-MS.

  • Chromatographic System:

    • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • MS Detector: Scan range m/z 35-350. Ionization by Electron Impact (EI) at 70 eV.

  • Headspace Sampler Conditions:

    • Vial Equilibration Temperature: 80 °C.

    • Equilibration Time: 15 min.

    • Injection Volume: 1 mL of headspace gas.

  • Sample Preparation:

    • Accurately weigh ~100 mg of this compound into a 20 mL headspace vial.

    • Add 5 mL of a suitable diluent (e.g., Dimethyl sulfoxide - DMSO).

    • Seal and crimp the vial immediately.

  • Identification and Quantification:

    • Identify residual solvents by comparing their retention times and mass spectra with those of certified reference standards and library data (e.g., NIST).

    • Quantify using a multi-point calibration curve prepared from reference standards.

Comparative Summary: HPLC vs. GC-MS
FeatureRP-HPLCHeadspace GC-MS
Primary Application Non-volatile organic impurities, degradation products.Volatile organic impurities, residual solvents.
Analyte Properties Polar, non-volatile, thermally labile compounds.Volatile, semi-volatile, thermally stable compounds.
Sample Preparation Simple dissolution.Dissolution in a high-boiling solvent, incubation.
Detection Principle UV-Vis Absorbance (common).Mass-to-charge ratio (provides structural info).
Identification Power Based on retention time comparison with standards.High confidence via mass spectral library matching.
Regulatory Focus ICH Q3A/Q3B (Organic Impurities, Degradants).ICH Q3C (Residual Solvents).

Part 3: Structural Elucidation of Unknown Impurities

When an unknown impurity is detected above the ICH identification threshold (typically >0.10%), its chemical structure must be determined.[1] This requires more advanced spectroscopic techniques.

Decision Pathway for Unknown Identification

Detect Unknown impurity detected above identification threshold via HPLC-UV LCMS LC-MS/MS Analysis Detect->LCMS Initial Investigation Isolate Preparative HPLC Isolation LCMS->Isolate If structure is not obvious or confirmation is needed Elucidate Structure Elucidation LCMS->Elucidate For simple structures NMR NMR Spectroscopy (1H, 13C, 2D Experiments) Isolate->NMR NMR->Elucidate

Caption: Decision tree for the structural identification of an unknown impurity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the first step. By coupling the HPLC method to a mass spectrometer, we can obtain the molecular weight of the unknown impurity.[4] Tandem MS (MS/MS) experiments can fragment the impurity ion, providing clues about its substructures. For piperidine derivatives, common fragmentation patterns include α-cleavage adjacent to the nitrogen and ring-opening pathways, which can be highly informative.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the ultimate tool for unambiguous structure determination.[12] After isolating a sufficient quantity of the impurity (often via preparative HPLC), a suite of NMR experiments is performed.

    • ¹H NMR: Provides information on the number and type of protons and their connectivity.

    • ¹³C NMR & DEPT: Shows the number and type of carbon atoms (CH₃, CH₂, CH, C).[13]

    • 2D NMR (COSY, HSQC, HMBC): These powerful experiments reveal proton-proton and proton-carbon correlations, allowing chemists to piece together the complete molecular structure like a puzzle.[14][15]

Conclusion

A robust impurity profiling strategy for synthetic this compound is not a one-size-fits-all endeavor. It requires a scientifically-driven, orthogonal approach that is grounded in an understanding of the synthetic process.

  • RP-HPLC serves as the primary tool for the separation and quantification of non-volatile organic impurities and degradation products, forming the core of quality control and stability testing.

  • Headspace GC-MS is essential and complementary, specifically targeting volatile impurities and residual solvents to ensure compliance with safety-based limits.

  • LC-MS and NMR Spectroscopy are powerful problem-solving tools, reserved for the critical task of identifying unknown impurities that exceed regulatory thresholds, thereby ensuring a complete and trustworthy characterization of the drug substance.

By integrating these techniques logically, researchers and drug development professionals can build a comprehensive impurity profile, satisfying regulatory expectations and, most importantly, ensuring the safety and quality of the final pharmaceutical product.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Anonymous. (2024-12-27). Analytical Methods for Profiling Impurities in Pharmaceuticals.
  • Anonymous. (2025-06-25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Biotech Spain. (2025-09-22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Shinde, V. (2020-12-23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Anonymous. (2025-12-10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • European Medicines Agency. (2006-06-01). ICH Q3B(R2) Impurities in new drug products - Scientific guideline.
  • National Institutes of Health. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
  • IOSR Journal. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods.
  • ResearchGate. (2025-08-05). (PDF) Identification and structure elucidation by NMR spectroscopy.
  • Chemistry LibreTexts. (2024-05-09). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.
  • PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
  • Pharmaffiliates. (2025-07-05). Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping.
  • Anonymous. (2025-01-14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
  • Li, X. (2023-06-22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Google Patents. (n.d.). CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride.
  • Anonymous. (2025-08-06). Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis.
  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301).
  • LookChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.
  • Jalalpure, S. (2020-09-07). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. International Journal of Pharmaceutical Education and Research, 54(3s), 168.
  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Anonymous. (n.d.). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions.
  • PubMed. (n.d.). Related impurities in peptide medicines.
  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • gsrs. (n.d.). This compound, (+/-)-.

Sources

A Senior Application Scientist's Guide to the Stereospecific Analysis of 3-Piperidineacetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Drug Development

3-Piperidineacetic acid is a key structural motif found in a variety of pharmacologically active compounds. Its structure features a stereocenter at the 3-position of the piperidine ring, giving rise to two enantiomers, (R)- and (S)-3-piperidineacetic acid. In drug development and medicinal chemistry, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its biological activity. Enantiomers of a chiral drug can exhibit profound differences in their pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (receptor binding, efficacy, and toxicity). Therefore, the ability to accurately separate, identify, and quantify the individual enantiomers of this compound and its derivatives is paramount for ensuring the safety, efficacy, and quality of potential drug candidates.

This guide provides an in-depth comparison of the primary analytical techniques for the stereospecific analysis of this compound enantiomers. We move beyond mere protocols to explore the underlying principles and the strategic rationale behind methodological choices, empowering researchers to select and optimize the most suitable approach for their specific analytical challenge.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric separations in the pharmaceutical industry[1]. Its power lies in the diversity of available chiral stationary phases (CSPs) and the flexibility of mobile phase compositions. The core principle involves creating a chiral environment where the two enantiomers form transient, diastereomeric complexes with a chiral selector, leading to differential retention times. For a molecule like this compound, two primary HPLC strategies are employed: direct and indirect separation.

Direct Chiral HPLC using Chiral Stationary Phases (CSPs)

This is the most straightforward approach, where the separation occurs on a column packed with a chiral stationary phase.

Causality Behind the Choice: The selection of a CSP is the most critical decision. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support (e.g., Chiralcel® or Chiralpak® series), are exceptionally versatile and represent the first line of inquiry for a new chiral molecule[2]. Their broad enantiorecognition capabilities stem from a combination of chiral grooves, hydrogen bonding, and dipole-dipole interactions that can differentiate between enantiomers. For this compound, which contains both a hydrogen bond donor (secondary amine) and acceptor (carbonyl), as well as a polar carboxylic acid group, these phases offer multiple points of potential chiral interaction.

Experimental Workflow: Direct Chiral HPLC

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Mobile Phase filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject onto Chiral HPLC Column filter->inject separate Isocratic Elution (e.g., Hexane/Ethanol/TFA) inject->separate detect UV Detection (e.g., 210 nm) separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Enantiomeric Ratio and Purity integrate->quantify

Caption: Workflow for direct enantioseparation by Chiral HPLC.

Detailed Protocol: Direct Separation on a Polysaccharide CSP

  • Column Selection: Begin screening with a Chiralpak® IA or Chiralcel® OD-H column. These are robust and offer complementary selectivity.

  • Mobile Phase Preparation:

    • For Normal Phase Mode (often provides the best selectivity): A typical starting mobile phase is a mixture of n-Hexane and an alcohol modifier like Ethanol or Isopropanol (e.g., 90:10 v/v)[2].

    • Crucial Insight: Because this compound is an amino acid, peak tailing can be a significant issue. To counteract this, an acidic additive is required. Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase to protonate the secondary amine and saturate any basic sites on the silica support, leading to sharp, symmetrical peaks[3].

  • Instrumentation & Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C (temperature can be adjusted to optimize resolution).

    • Detection: UV at 210 nm, as the carboxyl group provides some UV absorbance at low wavelengths.

  • Analysis: Inject the prepared sample. The differential interaction of the (R)- and (S)-enantiomers with the CSP will result in two separate peaks. Enantiomeric excess (e.e.) and purity can be calculated from the relative peak areas.

Indirect Chiral HPLC via Derivatization

This method involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form two diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral column (e.g., a C18 column).

Causality Behind the Choice: This approach is chosen when direct methods fail or when enhanced detection sensitivity is required. The secondary amine in this compound is an excellent functional handle for derivatization. A highly effective CDA is Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's Reagent[4][5]. FDAA is chiral itself and reacts with the amine to form stable diastereomers that contain a strong chromophore (dinitrophenyl group), significantly boosting UV detection sensitivity.

Experimental Workflow: Indirect Chiral HPLC

cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Aqueous Buffer derivatize React with Chiral Derivatizing Agent (CDA) (e.g., Marfey's Reagent) dissolve->derivatize quench Quench Reaction (e.g., with Acid) derivatize->quench inject Inject onto Achiral (e.g., C18) Column quench->inject separate Gradient Elution (e.g., Acetonitrile/Water) inject->separate detect UV Detection (e.g., 340 nm) separate->detect integrate Integrate Diastereomer Peak Areas detect->integrate quantify Quantify Enantiomeric Ratio integrate->quantify

Caption: Workflow for indirect enantioseparation by HPLC via derivatization.

Detailed Protocol: Indirect Separation using Marfey's Reagent

  • Derivatization:

    • Dissolve ~100 µg of the this compound sample in 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of Marfey's Reagent in acetone.

    • Incubate the mixture at 40°C for 1 hour[4].

    • Cool the reaction mixture and quench by adding 100 µL of 2 M HCl.

    • Dilute with the mobile phase to a suitable concentration for injection.

  • Instrumentation & Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used. For example:

      • Solvent A: 0.1% TFA in Water.

      • Solvent B: 0.1% TFA in Acetonitrile.

      • Gradient: Start at 10% B, ramp to 70% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm, the absorbance maximum for the DNP chromophore.

  • Analysis: The two resulting diastereomer peaks are separated based on their different hydrophobicities on the C18 phase. The elution order must be confirmed using standards of the pure (R) and (S) enantiomers derivatized in the same way.

Chiral Gas Chromatography (GC-MS): High Resolution for Volatile Derivatives

Chiral GC offers extremely high separation efficiency but is limited to analytes that are volatile and thermally stable. This compound is non-volatile and must be derivatized prior to analysis. This technique is particularly powerful when coupled with mass spectrometry (MS) for definitive peak identification.

Causality Behind the Choice: The derivatization strategy is two-fold: the carboxylic acid must be esterified, and the secondary amine must be acylated[6]. This blocks the polar functional groups, reduces hydrogen bonding potential, and dramatically increases volatility. A common and effective approach for related cyclic amino acids involves esterification with an alkyl chloroformate followed by amidation or further acylation[7][8]. The separation is then performed on a capillary column coated with a chiral selector, often a cyclodextrin derivative.

Experimental Workflow: Chiral GC-MS

cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis dry Dry Sample Thoroughly esterify Step 1: Esterify Carboxyl Group (e.g., with Alkyl Chloroformate) dry->esterify acylate Step 2: Acylate Amino Group (e.g., with HFBCF or TFAA) esterify->acylate extract Liquid-Liquid Extraction into Organic Solvent acylate->extract inject Inject into GC with Chiral Column extract->inject separate Temperature Programmed Separation inject->separate detect Mass Spectrometry Detection (SIM/Scan) separate->detect integrate Extract Ion Chromatograms & Integrate Peaks detect->integrate quantify Quantify Enantiomeric Ratio integrate->quantify

Caption: Workflow for chiral GC-MS analysis following a two-step derivatization.

Detailed Protocol: Two-Step Derivatization for GC-MS

  • Derivatization: A protocol adapted from methods for similar secondary amino acids is recommended[7][9][10].

    • Place the dried sample in a reaction vial.

    • Step 1 (Esterification/Acylation): Add a solution of heptafluorobutyl chloroformate (HFBCF) in an organic solvent (e.g., isooctane) and an aqueous buffer. Vortex vigorously to perform an in-situ derivatization and extraction[7]. This single step can often derivatize both functional groups.

    • Alternative Two-Step:

      • Esterify the carboxylic acid by heating with 3 N methanolic HCl[6]. Dry the sample completely.

      • Acylate the amine by adding methylene chloride and trifluoroacetic anhydride (TFAA), then heating at 60°C[6].

  • Instrumentation & Conditions:

    • Column: A Chirasil-L-Val or a gamma-cyclodextrin-based capillary column (e.g., CHIRALDEX G-TA).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 80°C) and ramp to a higher temperature (e.g., 200°C) at a rate of 2-5°C/min. Expert Insight: The temperature program is a critical parameter for optimizing resolution in chiral GC; lower temperatures often increase selectivity at the cost of longer run times[6].

    • Injection: Split/splitless injector at 250°C.

    • MS Detection: Use electron ionization (EI) and monitor in Selected Ion Monitoring (SIM) mode for highest sensitivity, targeting unique fragment ions of the derivatized analyte.

Chiral Capillary Electrophoresis (CE): The High-Efficiency, Low-Consumption Alternative

Capillary Electrophoresis has emerged as a powerful orthogonal technique to HPLC and GC for chiral separations[11]. It offers exceptionally high theoretical plate counts (efficiency), short analysis times, and extremely low consumption of sample and reagents[12].

Causality Behind the Choice: The separation in CE is based on the differential migration of analytes in an electric field. For enantiomers, which have identical charge-to-mass ratios, a chiral selector must be added to the background electrolyte (BGE). Cyclodextrins (CDs) are by far the most successful and widely used chiral selectors in CE[13][14]. The enantiomers of this compound will transiently and stereoselectively include into the hydrophobic cavity of the CD. This formation of transient diastereomeric host-guest complexes results in different apparent electrophoretic mobilities, leading to separation. Highly sulfated or hydroxypropyl-β-cyclodextrins are excellent starting points due to their high solubility and proven efficacy for a wide range of chiral compounds[12][13].

Experimental Workflow: Chiral Capillary Electrophoresis

cluster_prep Preparation cluster_ce CE Analysis cluster_data Data Analysis bge Prepare Background Electrolyte (BGE) with Chiral Selector (e.g., Cyclodextrin) inject Hydrodynamic or Electrokinetic Injection bge->inject sample Dissolve Sample in BGE or Water sample->inject separate Apply High Voltage for Separation inject->separate detect On-Capillary UV Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Enantiomeric Ratio (Correct for Mobility) integrate->quantify

Caption: Workflow for chiral analysis by Capillary Electrophoresis (CE).

Detailed Protocol: Cyclodextrin-Modified Capillary Zone Electrophoresis (CZE)

  • Capillary & BGE Preparation:

    • Capillary: Use a fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).

    • BGE: A low pH phosphate buffer (e.g., 50 mM, pH 2.5) is a good starting point. At this pH, the analyte will be cationic (protonated amine), and the electroosmotic flow will be suppressed, leading to sharp peaks.

    • Chiral Selector: Dissolve a neutral (e.g., hydroxypropyl-β-CD) or charged (e.g., sulfobutylether-β-CD) cyclodextrin into the BGE at a concentration of 10-30 mg/mL[12].

  • Instrumentation & Conditions:

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Voltage: Apply a positive voltage of 15-25 kV.

    • Temperature: 25°C.

    • Detection: On-capillary DAD detection at 210 nm.

  • Analysis & Optimization: The key parameters to optimize for resolution are the type and concentration of the CD, the pH of the BGE, and the applied voltage. The flexibility to quickly change the BGE composition makes method development in CE significantly faster than with HPLC[11].

Chiral NMR Spectroscopy: A Tool for Enantiomeric Ratio Determination

NMR spectroscopy is typically not a separation technique, but it is a powerful tool for determining the enantiomeric ratio (or e.e.) of a purified sample without requiring physical separation.

Causality Behind the Choice: The principle relies on making the two enantiomers chemically non-equivalent (diastereotopic) within the NMR experiment. This is achieved by adding a chiral auxiliary, which can be a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA)[15]. For piperidine-containing structures, chiral crown ethers have been shown to be effective CSAs[16]. The crown ether interacts with the protonated amine of this compound, forming diastereomeric complexes. These complexes tumble differently in solution, causing protons near the stereocenter in the (R)- and (S)-enantiomers to experience slightly different magnetic environments, resulting in separate, resolvable signals in the ¹H NMR spectrum.

Detailed Protocol: ¹H NMR with a Chiral Solvating Agent

  • Sample Preparation:

    • Dissolve a precise amount of the this compound sample in a suitable deuterated solvent (e.g., CD₃CN or CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral solvating agent, such as (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid[16].

  • NMR Acquisition:

    • Acquire another ¹H NMR spectrum. Look for splitting of signals, particularly for the protons alpha to the stereocenter (on C2, C3, and C4 of the piperidine ring).

  • Analysis:

    • Identify a pair of well-resolved signals corresponding to the two enantiomers.

    • Carefully integrate the area under each peak. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.

Performance Comparison and Recommendations

FeatureDirect Chiral HPLC Indirect Chiral HPLC Chiral GC-MS Chiral CE Chiral NMR
Principle Differential interaction with a Chiral Stationary Phase (CSP)Separation of diastereomers on an achiral columnSeparation of volatile diastereomers on a chiral GC columnDifferential mobility in the presence of a Chiral Selector in BGESpectral differentiation of diastereomeric complexes
Resolution Good to ExcellentGood to ExcellentExcellentExcellentLow to Good
Sensitivity Moderate (UV)High (if CDA has chromophore)Very High (MS-SIM)High (concentration-sensitive)Low
Analysis Time 15 - 40 min20 - 50 min (includes derivatization)20 - 60 min5 - 20 min10 - 30 min
Method Dev. Moderate (CSP screening)Complex (reaction optimization)Complex (derivatization + temp. program)Fast (BGE optimization)Moderate (reagent screening)
Sample Prep Simple (dissolve & filter)Complex (chemical reaction)Complex (multi-step derivatization)Simple (dissolve in buffer)Simple (dissolve ± reagent)
Best For... Routine QC, preparative separation, robust method developmentTrace enantiomer detection, when direct methods failHigh-resolution analysis, confirmation of identity, metabolomicsRapid screening, limited sample amounts, orthogonal validationEnantiomeric excess (e.e.) of pure samples, structural confirmation
Senior Scientist Recommendations:
  • For Routine Quality Control and General R&D: Direct Chiral HPLC is the recommended starting point. Its robustness, wide applicability, and the potential for scale-up to preparative chromatography make it the most practical choice for most laboratories.

  • For Trace-Level Impurity Analysis: If the goal is to detect a very small amount of one enantiomer in the presence of a large excess of the other, Indirect Chiral HPLC or Chiral GC-MS are superior. The derivatization step in indirect HPLC can significantly enhance the signal of the analyte, while the sensitivity of MS detection in GC is unmatched.

  • For High-Throughput Screening or Limited Sample: Chiral Capillary Electrophoresis is the ideal technique. Its speed and minimal sample requirements allow for the rapid screening of conditions or the analysis of precious intermediates. It also serves as an excellent orthogonal method to confirm HPLC results.

  • For Absolute Purity Assessment of a Bulk Sample: Chiral NMR provides a direct, non-separative measure of enantiomeric excess. It is an invaluable tool for characterizing final products and reference standards, providing a result that is independent of chromatographic response factors.

References

  • Wenzel, T.J., et al. (2007). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality. Available at: [Link]

  • Sänger–van de Griend, C.E. (1999). Enantiomeric separations by capillary electrophoresis in pharmaceutical analysis. Acta Universitatis Upsaliensis. Available at: [Link]

  • Iliou, K., et al. (2024). Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. Molecules. Available at: [Link]

  • König, W.A., et al. (2009). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Journal of Peptide Science. Available at: [Link]

  • Aturki, Z., et al. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules. Available at: [Link]

  • Hopax Fine Chemicals. (n.d.). The Crucial Role of Chiral Derivatization in Amino Acid Analysis. Hopax. Available at: [Link]

  • Altria, K.D. (2006). Capillary Electrophoresis for Pharmaceutical Analysis. Methods in Molecular Biology. Available at: [Link]

  • Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology. Available at: [Link]

  • Scriba, G.K.A. (2016). Enantiomer Separations by Capillary Electrophoresis. Methods in Molecular Biology. Available at: [Link]

  • Bunin, A., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae. Available at: [Link]

  • Li, X., et al. (2020). Chirality Sensing of N-Heterocycles via 19F NMR. Organic Letters. Available at: [Link]

  • Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology. Available at: [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids. Available at: [Link]

  • Moos, M., et al. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids. Available at: [Link]

  • Wenzel, T.J. (2012). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons. Available at: [Link]

  • Tang, Y., et al. (1996). Enantioseparation of 3-phenylacetylamino-2,6-piperidinedione and related chiral compounds. Journal of Chromatography A. Available at: [Link]

  • Kumar, P., et al. (2021). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Journal of Analytical Science and Technology. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Phenomenex. Available at: [Link]

  • Ali, I., et al. (2012). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Journal of AOAC International. Available at: [Link]

  • Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Routes of 3-Piperidineacetic Acid: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Piperidineacetic Acid in Modern Drug Discovery

This compound is a pivotal scaffold in medicinal chemistry, forming the core structure of a diverse range of pharmacologically active compounds. Its rigid piperidine ring and the acetic acid side chain provide a unique three-dimensional framework that allows for precise interactions with biological targets. This has led to its incorporation into drugs targeting the central nervous system, cardiovascular diseases, and metabolic disorders. The growing importance of this molecule necessitates a thorough understanding of its synthetic pathways to enable efficient and scalable production for research and development.

This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an in-depth look at their underlying chemical principles, experimental protocols, and overall performance. We will delve into the nuances of each method, from classical approaches to modern asymmetric strategies, providing the necessary data for researchers and drug development professionals to make informed decisions for their specific applications.

Route 1: Catalytic Hydrogenation of 3-Pyridylacetic Acid

The catalytic hydrogenation of 3-pyridylacetic acid is arguably the most direct and commonly employed route for the synthesis of this compound. This method involves the reduction of the aromatic pyridine ring to the saturated piperidine ring using a heterogeneous catalyst and a hydrogen source.

Reaction Mechanism and Rationale

The hydrogenation of a pyridine ring is a stepwise process involving the adsorption of the pyridine molecule onto the catalyst surface, followed by the sequential addition of hydrogen atoms.[1] The reaction typically requires acidic conditions to protonate the pyridine nitrogen, which facilitates the reduction by decreasing the aromaticity of the ring and preventing catalyst poisoning by the basic nitrogen atom.[2]

However, a significant challenge in the hydrogenation of pyridylacetic acids is the potential for decarboxylation, especially at elevated temperatures.[3] The choice of catalyst and reaction conditions is therefore critical to maximize the yield of the desired product while minimizing this side reaction. Rhodium-based catalysts have shown particular efficacy in hydrogenating pyridine rings under milder conditions compared to platinum or palladium, often mitigating decarboxylation.[4]

Experimental Protocol: Hydrogenation using Rhodium on Alumina

The following protocol is a representative example for the hydrogenation of a pyridylacetic acid derivative, adapted from established procedures for similar substrates.[3]

Materials:

  • 3-Pyridylacetic acid hydrochloride

  • 5% Rhodium on Alumina (Rh/Al2O3)

  • Deionized water

  • Ammonia solution (29%)

  • Parr Shaker or similar hydrogenation apparatus

Procedure:

  • A solution of 3-pyridylacetic acid hydrochloride (e.g., 10 g) in deionized water (100 mL) is placed in a high-pressure reaction vessel.

  • The solution is neutralized with a 29% aqueous ammonia solution.

  • The 5% Rhodium on Alumina catalyst (e.g., 2.0 g) is carefully added to the vessel.

  • The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen to 2-3 atmospheres.

  • The mixture is shaken at room temperature for 4-6 hours, or until hydrogen uptake ceases.

  • The reaction mixture is then filtered to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Advantages and Disadvantages

Advantages:

  • Atom Economy: This route is highly atom-economical as it involves the addition of hydrogen.

  • Directness: It is a direct conversion of a readily available precursor to the final product.

  • Scalability: Catalytic hydrogenation is a well-established and scalable industrial process.[5]

Disadvantages:

  • Decarboxylation: The risk of decarboxylation can lead to lower yields and the formation of byproducts.[3]

  • Catalyst Cost: Precious metal catalysts, such as rhodium, can be expensive.

  • Specialized Equipment: Requires a high-pressure hydrogenation apparatus.

Route 2: Synthesis from 3-Substituted Pyridine Precursors

This approach involves a multi-step synthesis to first prepare 3-pyridylacetic acid or a derivative, which is then hydrogenated as described in Route 1. Common starting materials include ethyl nicotinate and 3-vinylpyridine.

Sub-Route 2a: From Ethyl Nicotinate

This pathway proceeds through the formation of 3-acetylpyridine, followed by a Willgerodt-Kindler reaction to form a thioamide, which is then hydrolyzed to 3-pyridylacetic acid.[6][7]

Reaction Pathway:

  • Claisen Condensation: Ethyl nicotinate is condensed with ethyl acetate in the presence of a strong base (e.g., sodium ethoxide) to form ethyl 3-pyridylacetoacetate.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated to yield 3-acetylpyridine.

  • Willgerodt-Kindler Reaction: 3-Acetylpyridine is reacted with sulfur and a secondary amine (e.g., morpholine) to form 3-pyridinethioacetylmorpholine.[6]

  • Hydrolysis: The thioamide is hydrolyzed with aqueous acid (e.g., HCl) to give 3-pyridylacetic acid hydrochloride.[8]

Sub-Route 2b: From 3-Vinylpyridine

This route offers a more direct path to the thioamide intermediate of the Willgerodt-Kindler reaction.[9]

Reaction Pathway:

  • Willgerodt-Kindler Reaction: 3-Vinylpyridine is directly reacted with sulfur and morpholine to produce 3-pyridinethioacetylmorpholine.[9]

  • Hydrolysis: The resulting thioamide is hydrolyzed with hydrochloric acid to yield 3-pyridylacetic acid hydrochloride.[9]

Advantages and Disadvantages

Advantages:

  • Readily Available Starting Materials: Ethyl nicotinate and 3-vinylpyridine are commercially available and relatively inexpensive.

  • Versatility: The intermediate, 3-pyridylacetic acid, can be used in various other synthetic applications.

Disadvantages:

  • Multi-step Process: These routes involve multiple synthetic steps, which can lower the overall yield.

  • Harsh Reagents: The Willgerodt-Kindler reaction often requires high temperatures and can have a strong odor.

  • Waste Generation: Multi-step syntheses typically generate more waste compared to more convergent routes.

Route 3: The Strecker Synthesis Approach (A Theoretical Pathway)

The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones.[10][11] While not a commonly documented route for this compound, it presents a plausible theoretical pathway starting from a suitable piperidine-based aldehyde.

Proposed Reaction Mechanism

The synthesis would commence with a protected 3-piperidinecarbaldehyde. This aldehyde would react with ammonia and a cyanide source (e.g., KCN) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group would yield the desired this compound.[12][13]

Key Steps:

  • Formation of the Starting Aldehyde: The primary challenge of this route is the synthesis of a suitable N-protected 3-piperidinecarbaldehyde. This could potentially be achieved through the reduction of an N-protected 3-piperidinecarboxylic acid derivative.

  • Strecker Reaction: The aldehyde would undergo a one-pot reaction with ammonia and potassium cyanide to form the corresponding α-aminonitrile.

  • Hydrolysis: The α-aminonitrile would then be hydrolyzed under acidic or basic conditions to give N-protected this compound.

  • Deprotection: Removal of the nitrogen protecting group would yield the final product.

Advantages and Disadvantages

Advantages:

  • Convergent: The Strecker reaction itself is a one-pot, three-component reaction, which is highly efficient.

  • Versatility: The Strecker synthesis is a robust and well-understood reaction applicable to a wide range of aldehydes and ketones.

Disadvantages:

  • Starting Material Accessibility: The synthesis of the required N-protected 3-piperidinecarbaldehyde is not trivial and adds extra steps to the overall sequence.

  • Toxicity of Reagents: The use of cyanide is a significant safety concern and requires specialized handling procedures.[14]

  • Racemic Product: The classical Strecker synthesis yields a racemic mixture of the amino acid, which would require a subsequent resolution step to obtain enantiomerically pure material.[10]

Route 4: The Dieckmann Condensation Approach (A Theoretical Pathway)

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[15][16] This reaction could be theoretically applied to construct the piperidine ring with the necessary functionality for conversion to this compound.

Proposed Reaction Mechanism

A plausible starting material for this route would be a diester containing a nitrogen atom in the backbone, such as diethyl 3-(carboxymethylamino)adipate. Intramolecular cyclization of this diester using a strong base would yield a piperidone with a β-keto ester functionality. Subsequent hydrolysis, decarboxylation, and reduction of the ketone would lead to this compound.[2][17][18]

Key Steps:

  • Synthesis of the Amino-Diester: The synthesis of the acyclic amino-diester precursor would be the initial and likely most challenging part of this route.

  • Dieckmann Condensation: The amino-diester would be treated with a strong base (e.g., sodium ethoxide) to induce intramolecular cyclization, forming a cyclic β-keto ester.

  • Hydrolysis and Decarboxylation: The β-keto ester would be hydrolyzed and decarboxylated to yield an N-substituted 3-oxopiperidine-5-carboxylic acid derivative.

  • Reduction and Further Modification: The ketone would need to be reduced, and the carboxylic acid at the 5-position would need to be removed or converted, which adds complexity to this proposed route.

Advantages and Disadvantages

Advantages:

  • Ring Formation: The Dieckmann condensation is a powerful tool for the formation of five- and six-membered rings.[15]

  • Potential for Complexity: This route could potentially be adapted to introduce other substituents on the piperidine ring.

Disadvantages:

  • Precursor Synthesis: The synthesis of the required acyclic amino-diester is a multi-step process.

  • Multiple Post-Cyclization Steps: The initial cyclic product requires several subsequent transformations to arrive at the target molecule.

  • Potential for Side Reactions: The Dieckmann condensation can be prone to side reactions if not carefully controlled.[17]

Modern Approaches: Asymmetric Synthesis

For pharmaceutical applications, obtaining enantiomerically pure this compound is often crucial. Modern synthetic methods have focused on developing asymmetric routes to achieve this goal, bypassing the need for classical resolution of racemic mixtures.[19][20]

Recent advances in catalysis have enabled the enantioselective synthesis of substituted piperidines.[4][6] For instance, rhodium-catalyzed asymmetric hydrogenation of appropriately substituted pyridinium salts or dihydropyridines can provide access to chiral piperidines with high enantiomeric excess.[20][21] These methods often employ chiral ligands to direct the stereochemical outcome of the reaction. While these routes can be more complex and require specialized catalysts, they offer the significant advantage of producing the desired enantiomer directly.[3][22]

Comparative Analysis of Synthetic Routes

Parameter Route 1: Catalytic Hydrogenation Route 2: From 3-Substituted Pyridines Route 3: Strecker Synthesis (Theoretical) Route 4: Dieckmann Condensation (Theoretical)
Overall Yield Good to Excellent (70-90%)Moderate (40-60% over multiple steps)Moderate (dependent on aldehyde synthesis)Low to Moderate (multi-step and complex)
Number of Steps 1 (from 3-pyridylacetic acid)3-43-4 (including aldehyde synthesis)4-5 (including diester synthesis)
Scalability HighModerateLow to ModerateLow
Cost-Effectiveness Moderate (catalyst cost)Good (inexpensive starting materials)Poor (complex starting material synthesis)Poor (complex starting material synthesis)
Safety Concerns High-pressure hydrogenationUse of odorous and reactive reagentsHigh (use of cyanide)Moderate (use of strong bases)
Green Chemistry Good (high atom economy)Fair (more waste generated)Poor (toxic reagents, more steps)Poor (multiple steps, more waste)
Stereocontrol Racemic (requires chiral catalyst for asymmetry)RacemicRacemicRacemic

Conclusion and Future Perspectives

The choice of a synthetic route for this compound is a multifaceted decision that depends on the specific requirements of the project, including the desired scale, purity, and cost.

  • For large-scale, cost-effective production of racemic this compound , the catalytic hydrogenation of 3-pyridylacetic acid (Route 1) , with the precursor synthesized from readily available materials like ethyl nicotinate or 3-vinylpyridine (Route 2), remains the most viable and industrially established method.

  • The Strecker and Dieckmann condensation routes , while theoretically plausible, are currently less practical due to the complexity of synthesizing the required starting materials. However, they represent interesting academic exercises in retrosynthetic analysis.

  • For pharmaceutical applications requiring high enantiopurity , the future lies in the development and optimization of asymmetric synthetic methods . While currently more expensive and complex, these routes offer direct access to the desired stereoisomer, which is a significant advantage in drug development.

As the demand for enantiomerically pure and structurally complex piperidine derivatives continues to grow, further research into novel, efficient, and sustainable synthetic methodologies will be crucial. The development of more active and selective catalysts for asymmetric hydrogenation and other C-N bond-forming reactions will undoubtedly play a key role in shaping the future of this compound synthesis.

Visualizing the Synthetic Pathways

Route 1: Catalytic Hydrogenation

G cluster_0 Route 1: Catalytic Hydrogenation 3-Pyridylacetic Acid 3-Pyridylacetic Acid This compound This compound 3-Pyridylacetic Acid->this compound H2, Catalyst (Rh or Pt) Acidic Conditions

Caption: Direct conversion via catalytic hydrogenation.

Route 2a: From Ethyl Nicotinate

G cluster_1 Route 2a: From Ethyl Nicotinate Ethyl Nicotinate Ethyl Nicotinate 3-Acetylpyridine 3-Acetylpyridine Ethyl Nicotinate->3-Acetylpyridine 1. Ethyl Acetate, NaOEt 2. H3O+, Δ 3-Pyridinethioacetylmorpholine 3-Pyridinethioacetylmorpholine 3-Acetylpyridine->3-Pyridinethioacetylmorpholine S8, Morpholine Willgerodt-Kindler 3-Pyridylacetic Acid 3-Pyridylacetic Acid 3-Pyridinethioacetylmorpholine->3-Pyridylacetic Acid H3O+, Δ

Caption: Multi-step synthesis of the hydrogenation precursor.

Route 3: Strecker Synthesis (Theoretical)

G cluster_2 Route 3: Strecker Synthesis (Theoretical) N-Protected-3-piperidinecarbaldehyde N-Protected-3-piperidinecarbaldehyde α-Aminonitrile α-Aminonitrile N-Protected-3-piperidinecarbaldehyde->α-Aminonitrile NH3, KCN This compound This compound α-Aminonitrile->this compound 1. H3O+, Δ 2. Deprotection

Caption: A theoretical three-component approach.

Route 4: Dieckmann Condensation (Theoretical)

G cluster_3 Route 4: Dieckmann Condensation (Theoretical) Acyclic Amino-Diester Acyclic Amino-Diester Cyclic β-Keto Ester Cyclic β-Keto Ester Acyclic Amino-Diester->Cyclic β-Keto Ester NaOEt Intermediate Ketone Intermediate Ketone Cyclic β-Keto Ester->Intermediate Ketone H3O+, Δ This compound This compound Intermediate Ketone->this compound Reduction & Modification

Caption: A theoretical ring-forming strategy.

References

Sources

A Comparative Guide to the Biological Efficacy of 3-Piperidineacetic Acid and Nipecotic Acid in GABAergic Modulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of 3-Piperidineacetic acid and nipecotic acid, two structurally related GABA analogues. While both compounds share a piperidine core, their pharmacological activities, particularly concerning the inhibition of GABA uptake, are markedly different. This document synthesizes available experimental data to offer a clear perspective on their potential as tools in neuroscience research and as starting points for drug discovery.

Introduction: The Critical Role of GABA and its Transporters

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The precise control of GABA levels in the synaptic cleft is crucial for maintaining the delicate balance between neuronal excitation and inhibition. GABA transporters (GATs) are key players in this process, responsible for the reuptake of GABA from the synapse into neurons and glial cells, thus terminating its signaling.[1] Inhibition of these transporters can prolong the action of GABA, an approach that has been successfully exploited for therapeutic intervention in conditions such as epilepsy.[2]

Nipecotic acid, also known as (±)-3-piperidinecarboxylic acid, is a well-established, potent inhibitor of GABA uptake.[3] In contrast, this compound, a structural isomer where the carboxylic acid group is attached to the piperidine ring via a methylene bridge, is a less characterized compound with a notable absence of comprehensive biological efficacy data in the public domain. This guide will delve into the known pharmacological profile of nipecotic acid and discuss the implications of the limited data available for this compound.

Comparative Analysis of Physicochemical and Biological Properties

A direct comparison of the biological efficacy of this compound and nipecotic acid is hampered by the scarcity of published pharmacological data for this compound. However, a detailed examination of nipecotic acid's properties provides a benchmark for understanding the structure-activity relationships of piperidine-based GABA transporter inhibitors.

PropertyNipecotic AcidThis compound
Synonyms (±)-3-Piperidinecarboxylic acid(±)-2-(Piperidin-3-yl)acetic acid
Molecular Formula C₆H₁₁NO₂C₇H₁₃NO₂
Molecular Weight 129.16 g/mol 143.18 g/mol
GABA Uptake Inhibition (IC₅₀) GAT-1: ~2.6-8 µM, GAT-2: ~310 µM, GAT-3: ~29 µM, GAT-4: ~16 µM[4][5]No data available
Receptor Binding Does not bind to GABA-A or GABA-B receptors (IC₅₀ >100 µM)[4]No data available
In Vivo Activity Poor blood-brain barrier penetration; derivatives show anticonvulsant effects[3][6][7]No data available

In-Depth Look at Nipecotic Acid's Biological Efficacy

Nipecotic acid serves as a foundational tool in neuropharmacological research due to its well-characterized inhibitory action on GABA transporters.[1]

Mechanism of Action: Inhibition of GABA Transporters

Nipecotic acid acts as a competitive inhibitor at GABA transporters, with a notable preference for the GAT-1 subtype, which is predominantly expressed in neurons.[4][8] By blocking the reuptake of GABA from the synaptic cleft, nipecotic acid effectively increases the concentration and prolongs the presence of GABA, leading to enhanced inhibitory neurotransmission.

Diagram of GABAergic Synapse and GAT Inhibition

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA_Release GABA Release GABA_Vesicle->GABA_Release GABA GABA GABA_Release->GABA GAT1 GAT-1 GABA_Reuptake GABA Reuptake GABA->GAT1 Uptake GABA_Receptor GABA Receptor GABA->GABA_Receptor Binding Inhibitory_Signal Inhibitory Signal GABA_Receptor->Inhibitory_Signal Nipecotic_Acid Nipecotic Acid Nipecotic_Acid->GAT1 Inhibition

Caption: Mechanism of nipecotic acid at a GABAergic synapse.

In Vivo Anticonvulsant Properties

While nipecotic acid itself has limited therapeutic potential due to its poor ability to cross the blood-brain barrier, its derivatives have demonstrated significant anticonvulsant activity in various animal models.[3][7] For instance, the ester prodrug (+/-)-m-nitrophenyl-3-piperidinecarboxylate (MNPC) has been shown to protect against seizures induced by bicuculline, isoniazid, picrotoxin, and pentylenetetrazol.[6] This highlights the potential of the nipecotic acid scaffold in the development of CNS-active drugs.

The Enigma of this compound

Despite its structural similarity to nipecotic acid, there is a conspicuous absence of published data on the biological efficacy of this compound as a GABA uptake inhibitor. This lack of information could suggest several possibilities:

  • Low Potency: The seemingly minor structural change—the insertion of a methylene group between the piperidine ring and the carboxylic acid—may drastically reduce its affinity for GABA transporters.

  • Lack of Selectivity: It may interact with other targets, leading to a complex pharmacological profile that has not been pursued.

  • Limited Research: The compound may simply have not been a focus of extensive research.

To provide some context, it is useful to consider a structural isomer of this compound, homo-beta-proline (3-pyrrolidineacetic acid), which has a five-membered ring instead of a six-membered one. Homo-beta-proline has been shown to be a potent inhibitor of both neuronal and glial GABA uptake, with Kᵢ values of 6 µM and 16 µM, respectively. This demonstrates that subtle changes in the ring structure can have a profound impact on biological activity.

Experimental Protocol: In Vitro GABA Uptake Assay

To determine the inhibitory potency of a compound like this compound on GABA transporters, a radiolabeled GABA uptake assay is a standard and robust method.

Workflow for [³H]GABA Uptake Assay

GABA_Uptake_Assay cluster_preparation Cell/Synaptosome Preparation cluster_incubation Incubation cluster_termination Termination & Lysis cluster_detection Detection cluster_analysis Data Analysis prep1 Culture cells expressing GATs or prepare synaptosomes inc1 Pre-incubate with test compound (e.g., this compound) prep1->inc1 inc2 Add [³H]GABA to initiate uptake inc1->inc2 inc3 Incubate for a defined time (e.g., 10-20 min) at 37°C inc2->inc3 term1 Terminate uptake by rapid washing with ice-cold buffer inc3->term1 term2 Lyse cells/synaptosomes term1->term2 det1 Measure radioactivity using liquid scintillation counting term2->det1 an1 Calculate % inhibition det1->an1 an2 Determine IC₅₀ value an1->an2

Sources

A Senior Application Scientist's Guide to Confirming the Absolute Configuration of Chiral 3-Piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise determination of a molecule's absolute configuration is not merely a regulatory checkbox; it is a fundamental pillar of drug safety and efficacy. For chiral molecules like 3-piperidineacetic acid, a key structural motif in various pharmacologically active compounds, establishing the three-dimensional arrangement of its atoms is paramount. The two enantiomers of this molecule can exhibit vastly different biological activities, with one potentially being therapeutic while the other could be inactive or even toxic. This guide provides an in-depth comparison of the primary analytical techniques for unambiguously assigning the absolute configuration of this compound, offering researchers, scientists, and drug development professionals the insights needed to make informed experimental choices.

The Challenge: Stereochemical Ambiguity in Non-Aromatic Systems

This compound presents a common challenge in stereochemical analysis. Lacking a strong UV-absorbing chromophore, traditional chiroptical methods like Electronic Circular Dichroism (ECD) are often not directly applicable in its native state. This necessitates a more nuanced approach, leveraging techniques that are either independent of chromophores or that can be adapted to overcome this limitation. Here, we will dissect and compare three powerful methodologies: Vibrational Circular Dichroism (VCD) Spectroscopy, Single-Crystal X-ray Diffraction (XRD), and an indirect method involving Chiral Derivatization followed by High-Performance Liquid Chromatography (HPLC).

Vibrational Circular Dichroism (VCD): A Solution-State Probe of Chirality

VCD spectroscopy has emerged as a robust and increasingly accessible technique for determining the absolute configuration of chiral molecules directly in solution.[1][2][3] This method circumvents the often-arduous process of crystallization required for X-ray analysis.[1][4]

The Underlying Principle: Why VCD Works

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions within a chiral molecule.[1][5][6] Enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light, resulting in VCD spectra that are equal in magnitude but opposite in sign.[1] The power of VCD lies in its combination with quantum chemical calculations. By computing the theoretical VCD spectrum for a specific enantiomer (e.g., the R-enantiomer) using Density Functional Theory (DFT), a direct comparison with the experimental spectrum of an enantiomerically enriched sample allows for an unambiguous assignment of its absolute configuration.[1][5]

Experimental Workflow & Protocol

The process of VCD analysis follows a logical and self-validating sequence.

Caption: Workflow for absolute configuration determination using XRD.

Step-by-Step Protocol:

  • Crystallization:

    • Grow single crystals of the enantiomerically pure this compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

    • Alternatively, co-crystallization with a chiral probe of known absolute configuration can be employed. [7]2. Data Collection:

    • Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer.

    • Collect a full sphere of diffraction data, ensuring high redundancy and resolution. Using copper (Cu Kα) radiation is often advantageous for light-atom structures to enhance the anomalous scattering effect. [8]3. Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental diffraction data.

  • Absolute Configuration Assignment:

    • Determine the Flack parameter during the final stages of refinement. A Flack parameter close to 0 with a small standard uncertainty indicates a correct assignment of the absolute configuration. A value close to 1 suggests the inverted structure is correct.

Chiral Derivatization and HPLC: An Indirect Yet Powerful Approach

When direct methods are challenging, an indirect approach using chiral derivatization coupled with a standard achiral separation technique like HPLC can be highly effective. [9]This method is particularly useful for molecules like this compound which possess reactive functional groups (a secondary amine and a carboxylic acid).

The Underlying Principle: Why Chiral Derivatization Works

The core principle is to convert a pair of enantiomers into a pair of diastereomers by reacting them with a single, enantiomerically pure chiral derivatizing agent (CDA). [9]Diastereomers, unlike enantiomers, have different physical properties and can be separated using standard achiral chromatography. [9]By knowing the absolute configuration of the CDA and analyzing the reaction products, the absolute configuration of the original molecule can be deduced.

Experimental Workflow & Protocol

This workflow transforms a stereochemical problem into a separation problem.

Caption: Workflow for indirect absolute configuration determination.

Step-by-Step Protocol:

  • Selection of Chiral Derivatizing Agent (CDA):

    • Choose a CDA that reacts selectively and quantitatively with the amine or carboxylic acid group of this compound. For the secondary amine, reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or Mosher's acid chloride are common choices. [9]2. Derivatization Reaction:

    • React the this compound sample with the chosen CDA under optimized conditions (solvent, temperature, pH) to form diastereomeric derivatives.

    • It is crucial to run parallel reactions with both the racemic sample and the enantiomerically enriched sample to identify the elution order of the diastereomers.

  • HPLC Analysis:

    • Develop an HPLC method on a standard achiral column (e.g., reversed-phase C18) to achieve baseline separation of the two diastereomeric products.

    • Detection can be performed using UV-Vis or mass spectrometry, depending on the properties of the CDA.

  • Configuration Assignment:

    • Inject the derivatized racemic sample to establish the retention times of the two diastereomers.

    • Inject the derivatized enantiomerically enriched sample. The major peak will correspond to the diastereomer formed from the major enantiomer in the original sample.

    • By knowing the stereochemistry of the CDA, the absolute configuration of the eluting enantiomer can be assigned. For instance, if using an L-amino acid-based CDA, the elution order of the resulting diastereomers often follows a predictable pattern that can be correlated to the R/S configuration of the analyte.

Comparative Analysis

Technique Principle Sample Requirements Advantages Limitations
VCD Spectroscopy Differential absorption of circularly polarized IR light [5]Solution (mg quantities), enantiomerically enrichedNo crystallization needed, solution-state conformation, applicable to molecules without chromophores [1]Requires quantum chemical calculations, specialized instrumentation [10]
X-ray Diffraction Anomalous dispersion of X-rays by a single crystal [8]High-quality single crystal (sub-mm)Unambiguous, "gold standard" determination of solid-state structure [11][12]Crystallization can be a major bottleneck, not representative of solution conformation [4][11]
Chiral Derivatization/HPLC Conversion of enantiomers to separable diastereomers [9]Small quantities, racemic and enriched samples neededUses standard HPLC equipment, cost-effective [9]Indirect method, potential for kinetic resolution, requires suitable CDA [13]

Conclusion: An Integrated Approach

The choice of method for determining the absolute configuration of this compound depends on the available resources, the stage of development, and the specific scientific question.

  • Vibrational Circular Dichroism offers a powerful and increasingly mainstream solution-state method, particularly valuable when crystallization is difficult or when understanding the molecule's conformation in solution is critical. [4][14]* Single-Crystal X-ray Diffraction , if successful, provides the most definitive and irrefutable evidence of absolute configuration in the solid state. [15][12]* Chiral Derivatization with HPLC serves as a robust and accessible indirect method that leverages ubiquitous analytical instrumentation.

For a comprehensive and trustworthy assignment, especially within a regulatory context, employing two orthogonal techniques (e.g., VCD and XRD) is often the most prudent strategy. This dual-validation approach provides a self-validating system, ensuring the highest level of confidence in the assigned stereochemistry of this critical chiral building block.

References

  • Weiss, D., Sam, B., Scott, P., Zalesskiy, S. M., & Doye, S. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15881. [Link]

  • Pure Chemistry. (2024, February 19). Determination of absolute configuration. Retrieved from [Link]

  • Allenmark, S., & Gawronski, J. (2008). Determination of Absolute Configuration—an Overview Related to This Special Issue. Chirality, 20(5), 656-675.
  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(4), 16-20.
  • Wikipedia. (n.d.). Absolute configuration. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. Retrieved from [Link]

  • Lawrence, S. E., & Moynihan, H. A. (2015). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • Lyapkova, A., Svidritskiy, E., Ryzhov, V., Ghirlando, R., & Bou-Abdallah, F. (2021). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Analytica Chimica Acta, 1184, 338989. [Link]

  • Zhou, Y., & Sun, Z. P. (1991). [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. Yao Xue Xue Bao, 26(9), 701-704.
  • Eliel, E. L., & Wilen, S. H. (1994). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereochemistry of Organic Compounds (pp. 378-398). John Wiley & Sons.
  • Wang, B. (2023, August 18). Absolute configuration determination of small molecules with X-ray and electron diffraction.
  • Flack, H. D., & Bernardinelli, G. (2008).
  • Global Substance Registration System. (n.d.). This compound, (3R)-. Retrieved from [Link]

  • Freedman, T. B., Dukor, R. K., van der Maas, J. H., & Nafie, L. A. (2013). A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD) to advance drug discovery projects. Chirality, 25(8), 447-456.
  • Global Substance Registration System. (n.d.). This compound, (3S)-. Retrieved from [Link]

  • Mádrová, Z., & Gáspári, Z. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. International Journal of Molecular Sciences, 23(13), 7354. [Link]

  • He, Y., Wang, B., Dukor, R. K., & Nafie, L. A. (2011). Vibrational circular dichroism spectroscopy of chiral molecules. Applied Spectroscopy, 65(7), 699-723.
  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2003).
  • Pescitelli, G., & Bruhn, T. (2016).
  • MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration. Retrieved from [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]

  • Armstrong, D. W., & Gasparrini, F. (2005). Absolute stereochemistry: the merits of VCD and XRD. Chirality, 17 Suppl, S1-S2.
  • ResearchGate. (n.d.). Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. Retrieved from [Link]

  • University of Southampton. (n.d.). Absolute Stereochemistry: The merits of ven and XRD. Retrieved from [Link]

  • Czenke, Z., Mándi, A., Király, S. B., & Kurtán, T. (2019). Comparison of the experimental ECD and VCD spectra of stereoisomers of 21 differing in three or two central chirality centers. Chirality, 31(10), 834-846.
  • Zhang, C., & Zhang, Y. (2022). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 938596.
  • Zhang, H. J., Tan, G. T., & Dong, X. P. (2013). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Current Organic Chemistry, 17(11), 1145-1160. [Link]

  • DTU Research Database. (n.d.). Structural Characterization of Chiral Molecules Using Vibrational Circular Dichroism Spectroscopy. Retrieved from [Link]

  • Szymański, P., Majer, Z., Frelek, J., & Kaczmarek, K. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 28(1), 226. [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

  • Jones, C. G., & Gonen, T. (2023). Absolute Configuration Determination of Chiral API Molecules by MicroED Analysis of Cocrystal Powders Formed based on Cocrystal Propensity Prediction Calculations. ACS Central Science, 9(2), 260-266. [Link]

Sources

A Framework for Establishing Methodological Comparability and Ensuring Data Integrity

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Inter-laboratory Performance in the Analysis of 3-Piperidineacetic Acid

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantitative analysis of this compound, a key molecule in various pharmaceutical development pipelines. In the absence of a standardized, universally adopted analytical method, ensuring consistency and reliability of data across different research and quality control laboratories is paramount. This document is intended for researchers, analytical scientists, and drug development professionals, offering a robust protocol for establishing methodological comparability.

We will explore two prevalent analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), providing detailed experimental protocols and a framework for comparing their performance. The causality behind experimental choices is explained to empower laboratories to not only execute but also understand and troubleshoot the analytical process.

The Imperative for Inter-Laboratory Comparison

In pharmaceutical development, the precise quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is non-negotiable. This compound can be a starting material, an intermediate, or a related impurity, making its accurate measurement critical. An inter-laboratory comparison, also known as a proficiency test (PT), serves as an external quality assessment scheme.[1] It allows participating laboratories to assess their analytical performance against their peers and a reference value, thereby ensuring the continued validity and comparability of their results.[1][2] This process is fundamental to building a robust and reliable data package for regulatory submissions.

The primary objectives of the inter-laboratory comparison outlined herein are:

  • To evaluate the proficiency of participating laboratories in quantifying this compound.

  • To compare the performance of two distinct analytical methodologies: headspace GC-MS and LC-MS/MS.

  • To identify potential analytical biases and sources of variability.

  • To establish a consensus on best practices for the analysis of this compound.

The workflow for this proposed inter-laboratory comparison is depicted below.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation A Preparation of Homogeneous Test Samples of this compound B Characterization & Assignment of Reference Value A->B C Distribution to Participating Laboratories B->C D Sample Preparation (as per protocol) C->D E Analysis by GC-MS (Method A) D->E F Analysis by LC-MS/MS (Method B) D->F G Submission of Quantitative Results E->G F->G H Statistical Analysis (Z-Scores) G->H I Issuance of Performance Report H->I start Sample + Derivatizing Agent in Headspace Vial heat Heat at 70°C for 30 min start->heat inject Headspace Injection heat->inject separate GC Separation (Temperature Program) inject->separate ionize Electron Ionization (EI) separate->ionize detect MS Detection (SIM) ionize->detect end Data Acquisition detect->end start Diluted Sample inject LC Injection start->inject separate Reversed-Phase Chromatography (Gradient) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize select_precursor Quadrupole 1: Precursor Ion Selection ionize->select_precursor fragment Quadrupole 2: Collision-Induced Dissociation select_precursor->fragment select_product Quadrupole 3: Product Ion Selection fragment->select_product end Data Acquisition (MRM) select_product->end

Sources

A Researcher's Guide to the Structure-Activity Relationship of 3-Piperidineacetic Acid Analogs as GABA Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 3-piperidineacetic acid analogs and their activity as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs). Designed for researchers, scientists, and drug development professionals, this document synthesizes key structure-activity relationship (SAR) findings, presents comparative experimental data, and offers detailed protocols for the evaluation of these compounds. Our objective is to explain the causal relationships behind experimental design and to provide a scientifically rigorous resource for the development of novel therapeutics targeting the GABAergic system.

Introduction: The Significance of GABA Transporter Inhibition

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The action of GABA is terminated by its reuptake from the synaptic cleft by four distinct GABA transporters: GAT1, GAT2, GAT3, and BGT1.[1] Inhibition of these transporters prolongs the presence of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism is a clinically validated strategy for the treatment of neurological disorders such as epilepsy.[1][2]

The this compound scaffold is a key pharmacophore in the design of GAT inhibitors. It is a close structural analog of nipecotic acid (piperidine-3-carboxylic acid), a well-known GAT inhibitor that has served as a template for clinically used drugs like Tiagabine.[3] Understanding the structure-activity relationships of this class of compounds is crucial for designing potent and selective inhibitors with improved therapeutic profiles.

The Core Scaffold: this compound and Key Modifications

The foundational structure of this compound provides a versatile template for chemical modification. The key to modulating the potency and selectivity of these analogs lies in the strategic substitution at the piperidine nitrogen (N1) and modifications of the carboxylic acid moiety.

The Critical Role of the N-Substituent

The most significant determinant of activity for this compound analogs is the nature of the substituent at the N1 position. The general principle that has emerged from numerous studies on related piperidine-based GAT inhibitors is that the introduction of a bulky, lipophilic moiety at this position is essential for high-affinity binding to the transporter.

Key SAR Insights for N-Substituents:

  • Lipophilicity is Paramount: Unsubstituted or small N-alkyl substituted analogs exhibit weak activity. Potency dramatically increases with the introduction of large, lipophilic groups.

  • Aromatic/Heteroaromatic Moieties: Diaryl or di-heteroaromatic groups, often connected via a linker, are common features of potent inhibitors. For instance, the 4,4-bis(3-methyl-2-thienyl)-3-butenyl group found in Tiagabine is a prime example of a successful lipophilic N-substituent.[4]

  • Linker Length and Rigidity: The linker connecting the lipophilic moiety to the piperidine nitrogen influences the orientation of the molecule within the binding pocket. Spacers of varying lengths and degrees of saturation (e.g., butenyl, allenyl) have been explored to optimize this interaction.[5]

dot graph SAR_N_Substituent { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, fontcolor="#202124"];

// Nodes Core [label="this compound\n(Core Scaffold)", pos="0,0!", fillcolor="#4285F4"]; N_Sub [label="N1-Substituent", pos="3,1.5!", fillcolor="#34A853"]; Lipophilic [label="Large Lipophilic Group\n(e.g., Diaryl)", pos="6,2.5!", fillcolor="#FBBC05"]; Small_Alkyl [label="Small Alkyl Group", pos="6,0.5!", fillcolor="#EA4335"]; Potency_High [label="High Potency\nGAT Inhibition", pos="9,2.5!", fillcolor="#34A853"]; Potency_Low [label="Low Potency", pos="9,0.5!", fillcolor="#EA4335"];

// Edges Core -> N_Sub [label="Modification at N1"]; N_Sub -> Lipophilic [label="Addition of"]; N_Sub -> Small_Alkyl [label="Addition of"]; Lipophilic -> Potency_High [label="Leads to"]; Small_Alkyl -> Potency_Low [label="Leads to"]; } caption: "Influence of N1-Substituent on GAT Inhibitory Potency."

The Carboxylic Acid and Bioisosteric Replacement

The carboxylic acid group of this compound is a crucial feature for its interaction with the GABA transporter, likely mimicking the carboxylate of GABA itself.

  • Essential for Activity: The acidic moiety is generally considered essential for binding to the transporter.

  • Bioisosteric Replacement: While the carboxylic acid is important, it can be replaced with other acidic groups, such as phosphinic acid, to generate active compounds. For example, N-(4,4-diphenyl-3-butenyl)piperidinyl-3-phosphinic acid has been identified as a GAT inhibitor.[6] This demonstrates that the key feature is the presence of an acidic group that can engage in similar interactions as a carboxylate.

Comparative Analysis of Inhibitor Potency

The following table summarizes the inhibitory potencies (IC50 values) of several key piperidine-based GAT inhibitors. While specific data for a broad series of this compound analogs is limited in the public domain, the data for the closely related nipecotic acid derivatives provide a strong basis for comparison and prediction of SAR trends.

Compound/Analog TypeTargetIC50 (µM)Key Structural FeaturesReference
Tiagabine Human GAT10.07(R)-Nipecotic acid with a 4,4-bis(3-methyl-2-thienyl)-3-butenyl N-substituent.[7]
SKF-89976A Human GAT10.13Nipecotic acid with a 4,4-diphenyl-3-butenyl N-substituent.[7]
NNC-711 Human GAT10.04Guvacine with a 4,4-bis(3-methyl-2-thienyl)-3-butenyl N-substituent.[7]
(S)-4 Human GAT35(S)-Nipecotic acid with a 2-[tris(4-methoxyphenyl)methoxy]ethyl N-substituent.[8]
Piperidinyl-3-phosphinic acid GATActivePhosphinic acid bioisostere of nipecotic acid.[6]

Lower IC50 values indicate higher potency.

Experimental Protocols for SAR Determination

To ensure the scientific integrity of SAR studies, standardized and validated experimental protocols are essential. The following sections detail the methodologies for two key assays used to characterize GAT inhibitors.

[³H]GABA Uptake Inhibition Assay

This assay is the gold standard for quantifying the inhibitory potency of compounds on GABA transporters. It directly measures the ability of a test compound to block the uptake of radiolabeled GABA into cells expressing the target transporter.

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • Culture human embryonic kidney (HEK-293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.[9]

    • Plate cells in 24- or 96-well plates and grow to near confluence.

    • Transfect the cells with a plasmid encoding the human GAT subtype of interest (e.g., GAT1).

  • Assay Procedure:

    • On the day of the assay, aspirate the growth medium and wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).[6]

    • Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor (e.g., Tiagabine) for 10-20 minutes at room temperature.[7] Include a vehicle control (e.g., DMSO).

    • Initiate GABA uptake by adding a solution of [³H]GABA to each well. The final concentration of GABA should be close to its Michaelis-Menten constant (Km) for the specific transporter to ensure sensitive detection of inhibition.[7]

    • Incubate for a predetermined time (e.g., 3-20 minutes) with gentle agitation.[5][10]

    • Terminate the uptake by rapidly washing the cells multiple times with ice-cold phosphate-buffered saline (PBS).[6]

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).[5]

  • Data Analysis:

    • Measure the radioactivity in the cell lysates using a liquid scintillation counter.

    • Correct the raw data for background radioactivity (non-specific uptake), which is determined in the presence of a saturating concentration of a known GAT inhibitor.[5]

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using a four-parameter logistic model.[7]

dot graph GABA_Uptake_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start:\nHEK-293 Cells Expressing GAT"]; Preincubation [label="Pre-incubation with\nTest Compound"]; Uptake [label="Initiate Uptake:\nAdd [³H]GABA"]; Termination [label="Terminate Uptake:\nWash with Cold PBS"]; Lysis [label="Cell Lysis"]; Counting [label="Scintillation\nCounting"]; Analysis [label="Data Analysis:\nCalculate IC50"];

// Edges Start -> Preincubation; Preincubation -> Uptake; Uptake -> Termination; Termination -> Lysis; Lysis -> Counting; Counting -> Analysis; } caption: "Workflow for the [³H]GABA Uptake Inhibition Assay."

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique to study the functional effects of compounds on ligand-gated ion channels, such as GABAA receptors, which can be co-targets for GAT inhibitors. While the primary focus of this guide is on GATs, assessing off-target effects is a critical part of drug development.

Step-by-Step Protocol:

  • Oocyte Preparation and mRNA Injection:

    • Harvest and defolliculate oocytes from Xenopus laevis.[8][11]

    • Inject the oocytes with cRNA encoding the subunits of the GABAA receptor of interest (e.g., α1β2γ2).[11]

    • Incubate the oocytes for 2-7 days to allow for receptor expression.[8]

  • TEVC Recording:

    • Place an oocyte in a recording chamber and perfuse with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.[12][13]

    • Clamp the membrane potential at a holding potential, typically -60 mV.[8]

    • Apply GABA at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline current.

    • Co-apply the test compound with GABA to measure its modulatory effect (potentiation or inhibition) on the GABA-induced current.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-induced currents in the absence and presence of the test compound.

    • Calculate the percentage of modulation caused by the test compound.

    • For concentration-response analysis, apply a range of compound concentrations and fit the data to a suitable model to determine EC50 (for potentiation) or IC50 (for inhibition).

Conclusion and Future Directions

The structure-activity relationship of this compound analogs as GABA transporter inhibitors is heavily dictated by the properties of the N1-substituent. The incorporation of large, lipophilic moieties is a well-established strategy for achieving high potency. While the carboxylic acid is a key feature for activity, bioisosteric replacements can be tolerated.

Future research in this area should focus on:

  • Systematic SAR of this compound Analogs: A comprehensive study with systematic modifications of the N-substituent and the acetic acid side chain is needed to fully delineate the SAR for this specific scaffold.

  • Subtype Selectivity: The development of inhibitors with high selectivity for individual GAT subtypes (GAT2, GAT3, BGT1) remains a significant challenge and a promising therapeutic avenue.

  • Pharmacokinetic Properties: Optimizing compounds for brain penetration and metabolic stability is crucial for the development of effective CNS drugs.

This guide provides a framework for understanding and investigating the SAR of this compound analogs. By employing the described principles and experimental protocols, researchers can contribute to the development of novel and improved therapies for a range of neurological disorders.

References

  • Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. (2019). ChemMedChem, 14(12), 1135-1151. [Link]

  • Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. (1994). Journal of Medicinal Chemistry, 37(15), 2334-42. [Link]

  • Automated Voltage-Clamp Screening for Xenopus Oocytes. Multi Channel Systems. [Link]

  • The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. (1993). Journal of Medicinal Chemistry, 36(12), 1716-25. [Link]

  • Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. (2022). ResearchGate. [Link]

  • Structural basis for selective inhibition of human GABA transporter GAT3. (2025). bioRxiv. [Link]

  • Exploring 5-substituted nipecotic acid derivatives in the search for novel GABA uptake inhibitors by means of MS based assays. (2018). mediatum.ub.tum.de. [Link]

  • Two-Electrode Voltage Clamp Assay Services. Reaction Biology. [Link]

  • Two-electrode voltage clamp. (2013). Methods in Molecular Biology, 998, 79-89. [Link]

  • Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. (2022). The EMBO Journal, 41(13), e110323. [Link]

  • Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors. (2013). Molecular Informatics. [Link]

  • Structural basis of GABA reuptake inhibition. (2022). Nature, 606(7915), 820–826. [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. (2025). bioRxiv. [Link]

  • Two-Electrode Voltage Clamp. (2014). ResearchGate. [Link]

  • Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. (2014). ResearchGate. [Link]

  • Structure activity relationship of selective GABA uptake inhibitors. (2015). ResearchGate. [Link]

  • Piperidinyl-3-phosphinic acids as novel uptake inhibitors of the neurotransmitter gamma-aminobutyric acid (GABA). (1999). Bioorganic & Medicinal Chemistry Letters, 9(6), 811-4. [Link]

  • The role of structure activity relationship studies in the search for new GABA uptake inhibitors. (2008). Mini Reviews in Medicinal Chemistry, 8(12), 1214-23. [Link]

Sources

Benchmarking 3-Piperidineacetic Acid Synthesis: A Comparative Guide to Published Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidine Scaffold

3-Piperidineacetic acid is a valuable building block in medicinal chemistry and drug development. As a GABA (γ-aminobutyric acid) analogue, its structural motif is integral to compounds targeting the central nervous system. The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in FDA-approved pharmaceuticals, prized for its favorable physicochemical properties, including aqueous solubility and metabolic stability.[1] Given its importance, the efficient and scalable synthesis of this compound is a critical consideration for researchers in the pharmaceutical industry.

This guide provides an in-depth comparison of the primary published methods for synthesizing this compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective yields, reaction conditions, and scalability. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the optimal synthetic strategy for their specific needs.

Core Synthetic Strategy: Catalytic Hydrogenation of 3-Pyridineacetic Acid

The most direct and industrially favored approach to this compound is the catalytic hydrogenation of its aromatic precursor, 3-pyridineacetic acid. This method is advantageous due to its high atom economy, reducing the six-membered aromatic pyridine ring to the corresponding saturated piperidine.

The core transformation involves the reduction of the pyridine ring using hydrogen gas in the presence of a metal catalyst. However, the choice of catalyst and reaction conditions is paramount to achieving high yields while avoiding common side reactions, most notably decarboxylation.[2]

G cluster_workflow Catalytic Hydrogenation Workflow start Starting Material: 3-Pyridineacetic Acid process Catalytic Hydrogenation (H₂, Catalyst, Solvent, Pressure, Temp.) start->process Introduce H₂ workup Reaction Work-up 1. Catalyst Filtration 2. Solvent Removal process->workup Reaction Complete product Final Product: This compound workup->product

Caption: General workflow for catalytic hydrogenation.

Method 1: Rhodium-Catalyzed Hydrogenation

Rhodium-based catalysts are highly effective for the hydrogenation of pyridine rings under relatively mild conditions.[3] Catalysts such as rhodium on alumina (Rh/Al₂O₃) or rhodium on carbon (Rh/C) have demonstrated high efficacy. A key advantage of this method is the ability to perform the reaction at low pressures and room temperature, enhancing safety and reducing the need for specialized high-pressure equipment.[2]

Causality Behind Experimental Choices:

  • Catalyst: Rhodium is a highly active catalyst for aromatic ring reduction, allowing for milder conditions than less active metals like Nickel.

  • Solvent: The reaction is often performed in water, sometimes with aqueous ammonia. Using an aqueous medium is environmentally friendly and helps dissolve the starting material and product. The addition of ammonia can help suppress side reactions.[2]

  • Pressure & Temperature: The high activity of rhodium allows the reaction to proceed efficiently at low hydrogen pressures (e.g., 1-3 atmospheres) and ambient temperatures, which is a significant operational advantage.[2]

Experimental Protocol: Rhodium on Alumina Catalyzed Hydrogenation [2]

  • Vessel Preparation: To a Parr-shaker hydrogenation vessel, add 3-pyridineacetic acid (e.g., 6.15 grams).

  • Solvent Addition: Add 50 cc of water and 5.5 cc of 29% aqueous ammonia.

  • Catalyst Addition: Carefully add 2.4 grams of a 5% rhodium on alumina (Rh/Al₂O₃) catalyst to the mixture.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 2 atmospheres with hydrogen.

  • Reaction: Agitate the mixture at room temperature. Monitor hydrogen uptake. The reaction is typically complete in under 4 hours.

  • Work-up: Once hydrogen uptake ceases, carefully vent the vessel. Filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate to dryness under reduced pressure to yield this compound. To ensure complete water removal, the residue can be treated with anhydrous benzene and re-concentrated.

Method 2: Raney Nickel-Catalyzed Hydrogenation

For large-scale industrial applications, cost is a significant driver. Raney nickel is a substantially more cost-effective catalyst compared to rhodium.[4] However, its lower catalytic activity necessitates more forcing reaction conditions, typically higher temperatures and pressures.

Causality Behind Experimental Choices:

  • Catalyst: Raney nickel is an economical choice for hydrogenation but requires more energy input (higher temperature and pressure) to achieve comparable reaction rates to precious metal catalysts.[4]

  • Conditions: The hydrogenation is often performed at elevated temperatures (e.g., 200°C) and high hydrogen pressures (150-300 atmospheres), requiring specialized industrial reactors.[4] While lower temperature and pressure conditions are possible, they often come at the cost of significantly longer reaction times or require a very high catalyst loading.[4]

Experimental Protocol: Raney Nickel Catalyzed Hydrogenation (Conceptual) [4]

  • Vessel Preparation: In a high-pressure autoclave, dissolve 3-pyridineacetic acid in a suitable solvent (e.g., water or an alcohol).

  • Catalyst Addition: Add Raney nickel catalyst. The ratio of catalyst to substrate can be as high as 1:1 by weight to facilitate lower pressure reactions.

  • Hydrogenation: Seal the reactor, purge with nitrogen, then fill with hydrogen gas to the target pressure (e.g., 2-5 atmospheres for lower temperature, or up to 150+ atmospheres for high-temperature processes).

  • Reaction: Heat the mixture to the target temperature (e.g., room temperature for extended periods or elevated temperatures for faster conversion) with vigorous stirring.

  • Work-up: After cooling and venting, the catalyst is carefully filtered off.

  • Isolation: The solvent is removed under reduced pressure to yield the crude product, which may require further purification.

Alternative Synthetic Pathways: A Conceptual Overview

While direct hydrogenation is the most common route, other multi-step synthetic strategies exist, though they are typically employed for constructing more complex, substituted, or enantiomerically pure piperidine derivatives.[5] For instance, a chiral pool starting material like L-glutamic acid can be converted to a 3-substituted piperidine through a sequence of protection, reduction, activation (e.g., tosylation), and cyclization steps.

G cluster_workflow Multi-step Synthesis from Chiral Pool start L-Glutamic Acid step1 Esterification & N-Protection (Boc) start->step1 step2 Reduction of Esters (e.g., NaBH₄) to Diol step1->step2 step3 Activation of Hydroxyls (e.g., Tosylation) step2->step3 step4 Cyclization with Primary Amine step3->step4 product Substituted Piperidine step4->product

Caption: Conceptual multi-step synthesis workflow.

This approach offers excellent stereochemical control but is significantly longer and less atom-economical than direct hydrogenation, making it an inefficient choice for producing simple, achiral this compound.

Comparative Performance Analysis

The choice of synthetic method hinges on a trade-off between catalyst cost, reaction conditions, and overall efficiency. The following table summarizes the key performance indicators for the primary hydrogenation methods.

MetricMethod 1: Rhodium-CatalyzedMethod 2: Raney Nickel-Catalyzed
Starting Material 3-Pyridineacetic Acid3-Pyridineacetic Acid
Catalyst 5% Rh/Al₂O₃ or 5% Rh/CRaney Nickel
Typical Yield High (>90%)[2]Good to High (Varies with conditions)
Reaction Temp. Room Temperature[2]Room Temp. to 200°C[4]
H₂ Pressure Low (1-3 atm)[2]Low to Very High (2-300 atm)[4]
Key Advantage Mild, safe conditions; High yieldVery low catalyst cost
Key Disadvantage High catalyst costRequires harsh conditions (high T/P) for rapid conversion
Scalability Excellent for lab and pilot scalePreferred for large industrial scale due to cost

Analytical Characterization and Quality Control

Regardless of the synthetic route, rigorous analytical characterization is essential to confirm the identity and purity of the final this compound product. A multi-technique approach is typically employed.[6]

Common Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): The preferred method for assessing purity. A reverse-phase HPLC method can separate the product from starting material and any potential impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring the complete reduction of the aromatic ring and the integrity of the acetic acid side chain.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for identifying trace impurities.[8]

Protocol: Purity Analysis by Reverse-Phase HPLC (Conceptual)

  • Sample Preparation: Accurately weigh and dissolve a sample of the synthesized this compound in a suitable diluent (e.g., a mixture of water and methanol) to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A time-programmed gradient from high aqueous content to high organic content.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at ~210 nm.

  • Analysis: Inject the sample solution. The retention time of the main peak should match that of a known reference standard. Purity is calculated based on the relative peak area of the product versus any impurity peaks.

Conclusion and Recommendations

For the synthesis of this compound, catalytic hydrogenation of 3-pyridineacetic acid stands as the most efficient and practical method.

  • For laboratory-scale and pilot-plant production , where safety and mild conditions are prioritized, Rhodium-catalyzed hydrogenation is the superior choice. It delivers high yields under ambient temperature and low pressure, simplifying the experimental setup.[2]

  • For large-scale industrial manufacturing , where economic factors are paramount, Raney nickel-catalyzed hydrogenation becomes more attractive despite the need for more forcing conditions. The significant cost savings on the catalyst often justify the investment in high-pressure reaction equipment.[4]

Alternative multi-step routes are not competitive for this specific target molecule due to their complexity and lower overall yields. The final selection of a method should always be guided by the specific scale, budget, and equipment availability of the research or manufacturing environment.

References

  • Vitaku, E., Smith, D.T., & Njardarson, J.T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Available at: [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Available at: [Link]

  • Singh, J., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR, Open Research. Available at: [Link]

  • Freifelder, M. (1964). Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids. U.S. Patent No. 3,159,639.
  • Gotor-Gotor, V., et al. (2017). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Cardona, F., et al. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 24(17), 3093. Available at: [Link]

  • Xiao, J., et al. (2018). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. Available at: [Link]

  • Adkins, H., & Coonradt, H. L. (1957). Hydrogenation process. U.S. Patent No. 2,813,100.
  • de la Cruz, F. P., et al. (2020). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Molecules, 25(24), 5795. Available at: [Link]

  • C. D. S. D. G. Analytical Methods. Royal Society of Chemistry. Available at: [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Quantifying the Enantiomeric Excess of 3-Piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as 3-Piperidineacetic acid, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), the ability to accurately quantify its enantiomeric excess (e.e.) is paramount. This guide provides a comprehensive comparison of the primary analytical methodologies for this purpose, offering field-proven insights and detailed experimental protocols to empower researchers in their pursuit of stereochemically pure compounds.

The Imperative of Enantiomeric Purity

The two enantiomers of a chiral molecule, while chemically identical in an achiral environment, can exhibit vastly different behaviors in the chiral environment of the human body. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst-case scenario, responsible for adverse effects. Therefore, regulatory bodies worldwide demand stringent control over the stereochemical purity of chiral drugs. For drug development professionals, a robust and reliable analytical method to determine enantiomeric excess is not just a quality control measure; it is a fundamental component of a successful drug development program.

Comparative Analysis of Analytical Techniques

The quantification of the enantiomeric excess of this compound can be approached through several analytical techniques. The choice of method often depends on factors such as available instrumentation, required sensitivity, sample throughput, and the stage of drug development. Here, we compare three of the most powerful and widely used techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Method Principle Advantages Limitations Typical Application
Direct Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Direct analysis without derivatization, broad applicability, well-established.CSPs can be expensive, method development can be time-consuming.Routine quality control, high-throughput screening.
Indirect Chiral HPLC Derivatization with a chiral reagent to form diastereomers, which are then separated on a standard achiral column.Utilizes common achiral columns, can enhance sensitivity.[1]Derivatization adds a process step and potential for error, reagent must be enantiomerically pure.Orthogonal method for validation, analysis of complex matrices.
Chiral GC Separation of volatile derivatives of enantiomers on a chiral stationary phase.High resolution and sensitivity, fast analysis times.Requires derivatization to ensure volatility, not suitable for non-volatile compounds.Analysis of volatile impurities, screening of synthetic routes.
NMR Spectroscopy Use of a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) to induce chemical shift differences between enantiomers.Non-destructive, provides structural information, no separation required.Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, expensive instrumentation.Absolute configuration determination, mechanistic studies.

In-Depth Methodologies and Experimental Protocols

Direct Chiral High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC is often the workhorse for enantiomeric excess determination due to its robustness and broad applicability. The key to this method is the selection of an appropriate chiral stationary phase (CSP) that can effectively discriminate between the two enantiomers of this compound.

Causality of Experimental Choices: For a cyclic β-amino acid like this compound, macrocyclic glycopeptide-based CSPs, such as the CHIROBIOTIC™ T, are an excellent starting point.[2][3] These phases offer a multitude of chiral recognition mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation, which are well-suited for the polar and ionizable nature of the analyte.[4][5] The mobile phase composition is critical for achieving optimal separation. A polar ionic mode, consisting of an alcohol like methanol with small amounts of an acid and a base (e.g., acetic acid and triethylamine), allows for the tuning of ionic interactions between the analyte and the stationary phase, thereby influencing retention and enantioselectivity.[5][6]

Experimental Workflow: Direct Chiral HPLC

Caption: Workflow for direct chiral HPLC analysis.

Detailed Protocol: Direct Chiral HPLC

  • Column: Astec® CHIROBIOTIC® T, 5 µm, 25 cm x 4.6 mm

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.1 / 0.1, v/v/v)[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 10 mL of the mobile phase.

Self-Validation: The system suitability should be verified by injecting a racemic standard of this compound to ensure a resolution of >1.5 between the two enantiomeric peaks. The enantiomeric excess is calculated using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Indirect Chiral High-Performance Liquid Chromatography (HPLC)

This method involves a pre-column derivatization step where the enantiomers of this compound are reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a conventional achiral HPLC column.

Causality of Experimental Choices: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used and commercially available CDA for primary and secondary amines, making it suitable for the piperidine nitrogen in this compound.[7][8][9] The derivatization reaction is straightforward and proceeds under mild conditions. The resulting diastereomers are highly chromophoric due to the dinitrophenyl group, which significantly enhances UV detection sensitivity.[10] A standard C18 reversed-phase column is typically effective for separating the resulting diastereomeric amides.

Experimental Workflow: Indirect Chiral HPLC

Caption: Workflow for indirect chiral HPLC analysis via derivatization.

Detailed Protocol: Indirect Chiral HPLC

  • Derivatization Procedure:

    • Dissolve ~1 mg of this compound in 200 µL of 1M sodium bicarbonate solution.

    • Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40 °C for 1 hour.

    • Cool the reaction mixture to room temperature and quench by adding 200 µL of 2M HCl.

    • Dilute the sample to 1 mL with the initial mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm, 250 x 4.6 mm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 30% B to 70% B over 30 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 340 nm

    • Injection Volume: 20 µL

Self-Validation: A blank derivatization (without the analyte) should be run to identify any peaks originating from the reagent itself. A racemic standard should be derivatized and injected to confirm the elution order and resolution of the diastereomers.

Chiral Gas Chromatography (GC)

For GC analysis, the non-volatile this compound must first be converted into a volatile derivative. This is typically a two-step process involving esterification of the carboxylic acid group and acylation of the secondary amine.

Causality of Experimental Choices: Esterification with methanolic HCl followed by acylation with an anhydride like trifluoroacetic anhydride (TFAA) is a common and effective derivatization strategy for amino acids. This process renders the molecule sufficiently volatile for GC analysis. A chiral GC column with a cyclodextrin-based stationary phase, such as CHIRALDEX® G-TA, is often used for the separation of such derivatives.

Experimental Workflow: Chiral GC

Caption: Workflow for chiral GC analysis after derivatization.

Detailed Protocol: Chiral GC

  • Derivatization Procedure:

    • Place ~1 mg of this compound in a reaction vial and add 1 mL of 3 N methanolic HCl.

    • Cap the vial and heat at 100 °C for 30 minutes.

    • Cool the vial and evaporate the solvent to dryness under a stream of nitrogen.

    • Add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 20 minutes.

    • Cool and the sample is ready for injection.

  • GC Conditions:

    • Column: Astec CHIRALDEX® G-TA, 30 m x 0.25 mm, 0.12 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 250 °C

    • Oven Program: 100 °C (hold 1 min), then ramp to 180 °C at 5 °C/min

    • Detector: Flame Ionization Detector (FID) at 270 °C

    • Injection: 1 µL, split ratio 50:1

Self-Validation: The derivatization of a racemic standard is crucial to establish the retention times of the two enantiomer derivatives and to ensure baseline separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct advantage in that it is a non-separative technique. The determination of enantiomeric excess relies on creating a diastereomeric environment in the NMR tube, which causes the signals of the two enantiomers to be chemically non-equivalent and thus appear at different chemical shifts.

Causality of Experimental Choices: A common approach is the use of a chiral solvating agent (CSA), such as (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid).[11] Mosher's acid forms transient diastereomeric solvates with the analyte through intermolecular interactions, leading to observable differences in the ¹H or ¹⁹F NMR spectra.[12][13] The presence of the trifluoromethyl group allows for sensitive detection in ¹⁹F NMR, which often provides a cleaner baseline and better signal dispersion compared to ¹H NMR.

Experimental Workflow: NMR Spectroscopy

Caption: Workflow for NMR-based enantiomeric excess determination.

Detailed Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Dissolve ~5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

    • Acquire a standard ¹H or ¹⁹F NMR spectrum of the analyte alone.

    • To the same NMR tube, add 1.1 equivalents of (R)-(+)-Mosher's acid.

    • Gently mix the sample and acquire the ¹H or ¹⁹F NMR spectrum again.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength is recommended.

    • Nucleus: ¹H or ¹⁹F.

    • Experiment: Standard 1D acquisition.

  • Data Analysis:

    • Identify a well-resolved proton or fluorine signal that shows splitting in the presence of the CSA.

    • Integrate the two distinct signals corresponding to the two diastereomeric complexes.

    • Calculate the enantiomeric excess based on the ratio of the integrals.

Self-Validation: It is essential to run a spectrum of the racemic mixture with the CSA to identify the chemical shifts of both enantiomers and to ensure that the chosen signals are free from overlap with other resonances.

Conclusion

The selection of an appropriate analytical method for quantifying the enantiomeric excess of this compound is a critical decision in the drug development process. Direct chiral HPLC offers a robust and straightforward approach for routine analysis. Indirect HPLC provides an excellent orthogonal method and can enhance sensitivity. Chiral GC is a powerful technique for volatile derivatives, offering high resolution. NMR spectroscopy, while less sensitive, is an invaluable tool for absolute configuration assignment and mechanistic studies. By understanding the principles, advantages, and limitations of each technique, and by implementing the detailed protocols provided in this guide, researchers can confidently and accurately determine the enantiomeric purity of this compound, ensuring the quality and safety of their drug candidates.

References

  • Wallworth, D. Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Fanali, S. et al. (2002). Chiral separation of amino acids by capillary electrophoresis with octyl-beta-thioglucopyranoside as chiral selector. Journal of Chromatography A, 978(1-2), 221-230. [Link]

  • Ilisz, I. et al. (2014). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Pharmaceutical and Biomedical Analysis, 96, 265-280. [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-3161. [Link]

  • ChromTech. Chiral HPLC Columns. [Link]

  • Gao, Y. et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. Molecules, 27(15), 4938. [Link]

  • Phenomenex. Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]

  • Šimek, P. et al. (2020). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 52(4), 635-649. [Link]

  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543-2549. [Link]

  • Péter, A. et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. Journal of Chromatography A, 871(1-2), 105-115. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Ballesteros-Gómez, A. et al. (2013). Experimental design for the optimization of the derivatization reaction in determining chlorophenols and chloroanisoles by headspace-solid-phase microextraction-gas chromatography/mass spectrometry. Journal of Chromatography A, 1295, 39-47. [Link]

  • Aapptec. Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. [Link]

  • Goodnough, M. C. et al. (1995). Evaluation and optimization of high performance liquid chromatographic conditions for optical purity analysis of amino acid residues from a synthetic decapeptide using Marfey's reagent. Journal of Liquid Chromatography, 18(11), 2191-2207. [Link]

  • Schug, K. A. et al. (2019). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Journal of the American Society for Mass Spectrometry, 30(10), 2059-2068. [Link]

  • Iacopini, D. et al. (2024). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers’ Absolute Configuration. Molecules, 29(7), 1598. [Link]

Sources

A Senior Application Scientist's Guide to Reference Standards for 3-Piperidineacetic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and scientific research, the accuracy and reliability of analytical data are paramount. This is particularly true for the analysis of molecules like 3-Piperidineacetic acid, a key structural motif found in various pharmacologically active compounds. The integrity of any analytical measurement hinges on the quality of the reference standard used. This guide provides an in-depth technical comparison of reference standards for this compound, offering insights into their qualification, comparison, and the establishment of self-validating analytical systems.

The Critical Role of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the quantitative and qualitative analysis of a sample. For this compound, which exists as a racemate and as individual (R) and (S) enantiomers, the choice and qualification of a reference standard are critical for several reasons:

  • Accuracy of Quantification: The determined purity of a reference standard directly impacts the calculated concentration of this compound in a sample.

  • Impurity Profiling: A well-characterized standard helps in the identification and quantification of process-related impurities and degradation products.

  • Method Validation: A reliable reference standard is a prerequisite for validating analytical methods as per regulatory guidelines (e.g., ICH Q2(R1)).[1][2]

  • Stereospecific Analysis: For chiral compounds like this compound, enantiomerically pure reference standards are essential for the development and validation of stereoselective analytical methods.[3][4]

Types of Reference Standards: A Comparative Overview

There are primarily two tiers of reference standards used in analytical laboratories:

  • Primary Reference Standards: These are of the highest purity and are established through a comprehensive characterization process. They are often obtained from pharmacopeias (e.g., USP, EP) or national metrology institutes (e.g., NIST).[5]

  • Secondary (or In-house) Reference Standards: These are qualified against a primary reference standard and are used for routine analysis.[1][5] The qualification of secondary standards is a critical internal process for any analytical laboratory.

Since a dedicated pharmacopeial monograph for this compound is not currently available, establishing a well-characterized in-house primary standard or qualifying a commercially available high-purity material against a thoroughly characterized lot is the standard industry practice.

Qualification of a this compound Reference Standard: A Multi-faceted Approach

The qualification of a this compound reference standard is not a single test but a battery of analytical investigations designed to confirm its identity, purity, and potency. The following flowchart illustrates a typical workflow for qualifying a new batch of reference material.

Reference Standard Qualification Workflow cluster_0 Phase 1: Sourcing & Initial Characterization cluster_1 Phase 2: Comprehensive Purity Assessment cluster_2 Phase 3: Stereochemical Purity & Stability cluster_3 Phase 4: Finalization Source Material Source High-Purity This compound Identity Identity Confirmation (NMR, MS, IR) Source Material->Identity Verify Structure PurityScreen Preliminary Purity Screen (HPLC, GC) Identity->PurityScreen Initial Assessment qNMR Quantitative NMR (qNMR) for Absolute Purity PurityScreen->qNMR Quantify ChromatographicPurity Chromatographic Purity (HPLC/UPLC with UV/MS) PurityScreen->ChromatographicPurity Separate Impurities ResidualSolvents Residual Solvents (GC-HS) ChromatographicPurity->ResidualSolvents Volatiles WaterContent Water Content (Karl Fischer Titration) ResidualSolvents->WaterContent Moisture InorganicImpurities Residue on Ignition/ Sulphated Ash WaterContent->InorganicImpurities Non-volatiles ChiralPurity Enantiomeric Purity (Chiral HPLC) InorganicImpurities->ChiralPurity Stereoisomers ForcedDegradation Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) ChiralPurity->ForcedDegradation Assess Stability CoA Certificate of Analysis (CoA) Generation ForcedDegradation->CoA Document Stability Long-Term Stability Program Initiation CoA->Stability Monitor

Caption: Workflow for the qualification of a this compound reference standard.

Identity Confirmation

The first step is to unequivocally confirm the chemical structure of the candidate material. A combination of spectroscopic techniques is employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms.[6][7]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., carboxylic acid, secondary amine).

Purity Determination: A Holistic View

Purity is not a single value but a composite of assessments for different types of impurities.

Table 1: Orthogonal Analytical Techniques for Purity Assessment of this compound

Impurity TypeRecommended Analytical TechniquePurpose
Organic Impurities High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detectionTo separate and quantify process-related impurities and potential degradation products.[8]
Absolute Purity Quantitative NMR (qNMR)An absolute quantification method to determine the purity of the main component without the need for a specific reference standard of that same compound.[9][10][11]
Residual Solvents Headspace Gas Chromatography (GC-HS)To quantify volatile organic solvents remaining from the synthesis and purification process.
Water Content Karl Fischer TitrationTo accurately determine the water content, which is crucial for calculating the purity on an anhydrous basis.
Inorganic Impurities Residue on Ignition / Sulphated AshTo determine the content of non-volatile inorganic impurities.
Enantiomeric Purity Chiral HPLCTo determine the percentage of the desired enantiomer ((R) or (S)) and quantify the undesired enantiomer.[3][4]

Comparative Analysis of Commercially Available Reference Standards

When sourcing a this compound reference standard, it is prudent to evaluate materials from different suppliers. While a direct head-to-head comparison in the literature is scarce, a robust internal evaluation should be performed.

Table 2: Comparison Framework for this compound Reference Standards

ParameterSupplier ASupplier BIn-house Qualified StandardJustification for Selection
Purity (by qNMR) Report Value & UncertaintyReport Value & UncertaintyReport Value & UncertaintyThe highest purity with the lowest uncertainty is preferred.
Chromatographic Purity (HPLC) Report % Area and number of impuritiesReport % Area and number of impuritiesReport % Area and number of impuritiesThe chromatogram with the fewest and smallest impurity peaks is desirable.
Enantiomeric Purity (Chiral HPLC) Report %eeReport %eeReport %eeFor enantiopure standards, the highest enantiomeric excess is critical.
Water Content Report ValueReport ValueReport ValueImportant for accurate weighing and solution preparation.
Residual Solvents Report ValuesReport ValuesReport ValuesShould be below ICH limits.
Certificate of Analysis (CoA) Comprehensive and transparent?Comprehensive and transparent?Generated internallyThe CoA should provide detailed information on the tests performed and the results obtained.
Cost Report ValueReport ValueN/ACost should be considered in conjunction with quality.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in the qualification and comparison of this compound reference standards.

Protocol: Stability-Indicating HPLC Method for Purity Assessment

A stability-indicating method is crucial to separate this compound from its potential degradation products. Forced degradation studies are performed to generate these products and demonstrate the method's specificity.[8][12][13][14][15]

Forced Degradation Study:

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

HPLC Method:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a low wavelength (e.g., 210 nm) as this compound lacks a strong chromophore.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare solutions of the unstressed and stressed samples at a concentration of approximately 1 mg/mL.

  • Inject the samples into the HPLC system.

  • Evaluate the chromatograms for the separation of the main peak from any degradation product peaks. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.

Protocol: Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the same substance.[9][10][11]

qNMR Protocol Start Start Weigh Accurately weigh This compound and internal standard (e.g., maleic acid) Start->Weigh Dissolve Dissolve in a deuterated solvent (e.g., D₂O) in an NMR tube Weigh->Dissolve Acquire Acquire ¹H NMR spectrum under quantitative conditions (long relaxation delay, calibrated 90° pulse) Dissolve->Acquire Process Process the spectrum (phasing, baseline correction) Acquire->Process Integrate Integrate a well-resolved signal from this compound and the internal standard Process->Integrate Calculate Calculate purity using the integral values, molecular weights, and masses Integrate->Calculate End End Calculate->End

Caption: Step-by-step protocol for qNMR analysis.

Key Considerations for qNMR:

  • Internal Standard Selection: The internal standard should be stable, non-volatile, have a simple NMR spectrum with at least one signal that is well-resolved from the analyte signals, and be accurately weighable.

  • Acquisition Parameters: A sufficiently long relaxation delay (D1) is crucial for complete relaxation of all protons, ensuring accurate integration. A calibrated 90° pulse angle should be used.

  • Data Processing: Proper phasing and baseline correction are critical for accurate integration.

Protocol: Chiral HPLC for Enantiomeric Purity

For the analysis of the individual enantiomers of this compound, a chiral stationary phase (CSP) is required.[3][4][16]

  • Column: A polysaccharide-based chiral column is often a good starting point for method development.

  • Mobile Phase: Typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

  • Detection: UV at a low wavelength (e.g., 210 nm).

Procedure:

  • Prepare a solution of the racemic this compound to confirm the separation of the two enantiomers.

  • Prepare a solution of the enantiomerically enriched sample.

  • Inject the samples into the chiral HPLC system.

  • Calculate the enantiomeric excess (%ee) using the peak areas of the two enantiomers.

Conclusion and Recommendations

The selection and proper qualification of a reference standard for this compound are fundamental for generating reliable and reproducible analytical data. In the absence of an official pharmacopeial standard, a comprehensive, multi-technique approach to characterize an in-house or commercially sourced standard is imperative. This guide recommends a two-tiered approach:

  • Establish a well-characterized in-house primary reference standard: This involves a thorough qualification process as outlined in this guide, including identity confirmation, orthogonal purity assessments (HPLC, qNMR, GC-HS, Karl Fischer, Residue on Ignition), and chiral purity determination. Forced degradation studies should be conducted to establish its stability profile.

  • Qualify secondary working reference standards: For routine use, secondary standards should be qualified against the in-house primary standard. This involves a subset of the full qualification tests to demonstrate its suitability for its intended purpose.

References

  • Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021). AZoM.com. [Link]

  • Gauthier, T. J. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9219–9219. [Link]

  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Various Authors. (2023). Why do we use NMR spectroscopy in purity analysis? Quora. [Link]

  • ResolveMass Laboratories Inc. (2025). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link]

  • Gauthier, T. J. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9219–9219. [Link]

  • LookChem. (n.d.). This compound. [Link]

  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 131–137. [Link]

  • Mire-Sluis, A., & Cherney, B. (2014). Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. BioProcess International. [Link]

  • ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]

  • GSRS. (n.d.). This compound HYDROCHLORIDE, (+/-)-. [Link]

  • GSRS. (n.d.). This compound, (3S)-. [Link]

  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. [Link]

  • Walker, J. M. (Ed.). (2003). Validation of Amino Acid Analysis Methods. In The Protein Protocols Handbook (pp. 823–829). Humana Press. [Link]

  • ResearchGate. (2025). Validation of Amino Acid Analysis Methods. [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. [Link]

  • Drugfuture. (n.d.). This compound, (3R)-. [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]

  • GSRS. (n.d.). This compound, (3R)-. [Link]

  • ICH. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. [Link]

  • Bansal, S. K., & DeStefano, A. J. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. AAPS PharmSciTech, 24(4), 114. [Link]

  • CABI Digital Library. (n.d.). PRELIMINARY STEPS FOR VALIDATION AMINO ACIDS ANALYSIS BY ION CHROMATOGRAPHY WITH PULSED ELECTROCHEMICAL DETECTION. [Link]

  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(2), 131–137. [Link]

  • PubMed. (2018). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • GSRS. (n.d.). This compound, (3R)-. [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

Sources

A Comparative Guide to Forced Degradation Studies of 3-Piperidineacetic Acid for Stability Assessment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, a thorough understanding of a drug substance's stability is not merely a regulatory formality but a cornerstone of ensuring its safety and efficacy. Forced degradation studies, or stress testing, provide a critical window into the intrinsic stability of a molecule by subjecting it to conditions more severe than those it would encounter during storage.[1][2] This guide offers an in-depth, comparative analysis of the methodologies employed in the forced degradation of 3-Piperidineacetic acid, a key building block in various active pharmaceutical ingredients (APIs). Our focus will be on the strategic selection of stress conditions and a critical comparison of analytical techniques to develop a robust, stability-indicating assay method (SIAM).

The Imperative for Stress Testing: Beyond the Checklist

The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), mandate stress testing to elucidate the likely degradation products of a drug substance.[3] This process is fundamental to establishing degradation pathways, understanding the intrinsic stability of the molecule, and, most importantly, developing and validating a SIAM that is specific and suitable for its intended purpose.[3] For a molecule like this compound, which contains both a secondary amine within a piperidine ring and a carboxylic acid moiety, the potential for complex degradation pathways is significant. The secondary amine is susceptible to oxidation, while the carboxylic acid can undergo decarboxylation, and the overall structure may be sensitive to hydrolytic and photolytic stress.[4]

Strategic Experimental Design for Meaningful Degradation

The goal of a forced degradation study is to achieve a target degradation of 5-20%.[5] This range is optimal as it is significant enough to produce detectable quantities of primary degradation products without leading to secondary degradation, which may not be relevant to the actual stability of the drug under normal storage conditions.[5]

Stress Conditions for this compound

The selection of stress conditions should be tailored to the chemical nature of this compound.

  • Acidic and Alkaline Hydrolysis: The piperidine ring and the carboxylic acid group can exhibit different stabilities across the pH spectrum. Hydrolytic studies are typically conducted using 0.1 M to 1 M HCl for acidic conditions and 0.1 M to 1 M NaOH for alkaline conditions.[1] Given the potential for acid-base reactions with the molecule itself, careful monitoring and adjustment of conditions are necessary.

  • Oxidative Degradation: The secondary amine in the piperidine ring is a prime target for oxidation. A common approach is to use 3% hydrogen peroxide (H₂O₂) at room temperature.[4] This can lead to the formation of N-oxides or even ring-opening products.

  • Thermal Degradation: To assess thermal stability, samples are exposed to elevated temperatures, typically in 10°C increments above the accelerated stability testing conditions (e.g., 50°C, 60°C, or higher).[3] For this compound, this could induce decarboxylation of the acetic acid side chain.[4]

  • Photolytic Degradation: Photostability testing, as outlined in ICH Q1B, involves exposing the drug substance to a combination of visible and UV light.[3] This is crucial for understanding the potential for degradation upon exposure to light during manufacturing and storage.

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Experimental workflow for forced degradation studies.

A Comparative Analysis of Analytical Methodologies

The cornerstone of a successful forced degradation study is the analytical method's ability to separate the parent drug from all potential degradation products. This is what defines a "stability-indicating" method. For this compound, a multi-faceted analytical approach is often necessary.

Analytical TechniquePrincipleAdvantages for this compound AnalysisLimitations
High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) Detection Separation based on polarity using a stationary and mobile phase.- Robust and reproducible for quantification.- PDA detection provides spectral information for peak purity assessment.- this compound lacks a strong chromophore, potentially leading to low sensitivity.- May require derivatization for enhanced detection.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by mass analysis.- High sensitivity and selectivity.- Provides molecular weight and fragmentation data for structural elucidation of unknown degradation products.[6][7][8]- More complex instrumentation and data analysis.- Quantification can be more challenging than with UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.- Ideal for identifying volatile or semi-volatile degradation products, such as those from decarboxylation.- this compound is not volatile and requires derivatization.- High temperatures can cause on-column degradation.
Hypothetical Performance Comparison

To illustrate the comparative performance, consider the following hypothetical data from a forced degradation study of this compound.

ParameterRP-HPLC-PDALC-MS/MSGC-MS (after derivatization)
Limit of Detection (LOD) ~1 µg/mL~0.1 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~3 µg/mL~0.5 ng/mL~5 ng/mL
Specificity Good separation of parent from major degradants.Excellent separation and identification.Good for specific volatile degradants.
Run Time 15-20 minutes10-15 minutes20-30 minutes
Identification Capability Limited to UV spectra.High (MS and MS/MS spectra).[6][7][8]High for volatile compounds.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be postulated.

Degradation_Pathways Parent This compound N_Oxide N-Oxide (Oxidative Stress) Parent->N_Oxide H₂O₂ Ring_Opened Ring-Opened Products (Oxidative Stress) Parent->Ring_Opened H₂O₂ Decarboxylated 3-Methylpiperidine (Thermal Stress) Parent->Decarboxylated Heat Hydrolytic_Product Potential Hydrolytic Products (Acid/Base Stress) Parent->Hydrolytic_Product H⁺/OH⁻ Photolytic_Product Photolytic Adducts/Fragments (Photolytic Stress) Parent->Photolytic_Product hv

Caption: Potential degradation pathways of this compound.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound.

Protocol 1: Sample Preparation for Stress Studies
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase for analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute with the mobile phase before analysis.

  • Thermal Degradation:

    • Solid State: Place a known amount of solid this compound in a vial and heat in an oven at 80°C for 48 hours.

    • Solution State: Heat the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

Protocol 2: Stability-Indicating RP-HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PDA at 210 nm

  • Injection Volume: 10 µL

Protocol 3: LC-MS/MS for Degradant Identification
  • LC Conditions: Same as the RP-HPLC method.

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Full scan for parent ion identification and product ion scan for fragmentation analysis.

Conclusion

A well-designed forced degradation study is an indispensable component of the pharmaceutical development process. For this compound, a systematic approach that considers the reactivity of both the piperidine ring and the carboxylic acid moiety is essential. While HPLC with PDA detection forms the backbone of quantitative analysis, the integration of LC-MS/MS is paramount for the definitive identification of degradation products. This comparative guide provides a robust framework for researchers and scientists to develop a comprehensive understanding of the stability of this compound, ultimately contributing to the development of safe and effective medicines.

References

  • Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. PubMed. [Link]

  • Identification and characterization of stress degradation products of piperine and profiling of a black pepper (Piper nigrum L.) extract using LC/Q-TOF-dual ESI-MS. Analytical Methods (RSC Publishing). [Link]

  • Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies. PubMed. [Link]

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. [Link]

  • Forced degradation of lafutidine and characterization of its non-volatile and volatile degradation products using LC-MS/TOF, LC-MSn and HS-GC-MS. New Journal of Chemistry (RSC Publishing). [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. PubMed. [Link]

  • Stability Indicating Forced Degradation Studies. RJPT. [Link]

  • Stability-Indicating HPTLC Determination of Piperine in Bulk Drug and Pharmaceutical Formulations. Indian Journal of Pharmaceutical Sciences. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed. [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. PubMed. [Link]

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing. [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. [Link]

  • Stability indicating assay. Slideshare. [Link]

  • Thermal Degradation Studies of Some Aliphatic Polyamides Using Hyphenated Techniques (TG-MS, TG-FTIR). ResearchGate. [Link]

  • Thermal desorption and infrared studies of primary aliphatic amines adsorbed on haematite (α-Fe2O3). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-Piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in the fast-paced world of research and drug development, meticulous attention to detail extends beyond the benchtop; it is a critical component of ensuring a safe and compliant laboratory environment. The proper disposal of chemical reagents, such as 3-Piperidineacetic acid, is a cornerstone of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory awareness.

Understanding the Hazard Profile of this compound

Assumed Hazard Classification:

  • Skin Irritant: May cause redness, itching, or inflammation upon contact.

  • Eye Irritant: May cause serious eye irritation, including redness, pain, and watering.

  • Respiratory Irritant: Inhalation of dust or aerosols may irritate the respiratory tract.

These assumed classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times during handling and disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, ensure you are equipped with the following PPE to minimize exposure risks:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProtects against accidental splashes of solutions or contact with airborne dust.
Hand Protection Nitrile or other chemically resistant glovesPrevents direct skin contact and potential irritation.
Body Protection Standard laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes the inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.

Step 1: Waste Segregation - The Foundation of Safe Disposal

Proper segregation prevents dangerous chemical reactions and ensures cost-effective and compliant disposal.

  • Designate a specific waste container for this compound and its contaminated materials.

  • Do not mix with other waste streams, particularly strong oxidizing agents, bases, or other reactive chemicals.

  • Keep solid waste (e.g., contaminated weigh boats, gloves, paper towels) separate from liquid waste (e.g., solutions containing this compound).

Step 2: Container Selection and Labeling - Clarity is Key

The choice of container and its labeling are critical for safety and regulatory compliance.

  • Container: Use a chemically compatible, leak-proof container with a secure screw-top lid. High-density polyethylene (HDPE) containers are a suitable choice.

  • Labeling: Immediately label the waste container with the following information:

    • The words "HAZARDOUS WASTE "

    • Chemical Name: "this compound"

    • CAS Number: "74494-52-3"

    • Hazard Pictograms: (e.g., exclamation mark for irritant)

Step 3: On-site Accumulation and Storage - A Controlled Environment

Store the designated waste container in a safe and secure location within the laboratory.

  • Location: Store in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[2]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.

Step 4: Arranging for Disposal - The Final Step

Once the waste container is full or has reached the end of its accumulation period (as per your institution's policy), it must be transferred to your institution's Environmental Health and Safety (EHS) department for final disposal.

  • Contact EHS: Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve filling out an online form or contacting the EHS office directly.

  • Provide Information: Be prepared to provide all the information from the waste label to the EHS personnel.

  • Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal vendor to ensure the this compound is disposed of in a compliant manner, which for this type of compound is typically high-temperature incineration.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid, Incompatibles) ppe->segregate container Select & Label Compatible Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store full Container Full or Accumulation Time Limit Reached? store->full full->store No contact_ehs Contact Environmental Health & Safety (EHS) full->contact_ehs Yes pickup Schedule Waste Pickup with EHS contact_ehs->pickup disposal Final Disposal by Licensed Vendor (Incineration) pickup->disposal

Caption: Decision workflow for the safe disposal of this compound waste.

The Rationale Behind Incineration

For nitrogen-containing organic compounds like this compound, high-temperature incineration is the preferred disposal method.[3] This process ensures the complete destruction of the chemical, breaking it down into simpler, less harmful components. However, it is important to be aware that the combustion of nitrogenous compounds can lead to the formation of nitrogen oxides (NOx), which are atmospheric pollutants.[4][5] Licensed hazardous waste incineration facilities are equipped with advanced flue gas treatment systems to scrub and neutralize these byproducts, ensuring compliance with environmental regulations.

By adhering to this comprehensive disposal protocol, you are not only ensuring the safety of yourself and your colleagues but also upholding the principles of responsible environmental stewardship that are integral to the scientific community.

References

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link][6]

  • U.S. Occupational Safety and Health Administration. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. Retrieved from [Link][5]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (alphaR,3S)-alpha-Amino-3-piperidineacetic acid. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7]

  • LookChem. (n.d.). This compound. Retrieved from [Link][8]

  • Coggon, M. M., Veres, P. R., Yuan, B., & Koss, A. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. Journal of Geophysical Research: Atmospheres, 121(18), 11,293-11,307.[5]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link][3]

  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link][1]

  • Clean Harbors. (n.d.). Waste Disposal Services. Retrieved from [Link][9]

  • Ingenium. (n.d.). Hazardous Waste Removal Company. Retrieved from [Link][10]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3-Piperidineacetic acid. The following protocols are designed to ensure your safety and maintain the integrity of your work by providing a self-validating system of checks and procedures. This guidance is synthesized from safety data for structurally related compounds, including piperidine and its derivatives, to establish a robust safety protocol.

Hazard Analysis: Understanding the Risks of this compound

Therefore, this compound should be handled as a hazardous substance with the primary risks being:

  • Skin and Eye Contact: Direct contact with the solid powder can cause irritation or severe burns.

  • Inhalation: Inhaling dust particles may lead to respiratory tract irritation.

  • Ingestion: Accidental ingestion is likely to be harmful.

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE, with detailed explanations below.

PPE ComponentSpecificationPurpose
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)To prevent skin contact and potential burns or irritation.
Eye and Face Protection Safety goggles with side shields or a face shieldTo protect against splashes and airborne particles reaching the eyes.
Body Protection Laboratory coat or chemical-resistant gownTo shield the skin and personal clothing from contamination.
Respiratory Protection N95 or N100 respiratorTo prevent the inhalation of dust particles, especially during weighing and transfer.
In-Depth PPE Rationale
  • Hand Protection: Standard latex gloves may not offer sufficient protection against piperidine-based compounds. Nitrile or neoprene gloves are recommended due to their superior chemical resistance[5]. Gloves should be inspected for any signs of degradation or perforation before each use and changed regularly, with a recommended change every 30 to 60 minutes during prolonged handling[6].

  • Eye and Face Protection: Chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are essential to provide a seal around the eyes[7]. A face shield should be used in conjunction with goggles when there is a significant risk of splashing or dust generation[8].

  • Body Protection: A long-sleeved laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a polyethylene-coated polypropylene gown offers greater protection against chemical permeation[5]. All protective clothing should be removed before leaving the laboratory area.

  • Respiratory Protection: Handling of solid this compound can generate dust. To prevent inhalation, a fit-tested N95 or N100 respirator should be worn, especially when weighing the compound or transferring it between containers[5][6]. All work with the solid should ideally be conducted within a chemical fume hood to further minimize inhalation risk[7].

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Don appropriate PPE, including gloves and eye protection, before handling the container.

  • Store the compound in a cool, dry, and well-ventilventilated area, away from incompatible materials such as strong oxidizing agents[3][4].

  • The storage area should be clearly labeled, and access restricted to authorized personnel.

Laboratory Handling and Use
  • Preparation: Before starting any work, ensure that a chemical spill kit is readily available. All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure[7][9].

  • Weighing and Transfer:

    • Don all required PPE: chemical-resistant gloves, a lab coat, safety goggles, and a face shield. An N95 or N100 respirator is also recommended during this step.

    • Use a dedicated set of spatulas and weighing boats.

    • Handle the compound gently to avoid generating dust.

    • Close the container tightly immediately after use.

  • In Solution: Once in solution, the risk of inhalation is reduced, but the risk of skin and eye contact remains. Continue to wear gloves, a lab coat, and eye protection.

The following diagram illustrates the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE handling_weigh Weigh and Transfer prep_ppe->handling_weigh prep_fume_hood Work in Chemical Fume Hood prep_fume_hood->handling_weigh prep_spill_kit Ensure Spill Kit is Available prep_spill_kit->handling_weigh handling_solution Prepare Solution handling_weigh->handling_solution cleanup_decontaminate Decontaminate Equipment handling_solution->cleanup_decontaminate cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe

Caption: Safe Handling Workflow for this compound.

Disposal Plan: Responsible Waste Management

Improper disposal of this compound and its containers can pose a risk to both personnel and the environment.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound, including weighing paper, gloves, and disposable lab coats, must be collected in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Disposal Procedure
  • All hazardous waste containers must be kept closed except when adding waste[10].

  • Containers must be clearly labeled with "Hazardous Waste" and the chemical name[10].

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste[3][4]. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

The following diagram outlines the disposal process.

cluster_waste_gen Waste Generation cluster_collection Collection cluster_disposal Final Disposal waste_solid Contaminated Solids collection_solid Hazardous Solid Waste Container waste_solid->collection_solid waste_liquid Liquid Waste Solutions collection_liquid Hazardous Liquid Waste Container waste_liquid->collection_liquid waste_containers Empty Containers collection_rinse Triple Rinse and Collect Rinsate waste_containers->collection_rinse disposal_label Label Waste Containers collection_solid->disposal_label collection_liquid->disposal_label collection_rinse->collection_liquid disposal_ehs Consult EHS for Pickup disposal_label->disposal_ehs

Caption: Disposal Workflow for this compound.

By adhering to these rigorous safety and handling protocols, you can minimize your risk of exposure and ensure a safe and productive research environment. Always prioritize safety and consult your institution's EHS department with any questions.

References

  • Penta chemicals. (2024, May 7).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Cleanchem Laboratories.
  • Sigma-Aldrich. (2025, September 23).
  • Loba Chemie. PIPERIDINE FOR SYNTHESIS.
  • Sigma-Aldrich. (2025, January 2).
  • Carl ROTH. (2025, March 31).
  • AK Scientific, Inc. Safety Data Sheet (United States). (alphaR,3S)-alpha-Amino-3-piperidineacetic acid.
  • Carl ROTH.
  • National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • American Society of Health-System Pharmacists. PERSONAL PROTECTIVE EQUIPMENT.
  • Fisher Scientific. (2010, March 26).
  • Fisher Scientific. (2024, April 1).
  • ChemicalBook. (2023, April 23). 3-PIPERIDINE ACETIC ACID | 74494-52-3.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Global Substance Registration System. This compound, (3R)-.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Benchchem.
  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Piperidineacetic acid
Reactant of Route 2
3-Piperidineacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.